molecular formula C9H6O2 B080161 3-Ethynylbenzoic acid CAS No. 10601-99-7

3-Ethynylbenzoic acid

Cat. No.: B080161
CAS No.: 10601-99-7
M. Wt: 146.14 g/mol
InChI Key: PHPIMLZTBYCDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylbenzoic acid is a versatile small-molecule building block highly valued in advanced chemical and pharmacological research. Its molecular structure, featuring both a carboxylic acid group and a terminal alkyne, enables its use in diverse coupling reactions, most notably the Sonogashira cross-coupling, to construct more complex molecular architectures . This reactivity makes it a critical intermediate in the synthesis of novel organometallic anticancer agents. Research has demonstrated its application in creating N-{para-(ferrocenyl)ethynyl benzoyl} bioconjugates, which have shown promising in vitro anti-proliferative activity with IC50 values in the micromolar range against non-small cell lung cancer (NSCLC) cell lines such as H1299 . Beyond medicinal chemistry, the compound is a candidate in crystal engineering and materials science. The planar carboxylic acid group facilitates the formation of classical acid-acid inversion dimers through O—H⋯O hydrogen bonds, creating predictable supramolecular structures that can be leveraged in the design of metal-organic frameworks (MOFs) . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethynylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPIMLZTBYCDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579234
Record name 3-Ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10601-99-7
Record name 3-Ethynylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10601-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethynylbenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core attributes of this compound, moving beyond simple data recitation to provide field-proven insights into its synthesis, reactivity, and application. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and reliability in your research endeavors.

This compound, identified by CAS Number 10601-99-7 , is a bifunctional organic compound of significant interest in modern chemical synthesis.[1][2] Its structure uniquely combines a carboxylic acid and a terminal alkyne, positioning it as a highly versatile molecular building block. The carboxylic acid group provides a handle for forming esters and amides, while the terminal alkyne is a gateway to a vast array of transformations, most notably Sonogashira couplings and azide-alkyne "click" chemistry cycloadditions. This dual functionality makes it an invaluable linker molecule in fields ranging from medicinal chemistry to polymer science.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing a critical data baseline for experimental design.

PropertyValueSource(s)
CAS Number 10601-99-7[1][2]
Molecular Formula C₉H₆O₂[1][2]
Molecular Weight 146.14 g/mol [1]
Appearance Powder / Solid
Melting Point 164-171 °C
Functional Groups Carboxylic Acid, Terminal Alkyne
Recommended Storage 2-8°C, in a tightly sealed container[3]
IUPAC Name This compound[1]
InChI Key PHPIMLZTBYCDSX-UHFFFAOYSA-N[1]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved via a Sonogashira coupling reaction, a cornerstone of modern cross-coupling chemistry. This protocol outlines a common and effective pathway starting from 3-iodobenzoic acid.

Causality of Experimental Choices:

  • Starting Material: 3-Iodobenzoic acid is selected over its bromo- or chloro-analogs due to the higher reactivity of the C-I bond in palladium-catalyzed cross-coupling, leading to better yields and faster reaction times.

  • Alkyne Source: Trimethylsilylacetylene (TMSA) is used as the alkyne coupling partner. The bulky trimethylsilyl (TMS) group serves two purposes: it prevents the terminal alkyne from undergoing undesired side reactions (like Glaser coupling), and it is easily removed in a subsequent step under mild conditions.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is employed. The palladium complex is the primary catalyst for the cross-coupling, while the copper co-catalyst facilitates the formation of a key copper(I) acetylide intermediate, accelerating the reaction rate.

  • Base and Solvent: A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is essential. It serves to neutralize the hydrogen iodide generated during the reaction and to deprotonate the terminal alkyne in situ. Dioxane or THF are common solvents that effectively dissolve both the organic and organometallic species.

Synthetic Workflow Diagram

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 3-Iodobenzoic Acid D 3-((Trimethylsilyl)ethynyl)benzoic Acid A->D Coupling B Trimethylsilylacetylene (TMSA) B->D C Pd Catalyst (e.g., Pd(PPh3)4) CuI Co-catalyst Base (e.g., TEA) C->D F This compound (Final Product) D->F TMS Removal E Base (e.g., K2CO3) Methanol/THF E->F

Caption: A two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Sonogashira Coupling of 3-Iodobenzoic Acid with TMSA

  • To a dry, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-iodobenzoic acid (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Add anhydrous solvent (e.g., a 2:1 mixture of THF and triethylamine). Stir to dissolve the solids.

  • Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude product, 3-((trimethylsilyl)ethynyl)benzoic acid, can be purified by column chromatography or taken directly to the next step.

Step 2: Deprotection of the TMS Group

  • Dissolve the crude product from Step 1 in a mixture of methanol and THF.

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is acidic (~pH 2-3).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective modification, making it a powerful tool for constructing complex molecular architectures.

Key Reaction Pathways

G cluster_0 Carboxylic Acid Reactions cluster_1 Alkyne Reactions main This compound ester Esterification (R-OH, Acid Cat.) main->ester Forms Ester amide Amidation (R-NH2, Coupling Agent) main->amide Forms Amide sonogashira Sonogashira Coupling (Aryl Halide, Pd/Cu) main->sonogashira Forms C-C Bond click Azide-Alkyne Cycloaddition ('Click' Chemistry, R-N3, Cu(I)) main->click Forms Triazole Ring

Caption: Orthogonal reactivity of this compound.

  • Applications in Drug Discovery: The alkyne group is a key component in "click" chemistry, a bioorthogonal reaction used to link molecules with high efficiency and specificity.[4] This has made this compound a popular building block for synthesizing PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and complex metabolic probes. The carboxylic acid can be used to attach the molecule to a payload or a targeting ligand.

  • Applications in Materials Science: The rigid, linear structure imparted by the ethynyl group makes this molecule an excellent candidate for creating liquid crystals, conductive polymers, and metal-organic frameworks (MOFs).[5] The carboxylic acid can coordinate to metal centers in MOFs or serve as an anchor point for surface functionalization.

Spectroscopic Characterization: A Guide to Verification

Confirming the identity and purity of this compound is critical. Below are the expected spectroscopic signatures.

TechniqueFunctional GroupExpected Chemical Shift / WavenumberNotes
¹H NMR Carboxylic Acid (-COOH)>10 ppm (broad singlet)Exchangeable with D₂O.
Aromatic (-C₆H₄-)7.5 - 8.5 ppm (multiplets)Complex splitting pattern characteristic of 1,3-disubstitution.
Acetylenic (-C≡C-H)~3.0 - 3.5 ppm (singlet)Sharp, distinct singlet.
¹³C NMR Carbonyl (-C=O)~165 - 170 ppm
Aromatic (-C₆H₄-)~120 - 140 ppmMultiple signals corresponding to the different aromatic carbons.
Alkynyl (-C≡C-)~75 - 85 ppmTwo distinct signals for the two sp-hybridized carbons.
FT-IR O-H Stretch2500 - 3300 cm⁻¹ (broad)Characteristic very broad band for a carboxylic acid dimer.[6]
C-H Stretch (Alkyne)~3300 cm⁻¹ (sharp, strong)Unmistakable sharp peak indicating a terminal alkyne.
C≡C Stretch (Alkyne)~2100 cm⁻¹ (weak to medium)Sometimes weak or absent due to symmetry.
C=O Stretch (Carbonyl)~1700 cm⁻¹ (strong)Strong, sharp peak for the carbonyl group.[6]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

GHS Hazard Information[1]
Hazard ClassStatementPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin SensitizationH317: May cause an allergic skin reactionWarning
Eye IrritationH319: Causes serious eye irritationWarning
Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[7][8]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to vigorous or exothermic reactions.[9][10]

  • Spill & Exposure: In case of skin contact, wash immediately with soap and water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If swallowed, seek immediate medical attention.[1]

References

  • This compound | C9H6O2 | CID 15897047. (n.d.). PubChem.
  • The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound (95%). (n.d.). Amerigo Scientific.
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate.
  • This compound, 1 X 1 g (724645-1G). (n.d.). Alkali Scientific.
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023). A-Z Chemistry.
  • 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. (n.d.). PubChem.
  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (2006). NOP.
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.). ResearchGate.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethynylbenzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond basic data to provide a deeper understanding of its properties, synthesis, and applications, grounded in established scientific principles.

Core Molecular Identity and Properties

This compound is a bifunctional organic compound featuring both a carboxylic acid and a terminal alkyne (ethynyl group) attached to a benzene ring at the meta position. This unique architecture makes it a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry.

Fundamental Molecular Data

The precise molecular weight of a compound is foundational for all stoichiometric calculations, analytical characterizations, and experimental designs. The molecular formula of this compound is C₉H₆O₂.[1][2][3] Based on this, its molecular weight is calculated to be 146.14 g/mol .[1][2][3]

A summary of its core identifiers and physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Weight 146.14 g/mol [1][2][3]
Molecular Formula C₉H₆O₂[1][2][3]
CAS Number 10601-99-7[1][2]
Physical Form Powder[2]
Melting Point 164-171 °C[2]
IUPAC Name This compound[1]
SMILES OC(=O)c1cccc(c1)C#C[1][2]
InChI Key PHPIMLZTBYCDSX-UHFFFAOYSA-N[1][2]
Structural Elucidation and Crystallography

The molecule's structure dictates its reactivity and intermolecular interactions. The carboxylic acid group is nearly coplanar with the benzene ring, with a slight dihedral angle of approximately 2.49°.[3] This planarity influences crystal packing and molecular interactions.

In its solid state, this compound forms classic acid-acid inversion dimers through pairs of O—H⋯O hydrogen bonds.[3] These dimers are further linked by C—H⋯O hydrogen bonds, creating chains within the crystal lattice.[3] This well-defined crystal structure has been characterized by X-ray diffraction.[1][3]

Caption: 2D structure of this compound.

Synthesis and Spectroscopic Characterization

The reliable synthesis and rigorous characterization of this compound are paramount for its effective use in research and development.

Synthetic Protocol: Saponification Route

A common and effective method for preparing this compound involves the saponification (hydrolysis) of its corresponding methyl or ethyl ester. This protocol is chosen for its high yield and straightforward purification.

Principle of Causality: The choice of a strong base like lithium hydroxide (LiOH) ensures the complete and irreversible hydrolysis of the ester to its carboxylate salt. Subsequent acidification with a strong acid, like HCl, protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution due to its lower solubility.

Step-by-Step Experimental Protocol:

  • Dissolution: Dissolve the starting material, methyl 3-ethynylbenzoate, in a mixture of methanol and water.

  • Saponification: Add an excess of lithium hydroxide (LiOH) to the solution. Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify it by slowly adding 1M hydrochloric acid (HCl) until the pH is approximately 2. A precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water to remove inorganic salts.

  • Drying: Dry the product under vacuum to yield the final this compound. Further purification can be achieved by recrystallization, for instance, through vapor diffusion of dichloromethane/hexane.[3]

Caption: Workflow for the synthesis of this compound via saponification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

  • ¹H-NMR: The proton NMR spectrum provides a distinct fingerprint. Key expected signals include a singlet for the acidic proton of the carboxylic acid (typically downfield, >10 ppm), aromatic protons in the 7-8 ppm region, and a characteristic singlet for the acetylenic proton around 3-4 ppm.[3]

  • ¹³C-NMR: The carbon NMR spectrum confirms the presence of all nine carbon atoms, including the carbonyl carbon of the acid (~166 ppm), the two sp-hybridized carbons of the alkyne group (~80-85 ppm), and the aromatic carbons.[3]

Applications in Research and Drug Development

The dual functionality of this compound makes it a versatile reagent.

Role as a Bifunctional Linker

The carboxylic acid can be readily converted into an activated ester or amide, allowing it to be coupled to biomolecules like proteins or peptides. The terminal alkyne serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or for Sonogashira coupling reactions. This makes it an ideal linker for creating complex bioconjugates or functionalized materials.

G cluster_app Potential Reaction Pathways reagent This compound Carboxylic Acid (-COOH) Ethynyl Group (-C≡CH) path1 Amide Coupling (e.g., with an amine) reagent->path1 Reacts at -COOH path2 Click Chemistry (e.g., with an azide) reagent->path2 Reacts at -C≡CH path3 Sonogashira Coupling (e.g., with an aryl halide) reagent->path3 Reacts at -C≡CH

Caption: Reactivity pathways of this compound as a bifunctional linker.

Building Block for Novel Materials

The rigid structure imparted by the benzene ring and alkyne group makes this compound a candidate for the synthesis of liquid crystals and porous organic polymers.[4] Its derivatives have been explored for creating materials with specific electronic or optical properties.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: this compound is harmful if swallowed and causes serious eye irritation.[2] It may also cause an allergic skin reaction.[2]

  • Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.[2][5]

References

  • PubChem. 4-Ethynylbenzoic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/589706
  • PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15897047
  • Cheméo. Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5). URL: https://www.chemeo.com/cid/41-026-0/3-Ethylbenzoic-acid
  • NIST. 3-Ethylbenzoic acid. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C619205
  • Sigma-Aldrich. This compound 95%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/724645
  • BLD Pharm. 4-Ethynylbenzoic acid. URL: https://www.bldpharm.com/products/10602-00-3.html
  • Sigma-Aldrich. Product Page 724645. URL: https://www.sigmaaldrich.
  • Alkali Scientific. This compound, 1 X 1 g (724645-1G). URL: https://www.alkaliscientific.com/3-ethynylbenzoic-acid-1-x-1-g-724645-1g.html
  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o750–o751. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4604715/
  • PubChem. Benzoic acid, 3-ethyl-. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/96207

Sources

An In-depth Technical Guide to the Physical Properties of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of medicinal chemistry, organic synthesis, and materials science, a granular understanding of a molecule's physical properties is paramount. These characteristics govern everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development. 3-Ethynylbenzoic acid (CAS No. 10601-99-7) is a bifunctional molecule of significant interest, serving as a versatile building block, particularly as a linker in bioconjugation and a key component in "click chemistry" applications.[1][2][3] This guide provides a comprehensive examination of its core physical properties, blending established data with expert analysis to explain the causality behind its behavior. It is designed to be a self-validating resource, empowering researchers to both understand and empirically verify the properties of this important compound.

Core Molecular and Physical Characteristics

This compound is a crystalline solid under standard conditions.[4] Its structure, featuring a rigid benzene ring substituted with a carboxylic acid and a terminal alkyne, dictates its physical behavior, blending the aromatic character of benzoic acid with the unique reactivity of an ethynyl group.

A summary of its fundamental properties is presented in Table 1.

Table 1: Summary of Core Physical Properties for this compound

PropertyValueSource(s)
CAS Number 10601-99-7[4][5]
Molecular Formula C₉H₆O₂[4][5]
Molecular Weight 146.14 g/mol [4][5]
Appearance White to off-white powder/crystalline solid[4]
Melting Point 164–171 °C[4]
Storage Temperature 2–8 °C (Refrigerated)[4][6]
Thermal Properties: Melting Point and Thermal Stability

The relatively high melting point of 164–171 °C is indicative of strong intermolecular forces within the crystal lattice.[4] Detailed crystallographic studies reveal that molecules of this compound form classic acid-acid inversion dimers through pairs of O—H⋯O hydrogen bonds.[7] This robust hydrogen bonding network is the primary contributor to the thermal energy required to transition the substance from a solid to a liquid state.

An experimental boiling point for this compound is not reported in the literature. This is common for many functionalized benzoic acids, which tend to undergo thermal decomposition before boiling at atmospheric pressure. The primary mechanism of degradation for benzoic acids at high temperatures is decarboxylation.[8] While benzoic acid itself is stable up to 300 °C, its derivatives often decompose between 200–250 °C.[8] It is therefore highly probable that this compound will decompose upon heating above its melting point, precluding the determination of a standard boiling point.

Solubility Profile (Predicted)
  • Aqueous Solubility: The parent molecule, benzoic acid, has a low solubility in water at room temperature (3.44 g/L at 25 °C).[9] The introduction of the ethynyl group—a nonpolar, hydrophobic moiety—is expected to further decrease its solubility in aqueous media. Therefore, this compound is predicted to be sparingly soluble to insoluble in water.

  • Organic Solvent Solubility: The aromatic ring and the alkyne group suggest good solubility in many common organic solvents. The isomeric 4-ethynylbenzoic acid is known to be soluble in ethanol and acetone.[10] Benzoic acid itself is soluble in acetone, ethanol, and diethyl ether.[9] It is therefore predicted that this compound will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF, acetone) and alcohols (e.g., methanol, ethanol), and moderate to low solubility in nonpolar solvents like hexanes.

This predicted profile underscores the necessity of empirical verification for specific applications, as outlined in the experimental protocols section.

Acidity (pKa)

The pKa is a critical parameter for drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The experimental pKa of this compound has not been reported. However, it can be reliably estimated.

The pKa of benzoic acid in water is approximately 4.20.[9] The primary determinant of this value is the resonance stabilization of the conjugate base (benzoate). Substituents on the benzene ring can modulate this acidity. The ethynyl group at the meta-position acts as a weak electron-withdrawing group through induction, which helps to stabilize the negative charge of the carboxylate anion. This stabilization should, in principle, make the acid slightly stronger (i.e., lower its pKa) compared to benzoic acid. For comparison, the predicted pKa of the related 3-ethylbenzoic acid is 4.27, with the ethyl group being weakly electron-donating.[11] Therefore, the pKa of this compound is anticipated to be slightly lower than 4.20 .

Spectroscopic and Structural Characterization

Spectroscopic data is essential for confirming the identity and purity of a compound. Below are the key spectral features for this compound, including both experimental and anticipated data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule. Experimental data obtained in DMSO-d₆ confirms the structure.[7]

    Table 2: Experimental ¹H NMR Data for this compound (in DMSO-d₆)

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    13.22 Singlet (broad) 1H Carboxylic Acid (-COO H )
    7.94-7.97 Multiplet 2H Aromatic (H2, H6)
    7.71-7.73 Multiplet 1H Aromatic (H4)
    7.53 Triplet 1H Aromatic (H5)

    | 4.30 | Singlet | 1H | Acetylenic (-C≡CH ) |

  • ¹³C NMR (Anticipated): Based on the structure and known values for substituted benzenes, the following ¹³C NMR signals are expected.[12][13]

    • Carboxylic Carbon (-COOH): ~167-172 ppm. This carbon is significantly deshielded due to its bonding to two electronegative oxygen atoms.

    • Aromatic Carbons (C1-C6): ~120-135 ppm. Six distinct signals are expected due to the lack of symmetry. The carbon attached to the carboxylic acid (C1) and the carbon attached to the alkyne (C3) will be distinct from the others.

    • Alkynyl Carbons (-C≡CH): ~80-85 ppm. Two signals are expected for the two sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum is invaluable for identifying the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. This characteristic broadness is due to strong hydrogen bonding.

  • C≡C-H Stretch (Terminal Alkyne): A sharp, strong peak near 3300 cm⁻¹ . The presence of this peak is a definitive indicator of the terminal alkyne.

  • C≡C Stretch (Alkyne): A weak but sharp peak around 2100-2150 cm⁻¹ .

  • C=O Stretch (Carboxylic Acid): A very strong, sharp peak around 1700-1725 cm⁻¹ .

  • C=C Stretches (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Anticipated)

In a typical Electron Ionization (EI) mass spectrum, the following key fragments would be expected:

  • Molecular Ion ([M]⁺): A peak at m/z = 146 , corresponding to the molecular weight of the compound.

  • Loss of -OH ([M-17]⁺): A peak at m/z = 129 , resulting from the loss of a hydroxyl radical. This forms a stable acylium ion.

  • Loss of -COOH ([M-45]⁺): A peak at m/z = 101 , corresponding to the loss of the entire carboxyl group, leaving the ethynylphenyl cation. This is often a significant fragment for benzoic acids.

Experimental Protocols for Property Verification

Trustworthiness in research demands that key data can be independently verified. The following section provides detailed, step-by-step protocols for determining the fundamental physical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol is based on standard laboratory procedures for determining the melting point of a crystalline organic solid.[14][15][16]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result Prep1 1. Pulverize Sample: Crush a small amount of this compound into a fine powder on a watch glass. Prep2 2. Load Capillary Tube: Jab the open end of a capillary tube into the powder. Prep1->Prep2 Prep3 3. Pack Sample: Tap the sealed end of the tube on a hard surface to pack the powder to a height of 2-3 mm. Prep2->Prep3 Measure1 4. Place in Apparatus: Insert the capillary tube into the heating block of a melting point apparatus. Prep3->Measure1 Measure2 5. Rapid Heating (Approximate): Heat rapidly to find an approximate melting range. Allow apparatus to cool. Measure1->Measure2 Measure3 6. Slow Heating (Accurate): Heat slowly (~1-2 °C/min) starting ~15 °C below the approximate point. Measure2->Measure3 Measure4 7. Record Range: Note temperature at which first liquid appears (T1) and temperature at which all solid disappears (T2). Measure3->Measure4 Result1 The melting point is reported as the range T1 - T2. Measure4->Result1

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, a globally recognized standard for determining solubility in water.[1][9] The same principle applies to organic solvents.

  • System Preparation: To a series of vials, add a measured volume (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, acetone).

  • Addition of Solute: Add an excess amount of this compound to each vial. An amount sufficient to ensure solid material remains undissolved after equilibration is critical.[17]

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is reported as the average concentration from replicate measurements (e.g., in g/L or mol/L).

pKa Determination (Potentiometric Titration)

This protocol follows the principles outlined in OECD Guideline 112 and standard laboratory procedures for determining dissociation constants.[4][5][7]

pKaWorkflow cluster_setup System Setup & Calibration cluster_titration Titration Process cluster_analysis Data Analysis Setup1 1. Prepare Solutions: - Accurately weigh this compound and dissolve in a co-solvent/water mixture (if needed). - Prepare a standardized titrant (e.g., 0.1 M NaOH). Setup2 2. Calibrate pH Meter: Use standard buffers (e.g., pH 4, 7, 10) to ensure accurate pH readings. Setup1->Setup2 Titr1 3. Titrate Sample: Place the analyte solution in a beaker with a stir bar. Immerse the calibrated pH electrode. Setup2->Titr1 Titr2 4. Add Titrant Incrementally: Add small, precise volumes of NaOH titrant. Record the pH after each addition, allowing the reading to stabilize. Titr1->Titr2 Titr3 5. Continue Past Equivalence: Continue adding titrant well past the equivalence point (region of rapid pH change). Titr2->Titr3 Analysis1 6. Plot Titration Curve: Graph pH (y-axis) vs. Volume of Titrant (x-axis). Titr3->Analysis1 Analysis2 7. Determine Equivalence Point (V_eq): Find the point of maximum slope on the curve (the inflection point). Analysis1->Analysis2 Analysis3 8. Find Half-Equivalence Point: Calculate the volume at half-equivalence (V_eq / 2). Analysis2->Analysis3 Analysis4 9. Determine pKa: The pH of the solution at the half-equivalence point is equal to the pKa. Analysis3->Analysis4

Caption: Workflow for pKa Determination via Potentiometric Titration.

Relevance and Application in Drug Development

The physical properties of this compound are not merely academic; they directly inform its utility in pharmaceutical research. The terminal alkyne functional group makes this molecule an ideal participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the most prominent example of "click chemistry".[1]

In this context, this compound can be used as a bifunctional linker .

  • The carboxylic acid provides a handle for attachment to a drug molecule, a peptide, or a solid support via standard ester or amide bond formation.

  • The terminal alkyne serves as the reactive partner for an azide-functionalized molecule (e.g., a biological target, a fluorescent tag, or a polyethylene glycol chain), forming a highly stable triazole linkage.[2]

This dual functionality allows for the modular and efficient construction of complex bioconjugates and drug delivery systems, making a thorough understanding of its physical properties essential for any researcher looking to leverage its synthetic potential.

References

  • Benzoic acid. (n.d.). In Wikipedia.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15897047, this compound.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Royal Society of Chemistry. (n.d.). Supplementary Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Massachusetts Institute of Technology. (n.d.). Experiment #5: The Potentiometric Titration of an Acid Mixture. MIT DSpace.
  • Gao, C., et al. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. ACS Chemical Biology.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o750–o751.
  • University of Calgary. (n.d.). Melting point determination.
  • Avila, C. M., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 45-54.
  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy.
  • Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water.
  • Mizyuk, V., et al. (2008). Peculiarities of NMR 13C spectra of benzoic acid and alkylbenzoates. II. Regular spectra differences between benzoic fragments. Chemistry & Chemical Technology, 2(4), 249-262.
  • SSERC. (n.d.). Melting point determination.
  • Jiang, H., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669.
  • U.S. Environmental Protection Agency. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.
  • Kumar, A., & Singh, R. K. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 16(12), 5943-5948.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Amerigo Scientific. (n.d.). This compound (95%).
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 125(11).
  • ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM E324-23.
  • Verma, S. (2015). A Novel Loom of Click Chemistry in Drug Discovery. International Journal of Drug Development and Research, 7(4), 18-26.
  • Khajavi, S., Oksman, K., & van Heiningen, A. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Supercritical Fluids, 55(1), 327-332.
  • Reddit. (2024). H nmr peaks of benzoic acid. r/chemhelp.
  • Zhang, X., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 624-628.

Sources

3-Ethynylbenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Ethynylbenzoic Acid in Organic Solvents

Abstract

This compound is a versatile bifunctional molecule increasingly utilized as a key building block in medicinal chemistry, materials science, and organic synthesis. Its utility in these fields is fundamentally governed by its physicochemical properties, paramount among which is its solubility in organic solvents. Solubility dictates the choice of reaction media, purification strategies such as crystallization, and the feasibility of formulation for drug delivery. This guide provides a comprehensive analysis of the solubility characteristics of this compound. It synthesizes theoretical principles, analyzes the impact of molecular structure on solvent interactions, and presents a detailed, field-proven protocol for the experimental determination of its solubility. Due to a notable absence of published quantitative solubility data for this specific compound, this document leverages data from structural analogues to provide reasoned estimations, thereby highlighting a critical knowledge gap and empowering researchers to generate the precise data required for their applications.

Introduction: The Significance of this compound

This compound (CAS 10601-99-7, Molecular Weight: 146.14 g/mol ) is a rigid, aromatic carboxylic acid featuring two key functional groups: a carboxylic acid and a terminal alkyne.[1] This unique combination allows for orthogonal chemical modifications, making it a valuable synthon. The carboxylic acid group provides a handle for amide bond formation, esterification, or salt formation, while the terminal alkyne is amenable to a host of powerful transformations, including Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and polymerization.

Understanding and controlling the solubility of this compound is a non-trivial prerequisite for its effective application. Poor solubility can lead to low reaction yields, challenging purifications, and unpredictable bioavailability in pharmaceutical contexts.[2] This guide serves as a foundational resource for any scientist looking to work with this compound, providing the theoretical grounding and practical methodologies necessary to make informed decisions about solvent selection and handling.

Physicochemical Properties & Molecular Structure Analysis

The solubility behavior of this compound is a direct consequence of its molecular architecture. The molecule can be deconstructed into three key regions, each contributing distinct intermolecular forces.

  • Carboxylic Acid Group (-COOH): This is the primary polar and protic center of the molecule. It is a strong hydrogen bond donor (the hydroxyl proton) and a strong hydrogen bond acceptor (the carbonyl oxygen and hydroxyl oxygen). This group is responsible for its acidic nature, with a predicted pKa of approximately 3.99, making it a moderately strong organic acid.[3]

  • Phenyl Ring: The benzene ring is a large, nonpolar, and hydrophobic component. It primarily interacts via van der Waals forces (specifically, dispersion forces) and can participate in π-π stacking interactions.

  • Ethynyl Group (-C≡CH): The terminal alkyne is a relatively nonpolar, linear functional group. The sp-hybridized C-H bond has weak acidic character and can act as a very weak hydrogen bond donor. The triple bond itself has electron density (π-system) that can interact with polarizable solvents.

The crystal structure of this compound reveals that in the solid state, molecules form classic acid-acid inversion dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups.[4] To dissolve the solid, a solvent must provide sufficient energy and favorable interactions to overcome this stable crystal lattice.

Theoretical Principles of Solubility: A Predictive Framework

The venerable principle of "like dissolves like" provides a foundational framework for predicting solubility.[5][6] This can be refined by considering the specific intermolecular forces at play between this compound (the solute) and a potential solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the carboxylic acid group by forming strong hydrogen bonds, disrupting the solute-solute dimers found in the crystal lattice. Therefore, this compound is expected to exhibit high solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents are strong hydrogen bond acceptors but lack a donor proton. They can interact strongly with the carboxylic acid's hydroxyl proton. Solvents like DMSO and DMF are particularly effective due to their high polarity and ability to disrupt hydrogen bonding networks. Acetone and THF are also good hydrogen bond acceptors. Solubility is expected to be high to moderate in this class, likely following the order of polarity and hydrogen bond accepting strength: DMSO > DMF > Acetone > THF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are incapable of forming hydrogen bonds and cannot effectively solvate the highly polar carboxylic acid group. While the phenyl ring offers some favorable interaction with toluene (a fellow aromatic), the energy required to break the crystal lattice is not sufficiently compensated. Consequently, this compound is expected to have very low solubility in nonpolar solvents.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents present a mixed case. Dichloromethane can act as a very weak hydrogen bond donor, while ethyl acetate is a hydrogen bond acceptor.[1] They can interact with different parts of the solute molecule. Solubility is predicted to be low to moderate .

The following diagram illustrates the key intermolecular interactions that govern the dissolution process.

G Figure 1. Solute-Solvent Interactions cluster_solvents Solvent Classes solute This compound (Solute) protic Polar Protic (e.g., Methanol) solute->protic Strong H-Bonding (Donor & Acceptor) aprotic Polar Aprotic (e.g., DMSO) solute->aprotic H-Bonding (Acceptor) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Weak van der Waals

Caption: Key interactions between this compound and solvent classes.

Estimated Solubility Profile of this compound

While direct experimental data is scarce, we can construct an estimated solubility profile based on the principles above and published data for close structural analogues like benzoic acid and 3-nitrobenzoic acid.[1][7] The ethynyl group is less polar than a nitro group but provides more structural rigidity and different electronic properties than a simple hydrogen in benzoic acid.

Table 1: Estimated Qualitative Solubility of this compound at Ambient Temperature (20-25 °C)

Solvent ClassSolventPredicted SolubilityRationale for Estimation
Polar Protic MethanolHighExcellent H-bond donor/acceptor. Benzoic acid exhibits high solubility in methanol.[1] The ethynyl group is not expected to significantly reduce compatibility.
EthanolHighSimilar to methanol, provides strong H-bonding interactions. Benzoic acid solubility is very high in ethanol.[8][9]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighExceptionally strong H-bond acceptor and highly polar, very effective at dissolving carboxylic acids.
N,N-Dimethylformamide (DMF)Very HighStrong H-bond acceptor and highly polar, similar to DMSO.
AcetoneModerate to HighGood H-bond acceptor. Benzoic acid is readily soluble in acetone.
Tetrahydrofuran (THF)ModerateModerate H-bond acceptor, less polar than acetone.
Intermediate Dichloromethane (DCM)Low to ModerateCan engage in weak H-bonding. Benzoic acid has limited but measurable solubility.[10] The nonpolar regions of the solute will interact favorably.
Ethyl AcetateModerateGood H-bond acceptor with significant nonpolar character. Provides a balance of interactions. Benzoic acid is known to be soluble in ethyl acetate.[8]
Nonpolar TolueneLowAromatic nature provides some favorable π-stacking with the phenyl ring, but cannot solvate the carboxylic acid. Benzoic acid has low solubility.[7]
HexaneVery Low / InsolubleAliphatic nonpolar solvent. Lacks any effective mechanism to interact with the polar carboxylic acid group and overcome the crystal lattice energy.

Note: This table presents estimations and should be confirmed by experimental measurement for any critical application.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method, which is considered the gold standard by regulatory bodies and in academic research.[11][12] This protocol ensures the system reaches a true equilibrium between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the solution to become saturated. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is quantified using a suitable analytical technique (e.g., UV-Vis Spectroscopy, HPLC).

Materials and Equipment
  • This compound (solid, high purity)

  • Organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology
  • Preparation:

    • Add an excess of solid this compound to a series of vials (e.g., 20 mL scintillation vials). "Excess" is critical; a good rule of thumb is to add enough solid such that a visible amount remains undissolved at the end of the experiment.

    • Causality: Using an excess of solid ensures that the dissolution process reaches its equilibrium limit, defining the saturation point. Without excess solid, you would only measure the amount added, not the solubility limit.

  • Solvent Addition:

    • Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly with caps that have a solvent-resistant liner (e.g., PTFE) to prevent evaporation during the experiment.

  • Equilibration:

    • Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples at a moderate speed (e.g., 150 rpm) for a predetermined period. A duration of 24 to 48 hours is typically sufficient for most organic systems to reach equilibrium.[13] Preliminary experiments can be run to confirm the time needed to reach a plateau in concentration.

    • Causality: Constant temperature is crucial as solubility is highly temperature-dependent.[7] Agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating the dissolution process and preventing localized saturation gradients.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled bath for several hours to let the excess solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed.

    • Causality: It is imperative that the solution analyzed is free of any undissolved microcrystals, as these would artificially inflate the measured concentration. Settling followed by centrifugation provides a robust method for clarification.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

    • For an extra level of certainty, filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial.

    • Self-Validation: The filtration step validates the clarity of the supernatant. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

    • Accurately dilute the saturated solution with the same solvent in a volumetric flask to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the standards and the diluted sample using a validated analytical method (e.g., measuring absorbance at the λ_max via UV-Vis, or peak area via HPLC).

    • Construct a calibration curve (e.g., Absorbance vs. Concentration) and determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express solubility in desired units (e.g., mg/mL, g/L, or mol/L).

The following diagram outlines this experimental workflow.

G Figure 2. Shake-Flask Solubility Determination Workflow prep 1. Preparation Add excess solid to vial add_solv 2. Solvent Addition Add known volume of solvent prep->add_solv equil 3. Equilibration Shake at constant T (24-48h) add_solv->equil separate 4. Phase Separation Settle & Centrifuge equil->separate sample 5. Sampling & Dilution Filter supernatant & Dilute accurately separate->sample quant 6. Quantification Analyze via HPLC/UV-Vis against calibration curve sample->quant result Result: Solubility (g/L) quant->result

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Practical Implications

This compound presents a solubility profile dominated by its polar carboxylic acid group. It is predicted to be highly soluble in polar protic and aprotic solvents (alcohols, DMSO, DMF) and poorly soluble in nonpolar media (alkanes). This profile provides clear guidance for its practical application:

  • For Synthesis: Polar aprotic solvents like THF, DMF, or ethyl acetate are likely excellent choices for reactions involving the carboxylic acid (e.g., amide couplings) or the alkyne (e.g., Sonogashira couplings), as they should provide good solubility for the starting material.

  • For Purification: The significant difference in solubility between polar and nonpolar solvents suggests that crystallization is a highly viable purification strategy. A mixed-solvent system, such as dissolving the crude product in a moderate solvent like ethyl acetate and then adding a nonpolar anti-solvent like hexane, would likely induce precipitation of the purified compound.

  • For Drug Development: The poor predicted solubility in nonpolar environments, analogous to lipid bilayers, suggests that the parent acid may have limited passive diffusion. Formulation strategies, such as salt formation (e.g., sodium 3-ethynylbenzoate), would dramatically increase aqueous solubility but would need to be balanced against membrane permeability requirements.

The lack of published quantitative data underscores the importance of performing the experimental work outlined in this guide. By following the robust shake-flask protocol, researchers can generate the reliable, application-specific solubility data needed to unlock the full potential of this versatile chemical building block.

References

  • Cheng, W., Feng, S., Cui, X., & Cheng, F. (2013). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.
  • PubChem. This compound Compound Summary. (Retrieved Jan 2026). [Link]
  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). [Link]
  • Marques, M. R. C. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (2011). [Link]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. (Retrieved Jan 2026). [Link]
  • Khan Academy. Solubility of organic compounds. (Retrieved Jan 2026). [Link]
  • University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. (Retrieved Jan 2026). [Link]
  • PubChem. 4-Ethynylbenzoic acid Compound Summary. (Retrieved Jan 2026). [Link]
  • Jiménez, D. M., & Martínez, F. (2019). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 24(23), 4350.
  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. (Retrieved Jan 2026). [Link]
  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary, Ternary and Quaternary Mixtures.
  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of this compound. Acta Crystallographica Section E, 71(10), o750–o751.
  • National Institute of Standards and Technology.
  • Hansen, C. M. Hansen Solubility Parameters Official Site. (Retrieved Jan 2026). [Link]
  • Zhang, X., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 38(12), 1102-1105.
  • ResearchGate. Solubility of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2014). [Link]
  • ResearchGate. Solubility comparison in dichloromethane. (2014). [Link]

Sources

A Comprehensive Technical Guide on the Melting Point of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist with extensive experience in the physicochemical characterization of novel chemical entities, I have learned that mastery of foundational analytical techniques is what separates success from failure in research and development. The melting point, a seemingly basic parameter, is a profoundly informative characteristic. It is the frontline indicator of a substance's purity, identity, and crystalline form. This guide provides an in-depth, practical examination of the melting point of 3-ethynylbenzoic acid. We will move beyond a simple data point to dissect the nuances of its measurement, understand the variables that influence it, and establish robust, verifiable protocols for its accurate determination. This document is structured not as a rigid template, but as a logical journey from fundamental properties to expert application, reflecting the way a scientist critically approaches a characterization challenge.

Introduction to this compound: A Key Synthetic Intermediate

This compound (CAS No. 10601-99-7) is a bifunctional aromatic compound possessing both a carboxylic acid and a terminal alkyne. This unique structural combination renders it an exceptionally valuable building block in medicinal chemistry and materials science. The carboxylic acid group provides a handle for amide coupling and esterification, while the terminal alkyne is a versatile functional group for carbon-carbon bond formation, most notably in Sonogashira couplings and copper-catalyzed "click" chemistry.[1][2][3] Given its role as a precursor to complex target molecules, establishing the identity and purity of this compound is a critical first step in any synthetic campaign. The melting point serves as the initial gatekeeper for quality assessment.

Reported Melting Point of this compound: A Point of Critical Discussion

A review of commercially available this compound reveals a notable data point for its melting range. This information is summarized below.

Table 1: Reported Melting Point for this compound
Supplier/SourceCAS NumberReported Melting Point (°C)Purity Assay
Sigma-Aldrich10601-99-7164-17195%

Expert Analysis: The reported range of 164-171 °C is quite broad for a small molecule, which immediately suggests that factors beyond simple phase transition may be at play.[4] A broad melting range is a classic sign of impurities.[5] Furthermore, a lack of readily available, corroborating melting point data from other major chemical suppliers for this specific isomer makes it difficult to establish a consensus value. This underscores the absolute necessity for in-house verification by the end-user. An expert scientist should not take a supplier's Certificate of Analysis value as dogma but as a starting point for independent verification.

Key Factors Influencing the Melting Point Measurement

The observed melting point is not an immutable constant but is highly sensitive to both the intrinsic properties of the sample and the methodology used for its measurement.[6]

Chemical Purity

This is the most critical factor. Impurities disrupt the crystal lattice of the solid, lowering the energy required to break it apart. This results in a melting point depression and a broadening of the melting range .[5][7] For this compound, which is commonly synthesized via Sonogashira coupling, potential impurities include:

  • Homocoupled Dimer: The terminal alkyne can couple with itself in a side reaction (Glaser or Hay coupling) to form 1,4-bis(3-carboxyphenyl)buta-1,3-diyne.[1][8]

  • Residual Catalysts: Traces of palladium and copper catalysts used in the coupling reaction may remain.

  • Starting Materials: Unreacted starting materials, such as 3-iodobenzoic acid or 3-bromobenzoic acid.

  • Solvents: Residual solvents from the reaction or purification steps.

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs have different crystal lattice arrangements and, consequently, different melting points. While no specific polymorphs of this compound are widely reported, researchers should be aware that different crystallization conditions could potentially yield different forms, leading to variability in the observed melting point.

Methodological Parameters

The technique used for measurement significantly impacts the result. The rate of heating is paramount. A fast heating rate does not allow for thermal equilibrium between the sample and the heating block, often leading to an artificially high and broad melting range.[6][9]

Diagram 1: Factors Influencing Melting Point Measurement

G cluster_sample Sample Properties cluster_method Methodological Parameters Purity Purity MP Observed Melting Point Range Purity->MP Impurities broaden and depress range Polymorphism Polymorphism Polymorphism->MP Different forms have different melting points HeatingRate Heating Rate HeatingRate->MP Fast rates can artificially elevate range Packing Capillary Packing Packing->MP Poor packing leads to poor heat transfer

Caption: Key intrinsic and extrinsic factors affecting melting point results.

Authoritative Protocols for Accurate Melting Point Determination

To ensure data integrity, melting point determination must follow a standardized, validated procedure. The following protocols are based on guidelines from the United States Pharmacopeia (USP) and ASTM International.

Protocol 1: Capillary Melting Point Determination (USP <741> / ASTM E324)

This method is the universally accepted standard for regulatory and quality control purposes. Its trustworthiness is established through rigorous calibration and adherence to procedural controls.

Objective: To determine the melting range of a this compound sample using the capillary method.

Apparatus & Materials:

  • Melting point apparatus (calibrated)

  • Glass capillary tubes (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[10][11]

  • Certified melting point reference standards (e.g., caffeine, vanillin)

  • This compound sample, finely powdered and thoroughly dried.

Procedure:

  • Apparatus Calibration: Verify the calibration of the apparatus using at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample.

  • Sample Preparation: Ensure the sample is dry. Gently grind the sample to a very fine powder.

  • Capillary Loading: Pack the dry powder into a capillary tube by tapping the sealed end on a hard surface until a tightly packed column of 2.5–3.5 mm is formed at the bottom.[11] Inconsistent packing leads to poor heat transfer and inaccurate results.

  • Heating:

    • Place the capillary in the heating block.

    • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

    • Once this temperature is reached, reduce the heating rate to 1–2 °C per minute .[9][11] This slow ramp rate is critical for thermal equilibrium.

  • Data Recording:

    • T1 (Onset): Record the temperature at which the column of the substance is observed to collapse against the side of the tube, or the first appearance of liquid.[11]

    • T2 (Completion): Record the temperature at which the last solid particle passes into the liquid phase.

  • Reporting: The melting point is reported as the range T1 – T2. For a pure compound, this range should be narrow (typically < 2 °C).

Diagram 2: USP-Compliant Workflow for Capillary Melting Point Determination

G cluster_prep Preparation & Calibration cluster_load Sample Loading cluster_measure Measurement cluster_report Reporting prep1 Calibrate Apparatus with USP Reference Standards prep2 Dry and Finely Powder Sample prep1->prep2 load1 Pack Capillary to 2.5-3.5 mm Height prep2->load1 measure1 Rapidly Heat to ~15 °C Below Expected MP load1->measure1 measure2 Reduce Heating Rate to 1-2 °C / min measure1->measure2 measure3 Observe & Record T1 (Onset) and T2 (Completion) measure2->measure3 report1 Report as Range: T1-T2 measure3->report1

Caption: Standard operating procedure for melting point determination.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative data than the capillary method. It measures the heat flow into a sample as a function of temperature. The melting process is observed as an endothermic peak.

Objective: To determine the melting point (onset) and enthalpy of fusion of this compound.

Procedure:

  • Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the powdered sample into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Set the temperature program:

      • Equilibrate at a temperature well below the expected melt (e.g., 100 °C).

      • Ramp the temperature at a defined rate (e.g., 10 °C/min) to a temperature well above the melt (e.g., 190 °C).

  • Data Analysis:

    • The melting point is typically reported as the extrapolated onset temperature of the endothermic peak.

    • The area under the peak corresponds to the enthalpy of fusion (ΔHfus) , a valuable parameter for characterizing the crystal lattice energy.

    • Peak shape can also indicate purity; sharp, symmetric peaks suggest high purity, while broad, asymmetric peaks suggest impurities.

Conclusion

The melting point of this compound, while reported by suppliers, should not be accepted without critical evaluation and experimental verification. The value of 164-171 °C is notably broad, suggesting the presence of impurities which may arise from its common synthesis via Sonogashira coupling. For any application in research or drug development, an independent determination of the melting point using a standardized protocol, such as USP <741>, is mandatory. A sharp melting range, determined using a calibrated instrument and a slow heating rate, is a primary and indispensable indicator of the purity and quality required for reliable scientific outcomes.

References

  • Google. (n.d.). Current time in San Diego, CA, US.
  • ASTM International. (2023). Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (ASTM E324).
  • U.S. Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE.
  • Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324.
  • United States Pharmacopeia. (n.d.). <741> Melting Range or Temperature. USP-NF.
  • Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741 [Video]. YouTube.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • Scribd. (n.d.). USP 741 Melting Point or Range.
  • University of Calgary. (n.d.). Melting point determination.
  • Royal Society of Chemistry. (2010). Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities.
  • SSERC. (n.d.). Melting point determination.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • FAQ. (n.d.). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.
  • Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67, 940-948.
  • Hasnain, S. S. (2014). Acta E transforms from Structure Reports Online to Crystallographic Communications.

Sources

3-Ethynylbenzoic acid chemical structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethynylbenzoic Acid: A Versatile Building Block for Modern Chemistry

Introduction

This compound is a bifunctional aromatic compound featuring a carboxylic acid and a terminal alkyne (ethynyl group) positioned in a meta-arrangement on a benzene ring. This unique architecture makes it a highly valuable and versatile building block in contemporary chemical research and development. Its dual reactivity allows for orthogonal chemical modifications, enabling the precise construction of complex molecular architectures. For researchers, scientists, and drug development professionals, this compound serves as a pivotal intermediate for synthesizing novel pharmaceutical agents, advanced functional materials, and sophisticated molecular probes. This guide provides a comprehensive technical overview of its core properties, synthesis, key applications, and safe handling protocols, grounded in established scientific principles.

Part 1: Core Molecular Profile

Understanding the fundamental characteristics of this compound is the first step toward harnessing its synthetic potential. Its identity is defined by a unique combination of a rigid aromatic core and two highly reactive functional groups.

Chemical Structure and Identifiers

The structure consists of a benzoic acid backbone with an ethynyl substituent at the C3 position. This meta-substitution pattern influences the molecule's geometry and electronic properties, which are critical for its role in constructing larger assemblies.

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 10601-99-7[1][2][3][4]
Molecular Formula C₉H₆O₂[1][3]
Molecular Weight 146.14 g/mol [1][2][3]
Appearance Powder[2]
Melting Point 164-171 °C[2]
SMILES C#CC1=CC(=CC=C1)C(=O)O[1]
InChIKey PHPIMLZTBYCDSX-UHFFFAOYSA-N[1][2]
Storage 2-8°C, under inert atmosphere[2]

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This strategy is widely adopted due to its high efficiency, functional group tolerance, and use of readily available starting materials.

Synthetic Rationale and Workflow

The core challenge is the direct ethynylation of the aromatic ring without interfering with the carboxylic acid group. The Sonogashira reaction is ideally suited for this, as it couples a terminal alkyne with an aryl halide under mild conditions.[5][6] To prevent self-coupling of the alkyne and ensure a clean reaction, a protecting group, typically trimethylsilyl (TMS), is used on the acetylene source.

Synthesis_Workflow start 3-Iodobenzoic Acid + Trimethylsilylacetylene step1 Sonogashira Coupling (Pd/Cu Catalyst, Base) start->step1 intermediate 3-((Trimethylsilyl)ethynyl)benzoic Acid (Protected Intermediate) step1->intermediate step2 TMS Deprotection (K2CO3, Methanol) intermediate->step2 product This compound (Final Product) step2->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol describes the synthesis starting from 3-iodobenzoic acid and trimethylsilylacetylene (TMSA).

Step 1: Sonogashira Coupling to form 3-((Trimethylsilyl)ethynyl)benzoic Acid

  • Inert Atmosphere: To a dried Schlenk flask, add 3-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Causality: An inert atmosphere is crucial because the Pd(0) active species in the catalytic cycle is sensitive to oxidation by air, which would deactivate the catalyst.[5]

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) or another suitable amine base, followed by anhydrous tetrahydrofuran (THF). Stir the mixture until all solids dissolve.

    • Causality: The amine base is essential. It neutralizes the hydrogen halide (HI) produced during the reaction and facilitates the formation of the reactive copper(I) acetylide intermediate.[3][5]

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the solution at room temperature.

    • Causality: TMSA is used as the alkyne source. The TMS group protects the acidic acetylenic proton, preventing base-mediated homocoupling (Glaser coupling) and ensuring selective cross-coupling.[2]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the mixture, dilute it with ethyl acetate, and wash with dilute HCl to remove the amine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TMS-protected intermediate.

Step 2: Deprotection to form this compound

  • Reaction Setup: Dissolve the crude 3-((trimethylsilyl)ethynyl)benzoic acid from Step 1 in methanol (MeOH).

  • Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.1-0.2 eq) to the solution.

    • Causality: The mildly basic conditions facilitate the nucleophilic cleavage of the silicon-carbon bond, removing the TMS group to liberate the terminal alkyne. This method is gentle and generally does not affect other functional groups.[2][7]

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is fully converted.

  • Workup and Purification: Neutralize the reaction with dilute aqueous HCl until the pH is acidic, which will precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Part 3: Key Applications in Advanced Research

The utility of this compound stems from its ability to act as a heterobifunctional linker, where the carboxylic acid and alkyne groups can be addressed in separate, non-interfering reaction steps.

Application 1: The Lynchpin of Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an alkyne and an azide.[8]

This compound is an exemplary reagent for this transformation. The terminal alkyne is the reactive handle for the "click" reaction, while the carboxylic acid provides a site for attachment to other molecules of interest, such as proteins, drugs, or imaging agents. This is particularly powerful in drug development and bioconjugation.

CuAAC_Workflow mol_A Molecule A (e.g., Drug, Fluorophore) step1 Amide Coupling (e.g., EDC/NHS chem.) mol_A->step1 linker This compound linker->step1 conjugate1 Molecule A-Linker (Alkyne-functionalized) step1->conjugate1 step2 Click Reaction (CuAAC) [Cu(I) Catalyst] conjugate1->step2 mol_B Molecule B (e.g., Protein, Targeting Ligand) with Azide Group (N3) mol_B->step2 final_product Molecule A - Triazole - Molecule B (Final Bioconjugate) step2->final_product

Caption: Bioconjugation workflow using this compound as a linker.

In a typical workflow, the carboxylic acid is first activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine on a target biomolecule. The resulting alkyne-tagged molecule can then be "clicked" onto a second molecule bearing an azide group, creating a stable covalent linkage.[9]

Application 2: Precursor for Functional Materials

The rigid, well-defined structure of this compound makes it an attractive building block (or "linker") for the synthesis of crystalline porous materials like Metal-Organic Frameworks (MOFs).[10] MOFs are constructed from metal ions or clusters connected by organic ligands.

While benzoic acids are common MOF linkers, the ethynyl group on this compound offers two key advantages:

  • Structural Rigidity: The linear ethynyl group extends the linker, allowing for the design of MOFs with specific pore sizes and geometries.

  • Post-Synthetic Modification (PSM): The alkyne group does not typically participate in the initial MOF assembly. After the framework is constructed, the alkyne remains available within the pores for subsequent chemical modification (e.g., via click chemistry), allowing for the interior surface of the MOF to be functionalized with new chemical groups. This is a powerful technique for tuning the properties of the material for applications in gas storage, separation, or catalysis.[8][11]

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound possesses specific hazards that must be managed with appropriate laboratory practices.

GHS Hazard Profile
Hazard ClassGHS StatementPictogramSignal WordReference(s)
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)Warning[1][2]
Skin SensitizationH317: May cause an allergic skin reactionGHS07 (Exclamation Mark)Warning[1][2]
Serious Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning[1][2]
Recommended Handling Protocols

Based on its hazard profile, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

  • Eye Protection: Wear chemical safety goggles or a face shield to prevent eye contact.[11][12]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) at all times.

  • Skin Protection: Wear a lab coat and ensure skin is not exposed. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a potent enabler of molecular innovation. Its bifunctional nature provides a gateway to orthogonal synthesis, allowing for the methodical and precise assembly of complex structures. From facilitating robust bioconjugation via click chemistry to serving as a sophisticated building block for next-generation materials, its applications are both broad and impactful. For the discerning scientist, a thorough understanding of its properties, synthesis, and handling is essential to fully exploit its vast potential in advancing the frontiers of chemistry, biology, and materials science.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. PubMed Central.
  • Novák, Z., et al. (2013). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Panda, B. (2021). Sonogashira Coupling of Arenediazonium Salts. Scribd.
  • CAS Common Chemistry. (n.d.). This compound.
  • Chemie Brunschwig. (n.d.). Bioconjugation Reagents.
  • Kovač, K., et al. (2023). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
  • National Center for Biotechnology Information. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. PubMed.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
  • NJ Bio, Inc. (n.d.). Payloads and Linkers for Antibody-Drug Conjugates.
  • ResearchGate. (n.d.). Porous Metal-Organic Frameworks Based on 3,6-Bis(4-benzoic acid)-N-(4-benzoic acid)carbazole for HPLC Separation of Small Organic Molecules.
  • National Center for Biotechnology Information. (2022). Mesitylene Tribenzoic Acid as a Linker for Novel Zn/Cd Metal-Organic Frameworks. PubMed Central.
  • PLOS One. (2024). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses.

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Ethynylbenzoic Acid

This compound is a pivotal building block in the landscape of modern organic synthesis, particularly within pharmaceutical and materials science.[1][2][3] Its unique bifunctional nature, featuring a terminal alkyne and a carboxylic acid on a benzene ring, allows for a diverse range of chemical transformations.[1][2] The terminal alkyne serves as a versatile handle for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and cycloadditions, while the carboxylic acid moiety enables esterification, amidation, and other derivatizations.[1] This versatility makes this compound an indispensable precursor for the construction of complex molecular architectures found in biologically active compounds and advanced organic materials.[1][4] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering detailed protocols and insights into the underlying chemical principles.

Core Synthetic Strategy: The Sonogashira Coupling

The Sonogashira coupling reaction is the cornerstone for the synthesis of this compound.[5][6][7] This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5][6] The general reactivity trend for the aryl halide is I > Br > Cl.[5] Consequently, 3-iodobenzoic acid and 3-bromobenzoic acid are the most common precursors.

Diagram of the Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Pd(II) Complex Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-C≡C-R Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination R-C≡C-H Copper\nAcetylide Copper Acetylide Alkyne\nCoordination->Copper\nAcetylide Base Copper\nAcetylide->Transmetalation Copper\nAcetylide->Cu(I)X Transmetalation

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.

Synthesis from 3-Halobenzoic Acid Precursors

A direct Sonogashira coupling of 3-halobenzoic acids with a protected alkyne is a common approach. The use of a protecting group on the alkyne is crucial to prevent side reactions.[8][9][10] The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes due to its stability under coupling conditions and ease of removal.[8][9]

Route 1: From 3-Bromobenzoic Acid

This route involves a two-step process: the Sonogashira coupling of 3-bromobenzoic acid with trimethylsilylacetylene (TMSA), followed by the deprotection of the TMS group.

Step 1: Sonogashira Coupling of 3-Bromobenzoic Acid with Trimethylsilylacetylene

The coupling of 3-bromobenzoic acid with TMSA is typically carried out using a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of a base, commonly an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).

Experimental Protocol:

  • To a sealed reaction vessel, add 3-bromobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent, such as tetrahydrofuran (THF) or a mixture of THF and triethylamine.

  • Add triethylamine (2.0-3.0 eq) and trimethylsilylacetylene (1.2-1.5 eq) via syringe.

  • Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-((trimethylsilyl)ethynyl)benzoic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating an inert atmosphere.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

  • Base: The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the formation of the copper acetylide intermediate.[5]

  • Excess Alkyne: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl halide.

Step 2: Deprotection of the Trimethylsilyl Group

The TMS group can be readily cleaved under mild basic or fluoride-mediated conditions.[11][12][13] A common method involves the use of potassium carbonate in methanol.

Experimental Protocol:

  • Dissolve the 3-((trimethylsilyl)ethynyl)benzoic acid in methanol.

  • Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

  • The product can be further purified by recrystallization.[14]

Mechanism of Deprotection: The methoxide ion, generated from methanol and potassium carbonate, attacks the silicon atom, leading to the cleavage of the Si-C bond.[13]

Route 2: From 3-Iodobenzoic Acid

The synthesis using 3-iodobenzoic acid follows a similar two-step Sonogashira coupling and deprotection sequence. The higher reactivity of the C-I bond compared to the C-Br bond often allows for milder reaction conditions and potentially higher yields.[15]

Experimental Protocol (Sonogashira Coupling): The protocol is analogous to that for 3-bromobenzoic acid, but the reaction may proceed at a lower temperature or with a lower catalyst loading.

Synthesis via Esterification Followed by Sonogashira Coupling

An alternative and often preferred strategy involves the esterification of the starting 3-halobenzoic acid prior to the Sonogashira coupling. This approach can improve the solubility of the starting material and simplify purification, as the ester is generally less polar than the carboxylic acid. The ester functionality is typically stable under Sonogashira coupling conditions.[16]

Route 3: From Methyl 3-Bromobenzoate

Step 1: Esterification of 3-Bromobenzoic Acid

3-Bromobenzoic acid can be converted to its methyl ester using standard esterification methods, such as Fischer esterification (refluxing in methanol with a catalytic amount of strong acid) or by reaction with a methylating agent like diazomethane or methyl iodide in the presence of a base.

Step 2: Sonogashira Coupling of Methyl 3-Bromobenzoate

The coupling of methyl 3-bromobenzoate with TMSA is performed under similar conditions as described for 3-bromobenzoic acid.

Step 3: Deprotection of the Trimethylsilyl Group

The deprotection of the resulting methyl 3-((trimethylsilyl)ethynyl)benzoate is carried out as previously described.

Step 4: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like THF or methanol, followed by acidification.[17]

Experimental Protocol (Saponification):

  • Dissolve the methyl 3-ethynylbenzoate in a mixture of THF and water.

  • Add an aqueous solution of LiOH (2.0-3.0 eq).

  • Stir the reaction at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with a dilute acid to precipitate the this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

Workflow Diagram for the Esterification Route

Esterification_Route Start 3-Bromobenzoic Acid Esterification Esterification (e.g., MeOH, H+) Start->Esterification Ester Methyl 3-Bromobenzoate Esterification->Ester Sonogashira Sonogashira Coupling (TMSA, Pd/Cu cat.) Ester->Sonogashira Protected_Ester Methyl 3-((trimethylsilyl)ethynyl)benzoate Sonogashira->Protected_Ester Deprotection TMS Deprotection (e.g., K2CO3, MeOH) Protected_Ester->Deprotection Deprotected_Ester Methyl 3-Ethynylbenzoate Deprotection->Deprotected_Ester Saponification Saponification (e.g., LiOH, H2O/THF) Deprotected_Ester->Saponification End This compound Saponification->End

Caption: A stepwise workflow for the synthesis of this compound via an ester intermediate.

Comparative Data of Synthetic Routes

PrecursorRouteKey StepsTypical YieldsAdvantagesDisadvantages
3-Bromobenzoic AcidDirect Coupling1. Sonogashira 2. DeprotectionModerateFewer stepsPotential for lower yields and purification challenges
3-Iodobenzoic AcidDirect Coupling1. Sonogashira 2. DeprotectionGood to HighHigher reactivity, milder conditionsHigher cost of starting material
3-Bromobenzoic AcidEsterification1. Esterification 2. Sonogashira 3. Deprotection 4. SaponificationGood to HighImproved solubility, easier purificationMore synthetic steps

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Melting Point: 164-171 °C[18]

  • ¹H NMR (DMSO-d₆): δ 13.22 (s, 1H, COOH), 7.97-7.94 (m, 2H, Ar-H), 7.73-7.71 (m, 1H, Ar-H), 7.53 (t, J=7.5 Hz, 1H, Ar-H), 4.30 (s, 1H, C≡CH)[19]

  • ¹³C NMR (DMSO-d₆): δ 166.4, 135.8, 132.2, 131.3, 129.7, 129.2, 122.1, 82.5, 81.7[19]

Conclusion

The synthesis of this compound is most effectively achieved through the Sonogashira coupling reaction. The choice of precursor and synthetic route—either direct coupling of the halo-benzoic acid or proceeding through an ester intermediate—depends on factors such as the availability and cost of the starting materials, desired yield, and the scale of the reaction. The esterification route, while involving more steps, often provides a more robust and scalable process with easier purification. This guide provides a solid foundation for researchers to select and execute the most suitable synthetic strategy for their specific needs.

References

  • Recent Progress of Protecting Groups for Terminal Alkynes. (URL not available)
  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulph
  • Silyl Protective Groups | Chem-St
  • Sonogashira coupling - Wikipedia. (URL: [Link])
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
  • Cross-Coupling of Alkynylsilanes - Technical Library - Gelest. (URL: [Link])
  • Deprotection mechanism : r/chemistry - Reddit. (2021). (URL: [Link])
  • Crystal structure of this compound - PMC - NIH. (URL: [Link])
  • Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. (URL: [Link])
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). (URL: [Link])
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (URL not available)
  • Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. (URL: [Link])
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). (URL: [Link])
  • The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
  • What is the procedure for utilizing 3-IODOBENZOIC Acid in the synthesis of ketones? - FAQ. (2024). (URL: [Link])
  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
  • Preparation of benzoic acid of high purity. (URL not available)
  • m-IODOBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])
  • Synthesis of Bromo Acid by Solvent and C
  • Preparation of 3-bromobenzoic acid - PrepChem.com. (URL: [Link])
  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid - NOP - Sustainability in the organic chemistry lab course. (URL: [Link])
  • 4-Ethynylbenzoic Acid: A Versatile Chemical for Research and Industry. (URL: [Link])
  • This compound (95%) - Amerigo Scientific. (URL: [Link])
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. (2025). (URL: [Link])
  • Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. (2018). (URL: [Link])
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023). (URL: [Link])
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025). (URL: [Link])
  • This compound | C9H6O2 | CID 15897047 - PubChem. (URL: [Link])
  • Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative?

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 3-ethynylbenzoic acid (CAS 10601-99-7), a bifunctional aromatic compound of interest to researchers in materials science and drug development. By integrating a carboxylic acid and a terminal alkyne, this molecule offers versatile handles for synthesis, polymerization, and bioconjugation. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the characterization of its derivatives.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral output. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and utilize this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid, planar aromatic core with two electronically distinct functional groups: an electron-withdrawing carboxylic acid and a π-rich terminal alkyne. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique and predictable spectroscopic fingerprint.

For clarity in spectral assignments, the following IUPAC numbering scheme is used:

Caption: Structure of this compound with IUPAC Numbering.

The following sections detail the experimental protocols and interpretation for four key spectroscopic techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in a molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is advantageous as it solubilizes the polar carboxylic acid and its acidic proton is less likely to undergo rapid exchange than in D₂O, allowing for its observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used, typically requiring 16-64 scans to achieve a good signal-to-noise ratio.

¹H NMR Data

The following data were reported for this compound in DMSO-d₆.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.22broad singlet1HCOOH
7.97 - 7.94multiplet2HH-2, H-6
7.73 - 7.71multiplet1HH-4
7.53triplet (t)1HH-5
4.30singlet1HC≡C-H
Expertise & Interpretation
  • Carboxylic Acid Proton (13.22 ppm): The significant downfield shift is characteristic of a carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.[2] Its appearance as a broad singlet is also typical, resulting from moderate chemical exchange and quadrupolar effects.

  • Aromatic Protons (7.53-7.97 ppm): The aromatic protons resonate in the expected downfield region. The protons at the 2- and 6-positions are most deshielded due to their proximity to the electron-withdrawing carboxylic acid group. The complex multiplet patterns arise from spin-spin coupling between the non-equivalent aromatic protons.

  • Acetylenic Proton (4.30 ppm): The terminal alkyne proton appears at a chemical shift that is notably upfield compared to aromatic or vinylic protons. This is a classic example of magnetic anisotropy, where the cylindrical circulation of π-electrons in the triple bond induces a local magnetic field that shields the acetylenic proton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a crucial technique for determining the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 or 125 MHz). A greater number of scans (typically >1024) is required due to the low natural abundance of the ¹³C isotope. The spectral width must be set to encompass the range from approximately 0 to 200 ppm.

Predicted ¹³C NMR Data

While a published spectrum for this compound was not located, the chemical shifts can be reliably predicted based on established substituent effects and data from analogous compounds like benzoic acid and 4-ethynylbenzoic acid.[3][4]

Chemical Shift (δ, ppm)AssignmentRationale
~167C OOHCarboxylic acid carbonyl carbon, typically observed in the 165-185 ppm range.[2]
~137C -2Aromatic CH, deshielded by ortho-COOH group.
~135C -6Aromatic CH, deshielded by ortho-COOH group.
~132C -1Quaternary aromatic carbon attached to COOH.
~131C -4Aromatic CH.
~129C -5Aromatic CH.
~122C -3Quaternary aromatic carbon attached to the alkyne.
~83-C ≡CHsp-hybridized carbon, internal.
~80-C≡C Hsp-hybridized carbon, terminal.
Expertise & Interpretation
  • Carbonyl Carbon (~167 ppm): The carboxylic acid carbon is the most downfield signal, though typically upfield of ketone or aldehyde carbonyls.[4]

  • Aromatic Carbons (~122-137 ppm): The six aromatic carbons are expected to give six distinct signals due to the lack of symmetry. The carbon attached to the carboxylic acid (C-1) and the carbon attached to the ethynyl group (C-3) are quaternary and will likely show lower intensity signals. The chemical shifts of the protonated carbons (C-2, C-4, C-5, C-6) are influenced by the electronic effects of the substituents.

  • Alkynyl Carbons (~80-83 ppm): The sp-hybridized carbons of the alkyne group resonate in a characteristic upfield region compared to aromatic sp² carbons.[5] The internal carbon (C-8) is typically slightly more deshielded than the terminal carbon (C-9).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR (Solid State)

The "Thin Solid Film" method is a reliable and common choice for solid organic compounds.[3][4][6]

  • Sample Preparation: Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

  • Film Deposition: Place a drop of the resulting solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the analyte on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Characteristic Infrared Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300≡C-H StretchTerminal Alkyne
3300 - 2500O-H Stretch (broad)Carboxylic Acid
~2110C≡C Stretch (weak)Alkyne
~1700C=O StretchCarboxylic Acid
~1600, ~1450C=C StretchAromatic Ring
~1300C-O StretchCarboxylic Acid
~920O-H Bend (out-of-plane)Carboxylic Acid
Expertise & Interpretation

The IR spectrum of this compound is distinguished by the clear signatures of both the carboxylic acid and the terminal alkyne.

  • O-H and C=O Vibrations: The most prominent feature is the extremely broad O-H stretching band from ~3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[7] Superimposed on this is the sharp C=O stretching absorption around 1700 cm⁻¹. The combination of these two features is a definitive indicator of a carboxylic acid functional group.

  • Alkyne Vibrations: The presence of the terminal alkyne is confirmed by two key signals: a sharp, strong absorption around 3300 cm⁻¹ due to the ≡C-H stretch, and a weaker C≡C triple bond stretch near 2110 cm⁻¹. The latter can sometimes be weak or absent in symmetrical alkynes, but is expected to be present here.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized by heating and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron, forming a radical cation known as the molecular ion (M•⁺).

  • Analysis: The resulting ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₉H₆O₂) is 146.14 g/mol .[1][8]

m/zIonInterpretation
146[M]•⁺Molecular Ion
129[M - OH]⁺Loss of a hydroxyl radical
118[M - CO]•⁺Loss of carbon monoxide from the molecular ion
101[M - COOH]⁺Loss of the carboxylic acid group
90[M - CO - CO]•⁺ or [M - OH - CO]⁺Subsequent loss of carbon monoxide
75[C₆H₃]⁺Aromatic fragment
Expertise & Interpretation
  • Molecular Ion (m/z 146): The base peak or a very prominent peak is expected at m/z = 146, corresponding to the intact molecular ion. This confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: Aromatic carboxylic acids exhibit characteristic fragmentation patterns.[2] The most common initial fragmentation is the loss of the hydroxyl radical (•OH, 17 Da) to form a stable acylium ion at m/z 129. Another common pathway is the loss of the entire carboxyl group (•COOH, 45 Da), though loss of formic acid (HCOOH, 46 Da) is also possible. The resulting fragments can undergo further decarbonylation (loss of CO, 28 Da). The stability of the aromatic ring means that fragments corresponding to the phenylacetylene cation will also be observed.

Integrated Spectroscopic Workflow

A systematic approach is crucial for unambiguous structure elucidation. The following workflow outlines the logical progression of analysis.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information MS Mass Spectrometry (MS) MW Molecular Weight & Elemental Formula MS->MW IR Infrared (IR) Spectroscopy FG Functional Groups (COOH, C≡CH) IR->FG NMR_H ¹H NMR H_Env Proton Environments & Connectivity NMR_H->H_Env NMR_C ¹³C NMR C_Frame Carbon Framework NMR_C->C_Frame Final_Structure Final Structure Confirmation MW->Final_Structure FG->Final_Structure H_Env->Final_Structure C_Frame->Final_Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of this compound.
  • PubChem. (n.d.). 4-Ethynylbenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Feist, P. L. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of 3-ethynyl-benzoic acid.
  • Chemistry LibreTexts. (2024, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
  • Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy.
  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Examples - Example 9.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Chemical Shifts: Proton.

Sources

An In-depth Technical Guide on the Safety and Handling of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-Ethynylbenzoic acid (CAS No. 10601-99-7) is an organic compound with the molecular formula C₉H₆O₂.[1][2] It presents as a white to off-white powder and is utilized in various chemical syntheses, particularly within the realm of drug discovery and materials science.[3] Its structure, featuring both a carboxylic acid and a terminal alkyne functional group, makes it a versatile building block. However, these same reactive groups necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established laboratory safety principles.

Section 1: Hazard Identification and Risk Assessment

A critical first step in the safe handling of any chemical is a comprehensive understanding of its inherent hazards.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

The signal word associated with this compound is "Warning" .[2][3]

Toxicological Profile

While specific toxicological data for this compound is not extensively detailed in readily available literature, the hazards of benzoic acid and its derivatives provide a basis for prudent handling. Benzoic acid itself can cause irritation to the skin, eyes, and respiratory tract.[4][5] Studies on benzoic acid derivatives have indicated potential effects on the hepatorenal system with subchronic exposure.[6] Given the "harmful if swallowed" classification, ingestion of this compound could lead to adverse health effects.[1][3] The primary concern for laboratory personnel is the potential for skin sensitization upon repeated contact and serious eye irritation from direct exposure to the powder.[1][3]

Physical and Chemical Properties

A summary of key physical and chemical properties is presented in the table below. Understanding these properties is crucial for safe storage and handling.

PropertyValueSource
Molecular Weight 146.14 g/mol [1][2]
Appearance White to off-white powder/solid[3]
Melting Point 164-171 °C[2][3]
Storage Temperature 2-8°C[2][3][7]
Functional Groups Carboxylic acid, Alkyne[2]

The powdered form of this compound necessitates careful handling to avoid the generation of dust, which can be easily inhaled or come into contact with the eyes.[8][9]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood.[10][11][12] This is the most critical engineering control to prevent inhalation of airborne particles.

  • Ventilation: The laboratory should have a general ventilation system that ensures adequate air changes to prevent the accumulation of any chemical vapors or dust.[13][14]

  • Designated Work Area: Establish a designated area for working with toxic or sensitizing powders.[9] This area should be clearly marked and easy to decontaminate.

Personal Protective Equipment (PPE): A Necessary Barrier

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are required at all times.[10][15][16] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[10][17]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[10][11][15] It is crucial to inspect gloves for any signs of degradation or punctures before use.

    • Lab Coat: A lab coat, preferably made of a non-flammable material like cotton, should be worn to protect street clothes and skin.[12]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10] Respirator use requires proper fit-testing and training.[5][17]

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to ensuring a safe laboratory environment.

Step-by-Step Handling Protocol

The following workflow is designed to minimize exposure and prevent contamination.

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.[10]

    • Verify that the fume hood is operational and the sash is at the appropriate height.

    • Locate the nearest eyewash station and safety shower and confirm they are accessible.[10]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.[10]

  • Handling:

    • Don all required PPE as outlined in Section 2.2.

    • Handle the compound exclusively within the chemical fume hood.[10]

    • To minimize dust, use a scoop or spatula to gently transfer the powder.[9] Avoid pouring the powder directly from the bottle.[9]

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[10]

    • Keep the container of this compound tightly closed when not in use.[10][18]

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[10]

    • Properly dispose of contaminated PPE and consumables in a designated hazardous waste container.[10][15]

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[8][10]

Storage Requirements

Proper storage is crucial for maintaining the integrity of the chemical and preventing accidents.

  • Temperature: Store this compound in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C.[2][3][7]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.[8]

  • Segregation: Chemicals should be segregated according to their hazard class.[13][18] Do not store alphabetically unless chemicals are compatible.[18] Acids should be stored separately from bases, and oxidizers away from flammable materials.[19]

  • Containers: Keep the container tightly closed and clearly labeled.[8][13]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response
  • Inhalation: If dust is inhaled, immediately move the affected person to fresh air.[20][21] If symptoms such as coughing, wheezing, or shortness of breath occur, seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[8][20] Remove any contaminated clothing while rinsing.[20] If skin irritation or an allergic reaction develops, seek medical advice.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][20][21] Remove contact lenses if present and easy to do.[8][21] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[8][22] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[23] Seek immediate medical attention.[8][22]

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid, minimizing dust generation.

    • A HEPA-filtered vacuum can also be used for cleanup.[23]

    • Place the spilled material into a sealed, labeled container for hazardous waste disposal.[23]

    • Clean the spill area with a suitable solvent and decontaminating solution.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry to the affected area.

Section 5: Waste Disposal

All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.[10][15]

  • Segregation: Do not mix incompatible waste streams.[15]

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

Visualizations

Standard Operating Procedure for Weighing this compound

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Weighing Area (Clean Surface, Weigh Boat) prep2->prep3 handle1 Gently Transfer Powder with Spatula prep3->handle1 handle2 Weigh Desired Amount handle1->handle2 handle3 Tightly Cap Stock Bottle handle2->handle3 clean1 Decontaminate Weighing Area and Equipment handle3->clean1 clean2 Dispose of Contaminated Waste in Labeled Container clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for safely weighing this compound powder.

Conclusion

While this compound is a valuable reagent in research and development, its potential hazards necessitate a culture of safety and strict adherence to established protocols. By understanding the risks, utilizing appropriate engineering controls and personal protective equipment, and following safe handling and emergency procedures, researchers can minimize the potential for exposure and ensure a safe laboratory environment.

References

  • Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
  • University of Wisconsin–Madison, Environment, Health & Safety. (n.d.). Chemical Storage.
  • Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • University of Colorado Boulder. (n.d.). Technique 1: Safety in the Laboratory.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • University of California, Santa Barbara, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Princeton University, Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
  • PubChem. (n.d.). This compound.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
  • Polovich, M. (2006, December 6). Personal Protective Equipment to Use When Handling Hazardous Drugs.
  • Carl ROTH. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester.
  • New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
  • 3M. (n.d.). Pharmaceutical Manufacturing PPE.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • SPEX CertiPrep. (2015, April 16). Benzoic Acid Standard.
  • Gorokhova, L. G. (n.d.). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake.
  • U.S. Environmental Protection Agency. (2005, March 29). Provisional Peer Reviewed Toxicity Values for Benzoic Acid.

Sources

A Technical Guide to the Commercial Availability and Application of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Ethynylbenzoic acid (CAS No. 10601-99-7) is a bifunctional aromatic compound of significant interest to the scientific community. Possessing both a carboxylic acid and a terminal alkyne, it serves as a versatile building block and linker in drug discovery, medicinal chemistry, and materials science. This guide provides an in-depth analysis of its commercial availability, outlines crucial protocols for quality control and validation, explores its primary applications, and details essential safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective procurement and utilization of this valuable chemical intermediate.

Introduction to this compound

This compound is a unique organic molecule that combines the chemical reactivity of a carboxylic acid with the versatile coupling capabilities of a terminal alkyne, all attached to a rigid benzene scaffold. This dual functionality makes it an invaluable tool for chemists seeking to construct complex molecular architectures. The carboxylic acid group provides a handle for forming amides, esters, or for salt formation, which is particularly useful for modulating solubility and for attachments to biological systems. The ethynyl group is a gateway to a host of powerful transformations, most notably the Nobel Prize-winning "click chemistry," enabling the efficient and specific ligation of molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 10601-99-7[1][2]
Molecular Formula C₉H₆O₂[1][3]
Molecular Weight 146.14 g/mol [1][3]
Appearance White to off-white powder or solid[4]
Melting Point 164-171 °C[4][5]
Purity (Typical) ≥95%[3]
Storage Temperature 2-8°C[3][5]
MDL Number MFCD06658448[1][3]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers catering to the research and development sectors. It is typically offered in research quantities ranging from grams to kilograms. While availability is generally good, researchers must exercise diligence during procurement, as the quality and purity of the material can directly impact experimental outcomes.

Table 2: Representative Commercial Suppliers

SupplierTypical Stated PurityNotes
Sigma-Aldrich (Merck) 95%A leading global supplier with extensive documentation and support.[5]
Amerigo Scientific 95%Specialist distributor serving the life science industry.[3]
Alkali Scientific Varies (distributor)Distributes products from major manufacturers like MilliporeSigma.[6]
ChemicalBook VariesLists numerous global suppliers, primarily from China.[4]

Key Procurement Considerations:

  • Stated Purity: Most suppliers offer a grade of ~95% purity. For sensitive applications such as drug conjugation or polymerization, this may require further purification or more rigorous validation.

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document should provide data from quality control tests, such as NMR or HPLC, confirming the identity and purity of the batch.

  • Batch-to-Batch Consistency: For long-term projects, inquiring about the supplier's ability to provide consistent material from the same synthetic route is advisable to minimize variability in experimental results.

Quality Control and Validation of Commercial Material

The stated purity on a supplier's label should be considered a starting point, not an absolute guarantee. Verifying the identity, purity, and integrity of this compound upon receipt is a critical, self-validating step to ensure the reliability and reproducibility of research. A multi-technique approach is essential for a comprehensive assessment.

QC_Workflow cluster_procurement Procurement & Initial Check cluster_validation In-House Analytical Validation cluster_decision Decision A Receive Commercial This compound B Visual Inspection (Color, Form) A->B C Review Certificate of Analysis (CoA) B->C D Purity Assessment by Quantitative HPLC C->D E Structural Confirmation by NMR Spectroscopy C->E F Molecular Weight Verification by Mass Spectrometry C->F G Functional Group Check by IR Spectroscopy C->G H Material Meets Spec? (Purity >95%, Correct Structure) D->H E->H F->H G->H I Proceed to Experiment H->I Yes J Purify (e.g., Recrystallization) or Reject Lot H->J No

Caption: Recommended workflow for the procurement and quality control of this compound.

Experimental Protocol 1: Purity Assessment by HPLC

This protocol is designed to quantify the purity of this compound and detect any related impurities by area percentage.[7]

  • Objective: To determine the chemical purity of the material.

  • Instrumentation:

    • HPLC system with a UV-Vis detector (detection at 254 nm).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • This compound sample (dissolved in Acetonitrile/Water).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Trifluoroacetic acid (TFA).

  • Methodology:

    • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% TFA in Water and Mobile Phase B as 0.1% TFA in Acetonitrile.

    • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a 1:1 mixture of Acetonitrile and Water.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Analysis: The purity is calculated based on the area of the main peak relative to the total area of all observed peaks. The presence of significant secondary peaks may indicate impurities from the synthesis or degradation.

Experimental Protocol 2: Structural Confirmation by NMR Spectroscopy
  • Objective: To confirm the chemical structure and covalent integrity of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected ¹H NMR Signals (DMSO-d₆):

    • A broad singlet peak for the carboxylic acid proton (-COOH), typically downfield (>12 ppm).

    • A singlet for the acetylenic proton (-C≡CH) around 4.0-4.5 ppm.

    • A complex multiplet pattern in the aromatic region (7.5-8.2 ppm) corresponding to the four protons on the benzene ring.

  • Expected ¹³C NMR Signals (DMSO-d₆):

    • A peak for the carboxylic carbon (~166 ppm).

    • Four distinct peaks for the aromatic carbons (approx. 120-135 ppm).

    • Two peaks for the alkyne carbons (~80-85 ppm).

  • Causality: The chemical shifts and splitting patterns are unique fingerprints of the molecule's structure. Discrepancies from expected values or the presence of unexplained peaks would suggest impurities or an incorrect structure.

Table 3: Summary of Expected Spectroscopic Data

TechniqueParameterExpected Value/Observation
HPLC Purity>95% (by area %)
¹H NMR Key Signals-COOH (s, >12 ppm), Ar-H (m, 7.5-8.2 ppm), C≡CH (s, ~4.3 ppm)
MS (ESI-) [M-H]⁻m/z 145.04
IR Key Stretches~3300 cm⁻¹ (C≡C-H), ~2100 cm⁻¹ (C≡C), ~1700 cm⁻¹ (C=O), 2500-3300 cm⁻¹ (O-H, broad)

Overview of Synthetic Routes

While this compound is commercially available, an understanding of its synthesis can provide valuable insights into potential impurities. Common laboratory and industrial syntheses often start from 3-bromobenzoic acid or 3-iodobenzoic acid. A prevalent method is the Sonogashira coupling , which involves a palladium-catalyzed reaction between the halo-benzoic acid and a protected acetylene source (like trimethylsilylacetylene), followed by a deprotection step to reveal the terminal alkyne. An alternative route involves starting with 3-ethynyltoluene, oxidizing the methyl group to a carboxylic acid. Potential impurities could include residual starting materials (e.g., 3-iodobenzoic acid), catalyst metals (e.g., palladium, copper), or byproducts from incomplete reactions.

Key Applications in Research and Development

The utility of this compound stems directly from its bifunctional nature, allowing it to act as a molecular "linchpin" in various scientific domains.

Applications cluster_acid Carboxylic Acid Reactivity cluster_alkyne Terminal Alkyne Reactivity A This compound B Amide Coupling (e.g., with amines) A->B Functionalization C Esterification (e.g., with alcohols) A->C Functionalization D Surface Attachment (e.g., to nanoparticles) A->D Functionalization E Click Chemistry (CuAAC) (with azides) A->E Ligation F Sonogashira Coupling (with aryl halides) A->F Elongation G Polymerization A->G Elongation X Drug Discovery & PROTACs B->X Y Bioconjugation & Labeling C->Y Z Advanced Polymers & Materials Science D->Z E->X E->Y G->Z

Caption: Divergent applications of this compound based on its two key functional groups.

Click Chemistry and Bioconjugation

The terminal alkyne is an ideal partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8][9] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it perfect for bioconjugation. Researchers use this compound to introduce an alkyne handle onto proteins, peptides, or other biomolecules via the carboxylic acid group. The resulting alkyne-tagged molecule can then be "clicked" onto a molecule bearing an azide group, such as a fluorescent dye, a drug payload, or a purification tag.[8]

Drug Discovery and Medicinal Chemistry

The benzoic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[10][11] this compound serves as a versatile starting material for building more complex drug candidates. The ethynyl group can be used to extend the molecular structure via Sonogashira couplings or to act as a bioisostere for other chemical groups.[12] It is also a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it can function as part of the linker connecting a target-binding ligand to an E3 ligase-binding ligand.[13]

Materials Science

In materials science, this compound is used to create functional polymers and advanced materials.[14][15] The rigid aromatic ring and alkyne group can be incorporated into polymer backbones to enhance thermal stability and confer specific electronic properties.[14] The carboxylic acid allows the molecule to be anchored onto surfaces, such as metal oxide nanoparticles, creating functionalized materials for applications in catalysis, sensing, or electronics.[14]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a combustible solid and carries specific health warnings.

Table 4: GHS Hazard Information

PictogramCodeHazard StatementClassificationReference(s)
GHS07H302Harmful if swallowedAcute Toxicity 4 (Oral)[1][16]
GHS07H317May cause an allergic skin reactionSkin Sensitization 1[1][16]
GHS07H319Causes serious eye irritationEye Irritation 2[1][16]
  • Recommended Handling Procedures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[17]

  • Storage and Stability: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (2-8°C).[5][17] Keep away from strong oxidizing agents, bases, and metals.[17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a commercially accessible and highly versatile chemical tool for professionals in drug discovery and materials science. Its value lies in the orthogonal reactivity of its carboxylic acid and terminal alkyne functional groups. However, to harness its full potential, users must adopt a rigorous approach to procurement and quality control, validating the identity and purity of the material before use. By following the guidelines and protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and impactful scientific outcomes.

References

  • This compound (95%) - Amerigo Scientific. Amerigo Scientific. [Link]
  • This compound, 1 X 1 g (724645-1G) - Alkali Scientific. Alkali Scientific. [Link]
  • chemical label this compound. UBA. [Link]
  • Unlocking Material Science Innovations with 4-Ethynylbenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Supporting Information - Wiley Online Library. Wiley Online Library. [Link]
  • 2-Ethynyl-Benzoic Acid - MySkinRecipes. MySkinRecipes. [Link]
  • This compound | C9H6O2 | CID 15897047 - PubChem. PubChem. [Link]
  • The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound - CAS Common Chemistry. CAS. [Link]
  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. oc-praktikum.de. [Link]
  • A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica. [Link]
  • 4-Ethynylbenzoic Acid: A Versatile Chemical for Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Benzoic acid, 3-nitro- - NIST WebBook. NIST. [Link]
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Preprints.org. [Link]
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

Sources

3-Ethynylbenzoic Acid: A Guide to Purity, Analysis, and Application-Specific Requirements

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Versatile Building Block

3-Ethynylbenzoic acid is a bifunctional aromatic compound featuring both a carboxylic acid and a terminal alkyne. This unique architecture makes it an exceptionally valuable building block in modern chemical research. Its rigid structure and reactive handles are exploited in a multitude of fields, from the synthesis of complex active pharmaceutical ingredients (APIs) via 'click' chemistry to the development of novel polymers and functional materials.[1][2] However, the successful application of this versatile molecule is fundamentally dependent on a factor that is often underestimated: its purity.

The integrity of any research endeavor—be it establishing a structure-activity relationship (SAR) in a drug discovery campaign or engineering a polymer with precise characteristics—relies on the unambiguous identity and quality of the starting materials. Impurities, even at trace levels, can lead to failed experiments, misleading data, and irreproducible results. This guide provides a comprehensive framework for understanding, assessing, and achieving the requisite purity levels of this compound for demanding research applications. We will move beyond simple percentages to explore the causality behind analytical choices, establish self-validating protocols, and ground our recommendations in authoritative standards.

The Scientific Imperative: Why Purity Is Paramount

Impurities in a chemical reagent are any substances that are not the defined chemical entity.[3] In the context of this compound, these can arise from various sources, including the synthetic route (unreacted starting materials, intermediates, catalysts), subsequent degradation, or residual solvents from purification.[3][4] The presence of these unwanted substances can have profound and detrimental effects on experimental outcomes.

  • In Drug Discovery and Development: The journey of a drug candidate is governed by stringent regulatory standards, such as those from the International Council for Harmonisation (ICH).[5] Process-related impurities can exhibit their own biological activity or toxicity, confounding SAR studies and potentially leading to the failure of a promising drug candidate in later stages.[4][6] For instance, an unidentified impurity could be responsible for an observed biological effect, mistakenly attributed to the parent compound.

  • In Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone reaction where this compound is frequently employed.[7][8] This reaction is notoriously sensitive to impurities. Trace amounts of coordinating species, such as residual amines or sulfur compounds from synthesis, can poison the copper catalyst, leading to dramatically reduced yields or complete reaction failure.[9] This underscores the need for purity levels often exceeding 98% for reliable and reproducible click reactions.

  • In Materials Science: When used as a monomer for polymerization or in the synthesis of functional materials, impurities can act as chain terminators or alter the photophysical and structural properties of the final material, compromising its intended function.[2]

A Multi-Technique Framework for Purity Assessment

A single percentage on a supplier's label is insufficient for critical applications. A comprehensive purity assessment is a multi-faceted process that combines several analytical techniques to build a complete profile of the material.[10] Each technique provides a unique piece of the puzzle, and together they create a self-validating system.

Analytical Technique Principle of Analysis Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and a mobile phase.Quantitative purity (% area), number of impurities, retention time.High sensitivity and resolution for separating complex mixtures; quantitative.[10]Requires method development; reference standards are needed for absolute quantification.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of impurities with distinct proton/carbon signals.Gold standard for structural elucidation; quantitative NMR (qNMR) provides absolute purity.[10]Lower sensitivity for detecting impurities that are structurally very similar to the main component.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[11]Confirms molecular weight of the main compound and provides molecular weights of impurities.Extremely high sensitivity; provides molecular formula information with high-resolution MS.Does not easily distinguish between isomers; quantification can be challenging.
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting range close to the literature value indicates high purity.Simple, fast, and inexpensive preliminary check.[10]Insensitive to small amounts of impurities; not quantitative.[10]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirms the presence of key functional groups (e.g., C≡C-H, C=O, O-H).Provides functional group information for structural confirmation.Provides limited information on the overall purity and structure.

Workflow for Purification and Purity Validation

Achieving the desired purity level requires a logical workflow that integrates purification with rigorous analytical validation. The process begins with a potentially crude material and progresses to a well-characterized compound suitable for its intended application.

G cluster_purification Purification Stage cluster_analysis Analytical Validation Stage crude Crude this compound recrystallization Recrystallization crude->recrystallization Primary Method chromatography Column Chromatography (Optional) recrystallization->chromatography For higher purity hplc HPLC Analysis recrystallization->hplc Assess Purity chromatography->hplc nmr NMR Spectroscopy hplc->nmr Confirm Structure final_product Characterized Product (>95% to >99%) hplc->final_product ms Mass Spectrometry nmr->ms Confirm Mass nmr->final_product ms->final_product

Caption: Workflow for the purification and validation of this compound.

Experimental Protocols

The following protocols describe standardized methods for purifying and analyzing this compound. These protocols are designed to be self-validating, ensuring trustworthy and reproducible results.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[12]

Methodology:

  • Solvent Selection: Begin by identifying a suitable solvent. Water is a common choice for benzoic acid derivatives, as solubility is significantly higher in hot water than in cold water.[13][14]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 15-20 mL of water) and heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely.[13] If the solid does not fully dissolve, add small aliquots of hot solvent until a clear, saturated solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step must be done rapidly to prevent premature crystallization.[15]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[14][15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely, either by pulling air through the funnel or by transferring them to a watch glass and drying in a vacuum oven at a low temperature.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard system with a pump, autosampler, column oven, and UV detector.[16]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent. A typical mobile phase is a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid to suppress the ionization of the carboxylic acid group, ensuring good peak shape.[16][17] For example, 40:60 Acetonitrile:Water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance, typically around 235-254 nm.[17]

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity reference standard this compound in the mobile phase or a suitable solvent like acetonitrile at a concentration of ~1 mg/mL. Create a series of dilutions for a calibration curve if absolute quantification is needed.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a final concentration of ~0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[16]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.

  • Data Interpretation: Identify the main peak corresponding to this compound based on its retention time compared to the reference standard. Purity is calculated based on the relative area of the main peak as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This protocol confirms the chemical structure and provides insight into potential impurities.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it readily dissolves both the carboxylic acid and the aromatic compound.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Confirm Structure: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. For this compound, expect to see:

      • A sharp singlet for the acetylenic proton (C≡C-H ).

      • A complex multiplet pattern for the four aromatic protons.

      • A broad singlet for the carboxylic acid proton (-COOH ), which may be concentration-dependent and exchange with water.

    • Identify Impurities: Look for peaks that do not correspond to the main compound or the solvent. The integration (area under the peak) of these impurity signals relative to the main compound's signals can provide a semi-quantitative estimate of their levels.

Analytical Workflow and Decision Making

The synergy between different analytical techniques forms a robust validation process. HPLC provides the primary quantitative purity value, while NMR and MS confirm the identity of the main peak and help identify any significant impurities.

G start Sample Received hplc Run HPLC Analysis start->hplc purity_check Purity > 98%? hplc->purity_check nmr Run ¹H NMR Analysis purity_check->nmr Yes fail Repurify or Reject purity_check->fail No structure_check Structure Correct? nmr->structure_check ms Run LC-MS Analysis structure_check->ms Yes structure_check->fail No mass_check Mass Correct? ms->mass_check pass Release for Use mass_check->pass Yes mass_check->fail No

Caption: A decision-making workflow for analytical validation.

Conclusion

The utility of this compound as a research chemical is directly proportional to its purity. For researchers, scientists, and drug development professionals, a rigorous and multi-faceted approach to purity assessment is not merely a quality control measure; it is a prerequisite for generating valid, reproducible, and meaningful scientific data. By integrating robust purification techniques like recrystallization with a suite of orthogonal analytical methods—primarily HPLC for quantification and NMR/MS for structural verification—the scientific community can ensure the integrity of their work. Adhering to the principles and protocols outlined in this guide will empower researchers to confidently use this compound in the most demanding applications, accelerating discovery and innovation.

References

  • This compound, 95% | SLS. (n.d.). Scientific Laboratory Supplies.
  • This compound, 1 X 1 g (724645-1G) | Alkali Scientific. (n.d.). Alkali Scientific.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry.
  • HPLC Methods for analysis of Benzoic acid | HELIX Chromatography. (n.d.). HELIX Chromatography.
  • Recrystallization of Benzoic Acid. (n.d.). Web.mnstate.edu.
  • The Recrystallization of Benzoic Acid. (n.d.). Hartnell College.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA.
  • Preparation of benzoic acid of high purity. (n.d.). NIST.
  • The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Ethynylbenzoic Acid: A Versatile Chemical for Research and Industry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (2024). PMC.
  • This compound | C9H6O2 | PubChem. (n.d.). PubChem.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals.
  • This compound - CAS Common Chemistry. (n.d.). CAS.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). Studia Universitatis "Vasile Goldis".
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.). Semantic Scholar.
  • The Recrystallization of Impure Benzoic Acid Lab. (2024, April 12). YouTube.
  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. (n.d.). Pharmaffiliates.
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (n.d.). Semantic Scholar.
  • Recrystallization of Benzoic Acid PDF. (n.d.). Scribd.
  • Recent trends in the impurity profile of pharmaceuticals. (2010). PMC.
  • Click chemistry Activators | Interchim. (n.d.). Interchim.
  • Prodrugs as empowering tools in drug discovery and development. (2024). Chemical Society Reviews.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2011). ResearchGate.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). EMA.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org.

Sources

Introduction: The Versatility of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Reactions of 3-Ethynylbenzoic Acid

This compound is a deceptively simple aromatic molecule that holds significant value for synthetic chemists, particularly within the realms of medicinal chemistry and materials science.[1][2][3] Its structure, featuring a benzene ring simultaneously functionalized with a carboxylic acid and a terminal alkyne, provides two distinct and highly reactive handles for orthogonal chemical modifications. This bifunctional nature allows for its incorporation into complex molecular architectures through a variety of robust and well-established chemical transformations. This guide provides an in-depth exploration of the key chemical reactions involving this compound, offering mechanistic insights, field-proven experimental protocols, and the strategic rationale behind these synthetic choices.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆O₂[4][5][6]
Molecular Weight146.14 g/mol [5][6][7]
CAS Number10601-99-7[4][5][6]
AppearancePowder[4][6]
Melting Point164-171 °C[4][6]

graph Structure {
layout=neato;
node [shape=plaintext];
edge [style=invis];

// Define the molecule structure using nodes and edges C1 [label="C"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,0.866!"]; C4 [label="C", pos="1,1.732!"]; C5 [label="C", pos="0,1.732!"]; C6 [label="C", pos="-0.5,0.866!"];

// Carboxylic Acid Group C_carboxyl [label="C", pos="-1.8,0.866!"]; O1_carboxyl [label="O", pos="-2.4,1.732!"]; O2_carboxyl [label="OH", pos="-2.4,0!"];

// Ethynyl Group C_ethynyl1 [label="C", pos="2.3,0.866!"]; C_ethynyl2 [label="C", pos="3.1,0.866!"]; H_ethynyl [label="H", pos="3.9,0.866!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=solid, len=0.5, label="=", fontcolor="#EA4335"]; C_carboxyl -- O2_carboxyl; C3 -- C_ethynyl1; C_ethynyl1 -- C_ethynyl2 [style=solid, len=0.5, label="≡", fontcolor="#34A853"]; C_ethynyl2 -- H_ethynyl;

// Inputs and Output Aryl_Halide [label="R¹-X\n(Aryl/Vinyl Halide)", shape=ellipse, fillcolor="#FFFFFF"]; Alkyne [label="H-C≡C-R²\n(this compound)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="R¹-C≡C-R²\n(Coupled Product)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Aryl_Halide -> Pd_Complex; Alkyne -> Cu_Acetylide; Cu_Acetylide -> Pd_Complex [label=" Transmetalation ", arrowhead=vee]; Pd_Complex -> Product [style=dashed]; }

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add iodobenzene (1.1 mmol) via syringe, followed by an anhydrous solvent such as THF or DMF (5 mL) and a suitable base, typically an amine like triethylamine or diisopropylethylamine (3.0 mmol). [8]3. Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-(phenylethynyl)benzoic acid.

Azide-Alkyne Cycloaddition (CuAAC): The "Click Chemistry" Approach

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click" reaction, a concept introduced by K. Barry Sharpless. [2]This reaction forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne with exceptional efficiency and selectivity. [1][9]For this compound, this opens a straightforward path to creating highly diverse molecular libraries for drug discovery and bioconjugation applications. [1][2][10] Mechanistic Rationale & Causality: The term "click chemistry" refers to reactions that are high-yielding, create only inoffensive byproducts, are stereospecific, and exhibit wide scope. [9]The thermal Huisgen 1,3-dipolar cycloaddition between an azide and alkyne is possible but often requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. [11]The introduction of a copper(I) catalyst dramatically accelerates the reaction and, critically, provides exclusive control, yielding only the 1,4-disubstituted triazole isomer. [9][11]This control is a direct result of the proposed mechanism involving the formation of a copper acetylide, which then reacts with the azide. The reaction is bioorthogonal, meaning the reacting functional groups (azide and alkyne) are largely inert to biological functionalities, making it ideal for modifying complex biomolecules. [1][2]

Click_Chemistry Alkyne 3-Ethynylbenzoic acid Product 1,4-disubstituted 1,2,3-Triazole Alkyne->Product Azide R-N₃ (Organic Azide) Azide->Product Catalyst Cu(I) Source (e.g., CuI, CuSO₄/Ascorbate) Catalyst->Product [CuAAC] Fischer_Esterification Carboxylic_Acid 3-Ethynylbenzoic acid Ester 3-Ethynylbenzoate Ester Carboxylic_Acid->Ester Alcohol R-OH (Alcohol) Alcohol->Ester Catalyst H₂SO₄ (cat.) Heat (Reflux) Catalyst->Ester Water H₂O Amide_Coupling_Workflow cluster_workflow Amide Coupling Workflow start Dissolve Carboxylic Acid (this compound) in Aprotic Solvent (DMF, DCM) add_reagents Add Coupling Reagent (e.g., EDC) & Additive (e.g., HOBt) at 0°C start->add_reagents add_amine Add Amine (R-NH₂) and Base (e.g., DIEA) add_reagents->add_amine react Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->react quench Quench Reaction (e.g., with water) react->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate, and Purify (Chromatography) extract->purify end Isolated Amide Product purify->end

Sources

A Technical Guide to the Functional Groups of 3-Ethynylbenzoic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethynylbenzoic acid is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry and materials science. Its rigid structure, conferred by the benzene ring and the ethynyl group, combined with the versatile reactivity of its carboxylic acid and terminal alkyne functionalities, makes it a valuable building block in the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the distinct chemical properties and reactivity of these two functional groups. We will explore key transformations, spectroscopic signatures, and strategic applications in drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Molecular Architecture of this compound

This compound, with the chemical formula C₉H₆O₂ and a molecular weight of 146.14 g/mol , is a crystalline solid at room temperature.[1] Its structure is characterized by a benzene ring substituted at the meta positions with a carboxylic acid group and a terminal alkyne (ethynyl group). This arrangement provides a unique combination of electronic and steric properties that are highly valuable in the design of novel therapeutic agents and functional materials. The presence of both a nucleophilic/electrophilic carboxylic acid and a reactive alkyne on a single scaffold allows for orthogonal chemical modifications, a highly desirable feature in combinatorial chemistry and fragment-based drug design.

dot graph "3_Ethynylbenzoic_acid_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom coordinates C1 [pos="0,1.2!", label="C"]; C2 [pos="-1.04,-0.6!", label="C"]; C3 [pos="1.04,-0.6!", label="C"]; C4 [pos="-0.52,0.3!", label="C"]; C5 [pos="0.52,0.3!", label="C"]; C6 [pos="0,-0.9!", label="C"]; H1 [pos="-1.9,0.9!", label="H"]; H2 [pos="1.9,0.9!", label="H"]; H3 [pos="-1.56,-1.1!", label="H"]; H4 [pos="1.56,-1.1!", label="H"]; C7 [pos="2.08,-1.2!", label="C"]; C8 [pos="2.6,-1.8!", label="C"]; H5 [pos="3.12,-2.4!", label="H"]; C9 [pos="-2.08,1.2!", label="C"]; O1 [pos="-2.6,2.4!", label="O"]; O2 [pos="-2.88,0.2!", label="O"]; H6 [pos="-3.38,0.8!", label="H"];

// Bonds C1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C6; C2 -- H1; C3 -- H2; C4 -- H3; C6 -- H4; C5 -- C7; C7 -- C8 [style=triple]; C8 -- H5; C1 -- C9; C9 -- O1 [style=double]; C9 -- O2; O2 -- H6;

} caption: "Molecular structure of this compound."

The Carboxylic Acid Moiety: A Versatile Handle for Bio-conjugation and Prodrug Strategies

The carboxylic acid group is a cornerstone of many biologically active molecules, prized for its ability to engage in hydrogen bonding and its ionizable nature at physiological pH. In this compound, this functional group serves as a primary site for modifications aimed at improving pharmacokinetic properties or for covalent attachment to biological targets.

Physicochemical Properties and Reactivity

The acidity of the carboxylic acid proton is a key determinant of its reactivity. The electron-withdrawing nature of the sp-hybridized carbons of the alkyne group, transmitted through the aromatic ring, slightly increases the acidity of the benzoic acid derivative compared to unsubstituted benzoic acid. This enhanced acidity facilitates deprotonation and subsequent nucleophilic attack.

The reactivity of carboxylic acid derivatives follows a well-established trend, with acyl chlorides and anhydrides being the most reactive, followed by esters and amides.[2][3] This hierarchy is governed by the ability of the substituent to donate electrons to the carbonyl carbon and its competence as a leaving group.

dot graph Reactivity_Pyramid { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Hierarchy of carboxylic acid derivative reactivity."

Experimental Protocol: Esterification of this compound

Esterification is a fundamental transformation used to mask the polar carboxylic acid group, often to enhance cell permeability in prodrug design. The Fischer-Speier esterification is a classic and reliable method.

Objective: To synthesize methyl 3-ethynylbenzoate.

Materials:

  • This compound (1.0 g, 6.84 mmol)

  • Methanol (20 mL, anhydrous)

  • Sulfuric acid (concentrated, 0.2 mL)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add concentrated sulfuric acid dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude methyl 3-ethynylbenzoate by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain a pure product.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C-O stretch for the ester in the IR spectrum. 1H NMR spectroscopy will show a new singlet at approximately 3.9 ppm corresponding to the methyl ester protons.

The Terminal Alkyne: A Gateway to Advanced Molecular Architectures

The terminal alkyne, or ethynyl group, is a remarkably versatile functional group in modern organic synthesis, largely due to its participation in a variety of powerful coupling reactions and cycloadditions.[4] Its linear geometry and the acidity of the terminal proton are key to its unique reactivity.

Spectroscopic Characterization

The presence of the alkyne is readily identified through spectroscopic methods. In Infrared (IR) spectroscopy, the terminal C-H bond exhibits a sharp, characteristic stretching vibration at approximately 3300 cm⁻¹, while the C≡C triple bond stretch appears as a weaker absorption around 2100-2200 cm⁻¹. In ¹H NMR spectroscopy, the acetylenic proton typically resonates as a singlet between 2.5 and 3.5 ppm.[5] The sp-hybridized carbons of the alkyne can be observed in the ¹³C NMR spectrum in the range of 70-90 ppm.[5]

Key Reactions in Drug Development

The palladium-catalyzed Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for constructing complex molecular scaffolds from simpler precursors.

dot graph Sonogashira_Coupling { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Schematic of the Sonogashira coupling reaction."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a rapid and high-yielding route to 1,2,3-triazoles.[4] These five-membered heterocyclic rings are prevalent in many pharmaceutical agents due to their metabolic stability and ability to act as hydrogen bond acceptors. The orthogonality of this reaction makes it ideal for bioconjugation and the synthesis of complex drug candidates.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

Objective: To synthesize 3-(phenylethynyl)benzoic acid.

Materials:

  • This compound (1.0 g, 6.84 mmol)

  • Iodobenzene (1.54 g, 7.52 mmol)

  • Palladium(II) acetate (0.077 g, 0.034 mmol)

  • Triphenylphosphine (0.18 g, 0.068 mmol)

  • Copper(I) iodide (0.033 g, 0.017 mmol)

  • Triethylamine (10 mL, anhydrous and deoxygenated)

  • Toluene (20 mL, anhydrous and deoxygenated)

  • Hydrochloric acid (1 M aqueous solution)

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, iodobenzene, palladium(II) acetate, triphenylphosphine, and copper(I) iodide.

  • Add anhydrous, deoxygenated toluene and triethylamine via syringe.

  • Heat the reaction mixture to 80°C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvents in vacuo.

  • Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to afford the crude product.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(phenylethynyl)benzoic acid.

Self-Validation: Successful coupling is confirmed by the disappearance of the acetylenic proton signal in the ¹H NMR spectrum and the appearance of new aromatic signals corresponding to the introduced phenyl group. Mass spectrometry will show the expected molecular ion peak for the coupled product.

Synergistic Applications in Drug Discovery

The dual functionality of this compound allows for a modular approach to drug design. For instance, the carboxylic acid can be used to attach the molecule to a solubilizing group or a targeting ligand, while the alkyne can be elaborated through coupling reactions to explore the structure-activity relationship (SAR) of a particular pharmacophore. This "linkerology" approach is a powerful strategy in the development of targeted therapies and antibody-drug conjugates (ADCs). Benzoic acid and its derivatives have been explored for their potential in developing anticancer agents.[6][7]

Conclusion

This compound is a potent and versatile building block for researchers in drug development. A thorough understanding of the distinct reactivity of its carboxylic acid and terminal alkyne functional groups is paramount to harnessing its full potential. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of novel, complex molecules with tailored biological activities. The ability to perform orthogonal modifications on this scaffold ensures its continued relevance in the ever-evolving landscape of medicinal chemistry.

References

  • PubChem. This compound.
  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of this compound.
  • Chemistry LibreTexts. (2024).
  • University of Calgary.
  • Reddit. Reactivity of Carboxylic Acid Derivatives.
  • Preprints.org. (2023).
  • PubMed. (2024).
  • PubMed Central (PMC). (2024).

Sources

3-Ethynylbenzoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 3-Ethynylbenzoic Acid

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its utility as a building block, particularly in the construction of complex molecular architectures via 'click' chemistry and Sonogashira coupling, is predicated on its purity and stability. This guide provides a comprehensive overview of the chemical and physical stability of this compound, detailing the intrinsic reactivity of its constituent functional groups—the terminal alkyne and the aromatic carboxylic acid. We present field-proven storage and handling protocols designed to mitigate degradation, ensuring the compound's integrity from receipt to application. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this reagent's characteristics to ensure experimental reproducibility and success.

Introduction: A Molecule of Dual Functionality

This compound (CAS 10601-99-7) possesses a unique structural framework: a rigid benzene ring substituted with a carboxylic acid and a terminal ethynyl (alkyne) group. This arrangement provides two orthogonal reactive sites. The terminal alkyne is a gateway for powerful carbon-carbon bond-forming reactions, while the carboxylic acid offers a handle for amide bond formation, esterification, or salt formation. This duality makes it an invaluable synthon. However, the very features that make it synthetically attractive—the high-energy triple bond and the acidic protons—also render it susceptible to specific degradation pathways. Understanding these liabilities is critical for its effective use.

Physicochemical Properties

A baseline understanding of the compound's physical properties is the first step in proper handling. Key data are summarized below.

PropertyValueSource(s)
CAS Number 10601-99-7[1]
Molecular Formula C₉H₆O₂[2]
Molecular Weight 146.14 g/mol [1]
Appearance White to off-white powder
Melting Point 164-171 °C
Purity (Typical) ≥95%
InChI Key PHPIMLZTBYCDSX-UHFFFAOYSA-N[3]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is governed by the chemistry of its two functional groups. The aromatic ring itself is highly stable and unlikely to degrade under normal laboratory conditions[4]. The primary points of reactivity are the C-H bond of the alkyne and the triple bond itself.

cluster_molecule This compound Structure cluster_reactivity Key Reactivity Sites mol C₉H₆O₂ alkyne_H Acidic Alkyne Proton (pKa ≈ 25) mol->alkyne_H Deprotonation, Coupling triple_bond High-Energy Triple Bond mol->triple_bond Polymerization, Oxidation acid_group Carboxylic Acid Group mol->acid_group Standard Acid Chemistry

Caption: Key reactive sites on the this compound molecule.

The Terminal Alkyne Moiety

The terminal alkyne is the most significant contributor to the compound's instability.

  • Thermal and Photochemical Polymerization: Terminal alkynes, particularly aryl alkynes, can undergo oligomerization or polymerization when subjected to heat, light, or the presence of transition metal catalysts[5]. This is a critical failure mode, as it consumes the active monomer and introduces impurities that can be difficult to remove. The reaction proceeds through the coupling of the triple bonds, leading to a complex mixture of conjugated polymers. Storing the compound at reduced temperatures and in the dark is the primary defense against this pathway.

  • Oxidative Degradation: The triple bond is susceptible to cleavage by strong oxidizing agents (e.g., ozone, permanganate), which would ultimately yield benzoic acid derivatives[6][7]. While ambient oxygen is a much weaker oxidant, slow oxidation over long-term storage in air can occur, especially if catalyzed by trace metal impurities or light. This necessitates storage under an inert atmosphere.

  • Acidity and Base-Mediated Reactions: The proton on a terminal alkyne is significantly more acidic (pKa ≈ 25) than protons on alkenes or alkanes[8][9]. While it is a weak acid, it can be deprotonated by strong bases. In a storage context, this means the compound must be rigorously protected from basic contaminants, which could generate the highly nucleophilic acetylide anion, potentially initiating decomposition or unwanted side reactions.

start This compound heat Heat / Light start->heat oxygen Oxygen / Oxidants start->oxygen base Base Contaminant start->base polymer Oligomers / Polymers heat->polymer Polymerization oxidized Oxidative Cleavage Products (e.g., Carboxylic Acids) oxygen->oxidized Oxidation acetylide Acetylide Anion base->acetylide Deprotonation side_products Downstream Side Products acetylide->side_products

Caption: Potential degradation pathways for this compound.

The Carboxylic Acid Moiety

The carboxylic acid is generally stable. Aromatic carboxylic acids are resistant to decarboxylation except under harsh thermal conditions far exceeding typical storage temperatures[10]. The primary consideration related to this group is its hygroscopicity.

  • Moisture Absorption: Carboxylic acids are polar and can absorb atmospheric moisture. While this may not directly cause chemical degradation of the this compound itself, the presence of water can alter the physical properties of the solid (e.g., clumping) and can be detrimental to subsequent moisture-sensitive reactions[11][12].

Recommended Storage and Handling Protocols

Based on the chemical liabilities, a multi-faceted approach to storage is required to ensure long-term stability.

Core Storage Conditions

The consensus from supplier data sheets and chemical principles points to a clear set of optimal conditions[2][3].

ParameterRecommendationRationale
Temperature 2–8 °C Slows the rate of potential thermal polymerization and other degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents slow oxidation of the alkyne moiety by atmospheric oxygen.
Light Amber Vial / In the Dark Protects against photochemical degradation or polymerization.
Moisture Tightly Sealed Container with Desiccant Prevents absorption of atmospheric water, maintaining the physical integrity and suitability for anhydrous reactions.
Workflow: From Receipt to Long-Term Storage

A systematic workflow ensures the compound's integrity is maintained throughout its lifecycle in the lab.

receive 1. Receive Compound inspect 2. Inspect Container Seal (Integrity Check) receive->inspect transfer 3. Transfer to Glovebox (Inert Atmosphere) inspect->transfer aliquot 4. Aliquot into Pre-dried Vials transfer->aliquot seal 5. Seal Vials with Parafilm aliquot->seal store 6. Place in Secondary Container with Desiccant seal->store refrigerate 7. Store at 2-8°C Away from Light store->refrigerate

Caption: Recommended workflow for handling and storing this compound.

Key Procedural Notes:

  • Avoid Repeated Freeze-Thaw Cycles: If the compound must be used multiple times, aliquotting is crucial. Bringing the entire stock bottle to room temperature and back to the cold repeatedly introduces risk of moisture condensation inside the container[13].

  • Equilibration: Before opening a refrigerated vial, always allow it to equilibrate to room temperature completely. Opening a cold vial will cause moisture from the air to condense on the solid.

  • Spatula Choice: Use clean, dry, stainless steel or Teflon-coated spatulas. Avoid metals like copper or silver that can catalyze alkyne coupling reactions.

Experimental Protocol: Stability Assessment

To validate the integrity of a new or long-stored batch of this compound, the following quality control protocol is recommended.

Objective

To confirm the identity, purity, and absence of significant degradation products in a sample of this compound.

Methodology
  • Visual Inspection: Note the color and consistency of the powder. It should be a free-flowing white or off-white solid. Clumping may indicate moisture uptake; significant discoloration (yellowing or browning) may suggest polymerization or degradation.

  • Solubility Test: Confirm solubility in a suitable organic solvent (e.g., DMSO, methanol, ethyl acetate). The presence of insoluble material could indicate the formation of polymers.

  • Melting Point Analysis: Determine the melting point range. A broad or depressed melting range compared to the reference value (164-171 °C) is indicative of impurities.

  • Spectroscopic Analysis:

    • ¹H NMR (in DMSO-d₆):

      • Acquire a proton NMR spectrum.

      • Expected Peaks: Look for the characteristic alkyne proton (C≡C-H ) singlet around 4.2-4.4 ppm, aromatic protons between 7.5-8.2 ppm, and the broad carboxylic acid proton (>13 ppm).

      • Validation: The integration of these peaks should correspond to a 1:4:1 ratio. The absence of significant unidentifiable peaks confirms high purity.

    • FT-IR (ATR):

      • Acquire an infrared spectrum.

      • Expected Peaks: Confirm the presence of the sharp alkyne C-H stretch (~3300 cm⁻¹), the C≡C triple bond stretch (~2100 cm⁻¹), the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), and the C=O stretch (~1700 cm⁻¹).

      • Validation: The absence or significant weakening of the alkyne-related peaks would be a strong indicator of degradation.

  • Chromatographic Purity (HPLC):

    • Method: Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase containing 0.1% formic or trifluoroacetic acid).

    • Analysis: Inject a solution of the compound and analyze the chromatogram at a suitable UV wavelength (e.g., 254 nm).

    • Validation: Purity should be ≥95% by peak area. The presence of early-eluting peaks could indicate more polar oxidation products, while late-eluting or broad peaks might suggest oligomeric impurities.

Conclusion

While this compound is a powerful synthetic tool, its stability is not indefinite and is contingent upon proper storage and handling. The terminal alkyne functionality is the primary site of potential degradation through polymerization and oxidation, which are accelerated by heat, light, and air. By adhering to a strict protocol of refrigerated storage (2-8°C) under an inert, dry atmosphere and away from light, researchers can effectively preserve the compound's integrity. Regular quality control checks using standard analytical techniques are recommended to validate the purity of the material before its use in sensitive applications, thereby ensuring the reliability and reproducibility of experimental outcomes.

References

  • This compound | C9H6O2 | CID 15897047.
  • SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology (NIST). [Link][12]
  • Impact of Substituent Positioning on the Thermal Stability of Benzene Deriv
  • Alkylation of Terminal Alkynes in Organic Synthesis. Chemistry Steps. [Link][10]
  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Master Organic Chemistry. [Link][8]
  • The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate. Journal of Colloid and Interface Science. [Link][13]
  • Alkynes - Chemistry LibreTexts. Chemistry LibreTexts. [Link][11]
  • Arylation of Terminal Alkynes. ChemistryViews. [Link][7]
  • Aromatic Compounds Are Unusually Stable. Chemistry LibreTexts. [Link][6]
  • Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics. [Link][14]
  • Ozone - Wikipedia. Wikipedia. [Link][9]

Sources

Methodological & Application

The Versatility of 3-Ethynylbenzoic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential with a Bifunctional Linker

3-Ethynylbenzoic acid is a compelling bifunctional building block for researchers, scientists, and drug development professionals. Its structure, featuring a terminal alkyne and a carboxylic acid on a benzene ring, offers two orthogonal reactive sites. This unique arrangement allows for sequential or tandem functionalization, making it an invaluable tool in the construction of complex molecular architectures. The carboxylic acid moiety provides a handle for traditional transformations such as esterification and amidation, while the terminal alkyne opens the door to modern cross-coupling and cycloaddition chemistries. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

Key Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C₉H₆O₂[1]
Molecular Weight 146.14 g/mol [2]
Appearance Powder[3]
Melting Point 164-171 °C[3]
CAS Number 10601-99-7[1]

I. Protecting Group and Derivatization Strategies: The Fischer Esterification

The carboxylic acid group of this compound is often protected or derivatized to prevent its interference in subsequent reactions involving the alkyne. A common and straightforward method for this is the Fischer esterification.[4][5] This acid-catalyzed reaction between the carboxylic acid and an alcohol, typically methanol or ethanol, proceeds under equilibrium conditions.[6] To drive the reaction towards the ester product, an excess of the alcohol is typically used, and the water generated is removed.[6]

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3-EBA This compound Ester 3-Ethynylbenzoate Ester 3-EBA->Ester Reaction ROH Alcohol (e.g., Methanol) ROH->Ester H+ Acid Catalyst (H₂SO₄) H+->Ester Heat Reflux Heat->Ester Water Water

Caption: Fischer esterification of this compound.

Protocol 1: Synthesis of Methyl 3-Ethynylbenzoate

This protocol details the conversion of this compound to its methyl ester, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-ethynylbenzoate.

  • The product can be further purified by column chromatography on silica gel if necessary.

II. Building Complexity: The Sonogashira Cross-Coupling Reaction

The terminal alkyne of this compound and its derivatives is a prime substrate for the Sonogashira cross-coupling reaction. This powerful palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[7][8] The reaction proceeds under mild conditions and exhibits broad functional group tolerance.[8]

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product Alkyne Methyl 3-Ethynylbenzoate Coupled_Product Coupled Arylalkyne Alkyne->Coupled_Product Coupling ArylHalide Aryl Halide (e.g., 4-Iodoaniline) ArylHalide->Coupled_Product Pd_cat Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_cat->Coupled_Product Cu_cat Cu(I) Co-catalyst (e.g., CuI) Cu_cat->Coupled_Product Base Base (e.g., Et₃N) Base->Coupled_Product

Caption: Sonogashira coupling of an alkyne with an aryl halide.

Protocol 2: Sonogashira Coupling of Methyl 3-Ethynylbenzoate with 4-Iodoaniline

This protocol exemplifies the coupling of the esterified building block with an aryl iodide, a common reaction in the synthesis of functional materials and pharmaceutical intermediates.

Materials:

  • Methyl 3-ethynylbenzoate

  • 4-Iodoaniline

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), degassed

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-ethynylbenzoate (1.2 eq), 4-iodoaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).

  • Add the anhydrous and degassed solvent, followed by the degassed triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

III. Constructing Heterocycles: The "Click" Chemistry Approach

The terminal alkyne of this compound derivatives is an ideal partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[9] This reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The reaction is robust, proceeds under mild conditions, and is tolerant of a wide array of functional groups, making it a favored ligation strategy in drug discovery and bioconjugation.[3]

Click_Chemistry cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Methyl 3-Ethynylbenzoate Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole [3+2] Cycloaddition Azide Azide (e.g., Benzyl Azide) Azide->Triazole Cu_cat Cu(I) Catalyst Cu_cat->Triazole

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 3: CuAAC Reaction of Methyl 3-Ethynylbenzoate with Benzyl Azide

This protocol outlines the synthesis of a triazole derivative, a common scaffold in medicinal chemistry.

Materials:

  • Methyl 3-ethynylbenzoate

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., a mixture of water and a co-solvent like t-butanol or DMF)

Procedure:

  • In a round-bottom flask, dissolve methyl 3-ethynylbenzoate (1.0 eq) and benzyl azide (1.0 eq) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford the crude triazole product.

  • Purification can be achieved by column chromatography on silica gel.

IV. Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid functionality of this compound is readily converted to amides, a fundamental linkage in peptides and numerous pharmaceuticals.[10] Amide coupling reactions typically require the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[11] Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt).[11][12]

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Acid This compound Amide Amide Product Acid->Amide Coupling Amine Amine (e.g., Aniline) Amine->Amide Coupling_Agent Coupling Agent (e.g., EDC/HOBt) Coupling_Agent->Amide Base Base (e.g., DIPEA) Base->Amide

Caption: Amide coupling of a carboxylic acid and an amine.

Protocol 4: Amide Coupling of this compound with Aniline

This protocol provides a general method for the synthesis of an amide derivative using a standard coupling procedure.

Materials:

  • This compound

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the aniline (1.1 eq) to the reaction mixture, followed by the base (e.g., DIPEA, 2.0 eq).

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid solution (e.g., 5% aqueous HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

V. Advanced Applications in Materials Science

The rigid structure and dual functionality of this compound make it an attractive monomer for the synthesis of polymers and a linker for the construction of metal-organic frameworks (MOFs).

Polymer Synthesis

The ethynyl and carboxylic acid groups can be utilized in various polymerization strategies, such as polycondensation reactions, to create polymers with unique electronic and physical properties.[13] For instance, self-polycondensation of this compound under appropriate conditions could lead to the formation of aromatic polyesters with pendant alkyne groups, which can be further functionalized.

Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound can coordinate with metal ions to form porous, crystalline structures known as MOFs.[7][14] The ethynyl group can either be a non-coordinating functional group within the pores of the MOF, available for post-synthetic modification, or it can participate in the framework construction. The synthesis of such MOFs is typically carried out under solvothermal conditions.[15]

MOF_Synthesis cluster_components Components cluster_conditions Conditions cluster_product Product Linker This compound MOF Metal-Organic Framework Linker->MOF Self-Assembly Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->MOF Solvent Solvent (e.g., DMF) Solvent->MOF Heat Solvothermal Heat->MOF

Caption: General scheme for the solvothermal synthesis of a MOF.

Protocol 5: Exploratory Solvothermal Synthesis of a Zinc-based MOF

This protocol provides a starting point for the synthesis of a MOF using this compound as an organic linker. Optimization of conditions may be necessary.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined autoclave, dissolve this compound (1.0 mmol) in a mixture of DMF and ethanol.

  • In a separate vial, dissolve zinc nitrate hexahydrate (1.0 mmol) in a small amount of DMF.

  • Add the zinc nitrate solution to the solution of the linker and seal the autoclave.

  • Heat the autoclave in an oven at a temperature between 80-120 °C for 24-72 hours.

  • After cooling to room temperature, collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials and residual DMF.

  • Dry the resulting MOF material under vacuum.

  • Characterize the product using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and structure.

Conclusion

This compound is a powerful and versatile building block that offers a wealth of synthetic possibilities. Its dual reactivity allows for the strategic construction of a diverse range of molecules, from small-molecule drug candidates to advanced materials. The protocols provided herein serve as a practical guide for harnessing the potential of this valuable synthetic tool. By understanding the underlying principles and experimental nuances of these transformations, researchers can confidently incorporate this compound into their synthetic strategies to accelerate discovery and innovation.

References

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Islam, R. U., Taher, A., Choudhary, M., Witcomb, M. J., & Mallick, K. (2015). Polymer supported Cu(I) catalyst for 'click reaction' in aqueous media. Dalton Transactions, 44(1), 135-144. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
  • CAS Common Chemistry. (n.d.). This compound.
  • Bucko, J., Hrobonova, K., & Jablonsky, M. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Monatshefte für Chemie-Chemical Monthly, 151(10), 1649-1655. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
  • Li, Y., Wang, Y., Zhang, Y., & Zhang, J. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
  • Eddaoudi, M., Moler, D. B., Li, H., Chen, B., Reineke, T. M., O'Keeffe, M., & Yaghi, O. M. (2001). Modular chemistry: secondary building units as a basis for the design of highly porous and robust metal− organic carboxylate frameworks. Accounts of Chemical Research, 34(4), 319-330. [Link]
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
  • Soheili, A., Albaneze-Walker, J., Murry, J. A., McNamara, K., & Hughes, D. L. (2003). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd (crotyl) Cl. Organic letters, 5(22), 4191-4194. [Link]
  • Dadhania, A. N., Patel, V. K., & Raval, D. K. (2013). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Journal of the Serbian Chemical Society, 78(10), 1487-1496. [Link]
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
  • Al-Bayati, F. A. H., & Al-Amiery, A. A. (2024). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB)

Sources

Application Notes & Protocols: The Strategic Utility of 3-Ethynylbenzoic Acid in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethynylbenzoic acid (CAS: 10601-99-7) has emerged as a pivotal molecular tool in pharmaceutical research and development.[1][2][3] Its unique bifunctional architecture, featuring a terminal alkyne and a carboxylic acid on a rigid phenyl scaffold, offers chemists a versatile platform for innovation. This guide provides an in-depth exploration of its applications, focusing on its instrumental role in click chemistry for high-throughput screening, its function as a structural linchpin in medicinal chemistry, and its utility as a component in sophisticated bioconjugation strategies like Antibody-Drug Conjugates (ADCs). Detailed, field-tested protocols are provided to enable researchers to harness the full potential of this valuable building block.

Introduction: The Molecular Advantage of this compound

This compound is a combustible solid organic compound with the molecular formula C₉H₆O₂ and a molecular weight of 146.14 g/mol .[1] Its power lies in the strategic placement of two highly versatile functional groups:

  • The Terminal Alkyne (-C≡CH): This group is the workhorse for one of the most reliable and efficient reactions in modern chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[4][5] This alkyne is relatively inert to many biological functional groups, making it bioorthogonal and ideal for complex molecular environments.[6]

  • The Carboxylic Acid (-COOH): A classic functional group in medicinal chemistry, the carboxylic acid provides a robust handle for forming stable amide, ester, or other covalent bonds. This allows for the straightforward attachment of this compound to other pharmacophores, linkers, or biomolecules.[7]

This dual functionality allows for a modular and predictable approach to molecular construction, which is invaluable for accelerating drug discovery timelines.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 10601-99-7[1][2]
Molecular Formula C₉H₆O₂
Molecular Weight 146.14 g/mol
Appearance Powder[2]
Melting Point 164-171 °C[2]
Storage Temperature 2-8°C[2]
Key Functional Groups Carboxylic Acid, Terminal Alkyne[2]

Application I: Accelerating Drug Discovery with Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, modular, and generate only inoffensive byproducts.[5][8] The CuAAC reaction, which joins an azide and a terminal alkyne to form a highly stable 1,2,3-triazole ring, is the premier example of this philosophy.[4] The resulting triazole is not merely a linker; it is a valuable pharmacophore itself, capable of forming hydrogen bonds and dipole interactions, often acting as a bioisostere for amide bonds.[8]

This compound serves as a perfect alkyne-bearing building block for CuAAC-driven drug discovery. It enables the rapid synthesis of large compound libraries by coupling it with a diverse set of azide-containing fragments, significantly increasing the throughput for lead discovery and optimization.[4]

Protocol 1: General Procedure for CuAAC using this compound

This protocol describes the synthesis of a 1,4-disubstituted triazole by coupling this compound with a generic azide partner (R-N₃).

Causality Behind Choices:

  • Solvent System (t-BuOH/H₂O): Water is often an ideal solvent that can accelerate the CuAAC reaction. Tert-butanol is used to solubilize the organic starting materials.

  • Copper Source (CuSO₄·5H₂O): Copper(II) is used as a stable precatalyst.

  • Reducing Agent (Sodium Ascorbate): Sodium ascorbate is the classic and most effective reducing agent to generate the catalytically active Cu(I) species in situ. This avoids handling potentially unstable Cu(I) salts.

Diagram: CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent1 Dissolve this compound & Azide (R-N₃) in t-BuOH/H₂O mix Combine Solutions reagent1->mix reagent2 Prepare separate aq. solutions of CuSO₄ & Sodium Ascorbate reagent2->mix stir Stir at Room Temp (Monitor by TLC/LC-MS) mix->stir quench Quench (e.g., EDTA) stir->quench extract Extract with Organic Solvent quench->extract purify Purify (e.g., Column Chromatography or Recrystallization) extract->purify final_product Final Triazole Product purify->final_product Characterize (NMR, MS)

Caption: Workflow for a typical CuAAC reaction.

Materials & Reagents:

  • This compound

  • Azide-containing compound (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the azide partner (1.0-1.1 eq) in a 1:1 mixture of t-BuOH and water. Stir until all solids are dissolved.

  • Catalyst Addition: To the stirring solution, add an aqueous solution of sodium ascorbate (0.2-0.3 eq), followed by an aqueous solution of CuSO₄·5H₂O (0.05-0.1 eq). A color change is typically observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield the pure 1,4-disubstituted triazole product.

Application II: A Versatile Building Block in Medicinal Chemistry

Beyond click chemistry, the inherent structure of this compound makes it a valuable scaffold. Benzoic acid and its derivatives are common substructures in a wide range of approved drugs and bioactive molecules, contributing to activities such as anti-inflammatory, antimicrobial, and anticancer effects.[9][10] The rigid phenyl ring and the linear ethynyl group provide a predictable geometry, allowing chemists to orient other functional groups in specific vectors to optimize binding to biological targets like enzymes or receptors.

Derivatives of this compound have been investigated for various pharmacological activities, including anti-HIV and anti-inflammatory properties.[11][12] For instance, the core structure can be elaborated to create novel inhibitors for various diseases.[5]

Protocol 2: Amide Bond Formation to Synthesize a Bioactive Derivative

This protocol outlines a standard procedure for coupling the carboxylic acid of this compound with an amine (R-NH₂), a common strategy to build more complex drug-like molecules.[10]

Causality Behind Choices:

  • Coupling Reagents (EDC/HOBt): Carbodiimide coupling reagents like EDC activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.

  • Base (DIPEA): A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDC and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.

Diagram: Scaffolding for Medicinal Chemistry

MedChem_Scaffold cluster_mods Functional Group Modifications start_mol This compound (Scaffold) mod1 Amidation / Esterification (-COOH group) start_mol->mod1 Attach Pharmacophore A mod2 Click Reaction / Sonogashira Coupling (-C≡CH group) start_mol->mod2 Attach Pharmacophore B final_drug Complex Drug Candidate with Defined 3D Structure mod1->final_drug mod2->final_drug

Caption: Modular synthesis using this compound.

Materials & Reagents:

  • This compound

  • Amine compound (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM. Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add the amine (R-NH₂, 1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with the organic solvent (e.g., DCM or EtOAc). Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude product by silica gel chromatography to obtain the desired amide.

Application III: Advanced Linker Technology in Bioconjugation

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, such as a protein or antibody.[13][14] This field has revolutionized targeted therapeutics, most notably with Antibody-Drug Conjugates (ADCs).[15][16] An ADC consists of a potent cytotoxic payload connected to a monoclonal antibody via a chemical linker.[17] The antibody directs the payload specifically to cancer cells, increasing efficacy and reducing systemic toxicity.[16]

The linker is a critical component of an ADC, and this compound is an excellent candidate for inclusion in linker design.[17][18] Its carboxylic acid can be used to attach to the payload, while the terminal alkyne provides a bioorthogonal handle for conjugation to an azide-modified antibody using the highly reliable CuAAC reaction.[5] This creates a stable, homogenous ADC product.[16]

Protocol 3: Conceptual Workflow for ADC Synthesis via Click Chemistry

This protocol provides a high-level overview of the steps involved in creating an ADC using a linker derived from this compound.

Diagram: ADC Structure and Synthesis

ADC_Synthesis cluster_components Component Preparation cluster_conjugation Conjugation Step Ab Antibody Introduce Azide Group (N₃) Click CuAAC Click Reaction Ab:f1->Click LinkerPayload LinkerPayload LinkerPayload:f2->Click ADC Antibody-Drug Conjugate (ADC) Stable Triazole Linkage Click->ADC:f0

Caption: Assembly of an ADC via click chemistry.

Step-by-Step Methodology:

  • Payload-Linker Synthesis:

    • Synthesize the linker-payload construct. This involves forming an amide or ester bond between the carboxylic acid of this compound and a suitable functional group on the cytotoxic drug, following a procedure similar to Protocol 2.

    • Purify this alkyne-functionalized payload meticulously.

  • Antibody Modification:

    • Introduce azide groups onto the monoclonal antibody. This can be achieved through various methods, such as modifying lysine residues with an NHS-azide reagent or using enzymatic methods for site-specific labeling.

    • Purify the azide-modified antibody using size-exclusion chromatography to remove excess reagents.

  • Click Conjugation:

    • In a buffered aqueous solution, combine the azide-modified antibody with the alkyne-functionalized payload.

    • Initiate the CuAAC reaction. For biological applications, a copper-stabilizing ligand such as TBTA is often required to prevent denaturation of the antibody. Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, can be used if the alkyne is part of a strained ring system (e.g., dibenzocyclooctyne).[5]

    • Allow the reaction to proceed under controlled temperature and pH.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted payload and antibody using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

Conclusion and Future Outlook

This compound is more than just a simple chemical; it is a strategic enabler in modern pharmaceutical development. Its predictable reactivity through both its carboxylic acid and alkyne functionalities allows for its seamless integration into diverse workflows, from high-throughput library synthesis to the complex construction of targeted biotherapeutics. As the demand for more precise and efficient drug development continues to grow, the utility of versatile and reliable building blocks like this compound will undoubtedly expand, paving the way for the next generation of innovative medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.
  • Amerigo Scientific. This compound (95%).
  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. PubMed.
  • Click chemistry in drug development recent trends and application. RJPT.
  • St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC - NIH.
  • Sigma-Aldrich. This compound 95 10601-99-7.
  • Sigma-Aldrich. This compound 95 10601-99-7.
  • PubChem. This compound | C9H6O2 | CID 15897047.
  • Mohlala, K. F., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. PMC - NIH.
  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • Düzleyen, B., et al. (2023). The Use of Click Chemisty in Drug Development Applications. DergiPark.
  • Verma, S. (2015). A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team.
  • WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.
  • Sigma-Aldrich. Click Chemistry in Drug Discovery.
  • Kim, E. G., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Biomaterials research.
  • NJ Bio, Inc. Linkers for ADCs.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • Vector Laboratories. Bioconjugation Resource Guide.
  • Hermanson, G. T. (2010). Bioconjugation Protocols: Strategies and Methods. ResearchGate.
  • Gieldanowski, J., et al. (1980). Pharmacological studies on p-chlorophenylamide of 3-methyl-5-benzoylaminoizothiazole-4-carboxylic acid (compound ITCL) the preparation of eventual anti-inflammatory effect. PubMed.

Sources

Application Notes & Protocols: 3-Ethynylbenzoic Acid for the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the use of 3-ethynylbenzoic acid as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The presence of the terminal alkyne group offers a unique functional handle for post-synthetic modification (PSM), enabling the creation of highly functionalized materials. These characteristics make this compound an ideal candidate for developing MOFs with tailored properties for applications in drug delivery, catalysis, and sensing.[1] This document details the solvothermal synthesis of a representative zinc-based MOF, its characterization, and protocols for its subsequent functionalization via copper-catalyzed "click" chemistry.

Introduction: The Strategic Advantage of the Ethynyl Moiety

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.[2] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. While aromatic carboxylic acids are common linkers due to their ability to form stable coordination bonds with metal centers[3], this compound offers a significant advantage: a chemically accessible terminal alkyne group.

The alkyne functionality is relatively inert during the initial MOF synthesis, preserving its integrity for subsequent reactions. This opens the door for Post-Synthetic Modification (PSM) , a powerful strategy to introduce complex functionalities into a pre-formed MOF without altering its underlying crystal structure.[4][5] The ethynyl group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction, allowing for the covalent attachment of a wide array of molecules, including fluorescent dyes, targeting ligands, or catalytic sites.[6][7]

Key Advantages of this compound in MOF Synthesis:

  • Robust Framework Formation: The benzoic acid group ensures strong coordination to metal centers, leading to thermally and chemically stable frameworks.[3]

  • High-Fidelity Functionalization: The alkyne group serves as a specific reaction site for post-synthetic modification, particularly via "click" chemistry.[4][6][7]

  • Tunable Properties: PSM allows for the precise tuning of the MOF's chemical and physical properties, such as hydrophobicity, charge, and catalytic activity, to suit specific applications.

This guide will focus on a zinc-based MOF, hereafter referred to as Zn-EBA-MOF. Zinc is an excellent choice for biomedical applications due to its low toxicity and good biocompatibility, as it is a necessary trace element in the human body.[3]

Synthesis Protocol: Solvothermal Assembly of Zn-EBA-MOF

The solvothermal method is the preferred technique for synthesizing crystalline MOFs. The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality single crystals.

Materials and Reagents
ReagentFormulaPuritySupplier
This compoundC₉H₆O₂≥95%Sigma-Aldrich
Zinc(II) Nitrate HexahydrateZn(NO₃)₂·6H₂O≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, 99.8%Sigma-Aldrich
EthanolC₂H₅OH200 Proof, ACS GradeFisher Scientific
Step-by-Step Synthesis Procedure
  • Preparation of Precursor Solution: In a 20 mL glass scintillation vial, combine this compound (0.5 mmol, 73.1 mg) and Zinc(II) Nitrate Hexahydrate (0.5 mmol, 148.7 mg).

  • Dissolution: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

  • Homogenization: Cap the vial and sonicate the mixture for 15 minutes to ensure complete dissolution and homogenization of the reagents.

  • Solvothermal Reaction: Transfer the sealed vial into a Teflon-lined stainless-steel autoclave. Heat the autoclave in an isothermal oven at 120 °C for 72 hours.

    • Causality Note: The 120 °C temperature provides the necessary energy for crystal nucleation and growth. The extended 72-hour period allows for the slow formation of well-defined, crystalline material. Slower cooling rates (e.g., 5 °C/hour) can further improve crystal quality.[3]

  • Cooling and Product Isolation: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Collect the resulting crystalline product by decanting the mother liquor.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors. Subsequently, immerse the crystals in ethanol (10 mL) for 3 days, replacing the ethanol twice daily.

    • Causality Note: The solvent exchange from DMF to a lower boiling point solvent like ethanol is a critical activation step. It removes residual DMF molecules from the MOF pores, which is essential for achieving high porosity and surface area for subsequent applications.[2]

  • Drying: Decant the ethanol and dry the activated Zn-EBA-MOF under vacuum at 80 °C overnight.

Synthesis Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Activation reagents 1. Combine Linker & Metal Salt (this compound + Zn(NO₃)₂·6H₂O) dissolve 2. Dissolve in DMF reagents->dissolve sonicate 3. Sonicate for Homogenization dissolve->sonicate heat 4. Solvothermal Synthesis (120 °C, 72h) sonicate->heat cool 5. Slow Cooling to RT heat->cool wash_dmf 6. Wash with DMF cool->wash_dmf wash_etoh 7. Solvent Exchange with Ethanol wash_dmf->wash_etoh dry 8. Dry under Vacuum wash_etoh->dry final_product Activated Zn-EBA-MOF dry->final_product

Caption: Workflow for the solvothermal synthesis and activation of Zn-EBA-MOF.

Characterization: Validating MOF Formation and Porosity

Proper characterization is essential to confirm the successful synthesis, structure, and porosity of the Zn-EBA-MOF. Each protocol should include these self-validating checkpoints.

TechniqueParameter MeasuredExpected Result & Interpretation
Powder X-Ray Diffraction (PXRD) Crystalline structure and phase puritySharp, well-defined peaks indicate high crystallinity. The pattern should be unique and match the simulated pattern from single-crystal X-ray diffraction if available, confirming the formation of the desired phase.[2]
Thermogravimetric Analysis (TGA) Thermal stability and compositionA multi-step weight loss curve. The initial loss (up to ~150 °C) corresponds to guest solvent molecules. A plateau indicates the thermal stability range of the framework. The final, sharp weight loss at higher temperatures (>350 °C) corresponds to the decomposition of the organic linker.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups and coordinationDisappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of strong asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate stretches, confirming coordination to the Zn(II) center. The characteristic C≡C-H stretch of the alkyne group (~3300 cm⁻¹) should remain, confirming its integrity.
N₂ Sorption Analysis (BET) Surface area and pore volumeA Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area (typically >1000 m²/g for such MOFs) confirms the activation process was successful and the material is porous.[2][3]

Protocol: Post-Synthetic Modification via "Click" Chemistry

The terminal alkyne groups of the Zn-EBA-MOF provide a powerful platform for covalent functionalization using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This protocol details the attachment of an azide-containing fluorescent dye as a proof-of-concept.

Materials and Reagents
  • Activated Zn-EBA-MOF (from Section 2)

  • Azide-Fluor 488 (or other azide-functionalized molecule)

  • Copper(I) Iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step PSM Procedure
  • MOF Suspension: In a 10 mL round-bottom flask, suspend 50 mg of activated Zn-EBA-MOF in 5 mL of anhydrous DCM.

  • Reagent Addition: To the suspension, add Azide-Fluor 488 (0.05 mmol), Copper(I) Iodide (0.01 mmol, ~1.9 mg), and DIPEA (0.1 mmol, ~17 µL).

    • Causality Note: CuI serves as the catalyst for the [3+2] cycloaddition. DIPEA is a non-coordinating base used to prevent the formation of copper acetylides and facilitate the reaction.

  • Reaction: Seal the flask under an inert atmosphere (N₂ or Ar) and stir the mixture at room temperature for 24 hours.

  • Washing: After the reaction, collect the functionalized MOF by centrifugation. Wash the product thoroughly with DCM (3 x 10 mL) and then ethanol (3 x 10 mL) to remove the catalyst, unreacted azide, and any byproducts.

  • Drying: Dry the resulting fluorescently-tagged MOF under vacuum at 60 °C overnight.

  • Validation: Successful functionalization can be confirmed by fluorescence spectroscopy, showing the characteristic emission of the attached dye. FTIR spectroscopy can also be used to observe the disappearance of the alkyne C≡C-H peak and the appearance of new peaks corresponding to the triazole ring.

Post-Synthetic Modification Diagram

Caption: Schematic of post-synthetic modification of Zn-EBA-MOF via CuAAC "click" chemistry.

Applications in Drug Development

The unique properties of MOFs derived from this compound make them highly attractive platforms for biomedical research and drug development.[8]

High-Capacity Drug Delivery

The inherent porosity of Zn-EBA-MOF allows for the encapsulation of therapeutic molecules.[9][10][11] The high surface area enables significant drug loading, potentially improving therapeutic efficacy.[12] Furthermore, the release of the drug can be triggered by environmental stimuli, such as a change in pH.[13] For instance, in the acidic microenvironment of a tumor, the coordination bonds between the zinc and carboxylate linker can destabilize, leading to the breakdown of the framework and a controlled release of the cargo.[10]

Illustrative Drug Loading Data (Hypothetical)

DrugLoading MethodLoading Capacity (wt%)Release Trigger
DoxorubicinSoaking/Impregnation~33%pH 5.5
5-FluorouracilDiffusion~25%pH 6.0
CurcuminEncapsulation~20%pH 5.5

This data is representative of typical loading capacities for similar zinc-based MOFs.[13]

Heterogeneous Catalysis

MOFs can serve as robust heterogeneous catalysts, combining the benefits of homogeneous (well-defined active sites) and heterogeneous (ease of separation and recyclability) catalysis.[14][15] By using the PSM protocol described above, specific catalytic groups can be "clicked" onto the MOF backbone. For example, attaching a proline-like chiral azide could create a catalyst for asymmetric aldol reactions. The defined pore structure of the MOF can also impart shape-selectivity to catalytic reactions, favoring the formation of specific products.[16]

Luminescent Sensing and Bio-imaging

The intrinsic fluorescence of some MOFs, or fluorescence imparted through PSM, can be used for sensing and imaging.[8][17] The luminescence might be quenched or enhanced in the presence of specific biomolecules, forming the basis of a sensitive biosensor.[18] By attaching targeting ligands (e.g., folic acid) via the alkyne handle, these fluorescent MOFs can be directed to specific cells or tissues for bio-imaging applications.[9]

Conclusion

This compound is a powerful and strategic building block for the design of advanced, functional MOFs. Its ability to form stable frameworks while presenting a reactive alkyne handle for post-synthetic modification allows for an unparalleled level of control over the final material's properties. The protocols and notes provided herein offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and functionalize these materials, paving the way for innovations in targeted drug delivery, heterogeneous catalysis, and advanced diagnostics.

References

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central.
  • Luminescent Amino-Functionalized Pb-MOFs Based on Benzoic Acid Ligands: Design, Physicochemical Characterization, and Application as Heterogeneous Catalysts for Knoevenagel-Doebner Reactions.
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands.
  • Crystal structure of this compound. PMC - NIH.
  • Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry (RSC Publishing).
  • Sabine Plummer: Synthesis and Characteriz
  • Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal–Organic Framework via a “Click” Reaction.
  • Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. PubMed.
  • (PDF) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC.
  • (PDF) Luminescent Metal-Organic Frameworks.
  • Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Protocols.io.
  • Application of 3-(1H-imidazol-1-yl)benzoic Acid in Catalysis: A Focus on Metal-Organic Frameworks. Benchchem.
  • CHAPTER 3: Post‐synthetic Modification of MOFs. The Royal Society of Chemistry.
  • This compound 95 10601-99-7. Sigma-Aldrich.
  • (PDF) A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization.
  • Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology.
  • Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. Berkeley Global Science Institute.
  • Application Notes and Protocols: Luminescent Properties of MOFs Derived from 3-(1H-imidazol-1-yl)benzoic Acid. Benchchem.
  • (PDF) Post-Synthetic Modification of Metal-Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C-C Triple Bonds.
  • Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. eScholarship.org.
  • Synthesis of MOFs and Characteriz
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applic
  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI.
  • Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal-Organic Framework via a "Click" Reaction. PubMed.
  • Three novel 3D (3,8)-connected metal–organic frameworks constructed from flexible-rigid mixed ligands. CrystEngComm (RSC Publishing).
  • Metal-Organic Framework (MOFs)
  • (PDF) SYNTHESIS AND CHARACTERIZATION OF ADVANCED METAL-ORGANIC FRAMEWORKS (MOFS).
  • Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry.
  • Metal-Organic Frameworks (MOFs)
  • (PDF) Synthesis of metal–organic frameworks (MOFs) MIL-100(Fe)

Sources

Introduction: Bridging Polymer Science and Bio-conjugation with 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the functionalization of polymers with 3-ethynylbenzoic acid for advanced applications in research and drug development.

The functionalization of polymers is a cornerstone of modern materials science and medicine, enabling the transformation of simple polymeric backbones into sophisticated tools for drug delivery, diagnostics, and tissue engineering. Introducing specific chemical handles onto a polymer chain allows for the precise attachment of bioactive molecules, targeting ligands, or imaging agents. Among the most powerful chemical handles is the terminal alkyne group (–C≡CH), which serves as a versatile anchor for "click" chemistry reactions.

This compound is a bifunctional linker molecule of significant interest. It possesses a carboxylic acid group, which can readily react with hydroxyl or amine functionalities on a polymer, and a terminal alkyne group, which is relatively inert in biological systems but can be selectively activated for conjugation. This dual-functionality makes it an ideal reagent for installing a "clickable" alkyne handle onto a wide array of polymers, including biocompatible polymers like polyethylene glycol (PEG), polyesters such as poly(lactic-co-glycolic acid) (PLGA), and various block copolymers.

This document provides a detailed guide for researchers on the methods, protocols, and characterization techniques for functionalizing polymers with this compound. It explains the underlying chemical principles, offers step-by-step protocols for common polymer systems, and discusses the subsequent application of these functionalized polymers in azide-alkyne cycloaddition reactions.

Part 1: The Chemistry of Functionalization

The fundamental strategy for attaching this compound to a polymer is the formation of an ester or amide bond. The choice of reaction depends on the functional groups present on the polymer backbone.

  • For polymers with hydroxyl (-OH) groups (e.g., PEG, PVA, Polysaccharides): The most common method is an esterification reaction. To achieve this under mild conditions suitable for sensitive polymers, a coupling agent is required to activate the carboxylic acid. The most prevalent system for this is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is known as Steglich esterification.

  • For polymers with amine (-NH2) groups (e.g., amine-terminated PEG, poly-L-lysine): The reaction proceeds via amidation. This can also be facilitated by carbodiimide chemistry (DCC or the more water-soluble EDC) to form a stable amide linkage.

The terminal alkyne on the benzoic acid moiety remains intact during these coupling reactions, making it available for post-functionalization modifications.

Reaction Mechanism: DCC/DMAP-Mediated Esterification

The diagram below illustrates the widely accepted mechanism for the Steglich esterification, which proceeds through the activation of the carboxylic acid by DCC, followed by nucleophilic attack from the polymer's hydroxyl group, facilitated by the DMAP catalyst.

Steglich_Esterification cluster_catalysis DMAP Catalysis & Ester Formation Acid R-COOH (this compound) DCC DCC O_Acylurea O-Acylurea Intermediate (Reactive) Acid->O_Acylurea + DCC DCU DCU (Precipitate) O_Acylurea->DCU Rearrangement (Side Reaction) Acyl_DMAP Acyl-DMAP Intermediate (Highly Reactive) O_Acylurea->Acyl_DMAP + DMAP DMAP DMAP Polymer_OH Polymer-OH Functionalized_Polymer Functionalized Polymer (Ester Linkage) Acyl_DMAP->Functionalized_Polymer + Polymer-OH DMAP_regen DMAP (Regenerated) Functionalized_Polymer->DMAP_regen - H+ PEG_Functionalization_Workflow node_prep node_prep node_reaction node_reaction node_purification node_purification node_analysis node_analysis A 1. Reagent Preparation (Dissolve PEG & Acid in DCM) B 2. Inert Atmosphere (Purge with N2/Ar) A->B C 3. Add DMAP & DCC (Cool in ice bath) B->C D 4. Reaction (Stir overnight at RT) C->D E 5. Filtration (Remove DCU precipitate) D->E F 6. Precipitation (Add cold diethyl ether) E->F G 7. Dialysis (Remove unreacted reagents) F->G H 8. Lyophilization (Obtain pure product) G->H I 9. Characterization (NMR, FTIR, GPC) H->I

Caption: Step-by-step workflow for PEG functionalization.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve hydroxyl-terminated PEG (1 equivalent, based on -OH groups) and this compound (2.5 equivalents) in anhydrous DCM. The use of excess acid drives the reaction towards completion.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 15-20 minutes to exclude moisture, which can quench the reactive intermediates.

  • Reagent Addition: Cool the flask in an ice bath. Add DMAP (0.5 equivalents) to the solution, followed by the dropwise addition of a solution of DCC (3 equivalents) in anhydrous DCM.

    • Causality Insight: Adding the DCC solution slowly at 0°C helps to control the exothermic reaction and minimize the formation of the N-acylurea byproduct.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (16-24 hours).

  • Filtration: A white precipitate, dicyclohexylurea (DCU), will form. Remove the DCU by vacuum filtration.

  • Precipitation & Collection: Concentrate the filtrate under reduced pressure. Add the concentrated solution dropwise into a beaker of cold, stirring diethyl ether (approx. 10x the volume of the DCM). The functionalized polymer will precipitate. Collect the solid product by filtration.

    • Trustworthiness Check: This precipitation step is crucial for removing the majority of unreacted this compound and residual DCC/DMAP.

  • Purification: For higher purity, re-dissolve the polymer in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water several times. This removes any remaining small-molecule impurities.

  • Final Product: Lyophilize (freeze-dry) the dialyzed solution to obtain the pure alkyne-functionalized PEG as a white, fluffy solid.

Safety Precautions:

  • DCC is a potent sensitizer and can cause severe allergic reactions upon skin contact. Always handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a fume hood.

  • DCM is a volatile solvent and a suspected carcinogen. Handle it in a well-ventilated fume hood.

Quantitative Parameters Summary
ParameterRecommended ValueRationale
Stoichiometry (PEG-OH : Acid : DCC : DMAP) 1 : 2.5 : 3 : 0.5Excess acid and coupling agent maximize the degree of functionalization. Catalytic DMAP is sufficient.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for both PEG and reagents; easily removed.
Temperature 0°C for addition, then RTControls initial reactivity and minimizes side products.
Reaction Time 16 - 24 hoursAllows the reaction to proceed to completion.
Purification Method Precipitation in ether, followed by dialysisEfficiently removes byproduct (DCU) and unreacted starting materials.

Part 3: Characterization and Validation

Confirming the successful functionalization is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.

  • ¹H NMR Spectroscopy: This is the most definitive method. The appearance of new peaks corresponding to the protons of the this compound moiety confirms covalent attachment.

    • Acetylenic Proton (-C≡C-H): A characteristic singlet appears around 3.1-3.2 ppm .

    • Aromatic Protons: New peaks will appear in the aromatic region (~7.5-8.2 ppm ).

    • PEG Backbone: The main PEG signal will be present around 3.64 ppm . The degree of functionalization can be calculated by comparing the integration of the aromatic protons to the integration of the PEG backbone protons.

  • FTIR Spectroscopy: This technique is excellent for identifying the key functional groups.

    • Alkyne C-H Stretch: A sharp, weak peak should appear around 3300 cm⁻¹ .

    • Ester Carbonyl Stretch: A strong peak will appear around 1720 cm⁻¹ , indicating the formation of the new ester bond.

    • Disappearance of -OH band: The broad hydroxyl band from the starting PEG (around 3400 cm⁻¹) should significantly diminish.

  • Gel Permeation Chromatography (GPC): GPC is used to confirm that the polymer has not undergone significant degradation or cross-linking during the reaction. The molecular weight distribution of the functionalized polymer should be similar to that of the starting material.

Part 4: Application in "Click" Chemistry

The primary purpose of introducing a terminal alkyne is to enable conjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions.

Workflow: CuAAC Conjugation

CuAAC_Workflow node_reagents node_reagents node_product node_product node_catalyst node_catalyst Polymer_Alkyne Alkyne-Functionalized Polymer Product Conjugated Product (Triazole Linkage) Polymer_Alkyne->Product Molecule_Azide Azide-Containing Molecule (e.g., drug, peptide, dye) Molecule_Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Catalyst->Product Clicks Together

Caption: General scheme for a CuAAC "click" reaction.

This allows for the straightforward attachment of azide-modified molecules, such as:

  • Targeting Ligands: Peptides or antibodies for cell-specific delivery.

  • Therapeutic Payloads: Small molecule drugs or siRNA.

  • Imaging Agents: Fluorescent dyes or contrast agents for diagnostics.

The resulting triazole linkage is highly stable, making this an ideal strategy for creating robust bioconjugates for drug development and advanced research applications.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English.
  • Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). Cu(I)-Catalyzed Huisgen [3 + 2] Cycloaddition in Nucleoside, Nucleotide, and Oligonucleotide Chemistry. Chemical Reviews.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

Application Notes and Protocols: 3-Ethynylbenzoic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 3-Ethynylphenyl Scaffold

In the landscape of modern medicinal chemistry, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Within the vast arsenal of molecular building blocks, the 3-ethynylphenyl motif, exemplified by 3-ethynylbenzoic acid, has emerged as a "privileged scaffold." This designation is not arbitrary; it reflects the recurring success of this structural unit in yielding compounds with high affinity for diverse biological targets.[1] The strategic placement of a terminal alkyne on a benzoic acid framework offers a unique combination of rigidity, synthetic versatility, and the potential for specific, high-energy interactions within an enzyme's active site.

The terminal alkyne is not merely a passive structural element. It can function as a versatile chemical handle for "click" chemistry, enabling the efficient assembly of complex molecular architectures.[2] More profoundly, it can act as a "latent electrophile" or a warhead for covalent inhibitors, forming irreversible bonds with key nucleophilic residues, such as cysteine, in the enzyme's active site.[3] This capacity for both reversible and irreversible inhibition, coupled with the scaffold's ability to be readily modified through established synthetic routes, makes this compound a highly valuable starting point for the development of novel enzyme inhibitors.

Mechanism of Action: The Dual Role of the Ethynyl Group

The inhibitory potential of compounds derived from this compound can be broadly categorized into two mechanistic classes: reversible and irreversible inhibition. The specific mechanism is dictated by the nature of the target enzyme's active site and the overall structure of the inhibitor.

Reversible Inhibition

In many instances, the 3-ethynylphenyl moiety contributes to high-affinity reversible binding. The rigid, linear geometry of the alkyne can position other functional groups on the inhibitor for optimal interaction with the enzyme's active site. Furthermore, the alkyne's electron-rich pi system can engage in non-covalent interactions, such as pi-pi stacking with aromatic amino acid residues or cation-pi interactions, which contribute to the overall binding affinity.

Irreversible (Covalent) Inhibition

The terminal alkyne of a this compound derivative can also serve as a "warhead" for irreversible inhibition. This typically occurs with enzymes that possess a nucleophilic residue, such as a cysteine thiol, in their active site. The proximity and orientation of the alkyne to the nucleophile, facilitated by the binding of the rest of the inhibitor molecule, can lead to a covalent bond formation. This "proximity-driven reactivity" is a key feature of many alkyne-based covalent inhibitors.[3]

One common mechanism for irreversible inhibition by terminal alkynes involves the enzyme's own catalytic machinery. For example, in the case of cytochrome P450 enzymes, the alkyne can be oxidized to a highly reactive ketene intermediate, which then rapidly acylates a nucleophilic residue in the active site, leading to irreversible inactivation of the enzyme.

G cluster_0 Reversible Inhibition cluster_1 Irreversible (Covalent) Inhibition Reversible_Inhibitor This compound Derivative Binding Non-covalent Interactions (H-bonds, pi-stacking, hydrophobic) Reversible_Inhibitor->Binding Enzyme_Active_Site Enzyme Active Site Enzyme_Active_Site->Binding Inhibition Inhibition Binding->Inhibition Reversible Irreversible_Inhibitor This compound Derivative (Warhead) Covalent_Bond Covalent Bond Formation (Proximity-driven) Irreversible_Inhibitor->Covalent_Bond Nucleophilic_Residue Nucleophilic Residue (e.g., Cysteine) Nucleophilic_Residue->Covalent_Bond Permanent_Inhibition Permanent_Inhibition Covalent_Bond->Permanent_Inhibition Irreversible

Caption: General mechanisms of enzyme inhibition by this compound derivatives.

Synthetic Protocols: Building Inhibitors from this compound

The synthetic utility of this compound lies in its two reactive handles: the carboxylic acid and the terminal alkyne. These allow for a modular approach to inhibitor synthesis, where different functionalities can be introduced to target specific enzymes.

Protocol 1: Amide Bond Formation

The carboxylic acid group of this compound is readily converted to an amide, a common functional group in enzyme inhibitors. This protocol describes a general procedure for the synthesis of a 3-ethynylbenzamide derivative.

Objective: To synthesize an N-substituted 3-ethynylbenzamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Pyridine

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-ethynylbenzoyl chloride. Use this directly in the next step.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) or pyridine (1.2 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Dissolve the crude 3-ethynylbenzoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 3-ethynylbenzamide derivative.[4]

Protocol 2: Sonogashira Coupling

The terminal alkyne of this compound (or its derivatives) can be coupled with aryl or vinyl halides using a palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This allows for the extension of the molecule and the introduction of additional recognition elements.[5][6]

Objective: To synthesize a 3-(arylethynyl)benzoic acid derivative.

Materials:

  • This compound derivative (e.g., methyl 3-ethynylbenzoate)

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the this compound derivative (1.0 eq), the aryl or vinyl halide (1.1 eq), the palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.10 eq).

    • Add the anhydrous solvent and the amine base.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC or GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-(arylethynyl)benzoic acid derivative.[7]

Caption: Synthetic pathways from this compound to diverse enzyme inhibitors.

Application Example: Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer.

A notable example is the development of pan-BCR-ABL inhibitors for the treatment of chronic myeloid leukemia (CML).[8] The 3-ethynylbenzamide scaffold has been incorporated into molecules designed to inhibit both the wild-type and the drug-resistant T315I mutant of the BCR-ABL kinase.[9]

Compound IDTarget Enzyme(s)IC₅₀ (nM)Reference
AKE-72 BCR-ABL (wild-type)< 0.5[8]
BCR-ABL (T315I mutant)9[8]
Compound I BCR-ABL (wild-type)4.6[9]
BCR-ABL (T315I mutant)227[9]

Protocol 3: Enzymatic Inhibition Assay (General Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target kinase. The specific substrate, enzyme concentration, and detection method will need to be optimized for the particular kinase of interest.[3]

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Purified target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in the kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤ 1%.

    • Prepare solutions of the kinase and substrate in the assay buffer.

  • Assay Procedure:

    • To the wells of a microplate, add the kinase and the test compound at various concentrations.

    • Include control wells: "no inhibitor" (with DMSO vehicle) and "no enzyme" (background).

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined time, ensuring the reaction is in the linear range.[10]

  • Detection and Data Analysis:

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

    • Add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]

G Start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) Step1 Add Kinase and Inhibitor to Plate Start->Step1 Step2 Pre-incubate Step1->Step2 Step3 Initiate Reaction (Add Substrate/ATP) Step2->Step3 Step4 Incubate at Optimal Temperature Step3->Step4 Step5 Stop Reaction and Add Detection Reagent Step4->Step5 Step6 Read Plate Step5->Step6 End Data Analysis (Calculate IC50) Step6->End

Caption: Workflow for a typical kinase inhibition assay.

Conclusion and Future Perspectives

This compound represents a powerful and versatile platform for the design and synthesis of novel enzyme inhibitors. Its unique combination of a rigid scaffold, a synthetically tractable carboxylic acid handle, and a reactive terminal alkyne group provides medicinal chemists with a rich toolkit for targeting a wide range of enzymes. The ability to fine-tune the properties of the scaffold through established synthetic methodologies like amide coupling and Sonogashira reactions allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. As our understanding of enzyme structure and function continues to grow, the strategic application of privileged scaffolds like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Amides using 3-Ethylbenzoyl Chloride. BenchChem.
  • Mons, E., et al. (2020). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society.
  • ResearchGate. (2023). Alkynes are important functional groups in human therapeutics.
  • Chen, et al. (2024).
  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Zhang, C., et al. (2021). Biosynthesis of alkyne-containing natural products.
  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(4), 1445-1489.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Scribd. (n.d.). 3 Sonogashira.
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
  • ResearchGate. (2007). Figure 4. Chemical synthesis of 3-substituted benzamides.
  • Google Patents. (2003). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
  • IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS.
  • PubMed Central. (2013). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Royal Society of Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(3), 454-457.
  • ResearchGate. (2014). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • PubMed Central. (2016). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors.
  • MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4945.
  • PubMed Central. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
  • PubMed Central. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds.
  • PubMed Central. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.

Sources

Application Note: Strategic Synthesis of Complex Molecules from 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 3-Ethynylbenzoic acid as a foundational building block for the synthesis of complex molecular architectures. This compound is a uniquely versatile scaffold, featuring two orthogonal, highly reactive functional groups: a terminal alkyne and a carboxylic acid. This duality allows for a programmed, sequential, or convergent approach to constructing intricate molecules. We will explore core synthetic transformations, including palladium-catalyzed cross-coupling, azide-alkyne "click" cycloadditions, and metal-catalyzed intramolecular cyclizations. The causality behind experimental choices is detailed, and field-proven protocols are provided to ensure reproducible, high-yield outcomes.

The Strategic Value of this compound

In the landscape of organic synthesis, the efficiency with which molecular complexity can be generated is paramount. This compound emerges as a superior starting material due to the distinct reactivity of its functional groups.[1][2] The terminal alkyne serves as a versatile handle for carbon-carbon bond formation and heterocycle synthesis, while the carboxylic acid provides a site for conjugation, solubilization, or can act as an internal nucleophile or directing group.[1][3] This inherent orthogonality is the cornerstone of its utility, enabling chemists to build out molecular frameworks in a controlled and predictable manner, a critical advantage in the synthesis of pharmaceuticals, functional materials, and biologically active probes.[1][2][4]

Core Transformation I: C(sp)-C(sp²) Bond Formation via Sonogashira Coupling

The Sonogashira reaction is arguably the most powerful tool for extending the carbon skeleton of this compound. This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[5][6]

Causality and Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation and reductive elimination.[5] Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[5][7] This acetylide is more nucleophilic than the parent alkyne, dramatically increasing the rate of the transmetalation step with the palladium complex, allowing the reaction to proceed under mild conditions.[5] The choice of base is critical for regenerating the catalytic species and neutralizing the HX byproduct.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂(X) pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂(C≡CR²) pd_complex1->pd_complex2 Transmetalation cu_acetylide Cu(I)-C≡CR² pd_complex2->pd0 Reductive Elimination product R¹-C≡CR² pd_complex2->product cu_x Cu(I)X cu_x->cu_acetylide H-C≡CR², Base cu_acetylide->cu_x Transmetalation to Pd caption Fig 1: Catalytic cycles of the Sonogashira reaction.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 1: Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol provides a robust method for coupling this compound with an electron-rich aryl iodide.

Materials:

  • This compound (1.0 mmol, 146.1 mg)

  • 4-Iodoanisole (1.1 mmol, 257.4 mg)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (TEA) (5 mL, distilled and degassed)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 4-Iodoanisole, [PdCl₂(PPh₃)₂], and CuI.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous THF (10 mL) followed by degassed triethylamine (5 mL) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with 1M HCl (2 x 20 mL) to remove triethylamine hydrochloride, followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield 3-((4-methoxyphenyl)ethynyl)benzoic acid.

Data Presentation:

Aryl HalideCatalyst Loading (mol%)BaseSolventYield (%)
4-Iodoanisole2% Pd, 4% CuITEATHF>90%
1-Bromo-4-nitrobenzene2% Pd, 4% CuITEATHF/DMF~85%
2-Bromopyridine3% Pd, 6% CuIPiperidineToluene~80%

Core Transformation II: 1,2,3-Triazole Formation via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[8] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[8][9]

Causality and Application: This reaction is exceptionally valuable for bioconjugation and materials science.[10] For this compound, it provides an almost quantitative method to link the molecule to any substrate bearing an azide group. The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and metabolically stable unit that can act as a pharmacophore, mimicking a trans-amide bond. The reaction proceeds under mild, often aqueous conditions, making it suitable for complex and sensitive substrates.[9][10]

Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: CuAAC Reaction of this compound with Benzyl Azide

This protocol details the synthesis of a triazole-linked molecule under mild conditions.

Materials:

  • This compound (1.0 mmol, 146.1 mg)

  • Benzyl azide (1.0 mmol, 133.2 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

  • Sodium ascorbate (0.15 mmol, 29.7 mg)

  • tert-Butanol (tBuOH) (5 mL)

  • Deionized water (5 mL)

  • Reaction vial, magnetic stirrer

Procedure:

  • In a 20 mL vial, dissolve this compound and Benzyl azide in tBuOH (5 mL) and water (5 mL).

  • In a separate small vial, prepare a fresh solution of sodium ascorbate in water (1 mL).

  • Add the CuSO₄·5H₂O to the main reaction vial and stir until dissolved.

  • Add the sodium ascorbate solution dropwise to the reaction mixture. A color change is typically observed.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials.

  • If a precipitate has formed, collect the solid by filtration, wash with cold water, and then a minimal amount of cold diethyl ether.

  • If the product remains in solution, extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or silica gel chromatography if necessary to yield 3-(1-(benzyl)-1H-1,2,3-triazol-4-yl)benzoic acid.

Core Transformation III: Intramolecular Cyclization for Lactone Synthesis

This advanced strategy utilizes both functional groups of an alkynoic acid simultaneously to construct complex heterocyclic systems like lactones.[11] The reaction is a metal-catalyzed intramolecular addition of the carboxylic acid's oxygen atom across the alkyne C≡C bond.[12][13]

Causality and Regioselectivity: The choice of metal catalyst is crucial as it dictates the regiochemical outcome.[11] The cyclization can proceed via two main pathways:

  • 5-exo-dig: The oxygen attacks the proximal alkyne carbon, leading to a five-membered ring with an exocyclic double bond (a phthalide derivative). This pathway is often favored by gold catalysts.[14][15]

  • 6-endo-dig: The oxygen attacks the distal alkyne carbon, resulting in a six-membered lactone ring (an isocoumarin derivative). This outcome can be favored by other metals like rhenium or palladium under specific conditions.[11]

The ability to selectively form one isomer over the other by simply changing the catalyst provides enormous synthetic flexibility.

cyclization_pathways start 2-Ethynylbenzoic Acid Derivative path1_node 5-exo-dig Attack start->path1_node [Au] Catalyst path2_node 6-endo-dig Attack start->path2_node [Re], [Pd] Catalyst product1 Phthalide Product path1_node->product1 product2 Isocoumarin Product path2_node->product2 caption Fig 3: Catalyst-dependent regioselectivity in cycloisomerization.

Caption: Catalyst-dependent regioselectivity in the cycloisomerization of alkynoic acids.

Protocol 3: Gold-Catalyzed 5-exo-dig Cyclization

This protocol describes the formation of a 5-alkylidene-butyrolactone from a suitable γ-alkynoic acid, illustrating the principle applicable to derivatives of this compound.

Materials:

  • γ-Alkynoic acid substrate (e.g., 4-phenylpent-4-ynoic acid) (0.5 mmol)

  • Gold(I) chloride (AuCl) (0.025 mmol, 5.8 mg, 5 mol%)

  • Acetonitrile (MeCN), anhydrous (5 mL)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Add the γ-alkynoic acid substrate to a dry Schlenk flask under an inert atmosphere.

  • Add anhydrous acetonitrile (5 mL) and stir to dissolve.

  • Add the gold(I) chloride catalyst in one portion.

  • Stir the reaction at room temperature. The reaction is often rapid, proceeding to completion within 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue is then purified directly by silica gel column chromatography (eluent: Hexane/Ethyl Acetate) to afford the pure lactone product.

Integrated Synthesis Workflow Example

The true power of this compound is realized in multi-step syntheses. Below is a workflow for a hypothetical bifunctional probe molecule.

workflow A This compound B Step 1: Sonogashira Coupling (Add Aryl Group with -N₃ precursor) A->B C Step 2: Amidation (Couple with fluorescent amine) B->C D Step 3: Azide formation (from -N₃ precursor) C->D E Step 4: Click Reaction (CuAAC) (Conjugate to a biomolecule) D->E F Final Product: Bifunctional Probe E->F caption Fig 4: Multi-step synthesis workflow.

Caption: A potential multi-step workflow for synthesizing a complex probe molecule.

Conclusion

This compound is a potent and versatile building block for the synthesis of complex molecules. Its orthogonal functional groups enable chemists to employ a wide range of high-yield, robust transformations including Sonogashira couplings, CuAAC click reactions, and catalyst-controlled cyclizations. By understanding the principles behind these core reactions and utilizing the detailed protocols provided, researchers can strategically and efficiently construct novel molecular architectures for applications spanning from drug discovery to materials science.

References

  • Crotti, C., et al. (2017). Metal-Catalyzed Intra- and Intermolecular Addition of Carboxylic Acids to Alkynes in Aqueous Media: A Review. MDPI. [Link]
  • Cadierno, V., et al. (2017). Metal-Catalyzed Intra- and Intermolecular Addition of Carboxylic Acids to Alkynes in Aqueous Media: A Review. Semantic Scholar. [Link]
  • González-Liste, P. J., et al. (2014). Recent Advances in the Transition Metal Catalyzed Addition of Carboxylic Acids to Alkynes. Universidad de Oviedo. [Link]
  • Li, C.-J. (2018). Transition Metal-catalysed Nucleophilic Additions of Terminal Alkynes in Water: Development and Synthetic Utility. Royal Society of Chemistry. [Link]
  • García-Garrido, S. E., et al. (2018). Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. MDPI. [Link]
  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • DeForest, C. A., & Anseth, K. S. (2011). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. Journal of Visualized Experiments. [Link]
  • D'Amato, E. M., et al. (2021).
  • Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
  • Ho, T.-I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]
  • Arkivoc. (2011). A novel dibenzoazacyclooctyne precursor in regioselective copper-free click chemistry. An innovative 3-step synthesis.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Fun, H.-K., et al. (2015). Crystal structure of this compound. PMC - NIH. [Link]
  • Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Michelet, V., et al. (2006). Cyclization of carboxylic acid 3b.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Ethynylbenzoic Acid: A Versatile Chemical for Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
  • Ahmad, I., et al. (2024).
  • Kim, B. G., et al. (2017). Biosynthesis of three benzoic acid derivatives in Escherichia coli.

Sources

Introduction: Unlocking Biological Complexity with a Versatile Chemical Tool

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethynylbenzoic Acid Derivatives in Biochemical Research

In the intricate landscape of biochemical research and drug discovery, the ability to selectively label, visualize, and identify biomolecules within their native environment is paramount. This compound (3-EBA) and its derivatives have emerged as powerful chemical probes, providing researchers with a versatile tool to investigate complex biological processes. The strategic placement of a terminal alkyne group—a small, metabolically stable, and biologically inert functional group—on a benzoic acid scaffold allows for its use in a wide array of bioorthogonal chemistry applications.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing 3-EBA derivatives. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results.

Physical and Chemical Properties of this compound

A foundational understanding of the core molecule is essential before exploring its applications.

PropertyValueSource
CAS Number 10601-99-7[3][4][5]
Molecular Formula C₉H₆O₂[3][4]
Molecular Weight 146.14 g/mol [3][4]
Appearance Powder[4]
Melting Point 164-171 °C[4]
Functional Groups Carboxylic Acid, Terminal Alkyne[2][4]
Storage Temperature 2-8°C[4]

Core Principle: The Power of Bioorthogonal Click Chemistry

The utility of 3-EBA derivatives is fundamentally rooted in their ability to participate in bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

What makes CuAAC ideal for biological systems?

  • High Specificity: The azide and alkyne groups are essentially absent in native biological systems.[1] This means they react exclusively with each other, preventing off-target labeling of other biomolecules.[1]

  • High Efficiency: The reaction is rapid and quantitative, proceeding smoothly under mild, aqueous conditions (pH 4-11) that are compatible with complex biological samples, including living cells.[1][6]

  • Stable Linkage: The reaction forms a highly stable triazole ring, covalently linking the 3-EBA probe to a reporter molecule (e.g., a fluorophore or biotin).[7]

The general workflow involves two key stages: incorporating the alkyne-tagged 3-EBA derivative into a biomolecule of interest, followed by the highly selective CuAAC reaction with an azide-modified reporter probe for detection or enrichment.[7]

G cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Bioorthogonal Ligation (CuAAC) EBA 3-EBA Derivative (Alkyne Probe) Cell Living Cells / System EBA->Cell Introduction LabeledBiomolecule Biomolecule with Incorporated Alkyne Tag Cell->LabeledBiomolecule Cellular Metabolism ClickCocktail Click Reaction Cocktail (Cu(I), Ligand, Azide-Reporter) LabeledBiomolecule->ClickCocktail Lysis or Fixation DetectedBiomolecule Detected / Enriched Biomolecule LabeledBiomolecule->DetectedBiomolecule Covalent Ligation ClickCocktail->LabeledBiomolecule

Caption: General workflow for bioorthogonal labeling using 3-EBA derivatives.

Key Applications in Biochemical Research

The dual functionality of 3-EBA derivatives—the carboxylic acid for potential derivatization and the alkyne for click chemistry—makes them suitable for a range of applications.[2]

Metabolic Labeling

Metabolic labeling is a powerful technique that uses the cell's own machinery to incorporate chemical tags into newly synthesized biomolecules like proteins, lipids, and glycans.[8][9] By introducing a 3-EBA derivative that mimics a natural metabolic building block, researchers can tag and track dynamic cellular processes in real-time.[8] For example, an amino acid analog containing the 3-EBA moiety could be used to label newly synthesized proteins, enabling studies of protein turnover and localization.

Activity-Based Protein Profiling (ABPP)

ABPP is a chemoproteomic strategy used to identify and characterize enzyme function directly in native biological systems. 3-EBA can be incorporated into a reactive probe designed to covalently bind to the active site of a specific enzyme family. The alkyne handle then allows for the subsequent attachment of a reporter tag, enabling the detection and identification of active enzymes within the proteome. This is invaluable for drug discovery, allowing for the screening of inhibitor specificity and the identification of novel drug targets.[10]

Target Identification and Deconvolution

Phenotypic drug screening often yields potent compounds with unknown mechanisms of action. 3-EBA derivatives are instrumental in target deconvolution.[10] A bioactive molecule can be modified with a 3-EBA "handle." This modified drug is then introduced to cells or lysates. After binding to its protein target(s), the alkyne handle is used to "click" on a biotin-azide tag. The drug-target complex can then be fished out using streptavidin affinity chromatography and the target protein identified by mass spectrometry.[10][11]

G Probe 3-EBA Modified Bioactive Compound Lysate Cell Lysate (Protein Mixture) Probe->Lysate Incubation Complex Probe-Target Protein Complex Lysate->Complex Biotin Azide-Biotin Tag + CuAAC Reagents Complex->Biotin BiotinComplex Biotinylated Probe-Target Complex Biotin->BiotinComplex Click Reaction Beads Streptavidin Beads BiotinComplex->Beads Affinity Capture Enriched Enriched Target Protein Beads->Enriched Wash & Elute MS Mass Spectrometry (LC-MS/MS) Enriched->MS ID Target Protein Identification MS->ID

Caption: Workflow for target identification using a 3-EBA based chemical probe.

Experimental Application Notes & Protocols

The following protocols provide a robust starting point for your experiments. Optimization may be required depending on the specific cell type, 3-EBA derivative, and downstream application.

Protocol 1: Metabolic Labeling of Live Cells with a 3-EBA Derivative

This protocol describes the general procedure for incorporating an alkyne-tagged probe into cultured mammalian cells.

Causality: The goal is to replace a standard nutrient with its alkyne-modified analog. The concentration and incubation time are critical; they must be sufficient for incorporation without inducing cytotoxicity.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • 3-EBA derivative (e.g., an amino acid analog like L-Homopropargylglycine (HPG))

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of labeling (typically 60-80% confluency).

  • Probe Preparation: Prepare a stock solution of the 3-EBA derivative in an appropriate solvent (e.g., DMSO or sterile water).

  • Labeling: Remove the standard culture medium. Replace it with fresh medium containing the 3-EBA derivative at a pre-determined optimal concentration (typically 25-100 µM).

  • Incubation: Culture the cells for the desired period (e.g., 1-24 hours). The optimal time depends on the turnover rate of the biomolecule of interest.

  • Harvesting:

    • For imaging: Wash cells twice with PBS, then proceed to fixation (Protocol 2).

    • For lysate analysis: Wash cells twice with PBS, then scrape or trypsinize, and pellet the cells. The cell pellet can be stored at -80°C or used immediately for lysis (Protocol 2).

Protocol 2: Click Chemistry Labeling of Cell Lysates (CuAAC)

This protocol describes the labeling of alkyne-modified proteins in a cell lysate with an azide-reporter.

Causality: The CuAAC reaction requires a Cu(I) catalyst, which is unstable. It is generated in situ from Cu(II) (Copper Sulfate) using a reducing agent (Sodium Ascorbate).[6] A chelating ligand, such as THPTA, stabilizes the Cu(I) ion, improving reaction efficiency and reducing potential damage to biomolecules.[6][12]

Recommended Reagent Concentrations

ComponentStock ConcentrationFinal ConcentrationPurpose
Alkyne-labeled Lysate1-5 mg/mL1-5 mg/mLSource of tagged biomolecules
Azide Reporter1-10 mM20-100 µMDetection/Enrichment Tag
Copper (II) Sulfate20-100 mM1 mMCatalyst Precursor
THPTA Ligand100 mM5 mMCu(I) Stabilizing Ligand
Sodium Ascorbate100-300 mM5 mMReducing Agent (Initiator)

(Note: These are starting points and should be optimized.[13])

Procedure:

  • Prepare Lysate: Resuspend the cell pellet from Protocol 1 in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Determine the protein concentration using a standard assay (e.g., BCA). Adjust the concentration to 1-5 mg/mL.

  • Prepare Click Reagents: Prepare fresh stock solutions as detailed in the table above. The sodium ascorbate solution is particularly susceptible to oxidation and should always be made fresh.[13]

  • Set up the Reaction: In a microcentrifuge tube, add the following in order. Vortex briefly after each addition.

    • 50 µL of protein lysate (e.g., at 2 mg/mL)

    • Add PBS to bring the volume to ~180 µL.

    • Add the azide-reporter (e.g., 2 µL of a 10 mM stock for a final concentration of 100 µM in 200 µL).

    • Add THPTA ligand (e.g., 10 µL of 100 mM stock).

    • Add Copper (II) Sulfate (e.g., 2 µL of 100 mM stock).

  • Initiate Reaction: Add the fresh sodium ascorbate solution (e.g., 10 µL of 100 mM stock) to initiate the click reaction.[6]

  • Incubation: Protect the reaction from light (especially if using a fluorescent azide). Incubate at room temperature for 30-60 minutes.

  • Downstream Processing: The labeled lysate is now ready for analysis, such as SDS-PAGE and in-gel fluorescence scanning, or for enrichment via affinity purification (Protocol 3).[6]

Protocol 3: Enrichment of Labeled Proteins for Proteomic Analysis

This protocol details the enrichment of biotin-tagged proteins using streptavidin beads, a crucial step for target identification.

Causality: This protocol leverages the extremely high affinity between biotin and streptavidin to specifically isolate the labeled proteins from the thousands of other proteins in the lysate.[11] Thorough washing is critical to remove non-specifically bound proteins, ensuring a clean sample for mass spectrometry.

Materials:

  • Biotin-azide

  • Click-labeled lysate (from Protocol 2, using biotin-azide as the reporter)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution buffer (e.g., buffer containing free biotin or a buffer that denatures streptavidin)

Procedure:

  • Biotin Labeling: Perform the click reaction as described in Protocol 2, using an azide-functionalized biotin tag.

  • Bead Preparation: Wash the streptavidin magnetic beads according to the manufacturer's instructions to remove preservatives and equilibrate them in lysis buffer.

  • Affinity Capture: Add the prepared beads to the biotin-labeled lysate. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specific binders. A typical wash series might be:

    • 2x washes with PBS + 1% SDS

    • 2x washes with PBS + 0.5% SDS

    • 2x washes with PBS

  • Elution: Elute the bound proteins from the beads. The method depends on the downstream analysis. For mass spectrometry, on-bead digestion is often preferred.

    • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a reducing agent (DTT), an alkylating agent (iodoacetamide), and trypsin. Incubate overnight at 37°C. The resulting peptides in the supernatant can be directly analyzed by LC-MS/MS.

  • Analysis: Analyze the eluted proteins or digested peptides by mass spectrometry to identify the proteins that were metabolically labeled with the 3-EBA probe.

References

  • ResearchGate. (n.d.). Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling.
  • Gama, N. S., et al. (2021). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. National Institutes of Health (NIH).
  • Ho, J. C., et al. (2022). Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants. JACS Au.
  • Li, Z., et al. (2021). Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates. National Institutes of Health (NIH).
  • ResearchGate. (n.d.). 46162 PDFs | Review articles in ALKYNES.
  • Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols.
  • Rubina, M., & Gevorgyan, V. (2016). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health (NIH).
  • PubChem. (n.d.). This compound.
  • Amerigo Scientific. (n.d.). This compound (95%).
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
  • Boyarskiy, V. P., et al. (2016). Alkenylation of Arenes and Heteroarenes with Alkynes. Chemical Reviews.
  • Amanote Research. (2018). Terminal Alkyne Coupling Reactions Through a Ring: Mechanistic Insights and Regiochemical Switching.
  • Kim, B., et al. (2016). Biosynthesis of three benzoic acid derivatives in Escherichia coli. ResearchGate.
  • ResearchGate. (2016). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.
  • CAS Common Chemistry. (n.d.). This compound.
  • Zhang, R., et al. (2020). Metabolic labeling and targeted modulation of dendritic cells. National Institutes of Health (NIH).
  • van der Veen, S., et al. (2022). Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. ACS Chemical Biology.
  • Niphakis, M. J., & Cravatt, B. F. (2014). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. National Institutes of Health (NIH).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Wang, Y., et al. (2023). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry.
  • Gümüş, M. K., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie.
  • Zhang, T., et al. (2016). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Greth, C., et al. (2022). Proteomic Profiling of Antimalarial Plasmodione Using 3-Benz(o)ylmenadione Affinity-Based Probes. ACS Infectious Diseases.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen.
  • MDPI. (2022). Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer.

Sources

Application Notes and Protocols for the Utilization of 3-Ethynylbenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Ethynylbenzoic Acid in Agrochemical Discovery

This compound is a bifunctional aromatic building block poised for significant application in the synthesis of novel agrochemicals. Its structure, featuring a terminal alkyne and a carboxylic acid on a benzene ring, offers two orthogonal reactive sites for molecular elaboration. This unique combination allows for the strategic construction of complex molecular architectures relevant to modern herbicidal, fungicidal, and insecticidal discovery programs.

The terminal alkyne group is a gateway to powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The carboxylic acid moiety provides a handle for forming amides and esters, functionalities prevalent in a vast number of commercialized agrochemicals. This dual functionality enables researchers to rapidly generate libraries of diverse compounds for biological screening.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of potential agrochemical candidates. We present detailed protocols for two key transformations: the synthesis of a 1,2,3-triazole derivative, a scaffold prominent in antifungal agents[3], via click chemistry, and the construction of a biaryl system through Sonogashira coupling, a common motif in various pesticides.

Physicochemical and Safety Data of this compound

A thorough understanding of the starting material's properties is paramount for successful and safe experimentation. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 10601-99-7
Molecular Formula C₉H₆O₂
Molecular Weight 146.14 g/mol
Appearance Powder
Melting Point 164-171 °C
Hazard Classifications Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Sensitizer
Storage Temperature 2-8°C

Core Synthetic Applications and Protocols

The true utility of this compound in agrochemical synthesis is best demonstrated through its application in robust and versatile chemical transformations. Below, we detail the protocols for two such key reactions.

Application 1: Synthesis of Triazole-Containing Fungicide Scaffolds via Click Chemistry

The 1,2,3-triazole ring is a well-established pharmacophore in medicinal and agrochemical science, notably in the azole class of fungicides.[3] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[1][4] this compound serves as an excellent starting point for creating a library of triazole-containing benzoic acids, which can then be further derivatized at the carboxylic acid position.

Workflow for Triazole Synthesis

G cluster_0 Part A: Esterification (Protection) cluster_1 Part B: Click Reaction (CuAAC) cluster_2 Part C: Hydrolysis (Deprotection) A1 This compound A3 Methyl 3-ethynylbenzoate A1->A3 Esterification A2 Methanol, H₂SO₄ (cat.) A2->A1 B1 Methyl 3-ethynylbenzoate A3->B1 B4 Methyl 3-(1-(substituted-benzyl)-1H-1,2,3-triazol-4-yl)benzoate B1->B4 Cycloaddition B2 Substituted Benzyl Azide B2->B1 B3 CuSO₄·5H₂O, Sodium Ascorbate B3->B1 C1 Triazole Ester Intermediate B4->C1 C3 Final Triazole-Benzoic Acid C1->C3 Saponification C2 LiOH, THF/H₂O C2->C1

Caption: Workflow for the synthesis of a triazole-benzoic acid derivative.

Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions during the subsequent click chemistry step.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 68.4 mmol).

  • Reagents: Add methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-ethynylbenzoate as a solid, which can be used in the next step without further purification.

Rationale: This highly reliable reaction forms the stable 1,2,3-triazole ring. A variety of substituted benzyl azides can be used to generate a library of compounds. For this protocol, 4-chlorobenzyl azide is used as a representative example.

  • Setup: In a 500 mL round-bottom flask, dissolve methyl 3-ethynylbenzoate (10.0 g, 62.4 mmol) and 4-chlorobenzyl azide (10.5 g, 62.4 mmol) in a 1:1 mixture of THF and water (200 mL).

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (1.56 g, 6.24 mmol, 0.1 eq.) and sodium ascorbate (2.47 g, 12.5 mmol, 0.2 eq.) in water (50 mL).

  • Reaction: Add the catalyst solution to the alkyne and azide mixture. Stir vigorously at room temperature for 12-18 hours. The formation of the product is often indicated by a color change and can be monitored by TLC.

  • Workup: Upon completion, dilute the reaction mixture with water (200 mL) and extract with ethyl acetate (3 x 150 mL).

  • Isolation: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)benzoate.

Rationale: Deprotection of the methyl ester to the free carboxylic acid is the final step to yield the target molecule, which can then undergo further derivatization (e.g., amidation) if desired.

  • Setup: Dissolve the purified triazole ester from the previous step (e.g., 15.0 g, 45.7 mmol) in a mixture of THF (150 mL) and water (50 mL).

  • Reagent: Add lithium hydroxide monohydrate (2.88 g, 68.6 mmol) and stir the mixture at room temperature for 3-5 hours.

  • Workup: Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)benzoic acid.

Application 2: Synthesis of Biaryl Scaffolds via Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is a powerful tool for constructing carbon-carbon bonds and is widely used in the synthesis of complex molecules, including agrochemicals. Using this compound, one can couple it with various functionalized aryl halides to create extended conjugated systems or biaryl linkages, which are common in herbicides and insecticides.

Workflow for Sonogashira Coupling

G cluster_0 Sonogashira Coupling cluster_1 Optional Amidation A1 This compound A4 Coupled Product (e.g., 3-((2-chloropyridin-4-yl)ethynyl)benzoic acid) A1->A4 C-C Bond Formation A2 Substituted Aryl Halide (e.g., 2-chloro-4-iodopyridine) A2->A1 A3 Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) A3->A1 B1 Coupled Benzoic Acid A4->B1 B3 Final Amide Product B1->B3 Amide Formation B2 SOCl₂, then Amine (R-NH₂) B2->B1

Caption: Workflow for Sonogashira coupling and subsequent amidation.

Rationale: This protocol demonstrates the coupling of this compound with a heteroaryl halide to create a scaffold with potential herbicidal or insecticidal properties. The carboxylic acid is not protected, showcasing a more atom-economical approach.[7]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (5.0 g, 34.2 mmol), 2-chloro-4-iodopyridine (8.2 g, 34.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.48 g, 0.68 mmol, 2 mol%), and copper(I) iodide (CuI) (0.13 g, 0.68 mmol, 2 mol%).

  • Solvent and Base: Add anhydrous THF (100 mL) and triethylamine (Et₃N) (25 mL) via syringe.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with THF. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and water. Separate the layers. Wash the organic layer with 1 M HCl and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, 3-((2-chloropyridin-4-yl)ethynyl)benzoic acid, can be purified by recrystallization or column chromatography.

Conclusion and Future Perspectives

This compound is a versatile and powerful building block for the synthesis of novel agrochemicals. The orthogonal reactivity of its alkyne and carboxylic acid functionalities allows for the application of modern synthetic methodologies like click chemistry and Sonogashira coupling to rapidly access diverse and complex molecular scaffolds. The protocols detailed herein provide a solid foundation for researchers to explore the potential of this starting material in the development of next-generation fungicides, herbicides, and insecticides. The strategic incorporation of the ethynylbenzoic acid moiety into discovery pipelines can accelerate the identification of new active ingredients to address the evolving challenges in global agriculture.

References

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link][9]
  • Gao, S., & Wu, Y. (2015). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 2(9), 1070-1088. [Link][6]
  • O'Hagan, D. (2010). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 58(11), 6573-6580. [Link][10]
  • Li, H., & Zhang, W. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 643-657. [Link][1]
  • Chen, X., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. MedChemComm, 6(3), 441-458. [Link][2]
  • Kim, K. H., et al. (2012). Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents. Bioorganic & Medicinal Chemistry, 20(15), 4767-4774. [Link][11]
  • Johnson, M. E., et al. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ, 12, e17893. [Link][3]
  • Zhu, X. Y., et al. (2011). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. ARKIVOC, 2011(10), 99-106. [Link][8]
  • Amerigo Scientific. This compound (95%). [Link][12]
  • Google Patents. WO2021234531A1 - A stabilization system for an agrochemical composition. [13]
  • Wang, Z., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(10), 2937-2946. [Link][14]
  • Wikipedia. Sonogashira coupling. [Link][7]
  • PubChem. 3-Phenoxybenzoic acid. [Link][15]
  • National Center for Biotechnology Information.
  • Google Patents. US3652645A - Halophenoxy benzoic acid herbicides. [17]
  • ResearchGate. (PDF) Recent developments in fluorine-containing pesticides. [Link][18]
  • DergiPark.
  • ResearchGate. (PDF) Current Contributions of Organofluorine Compounds to the Agrochemical Industry. [Link][20]
  • Chemie Brunschwig. Click chemistry reagents. [Link][5]

Sources

Application Notes & Protocols: Leveraging 3-Ethynylbenzoic Acid in Azide-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of the applications of 3-Ethynylbenzoic acid as a versatile building block in azide-alkyne click chemistry. We delve into the core principles of both Copper(I)-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) cycloadditions, offering detailed protocols for bioconjugation, drug discovery, and photoaffinity labeling. The causality behind experimental design, from ligand selection to reaction conditions, is elucidated to empower researchers to adapt and innovate. This document is structured to serve as a practical and authoritative resource, bridging fundamental chemistry with field-proven applications.

Foundational Principles: The Power of Azide-Alkyne Cycloaddition

Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for creating complex molecules and modifying biological systems.[1][2] The cornerstone of this field is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which forms a stable 1,2,3-triazole ring.[2][3] This reaction has been refined into two powerful, bioorthogonal methodologies.[4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition, proceeding efficiently under mild, often aqueous conditions.[5][6][7] It exhibits remarkable regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[8][9] The primary challenge in biological systems is the potential cytotoxicity of copper, which has been largely mitigated through the development of specialized stabilizing ligands.[10][11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a metal catalyst, SPAAC employs a cyclic alkyne, such as a cyclooctyne.[12][] The high ring strain of the alkyne provides the driving force for the reaction to proceed rapidly at physiological temperatures without any catalyst.[][14] This makes SPAAC exceptionally well-suited for applications in living cells and organisms.[4]

The resulting triazole ring is not merely a passive linker; it is exceptionally stable to metabolic degradation, hydrolysis, and redox conditions.[15] Its unique electronic properties, including a strong dipole moment and ability to form hydrogen bonds, allow it to act as a bioisostere for amide bonds or other functional groups, often enhancing the pharmacological properties of a molecule.[5][15]

G cluster_0 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Alkyne R1-C≡CH CuAAC_Product 1,4-Disubstituted 1,2,3-Triazole CuAAC_Alkyne->CuAAC_Product CuAAC_Azide R2-N3 CuAAC_Azide->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) CuAAC_Catalyst->CuAAC_Product Regioselective SPAAC_Alkyne Strained Cyclooctyne SPAAC_Product 1,2,3-Triazole (Mixture of Regioisomers) SPAAC_Alkyne->SPAAC_Product SPAAC_Azide R-N3 SPAAC_Azide->SPAAC_Product SPAAC_Condition Catalyst-Free (Physiological Temp.) SPAAC_Condition->SPAAC_Product Bioorthogonal

Figure 1: Overview of CuAAC and SPAAC Reactions.

The Utility of this compound: A Bifunctional Linchpin

This compound is a particularly valuable reagent in click chemistry due to its dual functionality. It possesses:

  • A terminal alkyne , which serves as the reactive handle for azide-alkyne cycloaddition.

  • A carboxylic acid , which provides a convenient point of attachment for covalent modification of other molecules, most commonly through the formation of a stable amide bond with primary amines (e.g., lysine residues on proteins or amine-functionalized linkers).

This bifunctional nature allows for a modular, two-step approach to bioconjugation and probe design. A molecule of interest can first be functionalized with the benzoic acid moiety, thereby installing the alkyne handle for a subsequent, highly selective click reaction.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Click Reaction (CuAAC) EBA This compound (Activated, e.g., NHS Ester) Conjugate1 Biomolecule-NHCO-EBA-Alkyne EBA->Conjugate1 Biomolecule Biomolecule-NH2 (e.g., Protein) Biomolecule->Conjugate1 FinalProduct Labeled Biomolecule Conjugate1->FinalProduct AzideProbe Azide-Reporter (e.g., N3-Fluorophore) AzideProbe->FinalProduct Catalyst Cu(I) Catalyst->FinalProduct Click

Figure 2: Modular two-step labeling strategy using this compound.

Application: Bioconjugation and Protein Labeling

A primary application of this chemistry is the site-specific labeling of proteins for visualization, enrichment, or functional analysis.[16] The strategy involves first acylating the protein with an activated form of this compound (e.g., an N-hydroxysuccinimide, or NHS, ester) to form stable amide bonds with accessible lysine residues.[17][18][19] This installs the alkyne handle onto the protein surface, which can then be conjugated to an azide-bearing reporter molecule, such as a fluorophore or biotin, via CuAAC.

Causality in Protocol Design:
  • Ligand Choice: The use of a copper-chelating ligand is critical for successful bioconjugation. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are preferred as they stabilize the catalytic Cu(I) oxidation state, prevent protein damage from reactive oxygen species, and increase the reaction rate.[16][20]

  • Reducing Agent: Sodium ascorbate is the most common reducing agent used to generate the active Cu(I) species in situ from a stable Cu(II) salt like CuSO₄.[8][20] A freshly prepared solution is crucial as ascorbate readily oxidizes in air.[16]

  • Reagent Stoichiometry: An excess of the azide reporter and click reagents relative to the alkyne-modified protein is used to drive the reaction to completion. However, excessive copper can lead to protein aggregation, so concentrations must be optimized.

Protocol 1: Two-Step Protein Labeling via Amidation and CuAAC

This protocol describes the labeling of a generic IgG antibody. It should be optimized for each specific protein.

Part A: Alkyne Functionalization of Protein

  • Protein Preparation: Prepare a solution of the antibody at 5-10 mg/mL in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Amine-free buffers are essential.

  • Activator Preparation: Immediately before use, dissolve this compound NHS ester in anhydrous DMSO to a concentration of 10-50 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove unreacted NHS ester and byproducts by dialysis or using a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Confirmation: Confirm modification using MALDI-TOF mass spectrometry (optional).

Part B: CuAAC Reaction with Azide-Fluorophore

  • Reagent Preparation:

    • Alkyne-Protein: Adjust the concentration of the purified alkyne-functionalized protein to 1 mg/mL (~6.7 µM) in PBS.

    • Azide-Fluorophore: Prepare a 10 mM stock solution in DMSO.

    • Catalyst/Ligand Premix: Prepare a solution containing 20 mM CuSO₄ and 100 mM THPTA in water. This premix is stable for several weeks when frozen.[20]

    • Activator: Prepare a 500 mM solution of sodium ascorbate in water. This must be prepared fresh.[21]

  • Click Reaction Assembly: In a microcentrifuge tube, combine the following in order, mixing gently after each addition:

    • 450 µL of Alkyne-Protein solution.

    • Azide-Fluorophore stock (to a final concentration of 100-200 µM).

    • Catalyst/Ligand Premix (to a final concentration of 1 mM CuSO₄ / 5 mM THPTA).

    • Sodium Ascorbate stock (to a final concentration of 5 mM).

  • Incubation: Protect from light and incubate at room temperature for 1-4 hours or overnight at 4°C.

  • Final Purification: Remove excess reagents using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λmax).[19]

ParameterRecommended ConditionRationale
Protein Concentration 1-10 mg/mLHigher concentrations improve reaction kinetics.
[Alkyne]:[Azide] Ratio 1 : 10-50Excess azide drives the reaction to completion.
[CuSO₄] 0.25 - 1 mMCatalytic amount; higher concentrations risk protein precipitation.
[Ligand]:[Cu] Ratio 5 : 1Protects protein and stabilizes the Cu(I) catalyst.[22]
[Sodium Ascorbate] 5-10 mMSufficient excess to maintain a reducing environment.
Solvent Aqueous Buffer (PBS, etc.)Biocompatible; co-solvents (e.g., DMSO <10%) can be used.
Temperature 4 - 37 °CRoom temperature is typically sufficient.
Table 1: Typical Reaction Parameters for Protein Labeling via CuAAC.

Application: Drug Discovery and Combinatorial Synthesis

In drug discovery, the CuAAC reaction is a powerful tool for rapidly synthesizing libraries of novel compounds.[1][5][6] The 1,2,3-triazole core serves as a rigid and stable linker connecting two distinct pharmacophores. This compound can be used as a scaffold, where its ethynyl group reacts with a diverse set of azide-containing building blocks to generate a library of triazole derivatives. The benzoic acid moiety can be further modified to explore additional structure-activity relationships (SAR).

Protocol 2: General Procedure for Small Molecule Synthesis via CuAAC

This protocol describes the synthesis of a 1,4-disubstituted triazole from this compound methyl ester and benzyl azide.

  • Reaction Setup: To a vial, add this compound methyl ester (1.0 eq), benzyl azide (1.1 eq), and a solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by adding 1 M sodium ascorbate (0.2 eq) to a 1 M solution of CuSO₄·5H₂O (0.1 eq). A yellow-orange precipitate may form.

  • Initiation: Add the catalyst solution to the reaction mixture.

  • Reaction: Stir vigorously at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 1-(4-(methoxycarbonyl)phenyl)-4-phenyl-1H-1,2,3-triazole.

Application: Photoaffinity Labeling for Target Identification

Photoaffinity labeling (PAL) is a powerful technique to identify the cellular targets of a small molecule or drug candidate.[23] A PAL probe typically contains three elements: a recognition element, a photoreactive group (e.g., an aryl azide or diazirine), and a bioorthogonal handle for downstream analysis.[24]

This compound is an ideal component for constructing these probes. The carboxylic acid can be used to link the photoreactive and recognition elements, while the ethynyl group serves as the essential click handle.

Workflow for Photoaffinity Labeling:

The general workflow involves incubating cells or lysate with the alkyne-containing photoprobe, followed by UV irradiation to induce covalent cross-linking to target proteins.[23] After cell lysis, the alkyne handle is used to click on a biotin-azide reporter tag. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry.[21]

G A 1. Incubation Probe + Live Cells/Lysate B 2. UV Irradiation Covalent Cross-linking A->B C 3. Cell Lysis B->C D 4. Click Reaction + Biotin-Azide C->D E 5. Enrichment Streptavidin Beads D->E F 6. Proteolysis (e.g., On-Bead Digest) E->F G 7. LC-MS/MS Analysis Target Protein ID F->G

Figure 3: General workflow for a photoaffinity labeling experiment.

Conclusion

This compound stands out as a highly versatile and enabling reagent for applications in drug discovery and chemical biology. Its dual functionality allows for robust, modular strategies to construct complex molecules, label proteins, and probe biological systems. By understanding the principles and protocols governing CuAAC and SPAAC, researchers can effectively harness the power of click chemistry to advance their scientific objectives.

References

  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. PubMed. [Link]
  • Geurink, P. P., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC)
  • Suhorepec, N., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]
  • Hao, G., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PubMed Central. [Link]
  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
  • Artetxe, B., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Parker, C. G., & Houlton, A. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. [Link]
  • Mammadova, A. F., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
  • TCI Chemicals. (n.d.). Bioconjugation Reagents. Chemie Brunschwig. [Link]
  • Hao, G., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction.
  • Suhorepec, N., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. PubMed. [Link]
  • Jena Bioscience. (n.d.).
  • Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Royal Society of Chemistry. [Link]
  • Kumar, A., et al. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]
  • van Berkel, S. S., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository. [Link]
  • Giraud, A., et al. (2025). Double‐Click Strategy Combining CuAAC and (Thia‐) Diels‐Alder Reactions; Application Toward Peptide Labeling.
  • Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. [Link]
  • Li, Y., & Li, Z. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]
  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. [Link]
  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PubMed Central. [Link]
  • Jetir. (2021). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Jetir.org. [Link]
  • Sletten, E. M., & Bertozzi, C. R. (2011).

Sources

Application Notes and Protocols for 3-Ethynylbenzoic Acid in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Ethynylbenzoic Acid as a Supramolecular Linker

In the intricate field of supramolecular chemistry and crystal engineering, the rational design of organic linkers is paramount to the construction of functional materials with tailored properties. This compound emerges as a linker of significant interest due to its unique combination of a carboxylic acid and a terminal alkyne functional group. This bifunctionality offers a versatile platform for creating complex, multidimensional structures such as metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers.

The carboxylic acid moiety readily participates in coordination with metal ions, forming robust nodes in MOF structures, or engages in strong hydrogen bonding to drive self-assembly.[1] The terminal alkyne group, a relatively unreactive yet highly versatile functional group, can be utilized for post-synthetic modification via click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or can participate in Sonogashira coupling reactions.[1] This dual functionality allows for the pre-design of a framework with latent reactive sites for subsequent functionalization, a key strategy in the development of advanced materials for drug delivery, catalysis, and sensing.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a linker in supramolecular chemistry. We will delve into the fundamental properties of this molecule, provide detailed protocols for the synthesis of supramolecular structures, and discuss the characterization techniques essential for validating their formation and function.

Physicochemical Properties and Structural Insights

A thorough understanding of the physicochemical properties of this compound is crucial for designing and executing successful supramolecular syntheses.

PropertyValueSource
Molecular FormulaC₉H₆O₂[2]
Molecular Weight146.14 g/mol [2]
Melting Point164-171 °C[3]
AppearancePowder[3]
SolubilitySoluble in polar organic solvents such as DMF, DMSO, and alcohols.General Knowledge

The crystal structure of this compound reveals that the carboxylic acid group is nearly coplanar with the benzene ring.[1] In the solid state, molecules form classic acid-acid inversion dimers through O-H···O hydrogen bonds. These dimers are further linked by C-H···O hydrogen bonds, creating chains.[1] This inherent self-assembly behavior through hydrogen bonding is a key aspect to consider when designing supramolecular architectures.

Applications in Supramolecular Chemistry

The unique structural attributes of this compound make it a valuable building block for a variety of supramolecular structures with diverse applications.

Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound serves as an excellent coordination site for metal ions, leading to the formation of porous, crystalline MOFs. The presence of the ethynyl group provides a versatile handle for post-synthetic modification, allowing for the introduction of new functionalities within the MOF pores. This is particularly advantageous for applications in:

  • Drug Delivery: The porous nature of MOFs allows for the encapsulation of therapeutic agents. The ethynyl groups can be used to attach targeting moieties or stimuli-responsive gates to control drug release.

  • Catalysis: The ethynyl groups can be functionalized with catalytic sites, creating heterogeneous catalysts with high surface area and site isolation.

  • Sensing: The electronic properties of the MOF can be modulated by modifying the ethynyl groups, enabling the development of sensors for specific analytes.

Coordination Polymers

Beyond the highly ordered structures of MOFs, this compound can also be used to construct a variety of coordination polymers with different dimensionalities (1D, 2D, or 3D). The final structure is influenced by the choice of metal ion, solvent, and reaction conditions. These materials can exhibit interesting magnetic, optical, and electronic properties.

Self-Assembled Systems

The ability of the carboxylic acid group to form strong hydrogen bonds allows this compound and its derivatives to self-assemble into well-defined supramolecular structures, such as rosettes, ribbons, and liquid crystals.[4] The ethynyl group can be used to further organize these assemblies or to introduce additional functionality.

Experimental Protocols

The following protocols provide a starting point for the synthesis and characterization of supramolecular structures using this compound. It is important to note that optimization of these conditions may be necessary depending on the specific metal ion and desired product.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF using this compound.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Analytical balance

  • Ultrasonic bath

  • Programmable laboratory oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound and 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Seal the vial tightly and place it in a programmable laboratory oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and maintain this temperature for 72 hours.

  • Allow the oven to cool to room temperature naturally. Crystalline product should be observed at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

  • Further wash the crystals with ethanol (3 x 10 mL) to remove residual DMF.

  • Collect the crystals by centrifugation (e.g., 8000 rpm for 5 minutes).

  • Dry the synthesized MOF under vacuum at 150 °C for 12 hours to remove any guest solvent molecules.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: The use of a sealed vessel at elevated temperatures increases the solubility of the reactants and promotes the formation of crystalline products.[5]

  • DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is widely used in MOF synthesis due to its ability to dissolve both the organic linker and the metal salt.[6]

  • Washing Steps: Thorough washing with DMF and ethanol is crucial to remove unreacted starting materials and any impurities that may be trapped within the pores of the MOF.[6]

  • Activation: Heating the MOF under vacuum is essential to remove the solvent molecules from the pores, making them accessible for gas sorption or guest encapsulation.[7]

Workflow for Solvothermal Synthesis of a Zinc-based MOF:

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification and Activation A Dissolve this compound and Zn(NO₃)₂·6H₂O in DMF B Sonicate for 15 min A->B C Seal in Vial/Autoclave B->C D Heat at 120 °C for 72h C->D E Cool to Room Temperature D->E F Wash with DMF (3x) E->F G Wash with Ethanol (3x) F->G H Centrifuge to Collect Crystals G->H I Dry under Vacuum at 150 °C H->I J Characterized MOF I->J Characterization

Caption: Workflow for the solvothermal synthesis of a zinc-based MOF using this compound.

Protocol 2: Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure:

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5-50°.[8]

  • Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data if available, or to patterns of known MOF structures to identify the topology.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and to identify the temperature at which the framework decomposes.

  • Procedure:

    • Place 5-10 mg of the activated MOF sample in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.[8]

  • Expected Outcome: The TGA curve will show weight loss steps corresponding to the removal of any remaining solvent molecules and the eventual decomposition of the organic linker. A high decomposition temperature indicates good thermal stability.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the coordination of the carboxylate group to the metal center and the presence of the ethynyl group.

  • Procedure:

    • Prepare a KBr pellet containing a small amount of the MOF sample.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Expected Outcome: The spectrum should show a shift in the carbonyl stretching frequency of the carboxylic acid upon coordination to the metal ion. The characteristic C≡C-H stretching frequency of the terminal alkyne should be present around 3300 cm⁻¹.

4. Gas Sorption Analysis (e.g., N₂ at 77 K):

  • Purpose: To determine the porosity, surface area (BET), and pore size distribution of the MOF.

  • Procedure:

    • Activate a sample of the MOF under vacuum at an appropriate temperature (determined by TGA).

    • Perform a nitrogen adsorption-desorption isotherm at 77 K.

  • Expected Outcome: A type I isotherm is characteristic of microporous materials like MOFs. The data can be used to calculate the BET surface area and pore volume, which are key indicators of the material's porosity.

Characterization Workflow:

characterization_workflow cluster_results Characterization Data A Synthesized MOF B Powder X-Ray Diffraction (PXRD) A->B Crystallinity & Phase Purity C Thermogravimetric Analysis (TGA) A->C Thermal Stability D FTIR Spectroscopy A->D Functional Groups E Gas Sorption Analysis A->E Porosity & Surface Area F Diffraction Pattern B->F G TGA Curve C->G H IR Spectrum D->H I Adsorption Isotherm E->I

Caption: A typical workflow for the characterization of a newly synthesized MOF.

Conclusion

This compound is a highly versatile and valuable linker in the field of supramolecular chemistry. Its unique combination of a robust coordinating group and a modifiable functional group allows for the rational design and synthesis of a wide range of functional materials. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the potential of this exciting building block in their own work. The ability to post-synthetically modify the ethynyl group opens up a vast landscape for creating tailored materials for applications in drug delivery, catalysis, and beyond, making this compound a key component in the supramolecular chemist's toolbox.

References

  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of this compound.
  • Protocol Exchange. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
  • Lee, J., et al. (2015). Synthesis of metal-organic frameworks: A mini review. Korean Journal of Chemical Engineering, 32(5), 789-800.
  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of 3-ethynyl-benzoic acid.
  • Jung, S., et al. (2020). Recent Developments of Supramolecular Metal-based Structures for Applications in Cancer Therapy and Imaging. Coordination Chemistry Reviews, 419, 213393. [Link]
  • Request PDF. (2025). Supramolecular structures constructed from three novel rare earth metal complexes. [Link]
  • Preprints.org. (2025). Synthesis of a Luminescent Aluminum- Based MOF for Selective Iron(III) Ion Sensing. [Link]
  • Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e134567. [Link]
  • Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]
  • Farha, O. K., & Hupp, J. T. (2010). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (43), 2110. [Link]
  • Wang, X., et al. (2022). Crystal engineering of heterocyclic arylene(ethynylene) oligomers through programmed aromatic stacking. Journal of Materials Chemistry C, 10(27), 10023-10031. [Link]
  • Theobald, J. A., et al. (2006). 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and Guest-Host Architectures. Journal of the American Chemical Society, 128(48), 15644–15651. [Link]
  • MDPI. (2024).
  • ResearchGate. (2025). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. [Link]
  • MDPI. (2023).
  • Gîrțu, M. A., et al. (2022). Mesitylene Tribenzoic Acid as a Linker for Novel Zn/Cd Metal-Organic Frameworks. Molecules, 27(12), 3853. [Link]
  • Amerigo Scientific. (2024). This compound (95%). [Link]

Sources

Application Notes and Protocols for Developing Advanced Coatings Using 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Ethynylbenzoic Acid as a Multifunctional Building Block for Advanced Material Coatings

This compound (3-EBA) is a versatile aromatic compound distinguished by its bifunctional nature, featuring both a terminal alkyne group and a carboxylic acid moiety. This unique combination of reactive sites makes it an exceptionally valuable monomer for the synthesis of advanced polymer coatings. The carboxylic acid group provides a convenient handle for covalent attachment to a wide variety of substrates, while the terminal alkyne is amenable to a range of polymerization and modification reactions, including thermal curing and click chemistry. These reactions can be leveraged to create highly durable, functional, and responsive coatings for applications in microelectronics, biomedical devices, and corrosion protection.

This document provides detailed protocols for the synthesis and characterization of advanced coatings derived from this compound. The methodologies are presented with a focus on the underlying chemical principles to empower researchers to adapt and innovate upon these foundational techniques.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful coating development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 10601-99-7[1][2]
Molecular Formula C₉H₆O₂[1][2]
Molecular Weight 146.14 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 164-171 °C[1]
Functional Groups Carboxylic Acid, Terminal Alkyne[1]
Solubility Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[3]

Protocol 1: Fabrication of Thermally Cross-Linked Poly(this compound) Coatings

This protocol details the formation of a robust, thermally stable coating through the direct thermal polymerization of the ethynyl groups of this compound. This method is particularly useful for creating protective layers on thermally resistant substrates. The process involves an initial step of surface functionalization to ensure covalent attachment of the monomer, followed by thermal curing to induce polymerization.

Experimental Rationale

The carboxylic acid group of 3-EBA serves as an anchor to a hydroxyl-functionalized surface via an esterification reaction. Subsequent heating initiates a complex series of reactions involving the terminal alkyne groups, leading to a highly cross-linked, conjugated polymer network.[4] This network structure is responsible for the exceptional thermal and chemical stability of the resulting coating.

Workflow Diagram

G cluster_0 Part A: Surface Preparation & Monomer Attachment cluster_1 Part B: Thermal Curing cluster_2 Part C: Characterization Substrate Hydroxyl-Terminated Substrate (e.g., Si/SiO2) Activation Activation in Toluene with DCC/DMAP Substrate->Activation Catalyst Attachment Immersion in 3-EBA Solution Activation->Attachment Esterification Rinse Rinse with Toluene and Dry Attachment->Rinse Curing Thermal Curing in Inert Atmosphere (e.g., 250 °C) Rinse->Curing Cooling Controlled Cooling to Room Temperature Curing->Cooling FTIR FTIR Spectroscopy Cooling->FTIR XPS XPS Analysis Cooling->XPS ContactAngle Contact Angle Goniometry Cooling->ContactAngle

Caption: Workflow for thermally cross-linked poly(3-EBA) coatings.

Step-by-Step Methodology

Part A: Surface Preparation and Monomer Attachment

  • Substrate Cleaning: Begin with a hydroxyl-terminated substrate, such as a silicon wafer with a native oxide layer or a glass slide. Clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrate under a stream of nitrogen.

  • Activation and Esterification:

    • In a nitrogen-filled glovebox, prepare a solution of this compound (10 mM), N,N'-dicyclohexylcarbodiimide (DCC, 12 mM), and 4-(dimethylamino)pyridine (DMAP, 1 mM) in anhydrous toluene.

    • Immerse the cleaned substrate in this solution and allow the reaction to proceed at room temperature for 12-24 hours. This reaction facilitates the esterification between the carboxylic acid of 3-EBA and the surface hydroxyl groups.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with toluene to remove any unreacted reagents and byproducts. Dry the substrate again under a stream of nitrogen.

Part B: Thermal Curing

  • Curing Process: Place the 3-EBA functionalized substrate in a tube furnace.

  • Inert Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can interfere with the polymerization.

  • Heating Profile: Heat the substrate to the curing temperature. A typical curing temperature for aryl alkynes is in the range of 200-250 °C.[2][4] Hold at this temperature for 2-4 hours. The ethynyl groups will undergo polymerization, forming a cross-linked network.

  • Cooling: After the curing period, turn off the heater and allow the substrate to cool to room temperature under the inert atmosphere.

Part C: Characterization

  • FTIR Spectroscopy: Confirm the attachment of 3-EBA and subsequent polymerization. Look for the disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹) after curing. The ester linkage can be confirmed by the presence of a C=O stretch around 1720-1740 cm⁻¹.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of the organic coating. High-resolution scans of the C 1s region can provide information about the different carbon environments (aromatic, ester, and the polymerized alkyne).

  • Contact Angle Goniometry: Measure the water contact angle to assess the change in surface energy and hydrophobicity after coating. An increase in the contact angle is expected, indicating a more hydrophobic surface.

Protocol 2: Surface Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the use of "click chemistry" to functionalize a surface with molecules of interest. The surface is first modified with 3-EBA, presenting alkyne groups for a subsequent highly efficient and specific reaction with an azide-containing molecule.

Experimental Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction, characterized by its high yield, specificity, and tolerance to a wide range of functional groups and reaction conditions.[5] This protocol first immobilizes 3-EBA on an amine-functionalized surface via an amide bond. The terminal alkyne of the now surface-bound 3-EBA is then ready to react with any azide-functionalized molecule in the presence of a Cu(I) catalyst.

Workflow Diagram

G cluster_0 Part A: Surface Preparation & Alkyne Immobilization cluster_1 Part B: Click Reaction cluster_2 Part C: Characterization Substrate Amine-Functionalized Substrate Attachment Immersion in Activated 3-EBA Solution Substrate->Attachment Amidation Activation Activation of 3-EBA with EDC/NHS Activation->Attachment Rinse Rinse and Dry ClickReaction Immerse Alkyne-Surface in Click Solution Rinse->ClickReaction ClickSolution Prepare Azide Solution with CuSO4 and Sodium Ascorbate ClickSolution->ClickReaction ClickRinse Rinse and Dry ClickReaction->ClickRinse FTIR FTIR Spectroscopy ClickRinse->FTIR XPS XPS Analysis ClickRinse->XPS Fluorescence Fluorescence Microscopy (if applicable) ClickRinse->Fluorescence

Caption: Workflow for surface functionalization via CuAAC.

Step-by-Step Methodology

Part A: Surface Preparation and Alkyne Immobilization

  • Amine Functionalization of Substrate: Prepare an amine-functionalized surface. A common method is to treat a cleaned silicon wafer or glass slide with (3-aminopropyl)triethoxysilane (APTES) in a dry solvent.

  • Activation of 3-EBA:

    • In a separate flask, dissolve this compound (10 mM), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 15 mM), and N-hydroxysuccinimide (NHS, 15 mM) in a suitable buffer (e.g., MES buffer, pH 6.0).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms an NHS-ester of 3-EBA, which is reactive towards primary amines.

  • Amidation Reaction: Immerse the amine-functionalized substrate in the activated 3-EBA solution and react for 2-4 hours at room temperature.

  • Rinsing: Rinse the substrate sequentially with the reaction buffer, deionized water, and ethanol, then dry under a stream of nitrogen.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare Click Reagents:

    • Azide Solution: Prepare a solution of the azide-functionalized molecule of interest (e.g., an azide-modified fluorescent dye or biomolecule) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Catalyst Solution: Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and sodium ascorbate.

  • Click Reaction:

    • In a reaction vessel, add the azide solution.

    • Add the CuSO₄ solution to a final concentration of 1-2 mM.

    • Add the sodium ascorbate solution to a final concentration of 5-10 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[6]

    • Immediately immerse the alkyne-functionalized substrate into the reaction mixture.

    • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if using a light-sensitive azide.

  • Rinsing: Remove the substrate and rinse thoroughly with deionized water and ethanol to remove the catalyst and unreacted reagents. Dry under a stream of nitrogen.

Part C: Characterization

  • FTIR Spectroscopy: Confirm the formation of the triazole ring. This can be challenging due to overlapping peaks, but a successful reaction is often inferred from the appearance of peaks corresponding to the clicked molecule.

  • XPS Analysis: Detect the incorporation of nitrogen from the azide and triazole ring. If the azide-containing molecule has a unique element, its presence can be a strong indicator of a successful reaction.

  • Fluorescence Microscopy: If a fluorescent azide was used, the surface should exhibit fluorescence, which can be visualized with a fluorescence microscope.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Biocompatible Surface Modification

This protocol is an alternative to CuAAC for applications where the cytotoxicity of copper is a concern, such as in the development of coatings for biomedical devices or cell culture substrates.

Experimental Rationale

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes a strained cyclooctyne derivative instead of a terminal alkyne. The ring strain of the cyclooctyne is sufficient to drive the cycloaddition with an azide without the need for a metal catalyst.[7][8] In this protocol, the surface is first functionalized with an azide, and then a 3-EBA derivative containing a strained alkyne is introduced.

Step-by-Step Methodology
  • Surface Azidation: Prepare a surface with azide functional groups. This can be achieved by reacting an amine-functionalized surface with an NHS-azide linker.

  • Synthesis of a Strained Alkyne Derivative of 3-EBA: Synthesize a derivative of this compound that incorporates a strained cyclooctyne, for example, by reacting 3-EBA with a cyclooctyne containing a reactive group (e.g., an alcohol that can be esterified with the carboxylic acid of 3-EBA).

  • SPAAC Reaction:

    • Prepare a solution of the strained alkyne-3-EBA derivative in a biocompatible buffer (e.g., PBS).

    • Immerse the azide-functionalized substrate in this solution.

    • Allow the reaction to proceed at room temperature or 37 °C for several hours. The reaction time will depend on the specific strained alkyne used.

  • Rinsing and Characterization: Rinse the substrate thoroughly with buffer and deionized water. Characterize the surface using FTIR, XPS, and other relevant techniques as described in the previous protocols.

References

  • Wright, M. E., & Schorzman, D. A. (2000). Thermally Curing Aryl−Ethynyl End-Capped Imide Oligomers: Study of New Aromatic End Caps. Macromolecules, 33(23), 8595–8601. [Link]
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
  • Jena Bioscience.
  • Roodenko, K., Aureau, D., Yang, F., Thissen, P., & Rappich, J. (2015). Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. In Functionalized Inorganic Films on Metals (pp. 1-28). Springer, Berlin, Heidelberg. [Link]
  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
  • van der Vlist, J., van der Mee, L., van der Vlist, J., & de Geus, M. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(11), 1644–1648. [Link]
  • Liao, Y., Wu, B., Tang, R., & Chen, Y. (2022). Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry, 34(10), 2134-2145. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-ethynylbenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your synthesis is both successful and reproducible.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis of this compound, which is commonly achieved via a Sonogashira coupling of 3-iodobenzoic acid with an acetylene source, followed by deprotection.

Q1: My Sonogashira coupling reaction has stalled or shows low conversion. What are the likely causes?

This is a classic issue in cross-coupling reactions. The root cause often lies with the catalyst system or the reaction environment.

  • Cause 1: Catalyst Deactivation. The Palladium(0) active species is susceptible to oxidation back to Palladium(II), which is catalytically inactive. Additionally, the copper(I) co-catalyst can be oxidized, leading to unwanted side reactions like Glaser coupling.

  • Solution 1: Rigorous Degassing. Oxygen is the primary culprit for catalyst deactivation. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst and copper co-catalyst. A common and effective method is to bubble argon or nitrogen through the solvent for at least 30 minutes. For more sensitive reactions, a freeze-pump-thaw cycle is recommended.

  • Cause 2: Impure Reagents or Solvents. Trace impurities, particularly water or peroxides in solvents like THF, can interfere with the catalytic cycle. The quality of your base (e.g., triethylamine, diisopropylethylamine) is also critical, as aged amines can contain impurities that poison the catalyst.

  • Solution 2: Use High-Purity Reagents. Always use freshly distilled or anhydrous solvents. It is also good practice to use a fresh bottle of the amine base or to distill it prior to use.

  • Cause 3: Incorrect Base. The base plays a crucial role in the Sonogashira coupling. It neutralizes the hydrogen halide formed during the reaction and facilitates the formation of the copper(I) acetylide. An inappropriate or weak base can lead to a stalled reaction.

  • Solution 3: Select an Appropriate Base. Triethylamine (TEA) is a common choice as it acts as both a base and a solvent. However, for more sensitive substrates, a non-coordinating, stronger base like diisopropylethylamine (DIPEA) can be beneficial.

Q2: I'm observing significant formation of a byproduct, which I suspect is a homocoupling product (Glaser coupling). How can I minimize this?

The formation of diynes (homocoupling) is a well-known side reaction in Sonogashira couplings, arising from the oxidative coupling of the terminal alkyne, catalyzed by the copper salt in the presence of oxygen.

  • Cause: Presence of Oxygen. As mentioned above, oxygen facilitates the oxidation of Cu(I) to Cu(II), which promotes the undesired Glaser coupling.

  • Solution: Strict Anaerobic Conditions. The most effective way to prevent this side reaction is to maintain a strictly oxygen-free environment throughout the reaction setup and duration. This reinforces the importance of thorough degassing. Some protocols also suggest adding a reducing agent, like a small amount of hydroxylamine, to keep the copper in its +1 oxidation state.

Q3: The yield of my final product, this compound, is low after the deprotection step. What could be going wrong?

The deprotection of the silyl-protected alkyne (e.g., trimethylsilylacetylene, TMSA) is the final step and can be a source of yield loss if not handled correctly.

  • Cause 1: Incomplete Deprotection. The reaction may not have gone to completion, leaving a mixture of the desired product and the silylated intermediate.

  • Solution 1: Optimize Deprotection Conditions. The choice of deprotection agent and conditions is key. For TMS groups, a mild base like potassium carbonate in methanol is often sufficient and can be monitored by TLC or LC-MS. If this is not effective, a fluoride source like tetrabutylammonium fluoride (TBAF) in THF is a more potent option. Ensure you are using a sufficient excess of the deprotection reagent and allowing adequate reaction time.

  • Cause 2: Product Degradation. this compound, like many terminal alkynes, can be sensitive to harsh conditions. Strong bases or high temperatures during deprotection or workup can lead to decomposition.

  • Solution 2: Mild Deprotection and Workup. Use the mildest conditions that effectively remove the protecting group. During the aqueous workup, it's important to neutralize the reaction mixture carefully. Acidifying to protonate the carboxylate for extraction should be done cautiously, avoiding excessively low pH if possible.

Part 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group on 3-iodobenzoic acid before the Sonogashira coupling?

Generally, it is not necessary to protect the carboxylic acid. The Sonogashira coupling is typically performed under basic conditions (using an amine base), which will deprotonate the carboxylic acid to form the carboxylate salt. This salt is generally unreactive under the reaction conditions. However, in some specific cases with highly sensitive substrates or catalysts, protection as an ester (e.g., methyl or ethyl ester) might be considered, which would then require an additional saponification step after the coupling.

Q2: What is the best catalyst system to use for the synthesis of this compound?

A standard and effective catalyst system is a combination of a palladium(0) source and a copper(I) co-catalyst.

Catalyst ComponentCommon ExamplesTypical Loading (mol%)
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1-5%
Copper(I) Co-catalyst Copper(I) iodide (CuI)2-10%
Ligand (if needed) Triphenylphosphine (PPh₃) - often part of the precatalyst-

For challenging couplings, more advanced catalyst systems involving specialized phosphine ligands (e.g., XPhos, SPhos) can be employed, but for this particular synthesis, the standard Pd/Cu system is usually sufficient.

Q3: How do I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and convenient method. You should spot the starting material (3-iodobenzoic acid), the reaction mixture, and a co-spot of the two. The reaction is complete when the starting material spot is no longer visible. A suitable eluent system would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acid spots cleanly. For more quantitative analysis, LC-MS or GC-MS can be used to track the disappearance of starting material and the appearance of the product.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Sonogashira Coupling of 3-Iodobenzoic Acid with TMSA
  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-iodobenzoic acid (1.0 eq), copper(I) iodide (0.05 eq), and PdCl₂(PPh₃)₂ (0.02 eq).

  • Add degassed triethylamine (or a mixture of degassed THF and triethylamine).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Proceed with the workup and purification of the silylated intermediate.

Protocol 2: Deprotection of 3-(Trimethylsilylethynyl)benzoic Acid
  • Dissolve the crude silylated intermediate from the previous step in methanol.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.

  • Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and wash with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.

  • Carefully acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2-3, which will precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visual Workflow: Synthesis of this compound

Synthesis_Workflow cluster_coupling Sonogashira Coupling cluster_deprotection Deprotection start 3-Iodobenzoic Acid + Trimethylsilylacetylene reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Co-catalyst Base (e.g., TEA) Degassed Solvent reaction_step Reaction at 50-70 °C under Argon reagents->reaction_step Combine intermediate 3-(Trimethylsilylethynyl)benzoic Acid reaction_step->intermediate Formation deprotection_step Stir at RT intermediate->deprotection_step Proceed to deprotection_reagents Base (e.g., K₂CO₃) in Methanol deprotection_reagents->deprotection_step workup Aqueous Workup & Acidification deprotection_step->workup Purification final_product This compound workup->final_product

Caption: General workflow for the two-step synthesis of this compound.

References

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Technical Support Center: Troubleshooting Low Solubility of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethynylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges when working with this versatile building block. As a substituted benzoic acid, its solubility is governed by a delicate interplay between the polar carboxylic acid group and the nonpolar aromatic ring with its ethynyl substituent. This guide provides in-depth, field-proven insights and practical solutions to overcome these challenges in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound not dissolving in my reaction solvent?

A1: Understanding the Molecular Structure and Polarity

The solubility of this compound (C₉H₆O₂) is dictated by its molecular structure, which features both polar and non-polar characteristics. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, which promotes solubility in polar solvents.[1][2] Conversely, the benzene ring and the ethynyl group (C≡CH) are non-polar and hydrophobic, favoring solubility in non-polar organic solvents.[2][3]

Low solubility typically arises when there is a mismatch between the polarity of the solute and the solvent—a concept explained by the "like dissolves like" principle.[2][4] this compound, being a moderately polar molecule, often exhibits limited solubility in solvents at either extreme of the polarity spectrum, such as water or hexane. Furthermore, the crystalline solid form has strong intermolecular hydrogen bonds forming dimers, which requires significant energy to break for dissolution to occur.[1]

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Solvent Selection Based on Polarity and Functionality

Choosing the right solvent is the most critical first step. While specific solubility data for this compound is not extensively published, we can infer effective solvents from data on the parent compound, benzoic acid, and related derivatives.[5][6][7][8] Generally, polar aprotic solvents and polar protic solvents are excellent starting points.

Table 1: Recommended Solvents for this compound

Solvent ClassRecommended SolventsRationale & Typical Use Cases
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents are staples in organic synthesis. DMF and DMSO are particularly effective due to their high polarity but should be used judiciously as they can be difficult to remove.[9] THF and DCM are excellent for reactions at or below room temperature, such as amide couplings.[10]
Polar Protic Ethanol, Methanol, IsopropanolAlcohols can effectively solvate both the carboxylic acid via hydrogen bonding and the aromatic ring.[5][11] They are often used for recrystallization but can also serve as reaction solvents if they do not interfere with the chemistry (e.g., risk of esterification).
Ethers 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF)These are good alternatives to THF, with 2-MeTHF being a more sustainable option.[9] They are suitable for a wide range of reactions, including cross-couplings.
Esters Ethyl Acetate (EtOAc)Offers moderate polarity and is a good solvent for extractions and chromatography, though its solvating power for this compound may be moderate.[6][8]

Initial Screening Protocol: To identify the best solvent, perform a small-scale solubility test. Add ~10 mg of this compound to 0.5 mL of several candidate solvents in parallel vials and observe solubility at room temperature and with gentle heating.

Q3: My reaction must be run in a specific solvent where solubility is poor. What are my options?

A3: Advanced Strategies for Enhancing Solubility

When solvent choice is constrained, several techniques can be used to increase the concentration of dissolved this compound.

The solubility of most solids, including benzoic acid derivatives, increases with temperature.[5][6]

  • Causality: Increased thermal energy helps overcome the intermolecular forces in the crystal lattice and promotes dissolution.

  • Protocol: Gradually heat the reaction mixture while stirring. Monitor for dissolution. Be mindful of the solvent's boiling point and the thermal stability of your reactants. The melting point of this compound is 164-171 °C, indicating good thermal stability for most applications.

A co-solvent is a second, miscible solvent added in a small to moderate amount to the primary solvent to enhance solubility.[12][13] This is a powerful technique for fine-tuning the polarity of the solvent system.[4][]

  • Causality: A co-solvent modifies the overall dielectric constant and hydrogen bonding properties of the solvent mixture, creating a more favorable environment for the solute.[] For instance, adding a small amount of a polar aprotic solvent like DMF or THF to a less polar solvent like toluene can dramatically increase solubility.[15][16]

  • Protocol:

    • Suspend the this compound in your primary, less-effective solvent.

    • While stirring, add a co-solvent (e.g., THF, DMF) dropwise until the solid dissolves.

    • Start with 5-10% (v/v) of the co-solvent and increase if necessary. Be aware that changing the solvent composition can affect reaction kinetics.[15]

For reactions tolerant of a basic additive, converting the carboxylic acid to its carboxylate salt can provide a dramatic increase in solubility, especially in polar solvents.[1][4][17]

  • Causality: The deprotonated carboxylate anion (R-COO⁻) is an ion, and its ion-dipole interactions with polar solvent molecules are much stronger than the hydrogen bonding of the neutral acid.[17][18] This makes the salt form significantly more soluble.

  • Protocol (for Amide Coupling):

    • Suspend this compound in your reaction solvent (e.g., DMF, DCM).

    • Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), typically 1.1 to 2.0 equivalents.

    • Stir the mixture. Dissolution should occur as the soluble ammonium carboxylate salt is formed.

    • Proceed with the addition of your coupling reagents and amine. This method is standard practice for many amide coupling reactions.[10][19]

Below is a troubleshooting workflow to guide your decision-making process.

G cluster_start Initial State cluster_solutions Troubleshooting Pathways cluster_considerations Key Considerations start Low Solubility of This compound change_solvent Change Primary Solvent? (Refer to Table 1) start->change_solvent Can solvent be changed? increase_temp Increase Temperature? start->increase_temp Is reaction thermally robust? use_cosolvent Use a Co-Solvent? start->use_cosolvent Is primary solvent fixed? use_base Use a Base? (In Situ Salt Formation) start->use_base Is base compatible? solvent_compat Is the new solvent compatible with reaction chemistry? change_solvent->solvent_compat temp_stability Are all reagents thermally stable? increase_temp->temp_stability cosolvent_effect Does co-solvent affect reaction rate or side products? use_cosolvent->cosolvent_effect base_compat Is the base compatible with other functional groups? use_base->base_compat end_node Homogeneous Reaction Achieved solvent_compat->end_node Yes temp_stability->end_node Yes cosolvent_effect->end_node No adverse effects base_compat->end_node Yes

Caption: Troubleshooting workflow for low solubility.

Q4: How does pH specifically affect the solubility of this compound?

A4: The Critical Role of the Carboxylic Acid pKa

  • Below the pKa (Acidic Conditions, pH < 4): The carboxylic acid group exists predominantly in its protonated, neutral form (R-COOH). This form is less polar and therefore significantly less soluble in aqueous or highly polar protic solvents.[4][18]

  • Above the pKa (Basic Conditions, pH > 5): The carboxylic acid is deprotonated to its conjugate base, the carboxylate anion (R-COO⁻). This charged species is much more polar and readily dissolves in water and other polar solvents.[17][18][23]

This relationship is a fundamental principle used in techniques like acid-base extraction for purification.[17]

G Effect of pH on this compound Solubility cluster_acid Low pH (Acidic) cluster_base High pH (Basic) Protonated R-COOH (Protonated Form) Less Soluble in Water Deprotonated R-COO⁻ + H⁺ (Deprotonated Form) More Soluble in Water Protonated->Deprotonated pKa ≈ 4.2

Caption: pH-dependent equilibrium of this compound.

Q5: I'm performing an amide coupling. What is the best protocol to ensure complete dissolution of the this compound?

A5: An Optimized Protocol for Amide Coupling

Low solubility of the carboxylic acid is a common issue in amide coupling reactions.[24] The following protocol is a robust starting point that leverages in situ salt formation to ensure a homogeneous reaction mixture.

Representative Protocol: Amide Coupling using HATU

  • Reagent Preparation: To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as DMF or DCM (to make a ~0.1 to 0.5 M solution). Stir to create a suspension.

  • Base Addition & Dissolution: Add a non-nucleophilic base, typically DIEA (2.0-3.0 eq). Stir the mixture at room temperature. The suspension should dissolve within 5-15 minutes to form a clear solution of the ammonium carboxylate salt.

  • Activator Addition: Add the coupling reagent, for example, HATU (1.1 eq). Stir for 5-10 minutes to allow for the formation of the activated ester. Some protocols suggest pre-mixing the acid, base, and coupling reagent before adding the amine.[25]

  • Amine Addition: Add the desired amine (1.0-1.2 eq), either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, proceed with a standard aqueous work-up and purification.

This sequence ensures that the carboxylic acid is fully dissolved and activated before the amine is introduced, preventing issues related to poor solubility and maximizing reaction efficiency.[19]

References
  • Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed Central.
  • Technical Support Center: Enhancing the Solubility of Benzoic Acid Deriv
  • Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Cosolvent. Wikipedia.
  • pH Adjustment and Co-Solvent Optimiz
  • Effects of Co-solvents on Reactions Run under Micellar C
  • This compound 95%. Sigma-Aldrich.
  • How does pH affect water solubility of organic acids (or acids in general)? Reddit.
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?
  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. BenchChem.
  • The solubility of benzoic acid in seven solvents.
  • 17.6 pH Effects on Solubility. Chad's Prep®.
  • Carboxylic acid - Properties, Structure, Reactions. Britannica.
  • Physical Properties of Carboxylic Acids.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
  • Structure and Properties of Carboxylic Acids. Chemistry LibreTexts.
  • Don't understand Why compound X is insoluble?
  • Amide Synthesis. Fisher Scientific.
  • pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted deriv
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • amide coupling help. Reddit.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • A one-pot preparation of N-2-mercaptobenzoyl-amino amides. PubMed Central.

Sources

Technical Support Center: Purification of 3-Ethynylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-ethynylbenzoic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile class of compounds. The unique combination of a carboxylic acid and a terminal alkyne presents specific challenges and opportunities in purification. This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios to help you achieve the highest purity for your compounds.

FAQs: First Principles in Purifying Ethynylbenzoic Acids

This section addresses fundamental questions about the purification of these molecules, grounding your experimental approach in solid chemical principles.

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

When synthesizing these derivatives, particularly via common methods like the Sonogashira coupling, you can anticipate several classes of impurities.[1][2] Identifying these is the first step toward selecting an effective purification strategy.

  • Unreacted Starting Materials : This includes the parent aryl halide (e.g., 3-iodobenzoic acid) and any excess terminal alkyne used.

  • Catalyst Residues : Palladium and copper catalysts are essential for the Sonogashira reaction.[3] Residual metals can persist in the crude product and may require specific techniques for removal.

  • Homocoupled Byproducts : Terminal alkynes can couple with themselves (Glasier coupling) in the presence of the copper co-catalyst, leading to diyne impurities.[1]

  • Solvents and Reagents : Residual reaction solvents and bases (e.g., triethylamine, piperidine) are common.[4]

  • Related Isomers or Side-Products : Depending on the specific reaction, other minor products may form.

Q2: How do the carboxylic acid and alkyne functional groups influence my choice of purification technique?

The two key functional groups are the primary drivers of the molecule's chemical behavior and, therefore, your purification strategy.

  • The Carboxylic Acid (pKa ~4-5) : This acidic proton is the most powerful handle for purification. It allows for a highly selective separation from neutral or basic impurities via acid-base extraction .[5][6] By treating an organic solution of your crude product with an aqueous base (like NaHCO₃ or NaOH), the acidic derivative is deprotonated to its carboxylate salt, which becomes water-soluble.[7] Neutral impurities remain in the organic layer. Subsequently, re-acidifying the aqueous layer precipitates the pure carboxylic acid.[6][8] On silica gel for column chromatography, this group can cause significant peak tailing unless the eluent is modified.[9]

  • The Terminal Alkyne : While less reactive than the carboxylic acid, the terminal alkyne is relatively nonpolar. It can, however, coordinate with transition metals, which can be a factor in retaining catalyst residues. Its presence also makes the molecule rigid and planar, which can facilitate crystallization.

Troubleshooting Guide: Common Purification Problems & Solutions

This section is formatted to directly address issues you may encounter in the lab.

Problem Encountered Probable Cause(s) Recommended Solution(s) & The "Why"
Low Recovery After Acid-Base Extraction 1. Incomplete deprotonation. 2. Incomplete precipitation. 3. Product is partially soluble in the aqueous or organic phase.1. Use a sufficiently strong base. Sodium bicarbonate (NaHCO₃) is good for separating from less acidic phenols, but a stronger base like sodium hydroxide (NaOH) may be needed for complete extraction.[6] 2. Ensure complete re-acidification. Check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH < 2) to fully protonate the carboxylate and cause precipitation. Use a strong acid like 6M HCl.[7] 3. Perform multiple extractions. Three smaller-volume extractions are more effective than one large-volume extraction.[10] Also, "back-washing" the combined aqueous layers with a fresh portion of organic solvent can recover any neutral product that was physically carried over.
Compound Streaks Badly on a Silica Gel TLC Plate or Column The polar carboxylic acid group is interacting strongly and inconsistently with the acidic silica gel surface.Modify the mobile phase. Add a small amount (0.5-1%) of a modifying acid like acetic acid or formic acid to your eluent (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid).[9] Why this works: The added acid keeps your compound fully protonated, suppressing its ionization and reducing its polar interaction with the silica. This results in a less polar species that elutes more cleanly and symmetrically.
Product "Oils Out" Instead of Crystallizing During Recrystallization 1. The solution is supersaturated at a temperature above the compound's melting point. 2. High levels of impurities are present, causing melting point depression.1. Add more of the "good" solvent. Re-heat the mixture to dissolve the oil, add a small amount more of the solvent in which the compound is more soluble, and allow it to cool more slowly. This keeps the compound in solution longer, allowing crystallization to occur at a lower temperature.[11] 2. Attempt a pre-purification step. If the crude material is very impure, an initial acid-base extraction or a quick filtration through a silica plug can remove enough impurities to allow for successful crystallization.
Persistent Yellow/Brown Color in Final Product This often indicates residual palladium catalyst or colored organic byproducts.1. Activated Carbon Treatment: During recrystallization, after the solid is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) and boil for a few minutes. Perform a hot filtration to remove the carbon, which adsorbs many colored impurities.[12] 2. Chelating Wash: Wash the organic solution with an aqueous solution of a chelating agent like EDTA or sodium thiosulfate to sequester and remove metal catalyst residues.[13]
An Emulsion Forms During Liquid-Liquid Extraction The organic and aqueous layers are not separating cleanly due to detergents or fine particulates.Break the emulsion. Add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous phase makes it more polar and forces separation from the organic layer.[13] Alternatively, filtering the entire mixture through a pad of Celite® can sometimes resolve the issue.

Purification Method Selection

Choosing the right purification strategy from the start can save significant time and material. The optimal choice depends on the nature and scale of your synthesis and the types of impurities present.

G cluster_start Start: Crude Product Analysis cluster_methods Primary Purification Methods cluster_outcome Purity Check Start What is the primary impurity type? Extraction Acid-Base Extraction Start->Extraction Neutral or Basic Impurities Recrystallization Recrystallization Start->Recrystallization High-yielding reaction, product is a stable solid Chromatography Column Chromatography Start->Chromatography Structurally similar impurities (e.g., isomers, homologs) PurityCheck Is the product pure? (TLC, NMR, LCMS) Extraction->PurityCheck Recrystallization->PurityCheck Chromatography->PurityCheck Pure Pure Product PurityCheck->Pure Yes Repurify Re-evaluate & Combine Methods PurityCheck->Repurify No Repurify->Extraction Repurify->Chromatography G Crude Crude Product (in Ethyl Acetate) Funnel1 Separatory Funnel Crude->Funnel1 Organic1 Organic Layer (Neutral Impurities) Funnel1->Organic1 Add aq. NaHCO3 & Shake Aqueous1 Aqueous Layer (Product as Salt) Funnel1->Aqueous1 Beaker Collection Flask (Aqueous Extracts) Aqueous1->Beaker Collect & Repeat x2 Funnel2 Buchner Funnel Beaker->Funnel2 Add HCl (aq) & Precipitate Final Pure Solid Product Funnel2->Final Filter & Dry

Caption: Workflow diagram for a typical acid-base extraction.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for obtaining high-purity crystalline solids, provided a suitable solvent is found. [12]

  • Solvent Selection : The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. [14]For benzoic acid derivatives, common choices include water, ethanol/water mixtures, or hexane/ethyl acetate mixtures. [15][16]2. Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.

    • Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing recovery upon cooling. Adding too much will keep the product dissolved even when cold. [16]3. Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated carbon, and re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional) : If carbon was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals as impurities are selectively excluded from the growing crystal lattice. [17]Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation & Drying : Collect the crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent. Dry the crystals thoroughly.

Protocol 3: Flash Column Chromatography

This method is ideal for separating compounds from impurities with similar polarities.

  • TLC Analysis : First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The target compound should have an Rf value of approximately 0.25-0.35 for good separation. For this compound, a starting point is often 20-30% ethyl acetate in hexanes, with the addition of 1% acetic acid to prevent streaking. [9]2. Column Packing : Pack a column with the appropriate amount of silica gel (typically 50-100 times the weight of your crude sample) as a slurry in the initial, least polar eluent.

  • Sample Loading : Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this "dry load" to the top of the packed column.

    • Causality Note: Dry loading ensures that the sample is applied to the column in a very narrow, concentrated band, which is crucial for achieving high resolution and sharp peaks.

  • Elution : Carefully add the eluent to the column and apply pressure (flash chromatography) to begin elution. Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Recrystallization - Part 2. (n.d.). Retrieved from University of Massachusetts Chemistry Department.
  • Workup Troubleshooting. (n.d.). University of Rochester, Department of Chemistry.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • jezdez1. (2021, November 1). Recrystallisation of benzoic acid [Video]. YouTube. [Link]
  • Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]
  • This compound (95%). (n.d.). Amerigo Scientific.
  • 4-Ethynylbenzoic acid. (n.d.). BLD Pharm.
  • This compound 95%. (n.d.). Sigma-Aldrich.
  • Process for the purification of benzoic acid. (1978).
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Extraction of Benzoic Acid. (n.d.). Scribd.
  • This compound. (n.d.).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Purifying very polar compound using aqueous normal-phase flash column chrom
  • carboxylic aromatic compounds on C-18 column. (n.d.). Reddit.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5). (n.d.). Cheméo.
  • Recent Advances in Sonogashira Reactions. (2011, March 18).
  • Method for the purification of benzoic acid. (1991, October 23).
  • Isolation and Purification of Organic Compounds Extraction. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry.
  • This compound. (n.d.). Alkali Scientific.
  • The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry.
  • The Purification of Organic Compound: Techniques and Applic
  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021, November 10). The Royal Society of Chemistry.
  • 4-Ethynylbenzoic acid. (n.d.).
  • Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. (n.d.).
  • Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. (n.d.).
  • Extracting benzoic acid. (2019, September 13). [Video]. YouTube.
  • Purification of Organic Compounds by Flash Column Chrom
  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (n.d.).
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.).
  • Purific
  • Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. (n.d.).
  • Column chromatography of carboxylic acids? (n.d.). Reddit.

Sources

Technical Support Center: Optimizing Sonogashira Coupling for 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Sonogashira coupling of 3-Ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-yield, reproducible results in your syntheses.

Introduction: The Challenge of this compound

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] While a powerful tool, its application to substrates like this compound introduces specific challenges primarily due to the presence of the carboxylic acid moiety. This acidic functional group can interact with the basic conditions required for the coupling, leading to potential side reactions and reduced yields. This guide will walk you through understanding and mitigating these issues.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise when performing a Sonogashira coupling with this compound.

Q1: My reaction with this compound is giving a low yield or failing completely. What are the likely causes?

A1: Low yields with this compound can stem from several factors, often related to the carboxylic acid group:

  • Base-Related Issues: The amine base, crucial for the catalytic cycle, can be neutralized by the acidic proton of the carboxylic acid. This can halt the reaction by preventing the formation of the copper acetylide intermediate.[1][2]

  • Solubility Problems: The salt formed between the benzoic acid and the amine base may precipitate out of less polar organic solvents, effectively removing your substrate from the reaction.

  • Catalyst Inactivation: Impurities in reagents, particularly the amine base, or exposure to oxygen can lead to the deactivation of the palladium catalyst, often observed as the formation of palladium black.[4]

  • Low Reactivity of the Aryl Halide: The reactivity of the aryl halide partner is critical. The general trend is I > Br > OTf >> Cl.[5] If you are using a less reactive halide like a chloride, more forcing conditions or specialized catalyst systems may be necessary.[6]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

A2: The formation of a di-yne byproduct from the self-coupling of this compound is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.[1][7] Here’s how to minimize it:

  • Strictly Anaerobic Conditions: Oxygen promotes Glaser coupling.[8] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (argon or nitrogen).[4]

  • Minimize Copper Catalyst: Reduce the loading of your copper(I) co-catalyst to the minimum effective amount.[4]

  • Slow Addition of the Alkyne: Adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling.[9]

  • Consider a Copper-Free Protocol: If homocoupling persists, switching to a copper-free Sonogashira protocol is the most effective solution.[1][7][10]

Q3: Do I need to protect the carboxylic acid group of this compound before the coupling reaction?

A3: While protecting the carboxylic acid (e.g., as an ester) is a viable strategy to circumvent acidity-related issues, it adds extra steps to your synthesis (protection and deprotection). Often, the reaction can be optimized to work with the free carboxylic acid. This guide focuses on strategies for the direct use of this compound.

Q4: Which palladium catalyst and ligands are most suitable for this reaction?

A4: The choice of catalyst and ligand is crucial for success.

  • Palladium Sources: Common and effective palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1][11] For less reactive aryl halides (e.g., chlorides), more active catalysts generated from Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands may be required.[11]

  • Ligands: For challenging couplings, bulky and electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability.[6][7]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the Sonogashira coupling of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
No or Low Product Formation Inappropriate Base • Use a less nucleophilic, hindered base like diisopropylethylamine (DIPEA) or DBU. • Consider using an inorganic base like K₂CO₃ or Cs₂CO₃, which are less likely to be fully neutralized by the carboxylic acid.[1] • Use a larger excess of the amine base to compensate for neutralization.
Poor Solubility • Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the carboxylate salt.[12]
Inactive Catalyst • Use a fresh source of palladium catalyst and ensure ligands have not been oxidized.[4] • Ensure rigorous degassing of all solvents and reagents.[4]
Low Aryl Halide Reactivity • If using an aryl bromide or chloride, consider switching to the more reactive aryl iodide.[1] • Increase the reaction temperature, but monitor for decomposition.[5] • Employ a more active catalyst system with bulky, electron-rich ligands.[6][7]
Significant Alkyne Homocoupling (Glaser Product) Presence of Oxygen • Improve degassing techniques (e.g., freeze-pump-thaw cycles).[13]
High Copper(I) Concentration • Reduce the loading of the Cu(I) co-catalyst (e.g., to 1-2 mol%).[4]
High Alkyne Concentration • Add the this compound solution dropwise over a period of time.[9]
Inherent Reactivity • Switch to a copper-free Sonogashira protocol.[1][7][10]
Reaction Stalls Before Completion Catalyst Decomposition • Palladium black formation indicates catalyst death.[4] • Add a fresh portion of the palladium catalyst. • Consider a more robust ligand to stabilize the catalyst.[4]
Insufficient Base • The initial amount of base may have been consumed. Add an additional equivalent of the base.
Complex Reaction Mixture/Multiple Byproducts Side Reactions of the Carboxylic Acid • Decarbonylative pathways can sometimes occur at high temperatures.[14] Try running the reaction at a lower temperature.
Impure Starting Materials • Ensure the purity of this compound, the aryl halide, and all reagents.[4]

Experimental Protocols

Below are starting point protocols for both copper-catalyzed and copper-free Sonogashira couplings of this compound. These should be optimized for your specific aryl halide.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Add a magnetic stir bar and evacuate and backfill the flask with inert gas three times.

  • Add degassed solvent (e.g., THF or DMF, to make a 0.1 M solution based on the aryl halide).

  • Add degassed triethylamine or diisopropylethylamine (3.0 equiv.).

  • In a separate flask, dissolve this compound (1.2 equiv.) in a minimal amount of the same degassed solvent.

  • Slowly add the this compound solution to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with aqueous acid (e.g., 1M HCl) to remove the amine base and protonate the product.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and a suitable phosphine ligand (e.g., PPh₃ or XPhos, 0.04 equiv.).

  • Add a magnetic stir bar and evacuate and backfill the flask with inert gas three times.

  • Add degassed solvent (e.g., DMF or DMSO).

  • Add a suitable base, such as piperidine or an inorganic base like K₂CO₃ (3.0 equiv.).

  • Add this compound (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are similar to the copper-catalyzed protocol.

Visualizing the Catalytic Cycles

To better understand the reaction, the following diagrams illustrate the key steps in both the copper-catalyzed and copper-free Sonogashira coupling mechanisms.

Sonogashira_Cu_Catalyzed cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Alkyne R-C≡C-H Cu_pi_complex [Cu-π-alkyne]+ Alkyne->Cu_pi_complex Cu_acetylide Cu-C≡CR Cu_pi_complex->Cu_acetylide Cu_acetylide->PdII_Aryl Base Base

Caption: Copper-catalyzed Sonogashira coupling mechanism.

Sonogashira_Cu_Free Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pd_pi_complex [Ar-Pd(II)L(alkyne)]⁺X⁻ PdII_Aryl->Pd_pi_complex + Alkyne - L Pd_acetylide Ar-Pd(II)L(C≡CR) Pd_pi_complex->Pd_acetylide + Base - Base-H⁺X⁻ Product Ar-C≡CR Pd_acetylide->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Copper-free Sonogashira coupling mechanism.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]
  • Vedantu. (n.d.).
  • Plenio, H., & Schilz, M. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.
  • Rosa, G. R., et al. (2015). Ligandless Pd-containing Catalyst for Amine-free Sonogashira Cross-Coupling in the Presence of. Chemical Engineering Transactions, 43, 271-276.
  • Chen, C., et al. (2024).
  • Al-Zoubi, R. M. (2019). Influence of base on the Sonogashira coupling reaction.
  • Zhang, Y., et al. (2010). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]
  • The Reaction Monitor. (2008, August 15). Copper-free Sonogashira coupling. [Link]
  • ResearchGate. (2025, August 6). Palladium-free and ligand-free Sonogashira cross-coupling. [Link]
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlidePlayer. [Link]
  • Ardemani, L., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Singh, G. (2014, May 1). What is the best procedure for Sonogashira coupling?.
  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction. [Link]
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.
  • The Royal Society of Chemistry. (2021, November 10). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]
  • Tyas, C. G., & Moody, C. J. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 84-105). The Royal Society of Chemistry.
  • MDPI. (n.d.).
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
  • ACS Omega. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
  • ResearchGate. (n.d.). Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. [Link]
  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • Preprints.org. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]

Sources

Technical Support Center: Synthesis of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The information provided herein is based on established organometallic principles and field-proven insights to ensure the successful and efficient preparation of this valuable building block.

Introduction to the Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction typically involves the coupling of a terminal alkyne (or a protected version thereof, such as trimethylsilylacetylene) with an aryl halide (commonly 3-iodobenzoic acid or 3-bromobenzoic acid) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][3] While robust, this reaction is not without its subtleties. This guide will address the most common side reactions and experimental pitfalls in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Low to Non-existent Product Yield

Question: My Sonogashira reaction to synthesize this compound is resulting in very low or no yield. What are the potential causes and how can I rectify this?

Answer: A low or non-existent yield in a Sonogashira coupling can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Inadequate Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen.[4] The presence of oxygen can lead to the oxidation and subsequent decomposition of the active catalyst, as well as promote the unwanted homocoupling of the alkyne (see Issue 2).

    • Solution: Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). This involves thoroughly degassing your solvent(s) and using Schlenk techniques or a glovebox for the reaction setup.[4]

  • Reagent and Solvent Quality: The purity of your reagents is paramount for a successful Sonogashira coupling.

    • Catalyst: Use high-purity palladium and copper catalysts. Copper(I) iodide (CuI) is particularly susceptible to oxidation; it is advisable to use a freshly opened bottle or a recently purchased batch.[4]

    • Base: The amine base, typically triethylamine or diisopropylamine, is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct.[2] The base should be anhydrous and free of oxidation products. Consider distilling the amine base before use.[4]

    • Solvent: The solvent must be able to dissolve all reaction components. Common choices include THF, DMF, and toluene.[4] Ensure your solvent is anhydrous.

  • Incorrect Reaction Conditions:

    • Temperature: While many Sonogashira couplings proceed at room temperature, reactions involving less reactive aryl bromides may require heating.[2][5] However, excessively high temperatures can accelerate catalyst decomposition.[4] If you are using 3-bromobenzoic acid, a moderate increase in temperature may be necessary.

    • Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and decomposition of the Pd(0) catalyst and minimizes alkyne homocoupling.[4]
Catalysts High-purity Pd and Cu(I) saltsImpurities can poison the catalyst. CuI should be fresh to ensure activity.[4]
Base Anhydrous, distilled amineEnsures efficient alkyne deprotonation and prevents side reactions from water or oxidation products.[4]
Solvent Anhydrous, appropriate for reactantsEnsures all components are in solution and avoids quenching of reactive species.
Issue 2: Formation of a Significant Amount of Dimer Byproduct (Homocoupling)

Question: I am observing a significant amount of a byproduct that I suspect is the dimer of my alkyne. How can I minimize this side reaction?

Answer: The formation of alkyne dimers, a side reaction known as Glaser-Hay coupling, is a common issue in copper-mediated Sonogashira reactions.[2][4] This occurs when the copper acetylide intermediate undergoes oxidative coupling.

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling side reaction.[6] Rigorous exclusion of oxygen is the most critical step to minimize this byproduct.

  • Reduce Copper Catalyst Loading: While the copper co-catalyst increases the reaction rate, it also catalyzes the unwanted homocoupling.[6] Minimizing the amount of copper(I) iodide can help reduce the rate of dimerization.

  • Copper-Free Conditions: A number of copper-free Sonogashira protocols have been developed specifically to avoid the Glaser coupling side reaction.[2][7] These methods often require different ligands or reaction conditions but can be highly effective.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[6]

Issue 3: Catalyst Deactivation and "Palladium Black" Formation

Question: My reaction mixture turned black, and the reaction stalled. What is happening, and how can I prevent it?

Answer: The formation of a black precipitate, commonly referred to as "palladium black," is a sign of catalyst decomposition. This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.[4]

  • Oxygen Exposure: As mentioned previously, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is crucial.[4]

  • Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst. Sulfur-containing compounds are known poisons for palladium catalysts.[8][9] Using high-purity reagents is essential.

  • Excessively High Temperatures: While some reactions require heating, excessively high temperatures can accelerate catalyst decomposition.[4] Optimize the temperature to be just high enough for the reaction to proceed at a reasonable rate.

// Nodes Start [label="Low Yield or\nStalled Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="Verify Inert\nAtmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Assess Reagent\nand Solvent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Optimize Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Homocoupling [label="Significant Alkyne\nHomocoupling?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd_Black [label="Palladium Black\nFormation?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Sol_Inert [label="Degas Solvents,\nUse Schlenk/Glovebox", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reagents [label="Use High-Purity Reagents,\nDistill Base", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Gradual Temperature\nIncrease", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Homocoupling [label="Strictly Anaerobic,\nReduce [CuI],\nConsider Cu-Free", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Pd_Black [label="Improve Inert Atmosphere,\nPurify Reagents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_Inert; Start -> Check_Reagents; Start -> Check_Temp; Start -> Homocoupling; Start -> Pd_Black;

Check_Inert -> Sol_Inert; Check_Reagents -> Sol_Reagents; Check_Temp -> Sol_Temp;

Homocoupling -> Sol_Homocoupling [label="Yes"]; Pd_Black -> Sol_Pd_Black [label="Yes"]; } } Caption: Troubleshooting workflow for Sonogashira synthesis of this compound.

Issue 4: Complications with Trimethylsilyl (TMS) Protecting Group

Question: I am using trimethylsilylacetylene (TMSA) in my synthesis. What are the common issues associated with this protecting group?

Answer: Using a protected alkyne like TMSA is a common strategy to prevent homocoupling and handle the gaseous nature of acetylene.[2][10] However, it introduces an additional deprotection step which can have its own complications.

  • Premature Deprotection: The TMS group is labile to basic conditions.[11] If the amine base used in the Sonogashira coupling is too strong or the reaction is run for an extended period at elevated temperatures, premature deprotection of the TMS group can occur, leading to a mixture of products.

    • Solution: Use a milder base if possible, and carefully monitor the reaction to avoid unnecessarily long reaction times.

  • Incomplete Deprotection: The final step in the synthesis is the removal of the TMS group to yield the terminal alkyne. This is often achieved with a fluoride source like TBAF or a mild base like K₂CO₃ in methanol.[12][13]

    • Solution: Ensure the deprotection reaction goes to completion by monitoring with TLC or GC/LC-MS. If using K₂CO₃/MeOH, ensure the reagents are of good quality. For more robust deprotection, TBAF is a reliable option.

Issue 5: Potential Decarboxylation of this compound

Question: Is there a risk of my product, this compound, undergoing decarboxylation during the reaction or workup?

Answer: Decarboxylation of benzoic acids typically requires harsh conditions, such as high temperatures (often above 140°C).[14][15] Under the standard mild conditions of a Sonogashira reaction (often at or near room temperature), significant decarboxylation is unlikely.[2][5] However, if the reaction requires high temperatures for an extended period, particularly with less reactive aryl halides, decarboxylation could become a competing side reaction.

  • Prevention:

    • Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Avoid strongly acidic or basic conditions during workup if heating is required.

    • The presence of certain activating groups on the aromatic ring can lower the temperature required for decarboxylation, though this is less of a concern for the parent benzoic acid structure.[14]

Experimental Protocol: Synthesis of this compound from 3-Iodobenzoic Acid and TMSA

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 3-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine (3.0 eq) via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in methanol. Add K₂CO₃ (0.2 eq) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Purification: Neutralize the mixture with dilute HCl, extract with ethyl acetate, and purify the crude product by column chromatography or recrystallization to obtain this compound.

// Nodes for Palladium Cycle Pd0 [label="Pd(0)L₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X L₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Alkyne [label="Ar-Pd(II)-C≡CR' L₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Copper Cycle CuI [label="CuI", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkyne_Deprot [label="Alkyne\nDeprotonation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Cu_Acetylide [label="Cu-C≡CR'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactants and Products Aryl_Halide [label="Ar-X", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkyne [label="R'-C≡C-H", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-C≡C-R'", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections for Palladium Cycle Pd0 -> OxAdd; Aryl_Halide -> OxAdd; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal; Transmetal -> PdII_Alkyne; PdII_Alkyne -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"];

// Connections for Copper Cycle CuI -> Alkyne_Deprot; Alkyne -> Alkyne_Deprot; Base -> Alkyne_Deprot; Alkyne_Deprot -> Cu_Acetylide; Cu_Acetylide -> Transmetal; } } Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Li, Y., Mao, J., & Yin, B. (2014). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 79(15), 7044-7050.
  • Wikipedia. (2024, November 26). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Li, Y., Mao, J., & Yin, B. (2014). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed.
  • Li, Y., El-Sayed, M. A. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(6), 825-828.
  • Song, C., & Schobert, H. H. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 778-786.
  • Zhang, L., & Jiao, L. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017.
  • Sharma, S., & Kumar, A. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Advances, 9(16), 8979-9003.
  • Zhang, L., & Jiao, L. (2021). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate.
  • The Organic Chemist. (2020, July 25). Sonogashira Coupling [Video]. YouTube.
  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2018). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 140(17), 5846-5858.
  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136.
  • Gorgani, M., & Ghorbani-Choghamarani, A. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14(22), 15836-15860.
  • Mohammed, S. A., & Al-Masoudi, N. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7413.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2023). ResearchGate.
  • Palladium-Catalyzed Reactions. (2020). MDPI.
  • Reddit. (2025, January 15). preventing TMS alkyne deprotecting in reaction. r/Chempros.
  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.).
  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate.
  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (2006). NOP.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). ACS Publications.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC.
  • A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2019). PubMed.
  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest.
  • Some Aspects of the Chemistry of Alkynylsilanes. (2017). PMC.
  • Palladium-Catalyzed Coupling of Aryl Halides and Terminal Acetylenes in the Presence of an Amidine Base and Water. (2001). ACS Publications.
  • Acyl Sonogashira coupling of acid chlorides with TMS-acetylene. (2016). ResearchGate.
  • What is the procedure for utilizing 3-IODOBENZOIC Acid in the synthesis of ketones?. (2024). FAQ.
  • Development of Synthetic Pathways for Macrocyclic Acetylenes. (2007). The Research Repository @ WVU.
  • p-IODOBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • m-IODOBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • Sonogashira Coupling Reaction Exam Prep. (n.d.). Pearson.
  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. (n.d.). NOP.
  • This compound. (n.d.). PubChem.

Sources

Scaling up the synthesis of 3-Ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in the development of pharmaceuticals and advanced organic materials, 3-Ethynylbenzoic acid is a bifunctional molecule that presents unique challenges in its synthesis, particularly when scaling up from laboratory to production quantities. Its rigid structure and reactive terminals—the carboxylic acid and the ethynyl group—make it a valuable building block, but also susceptible to side reactions and purification difficulties.

This technical support center provides researchers, scientists, and drug development professionals with a curated collection of frequently asked questions and in-depth troubleshooting guides. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of synthesizing this important intermediate.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What is the most prevalent and scalable method for synthesizing this compound?

The most widely adopted method is the Sonogashira cross-coupling reaction.[1] This powerful technique forms a carbon-carbon bond between an aryl halide and a terminal alkyne, facilitated by a palladium catalyst and a copper(I) co-catalyst.[2][3] Its reliability under mild reaction conditions makes it highly suitable for complex molecules and scalable processes.[1]

Q2: What are the recommended starting materials for this synthesis?

The standard precursors are a 3-halobenzoic acid and a protected terminal alkyne.

  • Aryl Halide: 3-Iodobenzoic acid is the preferred starting material due to its high reactivity in the palladium catalytic cycle, which allows for milder reaction conditions and often higher yields.[1] 3-Bromobenzoic acid is a viable, though less reactive, alternative that may require higher temperatures or longer reaction times.[4]

  • Alkyne Source: Trimethylsilylacetylene (TMSA) is the most common choice.[5] The trimethylsilyl (TMS) group serves as a protecting group, preventing the volatile and highly reactive acetylene gas from undergoing self-coupling (dimerization).[5]

Q3: Why is a copper(I) salt, such as CuI, used as a co-catalyst?

The copper(I) co-catalyst is crucial for increasing the reaction rate. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic and readily participates in the transmetalation step with the palladium complex, significantly accelerating the overall catalytic cycle and allowing the reaction to proceed at lower temperatures.[6]

Q4: What is the role of the amine base (e.g., triethylamine, diisopropylamine) in the reaction?

The amine base serves two primary functions. First, it acts as a Brønsted base to neutralize the hydrogen halide (e.g., HI, HBr) that is formed as a byproduct of the coupling reaction.[1] Second, it deprotonates the terminal alkyne, facilitating the formation of the reactive copper acetylide intermediate. In many protocols, the amine can also function as the solvent.

Q5: What are the critical safety considerations when scaling up this synthesis?

Scaling up any chemical reaction requires a thorough safety assessment. For the Sonogashira coupling, key considerations include:

  • Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic.[7][8] On a large scale, this heat generation can become significant, potentially leading to a runaway reaction. It is crucial to monitor the internal temperature and establish controlled addition protocols and adequate cooling capacity.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[9] Failure to maintain a strictly inert (nitrogen or argon) atmosphere can lead to catalyst decomposition and reaction failure. On a larger scale, ensuring a robust inert environment is paramount.

  • Reagent Hazards: Trimethylsilylacetylene is a flammable liquid with a low boiling point (53 °C).[4][5] Handling requires precautions to prevent ignition and inhalation. The amine bases are often corrosive and have strong odors.

Troubleshooting Guide: From Low Yields to Purification Woes

This guide provides direct answers to specific problems that may arise during the synthesis of this compound.

Issue 1: Low to No Product Yield

Q: My reaction has stalled, or my yield is extremely low. What are the first things I should check?

This is the most common issue and typically points to problems with one of the three core components: the catalyst system, the reagents, or the reaction environment.

  • Catalyst Integrity: The active Pd(0) catalyst is highly sensitive to air. If your palladium source (e.g., Pd(PPh₃)₄) is old or has been improperly handled, it may be inactive. Similarly, the copper(I) iodide co-catalyst can oxidize. Use fresh, high-purity catalysts for best results.[9]

  • Reagent Purity: Impurities in the solvent or base can poison the catalyst. Anhydrous conditions are critical. Ensure your amine base is dry; consider distilling it if it is from an older container.[4][9]

  • Inert Atmosphere: This cannot be overstated. Oxygen is detrimental to the palladium catalyst. Ensure your solvent has been thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon) and that the reaction is maintained under a positive pressure of an inert gas throughout.[9]

Q: I see a black precipitate forming in my reaction flask. What is it, and is the reaction salvageable?

The black precipitate is almost certainly "palladium black," which is agglomerated, inactive Pd(0) metal.[9] Its appearance indicates that the palladium catalyst has fallen out of the catalytic cycle and decomposed.

  • Cause: This is most often caused by the presence of oxygen. It can also be triggered by impurities or excessively high temperatures.

  • Solution: Once a significant amount of palladium black has formed, the reaction has likely stopped. It is generally not salvageable. The best course of action is to stop the reaction and restart, paying meticulous attention to maintaining an inert atmosphere and ensuring the purity of all reagents.[9]

Issue 2: Dominant Side Reactions

Q: My TLC/LCMS analysis shows a major byproduct that isn't my desired product. I suspect it's a dimer of my alkyne. How can I prevent this?

You are likely observing the result of Glaser coupling, the oxidative homocoupling of terminal alkynes to form a diacetylene.[1] This is a very common side reaction in copper-mediated Sonogashira couplings.

  • Cause: This side reaction is promoted by oxygen and the copper(I) catalyst.

  • Solutions:

    • Strictly Anaerobic Conditions: The most effective way to suppress Glaser coupling is to eliminate oxygen from the reaction system.[9]

    • Reduce Copper Loading: Using the minimum effective amount of CuI can help reduce the rate of this side reaction.

    • Consider Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed specifically to avoid this issue. These often require a different ligand for the palladium catalyst and may need slightly higher temperatures, but they completely eliminate the Glaser coupling pathway.[1]

Issue 3: The Deprotection Step

Q: I have successfully synthesized my TMS-protected intermediate, but I'm struggling to remove the TMS group without degrading the final product.

The choice of deprotection method is critical, as the product contains a carboxylic acid, which can be sensitive to certain conditions.

  • Fluoride-Based Reagents: The most common and generally mildest method is using a fluoride source like tetra-n-butylammonium fluoride (TBAF) in a solvent like THF.[5][10] This is highly selective for silicon-carbon bond cleavage.

  • Mild Basic Conditions: A very effective and often cheaper alternative is using a mild base like potassium carbonate (K₂CO₃) in methanol (MeOH).[11] The methoxide generated in situ is sufficient to cleave the Si-C bond. This avoids strongly basic aqueous conditions that could lead to side reactions.

  • Avoid Strong Acids: While acid-catalyzed desilylation is possible, it is generally not recommended for this substrate.[12] The acidic conditions could potentially catalyze unwanted side reactions involving the alkyne or the carboxylic acid group.

Issue 4: Purification Challenges

Q: Purifying the final this compound is proving difficult. What is the best approach?

The dual functionality of the molecule (a polar carboxylic acid and a less polar ethynyl-aryl group) can complicate purification.

  • Acid-Base Extraction: A classic and effective method is to dissolve the crude product in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product will move into the aqueous layer as the carboxylate salt. This aqueous layer can then be washed with fresh ethyl acetate to remove non-acidic impurities. Finally, carefully re-acidifying the aqueous layer with dilute HCl will precipitate your purified product, which can be collected by filtration.[13]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an excellent final purification step.[14] Experiment with different solvent systems, such as toluene, ethyl acetate/hexanes, or water, to find the optimal conditions.

  • Column Chromatography: This is generally a last resort for carboxylic acids due to potential streaking on silica gel. If necessary, consider adding a small amount of acetic acid (~1%) to the eluent to suppress deprotonation of the carboxylic acid on the silica surface, which can lead to better peak shapes.

Experimental Protocols & Data

Protocol 1: Sonogashira Coupling of 3-Iodobenzoic Acid with TMSA

This protocol is a representative example for a lab-scale synthesis.

  • To a dry Schlenk flask under an argon atmosphere, add 3-Iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (Et₃N) and THF (e.g., in a 2:1 ratio) via cannula.

  • Stir the mixture at room temperature for 10 minutes.

  • Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction to the desired temperature (e.g., 50-60 °C) and monitor by TLC or LCMS until the 3-Iodobenzoic acid is consumed.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected product.

ReagentMolar Eq.Purpose
3-Iodobenzoic Acid1.0Aryl halide starting material
Trimethylsilylacetylene1.2Protected alkyne source
Pd(PPh₃)₂Cl₂0.02Palladium catalyst precursor
Copper(I) Iodide (CuI)0.04Co-catalyst
Triethylamine (Et₃N)Solvent/BaseNeutralizes H-X byproduct
Tetrahydrofuran (THF)Co-solventAids in solubility

Table 1: Example Reagent Stoichiometry for Sonogashira Coupling.

Protocol 2: Deprotection of 3-((Trimethylsilyl)ethynyl)benzoic acid
  • Dissolve the crude product from Protocol 1 in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃, ~2.0 eq) to the solution.

  • Stir at room temperature and monitor the reaction by TLC/LCMS until the starting material is fully converted to the deprotected product.

  • Once complete, carefully neutralize the mixture with dilute aqueous HCl.

  • Remove the methanol under reduced pressure.

  • Proceed with an aqueous workup/extraction as described in the purification guide.

Visualizations

Reaction Mechanism and Workflow

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-Pd(II)-I)L₂ pd0->pd_add Ar-I pd_trans Transmetalation (Ar-Pd(II)-C≡CR)L₂ pd_add->pd_trans Cu-C≡CR pd_trans:s->pd0:s Reductive Elimination product Ar-C≡CR pd_trans->product cu_i CuI cu_alkyne Cu-C≡CR cu_i->cu_alkyne H-C≡CR Base cu_alkyne->cu_i Ar-Pd(II)-I

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Synthesis_Workflow start Starting Materials (3-Iodobenzoic Acid, TMSA) step1 Step 1: Sonogashira Coupling (Pd/Cu Catalysis, Base, Inert Atm.) start->step1 intermediate Intermediate (3-((Trimethylsilyl)ethynyl)benzoic acid) step1->intermediate step2 Step 2: TMS Deprotection (K₂CO₃/MeOH or TBAF) intermediate->step2 crude Crude Product (this compound) step2->crude step3 Step 3: Purification (Acid-Base Extraction, Recrystallization) crude->step3 final Final Product (Pure this compound) step3->final

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Flowchart

Troubleshooting_Low_Yield start Problem: Low/No Yield q1 Is a black precipitate (Pd black) visible? start->q1 sol1 YES: Catalyst has decomposed. - Cause: Likely O₂ contamination. - Action: Restart with strict inert atmosphere & fresh catalyst. q1->sol1 Yes q2 NO: Check Reagents & Conditions q1->q2 No check_reagents Verify Purity: - Use fresh, high-purity catalysts. - Distill amine base if necessary. - Use anhydrous solvents. q2->check_reagents check_env Verify Environment: - Thoroughly degas all solvents. - Ensure leak-proof inert gas setup. q2->check_env check_sm Check Starting Material: - Is the aryl halide reactive enough? (Iodide > Bromide) - Confirm SM identity. q2->check_sm

Caption: A troubleshooting flowchart for diagnosing low-yield Sonogashira reactions.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Organic Syntheses. (2004). 2-amino-3-fluorobenzoic acid. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
  • Gelest Technical Library. Deprotection of Silyl Ethers. [Link]
  • Wikipedia. Trimethylsilylacetylene. [Link]
  • ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
  • Reddit. (2021).
  • Chemistry Stack Exchange. (2021). Mechanism for removal of trimethylsilyl directly bonded to carbons. [Link]
  • Vedantu.
  • NIST. (1951). Preparation of benzoic acid of high purity. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-Ethynylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in reactions involving 3-Ethynylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to equip you with the knowledge to not only select the appropriate catalyst but also to troubleshoot common issues effectively.

Introduction to this compound Reactivity

This compound is a versatile building block in organic synthesis. Its structure, featuring a terminal alkyne and a carboxylic acid on a benzene ring, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the carboxylic acid group can influence the reactivity of the alkyne, making thoughtful catalyst selection paramount for successful outcomes. This guide will focus on three primary reaction classes: Sonogashira coupling, Azide-Alkyne Cycloaddition (Click Chemistry), and cyclization reactions.

I. Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] It is a cornerstone of modern organic synthesis, widely used in the creation of complex molecules.[1]

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: My Sonogashira coupling of this compound with an aryl bromide is sluggish and gives low yields. What is the likely cause and how can I improve it?

A1: This is a common issue. The electron-withdrawing carboxylic acid group on this compound can deactivate the alkyne, slowing down the reaction. Additionally, the choice of catalyst, ligands, base, and solvent are all critical.

Troubleshooting Steps:

  • Catalyst System:

    • Palladium Source: While Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common, consider more active catalysts for challenging substrates.[3] Catalysts with bulky, electron-rich phosphine ligands can increase the rate of oxidative addition.[3] For aryl bromides, a catalyst system like Pd(OAc)₂ with a ligand such as CM-phos has shown effectiveness.[2]

    • Copper Co-catalyst: Copper(I) iodide (CuI) is a standard co-catalyst that reacts with the alkyne to form a copper acetylide, which is a more active species for the coupling reaction.[1] Ensure your CuI is fresh and of high purity.

  • Ligand Choice: The ligand on the palladium catalyst is crucial. For electron-deficient alkynes, ligands that are both bulky and electron-rich can enhance catalytic activity.[3] Consider ligands like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs).[3]

  • Base Selection: An appropriate base is essential for the deprotonation of the alkyne.[3] For substrates like this compound, a stronger base may be required. While triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K₂CO₃ or Cs₂CO₃.

  • Solvent: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or NMP can often improve the solubility of reagents and accelerate the reaction.

Experimental Workflow: Troubleshooting a Sluggish Sonogashira Reaction

Caption: Troubleshooting Decision Tree for Sonogashira Coupling.

Q2: I am observing significant homocoupling of this compound (Glaser coupling). How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Sonogashira couplings, especially with terminal alkynes. It is often promoted by the presence of oxygen and the copper co-catalyst.

Minimization Strategies:

  • Anaerobic Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents thoroughly before use.

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed.[4][5] These often utilize palladium catalysts with specific ligands that can facilitate the reaction without a copper co-catalyst.[3] For example, palladium complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective in copper-free Sonogashira reactions.[3]

  • Controlled Addition: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Table 1: Comparison of Sonogashira Catalyst Systems for this compound

Catalyst SystemLigandCo-CatalystBaseSolventKey Advantages
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHFStandard, widely available.
Pd(OAc)₂P(t-Bu)₃CuIi-Pr₂NHDioxaneHigher activity for challenging substrates.
Pd(dba)₂NHC LigandNoneCs₂CO₃DMFCopper-free, minimizes homocoupling.[3]

II. Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][7] This reaction is a prime example of "click chemistry".[7][8]

Frequently Asked Questions (FAQs): Click Chemistry

Q1: My CuAAC reaction with this compound is not going to completion. What are the common pitfalls?

A1: While CuAAC is generally robust, several factors can lead to incomplete reactions, especially with a substrate containing a carboxylic acid.

Troubleshooting Steps:

  • Copper(I) Source: The active catalyst is Cu(I).[6]

    • In situ Reduction: A common method is to use a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate.[6] Ensure the sodium ascorbate is added in slight excess to prevent oxidative homocoupling.[6]

    • Direct Cu(I) Source: Alternatively, a Cu(I) salt like CuI or CuBr can be used directly.[9]

  • Ligand Stabilization: In biological or complex systems, Cu(I) can be unstable. A ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) catalyst and enhance the reaction rate.[9]

  • pH Considerations: The carboxylic acid of this compound can affect the pH of the reaction mixture. CuAAC is generally tolerant of a pH range from 4 to 12.[6] However, very acidic conditions can be detrimental. You may need to add a buffer or a mild base to maintain an optimal pH.

  • Solvent System: CuAAC reactions are often performed in aqueous solvent mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O). The choice of co-solvent can be critical for substrate solubility.

Q2: I need to perform the cycloaddition to yield the 1,5-regioisomer. Is this possible?

A2: Yes, while the copper-catalyzed reaction gives the 1,4-isomer, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted 1,2,3-triazole.[6] Catalysts such as Cp*RuCl(PPh₃)₂ or related complexes are typically used for this transformation.[6]

Experimental Protocol: Standard CuAAC Reaction

  • In a reaction vessel, dissolve the azide (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) in water.

  • To the reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Upon completion, work up the reaction by extraction and purify the product by column chromatography or recrystallization.

III. Cyclization and Other Reactions

The dual functionality of this compound also allows for intramolecular cyclization reactions and other transformations catalyzed by various transition metals.

Frequently Asked Questions (FAQs): Cyclization and Other Reactions

Q1: I am attempting an intramolecular cyclization involving the carboxylic acid and the alkyne. What catalysts are suitable for this?

A1: Gold and ruthenium catalysts are particularly effective for activating alkynes towards nucleophilic attack.[10][11]

  • Gold Catalysis: Gold(I) complexes are excellent π-acids and can activate the alkyne of this compound for intramolecular attack by the carboxylic acid oxygen, leading to the formation of lactones or other cyclic structures.[10] Common catalysts include (Ph₃P)AuCl/AgSbF₆ or related cationic gold complexes.

  • Ruthenium Catalysis: Ruthenium catalysts can also promote various cyclization and annulation reactions involving alkynes.[11][12] The specific catalyst and conditions will depend on the desired transformation.

Q2: Can I use this compound in reactions that are sensitive to acidic protons, such as those involving strong organometallic reagents?

A2: The carboxylic acid proton is highly acidic and will be deprotonated by strong bases or organometallic reagents. This can be a desired step if you intend to form the carboxylate salt. However, if the carboxylic acid interferes with the desired reaction, it must be protected.

Protection Strategy:

  • Esterification: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the reaction. The ester is generally less reactive and can be hydrolyzed back to the carboxylic acid after the desired transformation.

  • Deprotection: After the reaction, the ester can be cleaved under acidic or basic conditions to regenerate the carboxylic acid.

Logical Relationship: Protecting Group Strategy

Protecting_Group_Strategy Start Reaction Sensitive to Acidic Proton Protect Protect Carboxylic Acid (e.g., Esterification) Start->Protect Reaction Perform Desired Reaction on Alkyne Protect->Reaction Deprotect Deprotect to Regenerate Carboxylic Acid Reaction->Deprotect End Final Product Deprotect->End

Caption: Workflow for reactions requiring protection of the carboxylic acid.

Conclusion

The successful application of this compound in synthesis hinges on a rational approach to catalyst selection and reaction optimization. By understanding the electronic nature of this substrate and the mechanistic nuances of common catalytic cycles, researchers can overcome challenges such as low reactivity and side reactions. This guide provides a framework for troubleshooting and developing robust synthetic protocols.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Wikipedia. (2024). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (2024). Click chemistry.
  • Gorin, D. J., & Toste, F. D. (2007). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 107(7), 3052–3102.
  • Ackermann, L. (2015). Cationic Ruthenium Catalysts for Alkyne Annulations with Oximes by C–H/N–O Functionalizations. The Journal of Organic Chemistry, 80(15), 7844–7852.
  • Boopathi, T. S., & Senthil, S. (2017). CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION. Rasayan Journal of Chemistry, 10(1), 136-148.
  • So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 13(15), 4192–4195.
  • Ackermann, L. (2013). catalyzed hydroarylation of alkynes via ketone-directed C–H functionalization using in situ-generated ruthenium complexes.
  • Patsnap Synapse. (2024, July 12). What are the side effects of Benzoic Acid?.
  • Čubiňák, M., Edlová, T., Polák, P., & Tobrman, T. (2023). Three-component reaction of benzoic acid 1, amides 2 and DMSO (3). Molecules, 28(13), 5139.
  • Zhang, J. (2021). Gold-Catalyzed Homo/Heterodimerization of Terminal Alkynes Facilitated by Metal–Ligand Cooperation. Journal of the American Chemical Society, 143(31), 12182–12188.
  • Alonso, F., Moglie, Y., & Radivoy, G. (2011). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research, 44(5), 323–335.
  • Bäckvall, J.-E. (2020). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.
  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
  • So, C. M., & Kwong, F. Y. (2010). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 75(4), 1301–1312.
  • Reek, J. N. H. (2013). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation.
  • Fürstner, A. (2016). Bifunctional Ruthenium Catalysts for endo-Selective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes.
  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1844.
  • Zhang, J. (2018). Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes. Chemical Reviews, 118(22), 11059-11157.
  • Chan, T. H. (2013). Copper-catalyzed click reaction on/in live cells. Chemical Science, 4(6), 2530-2538.
  • Nasrollahzadeh, M., & Sajjadi, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6611.
  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1844.
  • Zhang, J. (2019). Recent Progress in N-Heterocyclic Carbene Gold-Catalyzed Reactions of Alkynes Involving Oxidation/Amination/Cycloaddition.
  • Ackermann, L. (2014). Ruthenium-catalyzed oxidative alkyne annulation by C–H activation on ketimines.
  • Chemie Brunschwig. (n.d.). Click chemistry reagents.
  • Ali, I., & Wani, W. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.
  • Stanetty, P. (2010).
  • Gagosz, F. (2020). Gold-Catalyzed Reactions of Specially Activated Alkynes, Allenes, and Alkenes. Chemical Reviews, 120(23), 12792–12844.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
  • Bhanage, B. M. (2010). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
  • StudySmarter. (n.d.). Sonogashira Coupling Reaction Practice Problems.
  • Fustero, S. (2021). Rhenium Alkyne Catalysis: Sterics Control the Reactivity.
  • PubChem. (n.d.). 4-Ethynylbenzoic acid.

Sources

Technical Support Center: Overcoming Reactivity Challenges with 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the poor reactivity of 3-Ethynylbenzoic acid, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for this compound. This guide is structured to provide researchers and drug development professionals with practical, in-depth solutions to common reactivity issues encountered with this versatile, yet challenging, building block. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt and troubleshoot effectively in your own lab.

Understanding the Core Challenge: The "Electronic Tug-of-War"

This compound presents a classic case of intramolecular electronic conflict. The carboxylic acid group is strongly electron-withdrawing. This property deactivates the terminal alkyne, making the acetylenic proton less acidic and the alkyne less nucleophilic. This reduced reactivity is the primary hurdle in many common coupling reactions.

G cluster_molecule This compound cluster_effect Electronic Effect COOH COOH Benzene Benzene Ring COOH->Benzene Withdraw Electron-Withdrawing Effect (Inductive & Resonance) COOH->Withdraw Exerts Alkyne C≡CH Benzene->Alkyne Benzene->Alkyne Transmitted Through Ring Deactivation Deactivation of Alkyne Alkyne->Deactivation Results in Withdraw->Benzene

Caption: Electronic deactivation of this compound's alkyne group.

Part 1: Troubleshooting Sonogashira Coupling

The Sonogashira reaction, a cornerstone of C-C bond formation, is particularly sensitive to the electronic nature of the alkyne.[1][2]

Q1: My Sonogashira reaction with this compound is failing or providing very low yields. What is the likely cause?

A1: The poor performance is almost certainly due to the electronically "cold" nature of your alkyne. This manifests in two key steps of the catalytic cycle:

  • Slow Transmetalation: The formation of the copper(I) acetylide intermediate can be sluggish. This intermediate is crucial for transferring the acetylide group to the palladium center.

  • Catalyst Inhibition: The acidic proton of the carboxylic acid can react with the amine base, leading to salt formation and potential solubility issues. Furthermore, the carboxylate may coordinate with the palladium catalyst, hindering its activity.[3]

A significant side reaction to watch for is the homocoupling of the alkyne (Glaser coupling), especially if a copper co-catalyst is used in the presence of oxygen.[3][4]

Q2: How can I optimize my Sonogashira coupling conditions for this substrate?

A2: A multi-pronged approach focusing on the catalyst system, base, and reaction conditions is necessary. For challenging substrates like this, moving beyond traditional catalysts like Pd(PPh₃)₄ is often required.[3]

Key Optimization Strategies:
  • Ligand Choice is Critical: Standard triphenylphosphine (PPh₃) ligands are often insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands are known to dramatically improve reaction efficiency by promoting the rate-limiting oxidative addition step.[3][5]

  • Copper-Free Conditions: To avoid the prevalent issue of alkyne homocoupling, a copper-free protocol is highly recommended.[3]

  • Base Selection: A strong, non-coordinating base is often beneficial. While amine bases like triethylamine (TEA) are common, they can be problematic. Consider alternatives if issues persist.

  • Rigorous Atmosphere Control: Oxygen promotes homocoupling.[4] Ensure all reagents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).

ParameterStandard Conditions (Often Fail)Recommended OptimizationRationale
Pd Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd(OAc)₂ or a Pd pre-catalystPre-catalysts are often more stable and readily form the active Pd(0) species.
Ligand PPh₃XPhos, SPhos, or RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, enhancing catalyst turnover with difficult substrates.[3][5]
Co-catalyst CuINone (Copper-Free Protocol)Eliminates the primary pathway for alkyne homocoupling (Glaser coupling).[3]
Base Triethylamine (TEA), Diisopropylamine (DIPA)Triethylamine (use high purity, degassed)Amine bases are standard, but ensure they are dry and free of oxygen.[6]
Solvent THF or DMFAnhydrous, degassed THF or DMFPrevents side reactions like dehalogenation of the starting material.[3]
Temperature Room Temperature60 - 80 °CIncreased temperature can help overcome the activation energy barrier for this less reactive alkyne.[3]
Optimized Copper-Free Sonogashira Protocol:
  • Preparation: To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent & Base Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the degassed amine base (e.g., TEA, 3-4 equiv).

  • Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and wash with aqueous acid (e.g., 1M HCl) to remove the base, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Part 2: Enhancing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is prized for its efficiency and orthogonality, but its rate is highly dependent on the nucleophilicity of the alkyne.[7][8] The deactivating effect of the carboxyl group on this compound can make this reaction frustratingly slow.

Q3: My click reaction with this compound is sluggish and does not go to completion. Why?

A3: The reduced electron density of the alkyne makes it a poor substrate for the copper acetylide formation step, which is central to the CuAAC mechanism.[9] Furthermore, maintaining the catalyst in its active Cu(I) oxidation state is paramount, and side reactions can consume the catalyst or reagents.

Common Issues & Solutions in CuAAC

ProblemProbable Cause(s)Troubleshooting Steps
Slow or Incomplete Reaction 1. Deactivated alkyne. 2. Oxidation of Cu(I) to inactive Cu(II).1. Increase reaction temperature (e.g., to 35-50 °C). 2. Use a stabilizing ligand for Cu(I) like THPTA or TBTA.[10] 3. Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.
Azide Reduction to Amine Excess reducing agent (e.g., sodium ascorbate) can reduce the azide functional group.[10]1. Use the minimum effective concentration of sodium ascorbate (typically 5-10 equivalents relative to Cu). 2. Alternatively, use a direct Cu(I) source (e.g., CuI, CuBr) to eliminate the need for a reducing agent, but maintain strict anaerobic conditions.[11]
Precipitation/Reaction Mixture Color Change Catalyst precipitation or oxidation.1. Ensure the Cu(I) stabilizing ligand is added before the reducing agent.[12] 2. Use solvents in which all components are soluble. A co-solvent like DMSO or t-butanol with water can be effective.
Robust CuAAC Protocol for this compound:
  • Reagent Preparation: Prepare fresh stock solutions. For example: 100 mM CuSO₄ in water, 500 mM Sodium Ascorbate in water, and 500 mM THPTA ligand in water.

  • Reaction Setup: In a vial, dissolve the azide partner and this compound (1.0-1.2 equiv) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol or DMSO).

  • Catalyst Premixing (Crucial Step): In a separate tube, mix the required volume of the CuSO₄ stock solution with the THPTA ligand stock solution.[12] Allow them to complex for 1-2 minutes. This step is vital to stabilize the copper.

  • Reaction Initiation: Add the premixed Cu(I)-ligand solution to the main reaction vial containing the azide and alkyne.

  • Reduction: Add the fresh sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically 1-5 mol%.

  • Incubation: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until completion. Monitor by TLC or LC-MS.

  • Purification: Upon completion, the product can often be isolated by precipitation, extraction, or purified via chromatography.

Part 3: The Ultimate Solution: The Protection Strategy

When reactivity issues persist, or for multi-step syntheses where the acidic proton could interfere with subsequent steps, protecting the carboxylic acid is the most robust and reliable strategy.[13] Converting the carboxylic acid to an ester effectively "turns off" its electron-withdrawing nature, restoring the alkyne's reactivity to that of a typical aryl acetylene.

G cluster_workflow Decision Workflow: Direct Coupling vs. Protection First Start Start: Reaction with This compound Decision Is direct coupling (Sonogashira/CuAAC) successful? Start->Decision Success Reaction Complete Decision->Success Yes Protect Protect Carboxylic Acid (e.g., Esterification) Decision->Protect No / Low Yield Couple Perform Coupling Reaction (Sonogashira/CuAAC) on Protected Substrate Protect->Couple Deprotect Deprotect Ester (e.g., Hydrolysis) Couple->Deprotect Deprotect->Success

Caption: A logical workflow for deciding whether to use a protection strategy.

Q4: Which protecting group should I use for the carboxylic acid?

A4: The ideal protecting group is one that is easy to install, stable to the coupling reaction conditions (which are typically neutral to basic), and easy to remove under mild conditions that won't affect other functional groups.[14] For Sonogashira and CuAAC, simple alkyl esters are excellent choices.

Common Carboxylic Acid Protecting Groups

Protecting GroupFormation ConditionsStabilityCleavage Conditions
Methyl Ester MeOH, H₂SO₄ (cat.), refluxStable to mildly acidic/basic conditions, hydrogenolysis.1. NaOH or LiOH, H₂O/THF. 2. Strong acid (e.g., HBr).[15]
Ethyl Ester EtOH, H₂SO₄ (cat.), refluxSimilar to Methyl Ester.1. NaOH or LiOH, H₂O/THF. 2. Strong acid.
Benzyl (Bn) Ester Benzyl alcohol, acid catalyst OR Benzyl bromide, base.Stable to acidic/basic conditions.Hydrogenolysis (H₂, Pd/C). This is a very mild and orthogonal method.[15]
tert-Butyl (tBu) Ester Isobutylene, H₂SO₄ (cat.)Stable to base, hydrogenolysis.Mild acid (e.g., Trifluoroacetic acid (TFA) in CH₂Cl₂).[15]
Example Protocol: Methyl Ester Protection
  • Setup: Dissolve this compound (1.0 equiv) in anhydrous methanol (MeOH).

  • Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 equiv).

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The resulting methyl 3-ethynylbenzoate is often pure enough for the next step or can be further purified by chromatography. This protected version will now behave as a much more reactive alkyne in subsequent coupling reactions.

Frequently Asked Questions (FAQs)

Q5: What are the best solvents for dissolving this compound? A5: this compound has good solubility in polar organic solvents. Based on data for benzoic acid and its derivatives, the following are good choices: alcohols (methanol, ethanol), acetonitrile, THF, and DMF.[16][17][18] It is sparingly soluble in water and non-polar solvents like hexane.[17][18]

Q6: How does the pKa of this compound affect my reactions? A6: While a specific pKa value is not readily available in these search results, we can infer it is slightly lower (more acidic) than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing alkyne. This acidity means it will readily deprotonate in the presence of amine bases used in Sonogashira coupling, forming a benzoate salt. This can cause the compound to precipitate from less polar organic solvents and can interfere with the catalyst. This is a strong argument for either using the protection strategy or carefully selecting a solvent that can accommodate both the neutral starting material and the salt.

Q7: Can I use this compound in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)? A7: No. SPAAC, a form of copper-free click chemistry, requires a strained alkyne, such as a cyclooctyne (e.g., DBCO, BCN). This compound is a terminal alkyne and lacks the ring strain necessary for this type of reaction. You must use the copper-catalyzed version (CuAAC) for this substrate.

References

  • Technical Support Center: Troubleshooting Azide Compounds in Click Chemistry - Benchchem. (n.d.). BenchChem.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). In Current Protocols in Chemical Biology. Jena Bioscience.
  • Protecting Groups. (n.d.).
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link.
  • Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling. (2025). BenchChem.
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube.
  • Topics (Click Chemistry). (n.d.). TCI AMERICA.
  • Carboxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
  • Click chemistry. (n.d.). Wikipedia.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PubMed Central.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008). PubMed.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim.
  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Click Chemistry. (2025). AAT Bioquest.
  • Technical Support Center: Sonogashira Coupling with Electron-Deficient Aryl Halides. (2025). BenchChem.
  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.
  • Understanding Benzoic Acid Solubility: A Comprehensive Guide. (2024). Guidechem.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025). ResearchGate.

Sources

Technical Support Center: Methods for Drying and Storing 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethynylbenzoic acid is a bifunctional building block of significant interest in drug development, materials science, and bioconjugation chemistry. Its utility stems from the presence of two orthogonal reactive sites: the carboxylic acid, which allows for standard amide bond couplings and other derivatizations, and the terminal alkyne, a key player in 'click' chemistry, Sonogashira couplings, and other metal-catalyzed transformations.[1] However, this dual functionality also presents unique challenges in handling, drying, and storage. The terminal alkyne is susceptible to oxidative degradation and polymerization, while the carboxylic acid group can render the compound hygroscopic.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions to ensure the long-term stability and integrity of this compound in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns arise from its two functional groups. The terminal alkyne can undergo oxidative degradation or copper-catalyzed dimerization (Glaser coupling), and it can be susceptible to polymerization initiated by heat, light, or metallic impurities.[1][2] The carboxylic acid moiety can absorb atmospheric moisture, which can affect accurate weighing and may be incompatible with subsequent moisture-sensitive reactions.

Q2: What are the ideal long-term storage conditions for this compound?

Based on supplier recommendations and the chemical nature of the compound, the ideal storage conditions are refrigeration at 2-8°C.[3][4][5] To further protect the material, it should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to light, moisture, and oxygen.

Q3: Is this compound hygroscopic?

Q4: Do I need to add a polymerization inhibitor for long-term storage?

For high-purity material stored under the recommended conditions (refrigerated, inert atmosphere, dark), adding an inhibitor is typically not necessary for standard laboratory quantities. However, if the material will be stored for an extended period (over a year) or if ideal storage conditions cannot be guaranteed, adding a radical inhibitor like Butylated hydroxytoluene (BHT) or hydroquinone at a low concentration (e.g., 50-100 ppm) can be considered to prevent alkyne polymerization.[2] Note that the presence of an inhibitor may interfere with certain catalytic reactions, so its use should be documented and considered during experimental design.

Q5: What are the main hazards associated with this compound?

According to safety data, this compound is harmful if swallowed (Acute Toxicity 4, Oral), may cause an allergic skin reaction (Skin Sensitization 1), and causes serious eye irritation (Eye Irritation 2/2A).[8] It is also classified as a combustible solid.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Table 1: Physicochemical Properties and Safety Information
PropertyValueReference(s)
Molecular Formula C₉H₆O₂[8]
Molecular Weight 146.14 g/mol [8]
Appearance White to off-white powder[3]
Melting Point 164-171 °C[3]
Recommended Storage 2-8°C, under inert atmosphere, protected from light[3][4][5]
Hazard Classifications Acute Tox. 4 (Oral), Skin Sens. 1, Eye Irrit. 2A[8]

Troubleshooting Guide: Drying and Purity Assessment

This section addresses specific issues that may arise during the handling and use of this compound.

Problem 1: The solid appears clumpy and does not flow freely.
  • Probable Cause: The material has absorbed atmospheric moisture or contains residual solvent from a previous synthetic step. Water can interfere with reactions and lead to inaccurate mass measurements.

  • Solution: The material must be thoroughly dried. The choice of method depends on the scale and the available equipment.

Workflow: Selecting a Drying Method

Drying_Method_Selection start Is the sample clumpy or potentially wet? q1 Do you have access to a vacuum oven? start->q1 Yes method1 Protocol 1: Vacuum Oven Drying (Recommended for efficiency and thoroughness) q1->method1 Yes method2 Protocol 2: High-Vacuum Desiccator Drying (Good alternative, but slower) q1->method2 No end_node Proceed with experiment using dry material method1->end_node method2->end_node

Caption: Decision tree for selecting an appropriate drying protocol.

Experimental Protocol 1: Vacuum Oven Drying

This is the preferred method for removing water and volatile organic solvents.

  • Preparation: Place a thin layer of the this compound powder in a clean, dry crystallizing dish or watch glass. A thin layer maximizes the surface area for efficient drying.

  • Placement: Place the dish in a vacuum oven.

  • Drying: Heat the oven to 45-55 °C . This temperature is well below the compound's melting point, minimizing the risk of thermal degradation or polymerization.

  • Vacuum: Gradually apply vacuum, aiming for a pressure below 10 torr.

  • Duration: Dry for 12-24 hours.

  • Validation: To ensure the sample is completely dry, cool the oven to room temperature under vacuum before venting with an inert gas (like nitrogen). Weigh the sample. Return it to the oven under the same conditions for another 4-6 hours. Cool and re-weigh. The sample is considered dry when the mass remains constant (e.g., changes by <0.1%).

Experimental Protocol 2: High-Vacuum Desiccator Drying

This method is suitable when a vacuum oven is unavailable.

  • Preparation: Place the sample in an open container (e.g., a vial or crystallizing dish) inside a desiccator.

  • Desiccant: Ensure a potent, fresh desiccant such as phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite®) is used.[9] P₄O₁₀ is extremely efficient but must be handled with care.

  • Vacuum: Connect the desiccator to a high-vacuum line and evacuate for at least 24-48 hours.

  • Validation: The endpoint is validated by drying to a constant weight, as described in the vacuum oven protocol. This process is significantly slower than using a vacuum oven.

Table 2: Summary of Recommended Drying Conditions
ParameterVacuum OvenDesiccatorRationale
Temperature 45-55 °CRoom TemperatureProvides energy for evaporation without causing thermal degradation.
Pressure < 10 torr< 1 torr (High Vacuum)Low pressure significantly reduces the boiling point of water and solvents.
Duration 12-24 hours24-72 hoursTime required to achieve constant weight.
Validation Dry to constant weightDry to constant weightConfirms the complete removal of volatile impurities.
Problem 2: The stored solid has developed a yellow or brownish tint.
  • Probable Cause: Discoloration often indicates chemical degradation, most likely minor oxidation or polymerization of the terminal alkyne.[1] This can be triggered by prolonged exposure to air (oxygen), light, or elevated temperatures.

  • Solution: Assess the material's purity. If the degradation is minor, the material may be usable for non-critical applications or could be repurified.

Workflow: Troubleshooting Sample Discoloration

Degradation_Troubleshooting start Sample is discolored (yellow/brown) check_mp Measure Melting Point (MP) start->check_mp check_nmr Acquire ¹H NMR Spectrum start->check_nmr mp_sharp MP is sharp and within literature range (164-171 °C) check_mp->mp_sharp mp_broad MP is broad or depressed check_mp->mp_broad nmr_clean NMR is clean (alkyne & aromatic protons integrate correctly) check_nmr->nmr_clean nmr_impure NMR shows broad baseline signals or new peaks check_nmr->nmr_impure conclusion1 Discoloration is minor. Material likely usable. Review storage conditions. mp_sharp->conclusion1 conclusion2 Significant degradation/polymerization. Repurification or disposal required. Strictly enforce storage protocols. mp_broad->conclusion2 mp_broad->conclusion2 nmr_clean->conclusion1 nmr_impure->conclusion2 nmr_impure->conclusion2

Caption: Diagnostic workflow for assessing discolored this compound.

  • Purity Assessment:

    • Melting Point: A broad or depressed melting point compared to the literature value (164-171 °C) is a strong indicator of impurities.[3]

    • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show sharp peaks corresponding to the aromatic protons, the carboxylic acid proton, and a sharp singlet for the acetylenic proton. The appearance of broad signals in the baseline or new, unidentifiable peaks suggests oligomerization or side products.

  • Corrective Action:

    • Review Storage: Immediately verify that storage conditions are optimal (2-8°C, inert atmosphere, dark).

    • Repurification: If purity is compromised, the material can be repurified. A common method for carboxylic acids is to dissolve the solid in a basic aqueous solution (e.g., dilute NaHCO₃), wash with a non-polar organic solvent (like diethyl ether) to remove neutral impurities, and then re-acidify the aqueous layer with dilute HCl to precipitate the pure acid.[10] The precipitate should be filtered, washed with cold water, and then thoroughly dried using one of the protocols above.

References

  • Carl ROTH GmbH + Co. KG. (2024, March 4). Safety Data Sheet: Benzoic acid ethyl ester.
  • Phenova. (2015, April 16). Benzoic Acid Standard Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589706, 4-Ethynylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15897047, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20513601, 3,3'-(Ethyne-1,2-diyl)dibenzoic acid.
  • Snowhite Chemical Co.,LTD. (n.d.). Storage and Transportation of Benzoic Acid.
  • LibreTexts Chemistry. (2024, July 30). 9.5: Hydration of Alkynes.
  • Master Organic Chemistry. (2013, May 14). Hydration and Oxymercuration of Alkynes Via Keto-Enol Tautomerism.
  • Carl ROTH GmbH + Co. KG. (n.d.). Benzoic acid - Safety Data Sheet.
  • LibreTexts Chemistry. (2024, August 15). 3.2: Drying Agents.
  • Kolarovic, A., et al. (2011). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry.
  • Google Patents. (n.d.). US4161554A - Method for preventing polymers formation in styrene storage containers.
  • GeeksforGeeks. (2022, February 25). Methods of Preparation of Carboxylic Acids.
  • Echo Chemical. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Chad's Prep. (2020, December 10). 9.7 Hydration of Alkynes | Organic Chemistry.
  • Amerigo Scientific. (n.d.). This compound (95%).
  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
  • National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard).
  • LibreTexts Chemistry. (2024, March 18). 9.4: Hydration of Alkynes.
  • Cheméo. (n.d.). Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5).
  • LibreTexts Chemistry. (2024, September 30). 20.5: Preparing Carboxylic Acids.
  • American Chemical Society Publications. (2022). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
  • Alkali Scientific. (n.d.). This compound, 1 X 1 g (724645-1G).
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • OpenOChem Learn. (n.d.). Hydration of Alkynes.
  • ResearchGate. (2025, August 6). (PDF) THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS.
  • MDPI. (n.d.). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes.
  • Ekeeda. (2019, July 25). Preparation Of Carboxylic Acids From Dry Ice And Grignard Reagent.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS.

Sources

Technical Support Center: Characterization of Impurities in 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the characterization of impurities in this compound samples. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to conduct robust and reliable analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound sample?

A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. They are generally classified into three categories as outlined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines: organic impurities, inorganic impurities, and residual solvents.[1][2][3][4][5]

  • Organic Impurities:

    • Process-Related Impurities: These are the most common and structurally similar impurities.

      • Positional Isomers: The most probable isomer is 4-Ethynylbenzoic acid, arising from isomeric starting materials.[6][7]

      • Unreacted Starting Materials & Intermediates: For instance, if synthesized via a Sonogashira coupling, you might find residual 3-iodobenzoic acid.

      • Byproducts of Synthesis: Sonogashira couplings can lead to homocoupling of the terminal alkyne, resulting in diyne impurities.[8][9][10]

    • Degradation Products: Aromatic carboxylic acids can be susceptible to degradation under harsh conditions.

      • Oxidation Products: The benzene ring and ethynyl group can be oxidized, leading to hydroxylated or other oxygenated species.[11]

      • Decarboxylation Products: At elevated temperatures, decarboxylation can occur, yielding ethynylbenzene.[11]

  • Inorganic Impurities:

    • Residual Catalysts: If a palladium-catalyzed cross-coupling reaction like the Sonogashira reaction is used, residual palladium and copper must be monitored and controlled.[12][13][14][15][16] EMEA and FDA guidelines have strict limits for these metals.[12]

  • Residual Solvents:

    • Solvents used during synthesis and recrystallization (e.g., methanol, ethanol, toluene, ethyl acetate) may be present in the final product. ICH Q3C guidelines provide limits for residual solvents based on their toxicity.

Impurity Identification Workflow

The following diagram illustrates a typical workflow for the identification and characterization of impurities in a this compound sample.

impurity_workflow cluster_screening Initial Screening cluster_analysis Impurity Analysis cluster_quantification Quantification & Reporting Sample Sample HPLC_Screen HPLC Screening (Gradient Method) Sample->HPLC_Screen Inject Peak_Detection Peak > Reporting Threshold? (e.g., >0.05% by ICH Q3A) HPLC_Screen->Peak_Detection LC_MS LC-MS/MS Analysis Peak_Detection->LC_MS Yes Report Report Impurity Profile Peak_Detection->Report No Isolate_Impurity Preparative HPLC or Fraction Collection LC_MS->Isolate_Impurity Further characterization needed NMR_FTIR NMR & FTIR Analysis Isolate_Impurity->NMR_FTIR Structure_Elucidation Structure Elucidation NMR_FTIR->Structure_Elucidation Develop_Method Develop Quantitative HPLC Method Structure_Elucidation->Develop_Method Validate_Method Method Validation (ICH Q2(R1)) Develop_Method->Validate_Method Validate_Method->Report hplc_troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH > 2 units below pKa? Start->Check_pH Adjust_pH Lower Mobile Phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Adequate (10-50 mM)? Check_pH->Check_Buffer Yes Adjust_pH->Check_pH Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Column_Type Are you using a modern, high-purity silica column? Check_Buffer->Column_Type Yes Increase_Buffer->Check_Buffer Change_Column Switch to an end-capped column or one with a different stationary phase (e.g., Phenyl) Column_Type->Change_Column No Overload Is the column overloaded? Column_Type->Overload Yes Change_Column->Column_Type Reduce_Load Reduce injection volume or sample concentration Overload->Reduce_Load Yes Solved Problem Solved Overload->Solved No Reduce_Load->Overload

Sources

Technical Support Center: Optimizing the Functionalization of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethynylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we move beyond simple protocols to explain the why behind the how, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and which should I functionalize first?

This compound possesses two primary, orthogonal reactive handles: a terminal alkyne and a carboxylic acid. The choice of which to functionalize first depends entirely on your synthetic strategy and the stability of your desired functional groups to subsequent reaction conditions.

  • The Terminal Alkyne: Ideal for forming carbon-carbon and carbon-heteroatom bonds. It is most commonly used in Palladium-catalyzed cross-coupling reactions (like Sonogashira), and Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry".

  • The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. It can also serve as a directing group in certain C-H activation reactions.[1]

General Strategy: If your planned modification to the carboxylic acid (e.g., forming a simple methyl ester) is robust, it is often advantageous to perform this step first. However, if you are introducing a sensitive functional group via an amide coupling, it may be preferable to perform the alkyne chemistry first.

Troubleshooting Guide 1: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful method for forming a C(sp)-C(sp²) bond between the terminal alkyne of this compound and an aryl or vinyl halide.[2][3] However, its success is highly sensitive to several factors.

Q2: My Sonogashira reaction has a very low yield or has failed completely. Where do I start troubleshooting?

When a Sonogashira reaction fails, a systematic check of your reagents and conditions is crucial. The most common culprits are an inactive catalyst, poor quality reagents, or suboptimal reaction conditions.[4]

Primary Suspects:

  • Catalyst System (Palladium & Copper): The health of your catalysts is paramount.

    • Palladium Source: Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and moisture. A black precipitate ("palladium black") is a clear sign of catalyst decomposition.[4][5] Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[4]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) can degrade over time. Use a fresh bottle or a recently purchased batch.[4]

  • Reaction Atmosphere: Oxygen is the enemy. It leads to the highly common and undesirable Glaser-Hay homocoupling of the alkyne, consuming your starting material.[4][6][7] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[4]

  • Base and Solvent: The base (typically an amine like triethylamine or diisopropylamine) must be anhydrous and in sufficient excess to deprotonate the alkyne and neutralize the HX byproduct.[4] The solvent must also be anhydrous.

Workflow for Troubleshooting a Failed Sonogashira Reaction

start Reaction Failed (Low/No Yield) catalyst Check Catalyst System start->catalyst atmosphere Verify Inert Atmosphere start->atmosphere reagents Assess Reagent Quality start->reagents conditions Review Reaction Conditions start->conditions pd_check Is Pd catalyst fresh/active? Is Pd black visible? catalyst->pd_check degas_check Was solvent properly degassed? atmosphere->degas_check base_check Is base anhydrous & in excess? reagents->base_check temp_check Is temperature appropriate for halide? conditions->temp_check cu_check Is CuI fresh? pd_check->cu_check Yes replace_pd Use fresh Pd catalyst Consider Pd(II) precatalyst pd_check->replace_pd No cu_check->atmosphere Yes replace_cu Use fresh CuI cu_check->replace_cu No degas_check->reagents Yes degas_again Degas solvent/reagents again (e.g., freeze-pump-thaw) degas_check->degas_again No base_check->conditions Yes add_base Use fresh, dry base Ensure >2 equivalents base_check->add_base No adjust_temp Increase temperature for Ar-Br/Cl (e.g., 60-100 °C) temp_check->adjust_temp No

Caption: Troubleshooting workflow for a failed Sonogashira coupling.

Q3: I see a lot of a byproduct that I suspect is the homocoupled diyne. How can I prevent this?

This is the most common side reaction. As mentioned, it is an oxidative coupling of your this compound, catalyzed by the copper salt in the presence of oxygen.[6][7]

Mitigation Strategies:

  • Rigorous Inert Atmosphere: This is the first and most important step. Use Schlenk techniques and ensure all reagents and solvents are free of oxygen.[4]

  • Copper-Free Conditions: While potentially requiring specific ligands or harsher conditions, running the reaction without CuI can eliminate the primary pathway for homocoupling.[2][4]

  • Slow Addition: Adding the this compound slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular side reaction.

  • Dilute Hydrogen Atmosphere: It has been shown that using an atmosphere of dilute hydrogen gas mixed with an inert gas can reduce homocoupling to minimal levels.[6]

Q4: My reaction is sluggish with an aryl bromide, but works with an aryl iodide. What should I change?

This is expected behavior. The rate of the oxidative addition step in the catalytic cycle is highly dependent on the halide. The general reactivity trend is I > OTf > Br >> Cl.[3][4] To improve reactivity with less reactive halides like bromides or chlorides, you need to adjust the conditions:

  • Increase Temperature: While aryl iodides often react at room temperature, aryl bromides typically require heating (e.g., 60-100 °C).[4][8]

  • Change Ligand: Standard PPh₃ ligands may not be sufficient. More electron-rich and bulky phosphine ligands, such as XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands can facilitate the oxidative addition of less reactive aryl halides.[2]

  • Solvent Choice: Strongly coordinating solvents like DMF can sometimes hinder the reaction; consider less coordinating solvents like toluene or dioxane.[8]

ParameterAryl IodideAryl BromideAryl Chloride
Typical Temp. Room Temp - 40 °C60 - 100 °C>100 °C, often requires special ligands/catalysts
Reactivity HighModerateLow
Common Issues Fast, may have side reactions if not controlledSluggish reaction, requires heatVery difficult, catalyst deactivation is common

Troubleshooting Guide 2: CuAAC (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is an exceptionally efficient and specific reaction for forming a 1,2,3-triazole linkage.[9][10]

Q5: My click reaction is slow or incomplete. How can I speed it up?

While click chemistry is robust, efficiency can be hampered by the stability and availability of the catalytically active Cu(I) species.

Optimization Strategies:

  • Copper(I) Source: Direct use of Cu(I) salts (e.g., CuI, CuBr) is common, but they have poor solubility. A more reliable method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. This continuously generates the active Cu(I) catalyst.

  • Use a Ligand: The addition of a copper-chelating ligand is often the key to a fast and high-yielding reaction. Ligands like TBTA or THPTA stabilize the Cu(I) oxidation state, prevent disproportionation, and accelerate the catalytic cycle.[11]

  • Solvent: The reaction is tolerant of many solvents. Protic solvents like tBuOH/H₂O or polar aprotic solvents like DMSO and DMF are commonly used and help to solubilize the reagents and catalyst system.

  • Concentration: Ensure the reaction is sufficiently concentrated. For bimolecular reactions, higher concentrations lead to faster rates.

Protocol: Optimized CuAAC Functionalization
  • In a vial, dissolve your azide partner (1.0 equiv) and this compound (1.0-1.1 equiv) in a suitable solvent mixture (e.g., 1:1 tBuOH:H₂O).

  • Add a freshly prepared solution of sodium ascorbate (0.2-0.3 equiv in H₂O).

  • Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv in H₂O).

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor by TLC or LC-MS to confirm the consumption of the limiting reagent.

Troubleshooting Guide 3: Carboxylic Acid Functionalization (Esterification)

Fischer esterification is the classic method but can be problematic due to its equilibrium nature.

Q6: My Fischer esterification of this compound gives a poor yield. What's wrong?

Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol under acidic catalysis.[12] Low yields are almost always due to the presence of water, which drives the equilibrium back towards the starting materials.

Key Improvements:

  • Use Excess Alcohol: Employing the alcohol as the solvent drives the equilibrium towards the product side (Le Châtelier's principle).

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove the water as it is formed. This is highly effective.

  • Strong Acid Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[13] The catalyst concentration can significantly impact the reaction rate.[14]

Q7: Are there more reliable alternatives to Fischer esterification for this substrate?

Absolutely. For a more quantitative and often faster reaction, especially on a small scale, consider these methods:

  • Activation with a Coupling Reagent: Reagents like DCC, EDC, or HATU activate the carboxylic acid, allowing for a rapid reaction with an alcohol under mild conditions. This is a common strategy for amide bond formation but works well for esters too.

  • Conversion to Acyl Chloride: Convert the carboxylic acid to the highly reactive 3-ethynylbenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride will then react rapidly and irreversibly with your alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[15][16]

Decision Logic for Esterification Strategy

start Need to form an ester of This compound scale What is your reaction scale and alcohol availability? start->scale sensitivity Are your substrates sensitive to strong acid/heat? scale->sensitivity Small scale, or precious/complex alcohol fischer Use Fischer Esterification (Excess alcohol as solvent, strong acid catalyst, consider Dean-Stark) scale->fischer Large scale, simple/cheap alcohol acyl_chloride Convert to Acyl Chloride (Use SOCl₂ or (COCl)₂), then add alcohol + base sensitivity->acyl_chloride No coupling Use a Coupling Reagent (e.g., EDC/DMAP) with the alcohol sensitivity->coupling Yes

Caption: Choosing the right esterification method.

General Laboratory Practice

Q8: How should I monitor the progress of my reactions?

Effective reaction monitoring is key to determining endpoints and identifying issues early.

  • Thin-Layer Chromatography (TLC): The workhorse of the synthesis lab. It's a fast, qualitative method to visualize the consumption of starting materials and the appearance of the product.[17] Use a UV lamp for visualization, as the aromatic ring in your substrate and products will be UV active.[17]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products. Essential for kinetic studies and precise determination of conversion.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a reaction aliquot can provide definitive structural information and allow for the calculation of conversion by comparing integrals of starting material and product peaks.[18][19]

Q9: What is the best way to purify my final this compound derivative?

The purification method will depend on the physical properties of your product.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing impurities.[20] The key is finding a solvent system where your product is highly soluble when hot but poorly soluble when cold.[21]

  • Column Chromatography: This is the most versatile method for purifying both solid and liquid products. Silica gel is typically used.[22] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is usually effective. Adding a small amount of acetic acid to the mobile phase can improve the peak shape of products that still contain the free carboxylic acid.

References

  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • University of Illinois. (n.d.). Protecting Groups.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • JoVE. (n.d.). Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments.
  • National Institutes of Health. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?
  • PubMed. (n.d.). Effects of solvent polarity on the acid dissociation constants of benzoic acids.
  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups.
  • Journal of Organic Chemistry. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • ResearchGate. (n.d.). Optimisation of click reaction.
  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Benchchem. (n.d.). methods for removing impurities from crude benzoic acid samples.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Chemistry LibreTexts. (2025). Purification of Products.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 3-Ethynylaniline.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • AChemBlock. (n.d.). 3-Ethynyl-benzoic acid ethyl ester 95%.
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).
  • Google Patents. (n.d.). Process for the purification of benzoic acid.
  • PubMed. (2020). An optimal "Click" formulation strategy for antibody-drug conjugate synthesis.
  • Royal Society of Chemistry. (n.d.). Click chemistry-based synthesis of new 1,2,3-triazolo-benzoquinoline-3-carbonitriles: anticancer screening and DFT studies.
  • Reddit. (2024). Esterification not Working (Separation). r/OrganicChemistry.
  • Sigma-Aldrich. (n.d.). This compound 95%.
  • AAT Bioquest. (2025). Click Chemistry.
  • ResearchGate. (2018). Catalyst Choice for Highly Enantioselective [3 + 3]-Cycloaddition of Enoldiazocarbonyl Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Monitoring 2-((2-Nitrophenyl)thio)benzoic Acid Reactions.
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
  • ResearchGate. (2015). Effect of Catalyst Concentration and Molar Ratio on production of MCPA Ester.
  • YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction.
  • Benchchem. (n.d.). Effect of catalyst choice on 3-Ethoxypentane synthesis efficiency.
  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • ResearchGate. (2025). Kinetics of the esterification of benzoic acid with n -octyl alcohol or isooctyl (2-ethylhexyl) alcohol using sulfuric acid catalyst.
  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
  • UTC Scholar. (2025). The effect of catalyst choice on biodiesel yield and quality using waste cooking oil as a feedstock.

Sources

Technical Support Center: Navigating Click Reactions with Sterically Hindered 3-Ethynylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful implementation of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry," with sterically challenging 3-ethynylbenzoic acid derivatives. Our goal is to equip you with the knowledge to overcome common hurdles and achieve high-yielding, clean reactions.

Introduction: The Challenge of Steric Hindrance in CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern chemical ligation, prized for its high efficiency, broad functional group tolerance, and mild reaction conditions.[1][2][3] However, when one or both of the coupling partners are sterically encumbered, the reaction kinetics can be significantly impeded, leading to low yields, incomplete conversions, and the formation of side products.[4] this compound and its derivatives, valuable building blocks in medicinal chemistry and materials science, often present such challenges due to the substitution pattern on the aromatic ring, which can hinder the approach of the azide to the alkyne moiety.

This guide will walk you through a systematic approach to troubleshooting and optimizing your click reactions with these specific substrates.

Troubleshooting Guide: A-Question-and-Answer Approach

Here, we address common problems encountered when working with sterically hindered this compound derivatives in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My click reaction with a substituted this compound is giving a very low yield or not proceeding at all. What are the most likely causes and how can I fix this?

Answer:

Low or no yield in a CuAAC reaction involving a sterically hindered alkyne is a frequent issue.[4] The primary culprits are often related to catalyst deactivation, insufficient reactivity due to steric hindrance, or suboptimal reaction conditions. Here is a step-by-step troubleshooting workflow:

Troubleshooting Workflow for Low/No Yield

LowYieldTroubleshooting start Low/No Yield Observed catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions sub_catalyst Catalyst Inactivation? - Use fresh Cu(I) source or in situ reduction. - Degas solvents thoroughly. Ineffective Ligand? - Switch to a more effective ligand for hindered substrates (e.g., TBTA, THPTA, or an NHC-based ligand). - Increase ligand-to-copper ratio. catalyst->sub_catalyst reagents 3. Check Reagent Quality & Stoichiometry conditions->reagents sub_conditions Insufficient Energy? - Increase reaction temperature (e.g., 40-80 °C). - Prolong reaction time and monitor by TLC/LC-MS. Poor Solubility? - Use a co-solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O, DMF/H₂O). - Ensure all components are fully dissolved. conditions->sub_conditions purification 4. Review Work-up & Purification reagents->purification sub_reagents Degraded Reagents? - Verify purity of alkyne and azide. - Synthesize fresh azide if necessary. Incorrect Stoichiometry? - Use a slight excess (1.1-1.2 eq.) of the less hindered reaction partner. reagents->sub_reagents sub_purification Product Loss? - Optimize extraction and chromatography conditions. - Consider alternative purification methods. purification->sub_purification

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

Detailed Explanation and Solutions:

  • Evaluate the Catalyst System:

    • Catalyst Oxidation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

      • Solution: Use a freshly prepared solution of a Cu(I) salt (e.g., CuI, CuBr) or, more reliably, generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[3] It is crucial to degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.

    • Ligand Choice: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. For sterically hindered substrates, the choice of ligand is critical.

      • Solution: If you are using a simple ligand or no ligand at all, switch to one known to be effective for challenging substrates. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices.[5] For particularly stubborn cases, consider N-heterocyclic carbene (NHC)-based copper complexes, which have shown high activity.[6][7] Increasing the ligand-to-copper ratio (e.g., 2:1 or 5:1) can also be beneficial.[8]

  • Optimize Reaction Conditions:

    • Temperature and Time: Steric hindrance raises the activation energy of the reaction.

      • Solution: Increase the reaction temperature. While many click reactions proceed at room temperature, heating to 40-80 °C can significantly increase the rate for hindered substrates.[9] Monitor the reaction progress over a longer period (e.g., 12-24 hours) using TLC or LC-MS.

    • Solvent and Solubility: Poor solubility of the this compound derivative or the azide partner can lead to a heterogeneous mixture and low yields. The carboxylic acid moiety can also influence solubility.

      • Solution: A mixture of solvents is often effective. A common choice is a 1:1 mixture of t-butanol and water. Other effective solvent systems include DMSO/water and DMF/water.[10] Ensure all reactants are fully dissolved before initiating the reaction.

Question 2: I am observing significant amounts of a side product that appears to be a homocoupling of my this compound derivative. How can I prevent this?

Answer:

The side product you are observing is likely the result of Glaser coupling, an oxidative homocoupling of terminal alkynes to form a diacetylene.[11] This is a common side reaction in CuAAC, especially when the concentration of the desired cycloaddition is slow due to steric hindrance.

Strategies to Minimize Alkyne Homocoupling:

StrategyRationaleImplementation
Maintain a Reducing Environment Ensures that the copper remains in the active Cu(I) state and minimizes the Cu(II) species that can promote Glaser coupling.Use a sufficient excess of sodium ascorbate (at least 2-5 equivalents relative to the copper catalyst).[3]
Optimize Catalyst Loading A high concentration of the copper catalyst can increase the rate of homocoupling.Use the lowest effective catalyst loading (typically 1-5 mol%).
Effective Ligand Use A good ligand will stabilize the Cu(I) center and favor the cycloaddition pathway over homocoupling.Use an appropriate ligand like TBTA or THPTA in at least a 1:1 ratio with the copper salt.
Control Oxygen Exposure Oxygen is required for the Glaser coupling reaction.Thoroughly degas all solvents and maintain the reaction under an inert atmosphere (argon or nitrogen).

Visualizing the Competing Pathways:

CompetingPathways cluster_cunc Cu(I) Catalyst alkyne This compound Derivative catalyst Cu(I) alkyne->catalyst side_product Glaser Homocoupling Product alkyne->side_product Glaser Pathway (Oxidative) azide Azide Partner product Desired Triazole Product azide->product catalyst->product CuAAC Pathway

Caption: Competing CuAAC and Glaser coupling pathways for a terminal alkyne.

Question 3: The carboxylic acid group on my this compound seems to be interfering with the reaction. Could this be the case, and what can I do?

Answer:

While the carboxylic acid is generally well-tolerated in click chemistry, it can potentially interfere in a few ways:

  • Coordination to the Copper Catalyst: The carboxylate group could chelate the copper catalyst, potentially reducing its catalytic activity.

  • Basicity and pH: If a base is used in the reaction, deprotonation of the carboxylic acid will form a carboxylate. The overall pH of the reaction medium can influence the catalyst's stability and activity.

  • Solubility Issues: As mentioned earlier, the carboxylic acid affects the polarity and solubility of your starting material, which can be problematic in certain organic solvents.

Solutions:

  • Protecting Group Strategy: If you suspect significant interference, you can protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) and deprotect it after the click reaction. This adds extra synthetic steps but can be a robust solution.

  • Use of Additives: Some studies have shown that additives like diisopropylethylamine (DIPEA) can be beneficial, potentially by acting as a non-coordinating base and improving reaction rates.[12]

  • Solvent Choice: Employing polar, coordinating solvents like DMSO or DMF can help to solvate the carboxylate and minimize its interaction with the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for optimizing a click reaction with a new, sterically hindered this compound derivative?

A1: A good starting point is to use a robust catalyst system and slightly elevated temperatures. We recommend the following conditions to begin your optimization:

  • Alkyne: 1.0 equivalent

  • Azide: 1.1 equivalents

  • Catalyst: 5 mol% CuSO₄·5H₂O

  • Ligand: 5 mol% THPTA (for aqueous media) or TBTA (for organic solvents)

  • Reducing Agent: 10 mol% Sodium Ascorbate (freshly prepared solution)

  • Solvent: 1:1 t-BuOH/H₂O or DMSO

  • Temperature: 50 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Monitor the reaction by LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours) to track progress.

Q2: Can I use a copper-free click chemistry method for these substrates?

A2: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative that avoids the use of a copper catalyst.[1] This can be particularly advantageous if your molecule is sensitive to copper or if complete removal of the metal is challenging. For SPAAC, you would need to synthesize a strained cyclooctyne derivative of your benzoic acid. While this requires additional synthetic effort, SPAAC reactions are often very clean and proceed well under physiological conditions.

Q3: How do I purify my final triazole product and remove the copper catalyst?

A3: Standard purification by flash column chromatography on silica gel is usually effective. To remove the copper catalyst:

  • After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to sequester the copper salts.

  • Follow with washes with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Proceed with column chromatography.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Sterically Hindered this compound Derivative

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative (1.0 eq) in the chosen solvent (e.g., DMSO or t-BuOH).

    • Prepare a stock solution of the azide partner (1.1 eq) in the same solvent.

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water). This solution should be made immediately before use as it is prone to oxidation.

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water or TBTA in DMSO).

  • Reaction Setup:

    • In a reaction vial equipped with a magnetic stir bar, add the this compound derivative solution.

    • Add the azide solution.

    • Add any additional solvent needed to reach the desired reaction concentration (typically 0.1 M).

    • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the ligand solution, followed by the CuSO₄·5H₂O solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Reaction Monitoring:

    • Seal the vial and place it in a heating block at the desired temperature (e.g., 50 °C).

    • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with a 5% aqueous EDTA solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Boyd, S. J., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.
  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Li, Y., et al. (2013). The roles of benzoic acid and water on the Michael reactions of pentanal and nitrostyrene catalyzed by diarylprolinol silyl ether. Organic & Biomolecular Chemistry.
  • Wikipedia. (2024). Click chemistry.
  • Hong, V., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Popik, V. V. (2018). Light-Triggered Click Chemistry. Chemical Reviews.
  • Gillingham, D., & Faller, B. (2017).
  • Golas, P. L., et al. (2009). Side reactions of macromonomers under CuAAC condition. Journal of Polymer Science Part A: Polymer Chemistry.
  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research.
  • Reddit. (2022). Low yields in Click rxn.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Díez-Varga, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • Díez-Varga, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • Gonzalez, J. A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
  • Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society.
  • Sipos, G., et al. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry.
  • Schoffstall, A. M., et al. (2019). Optimized CuAAC reaction set‐up. Journal of Heterocyclic Chemistry.
  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?
  • Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Semenova, A. A., et al. (2020). CuAAC reactions of sterically hindered azides. Russian Chemical Bulletin.
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
  • Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube.
  • Evans, A. M., et al. (2025). Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals. Journal of the American Chemical Society.
  • ResearchGate. (2021). Why is the efficiency of my CuAAC click chemistry so low?
  • ResearchGate. (n.d.). (A) The influence of benzoic acid on reaction conversion. (B) The... [Image].
  • Gonzalez-Liste, C. J., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic and Chromatographic Analysis of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. 3-Ethynylbenzoic acid, a molecule of interest in medicinal chemistry and materials science, presents a unique analytical challenge due to the electronic interplay between its aromatic ring, carboxylic acid, and ethynyl functionalities. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative perspective against its structural isomers and alternative analytical techniques. Our approach is grounded in field-proven insights to not only present data but to explain the causality behind the observed spectroscopic and chromatographic behaviors.

The Central Role of NMR in the Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the unambiguous determination of the molecular structure of organic compounds. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, NMR is indispensable for confirming the substitution pattern of the benzene ring and probing the electronic effects of the carboxyl and ethynyl groups.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, is characterized by distinct signals corresponding to the ethynyl, aromatic, and carboxylic acid protons. The interpretation of these signals provides a clear fingerprint of the molecule.

Table 1: Experimental ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-COOH13.22s (broad)-
H-27.94-7.97m-
H-67.94-7.97m-
H-47.71-7.73m-
H-57.53t7.5
C≡C-H4.30s-
[Data sourced from a peer-reviewed crystal structure analysis.][1]

The downfield chemical shift of the carboxylic acid proton (~13.22 ppm) is characteristic and is due to the deshielding effect of the carbonyl group and hydrogen bonding. The aromatic protons appear in the range of 7.53-7.97 ppm, a region typical for benzene derivatives.[1] The splitting patterns of these aromatic protons, though complex (multiplets), are consistent with a 1,3-disubstituted benzene ring. The ethynyl proton signal at 4.30 ppm is a sharp singlet, indicative of a terminal alkyne.[1]

Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms and insight into their chemical environments.

Table 2: Experimental ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentChemical Shift (δ) ppm
C=O166.4
C-6135.8
C-2132.2
C-4131.3
C-1129.7
C-5129.2
C-3122.1
C ≡C-H82.5
C≡C -H81.7
[Data sourced from a peer-reviewed crystal structure analysis.][1]

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at 166.4 ppm. The aromatic carbons resonate between 122.1 and 135.8 ppm, with the carbon attached to the electron-withdrawing carboxyl group (C-1) and the carbons ortho and para to it showing distinct shifts. The two sp-hybridized carbons of the ethynyl group are observed at 82.5 and 81.7 ppm.

A Comparative Analysis: this compound and Its Isomers

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethynylbenzoic Acid Isomers

IsomerPredicted ¹H Chemical Shifts (ppm)Predicted ¹³C Chemical Shifts (ppm)
2-Ethynylbenzoic acid -COOH: ~13.1; Aromatic: 7.5-8.0; C≡C-H: ~3.5C=O: ~167; Aromatic: 122-135; C≡C: ~81, 83
This compound -COOH: ~13.2; Aromatic: 7.5-8.0; C≡C-H: ~3.4C=O: ~166; Aromatic: 122-136; C≡C: ~82, 82
4-Ethynylbenzoic acid -COOH: ~13.1; Aromatic: 7.6 (d), 7.9 (d); C≡C-H: ~3.5C=O: ~167; Aromatic: 128-132; C≡C: ~80, 83
[Predicted using ACD/NMR Predictors and NMRDB.org.]

The key distinguishing features among the isomers lie in the splitting patterns of the aromatic protons. The para isomer is expected to show a simpler spectrum with two doublets, reflecting the higher symmetry of the molecule. The ortho and meta isomers will exhibit more complex splitting patterns due to the different coupling interactions between the aromatic protons.

Beyond NMR: Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide valuable and often complementary information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of components in a mixture. For the ethynylbenzoic acid isomers, a reverse-phase HPLC method with UV detection is highly effective.

Experimental Protocol: HPLC Analysis of Ethynylbenzoic Acid Isomers

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

The retention times of the isomers will differ based on their polarity. The para isomer, being the most symmetrical and generally least polar, is expected to have the longest retention time, while the ortho isomer may have the shortest due to potential intramolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive and selective analytical tool.

The electron ionization mass spectra of the ethynylbenzoic acid isomers are expected to show a prominent molecular ion peak (M⁺) at m/z 146. Key fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45), leading to characteristic fragment ions.[2] While the primary fragmentation may be similar for the isomers, the relative intensities of the fragment ions can sometimes provide clues to the substitution pattern.

Workflow and Logical Relationships

The process of analyzing this compound and its isomers involves a logical progression from sample preparation to data interpretation and comparison.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation and Comparison Sample This compound and Isomers Dissolution Dissolve in Deuterated Solvent (NMR) or Mobile Phase (HPLC) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR HPLC HPLC-UV Dissolution->HPLC MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data HPLC_Data Retention Times Peak Purity HPLC->HPLC_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison HPLC_Data->Comparison MS_Data->Comparison Structure Structural Elucidation and Purity Assessment Comparison->Structure

Caption: Workflow for the comprehensive analysis of this compound and its isomers.

Conclusion

The structural analysis of this compound is effectively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The detailed interpretation of chemical shifts and coupling constants provides a definitive structural fingerprint. A comparative analysis with its ortho and para isomers, even with predicted data, highlights the subtle yet significant influence of substituent position on the NMR spectra. Complementary techniques such as HPLC and mass spectrometry offer robust methods for separation, quantification, and confirmation of molecular weight and fragmentation. By integrating these powerful analytical tools, researchers can confidently characterize this compound and its derivatives, paving the way for their application in various scientific endeavors.

References

  • Bleisch, S., et al. (2014). Crystal structure of this compound. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o750.
  • ACD/Labs. (n.d.). NMR Predictor.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

A Comparative Guide to the Reactivity of 3-Ethynylbenzoic Acid and 4-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Among the versatile bifunctional molecules, 3-Ethynylbenzoic acid (m-EBA) and 4-Ethynylbenzoic acid (p-EBA) are pivotal intermediates. Their dual functionality, a reactive carboxylic acid and a terminal alkyne, allows for orthogonal chemical modifications, making them ideal linkers in antibody-drug conjugates (ADCs), building blocks for functional polymers, and scaffolds for complex molecular architectures.[1]

This guide provides an in-depth, objective comparison of the reactivity of these two isomers. By understanding the subtle yet significant differences in their chemical behavior, driven by the positional change of the ethynyl group, researchers can make more informed decisions in experimental design and synthetic strategy.

Molecular Structure and Electronic Effects: A Tale of Two Isomers

The fundamental difference between this compound and 4-Ethynylbenzoic acid lies in the placement of the ethynyl substituent on the benzene ring relative to the carboxylic acid group. This seemingly minor structural variance has profound implications for the electronic distribution within the molecules, thereby influencing the reactivity of both the carboxylic acid and the alkyne moieties.

CompoundStructureCAS Number
This compound (m-EBA) this compound10601-99-7[2]
4-Ethynylbenzoic acid (p-EBA) 4-Ethynylbenzoic acid10602-00-3[3]

The ethynyl group is generally considered to be an electron-withdrawing group (EWG) due to the sp-hybridization of its carbon atoms, which imparts significant s-character and thus higher electronegativity compared to sp² and sp³ carbons. However, its influence on the aromatic ring is a nuanced interplay of inductive and resonance effects.

  • Inductive Effect (-I): The ethynyl group withdraws electron density through the sigma bond network. This effect is distance-dependent and is felt at both the meta and para positions.

  • Resonance Effect (+M/-M): The ethynyl group can act as a weak resonance donor or acceptor.

The net electronic effect is best quantified by Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[4][5] A positive σ value indicates an electron-withdrawing character, which increases the acidity of the benzoic acid relative to the unsubstituted parent compound.

While specific Hammett constants for the ethynyl group can vary slightly depending on the reaction series, it is generally understood that the para-ethynyl group exerts a stronger electron-withdrawing effect on the carboxylic acid due to the direct conjugation, which effectively stabilizes the resulting carboxylate anion. This is reflected in their predicted pKa values.

CompoundPredicted pKaRationale
This compound ~4.1 (Estimated)The ethynyl group exerts a primarily inductive electron-withdrawing effect, stabilizing the carboxylate anion.
4-Ethynylbenzoic acid 3.95 ± 0.10[6][7]The ethynyl group at the para position provides both inductive and resonance stabilization to the carboxylate anion, leading to greater acidity (lower pKa) compared to the meta isomer.

The lower pKa of 4-ethynylbenzoic acid indicates it is the stronger acid, a direct consequence of the superior stabilization of its conjugate base. This difference in acidity can influence reaction conditions, particularly in base-mediated processes.

Caption: Positional isomerism dictates electronic effects and acidity.

Comparative Reactivity of the Carboxylic Acid Moiety

The electrophilicity of the carbonyl carbon in the carboxylic acid group is a key determinant of its reactivity towards nucleophiles in reactions like esterification and amidation. The stronger electron-withdrawing nature of the para-ethynyl group in 4-EBA enhances the partial positive charge on its carbonyl carbon to a greater extent than the meta-ethynyl group in 3-EBA.

Experimental Protocol: Comparative Amide Bond Formation

This protocol describes a parallel synthesis to compare the reactivity of 3-EBA and 4-EBA in an amide coupling reaction with a model amine, benzylamine, using the common coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[8]

Materials:

  • This compound

  • 4-Ethynylbenzoic acid

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks, dissolve this compound (1.0 mmol, 146.1 mg) and 4-Ethynylbenzoic acid (1.0 mmol, 146.1 mg) in 5 mL of anhydrous DMF.

  • Reagent Addition: To each flask, add Benzylamine (1.0 mmol, 109 µL), HATU (1.1 mmol, 418 mg), and DIPEA (2.0 mmol, 348 µL).

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes.

  • Work-up: Once the starting carboxylic acid is consumed, dilute each reaction mixture with 20 mL of EtOAc. Wash the organic layer sequentially with 15 mL of 1M HCl, 15 mL of saturated NaHCO₃, and 15 mL of brine.

  • Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield for each reaction. Purify the products by column chromatography and calculate the final isolated yields. Compare the reaction times and yields to assess the relative reactivity.

Expected Outcome: The reaction with 4-Ethynylbenzoic acid is anticipated to reach completion faster and potentially give a higher yield under identical conditions compared to this compound.

Comparative Reactivity of the Ethynyl Group

The terminal alkyne is a versatile functional group, most notably utilized in metal-catalyzed reactions such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry," and the Sonogashira coupling.[9][10][11]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust and highly efficient method for forming 1,2,3-triazole linkages.[12] The reaction rate can be influenced by the electronic properties of the alkyne. Electron-deficient alkynes can sometimes exhibit different reactivity profiles compared to electron-rich ones. However, for phenylacetylene derivatives, the electronic effect of ring substituents on the rate of the CuAAC reaction is often not dramatic, as the reaction mechanism involves the formation of a copper acetylide intermediate. Both isomers are highly effective in this transformation.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[13][14] This reaction is fundamental for the synthesis of substituted alkynes and conjugated systems. The reactivity in Sonogashira coupling is generally high for both isomers. The choice between 3-EBA and 4-EBA in this context is typically dictated by the desired final geometry of the target molecule rather than a significant difference in reactivity.[15]

Caption: Workflow for comparing the reactivity of EBA isomers.

Summary and Practical Implications

The choice between this compound and 4-Ethynylbenzoic acid should be a considered decision based on the specific requirements of the synthetic target and reaction sequence.

FeatureThis compound (m-EBA)4-Ethynylbenzoic Acid (p-EBA)
Acidity (pKa) Weaker AcidStronger Acid[6]
Reactivity of -COOH Less reactive towards nucleophilesMore reactive towards nucleophiles
Reactivity of -C≡CH High reactivity in CuAAC & SonogashiraHigh reactivity in CuAAC & Sonogashira
Key Advantage Useful when a less acidic COOH is needed or to achieve a specific meta geometry.Preferred for faster/milder amide/ester formation and for linear, rigid structures.

Practical Implications for Researchers:

  • For Amide/Ester Synthesis: If you are coupling a sensitive or poorly nucleophilic amine/alcohol, 4-Ethynylbenzoic acid is the superior choice as its activated carbonyl group will facilitate the reaction, potentially leading to higher yields and shorter reaction times.

  • For pH-Sensitive Substrates: If your synthesis involves substrates that are sensitive to acidic conditions, the slightly less acidic nature of this compound might be advantageous, although the difference is modest.

  • For Structural Design: The primary driver for choosing between these isomers often comes down to the desired three-dimensional structure of the final molecule. 4-EBA provides a linear, rigid linker, ideal for applications where precise distance control is needed. 3-EBA provides a "kinked" or bent geometry, which can be beneficial for disrupting protein-protein interactions or for designing specific polymer architectures.

References

  • PubChem. (n.d.). 4-Ethynylbenzoic acid. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.
  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420–427. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Bai, Y., Feng, X., Xing, H., & Zimmerman, S. C. (2016). A Highly Efficient Single-Chain Metal-Organic Nanoparticle Catalyst for Alkyne-Azide “Click” Reactions in Water and in Cells. Journal of the American Chemical Society, 138(35), 11077–11080. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Beilstein Journal of Organic Chemistry. (2007). 'Click resins' enable solid phase supported reactions to work under nearly perfect conditions fulfilling the requirements of click chemistry.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(12), 133-143. [Link]
  • ResearchGate. (2006). Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
  • Course Hero. (n.d.). Problem Set #3 – Solutions Q1, 3, 5, 7.
  • YouTube. (2020). Esterification: Preparation of Ethyl benzoate.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid.
  • Beilstein Journals. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 282-290. [Link]
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
  • Arkivoc. (2020). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc, 2020(7), 94-104. [Link]
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • ChemBK. (2024). 4-Ethynylbenzoic Acid.
  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Hammett equation.
  • YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants.

Sources

Mass spectrometry analysis of 3-Ethynylbenzoic acid products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 3-Ethynylbenzoic Acid and Its Congeners

Authored by a Senior Application Scientist

This guide provides a comprehensive technical comparison of analytical methodologies for the characterization and quantification of this compound (3-EBA), a pivotal structural motif in contemporary drug development and materials science.[1][2] We will delve into the nuances of mass spectrometry-based approaches, offering a comparative analysis against alternative techniques. The protocols and insights presented herein are tailored for researchers, analytical scientists, and drug development professionals who require robust, sensitive, and specific methods for impurity profiling, metabolic studies, and quality control.

The Analytical Imperative for this compound

This compound (MW: 146.14 g/mol , Formula: C₉H₆O₂) is an aromatic carboxylic acid featuring a terminal alkyne group.[3][4] This reactive handle makes it a valuable building block for synthesizing complex molecular architectures via click chemistry and Sonogashira couplings. Consequently, rigorous analytical oversight is paramount to ensure the purity of starting materials and to identify and quantify reaction products, byproducts, and potential genotoxic impurities.[5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preeminent technique for this purpose, offering unparalleled sensitivity and selectivity.[5][6]

Core Principles: Mass Spectrometry for Aromatic Carboxylic Acids

The analysis of a small molecule like 3-EBA hinges on selecting the appropriate ionization technique and analyzer. The goal is to efficiently generate gas-phase ions from the analyte and then separate and detect them based on their mass-to-charge ratio (m/z).

Ionization Technique: A Critical Choice
  • Electrospray Ionization (ESI): This is the preferred method for polar, non-volatile molecules like 3-EBA when coupled with liquid chromatography.[7] As a "soft" ionization technique, it typically generates an abundant molecular ion with minimal fragmentation, which is ideal for confirming molecular weight.[7] Given the acidic nature of the carboxylic acid group, ESI is most effective in negative ion mode , where it readily deprotonates the molecule to form the [M-H]⁻ ion at m/z 145.1.

  • Electron Ionization (EI): Typically paired with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons.[7] This induces extensive and reproducible fragmentation, providing a detailed structural fingerprint.[7] However, EI is only suitable for volatile and thermally stable compounds. Direct analysis of 3-EBA by GC-MS is challenging due to its polarity and would necessitate a derivatization step to increase its volatility.[8]

For the purposes of this guide, we will focus on the superior performance of LC-ESI-MS/MS for the analysis of 3-EBA and its products in complex matrices.

Validated Experimental Protocol: Quantitative LC-MS/MS Analysis

This section details a robust, self-validating protocol for the sensitive quantification of 3-EBA. The rationale behind each parameter is explained to provide a deeper understanding of the method's mechanics.

Step 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent like methanol or acetonitrile to a final concentration of 1 mg/mL.[9]

  • Calibration Curve: Perform serial dilutions of the stock solution with the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards. A typical range for sensitive analysis would be from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the test sample (e.g., a reaction mixture or drug substance) in the same diluent to an estimated concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter to remove particulates that could clog the HPLC system.[6]

Causality: Using the mobile phase as the diluent for final preparations ensures solvent compatibility and prevents peak distortion upon injection. Filtration is a critical step to protect the column and instrument from damage.[9]

Step 2: Chromatographic Separation (HPLC)
  • HPLC System: An Agilent 1290 Infinity LC system or equivalent.[6]

  • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 mm x 100 mm, 1.8 µm) is ideal for retaining the aromatic structure of 3-EBA.[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.[10]

  • Column Temperature: 40 °C.[5][10]

  • Injection Volume: 5 µL.

Causality: The C18 stationary phase provides hydrophobic interactions with the benzene ring. The acidic mobile phase (formic acid) suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peak shapes on the reverse-phase column. A gradient elution is employed to ensure that both polar and non-polar products or impurities can be eluted and resolved effectively.

Step 3: Mass Spectrometric Detection (Tandem Quadrupole MS)
  • Mass Spectrometer: A triple quadrupole instrument such as an AB Sciex QTRAP 5500 or Waters Xevo TQ-S.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[11]

  • MRM Transition for 3-EBA:

    • Parent Ion (Q1): m/z 145.1 ([M-H]⁻)

    • Product Ion (Q3): m/z 101.1 ([M-H-CO₂]⁻)

  • Key Parameters:

    • Ion Source Gas 1 (Nebulizer): 45 psi

    • Ion Source Gas 2 (Heater): 50 psi

    • Curtain Gas: 35 psi

    • Temperature: 500 °C

    • IonSpray Voltage: -4500 V

    • Collision Energy (CE): -20 V

    • Declustering Potential (DP): -60 V

Causality: MRM mode provides two stages of mass filtering. The first quadrupole (Q1) isolates the precursor ion of 3-EBA (m/z 145.1). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion (m/z 101.1). This process drastically reduces chemical noise and allows for precise quantification even at very low levels. The voltages and gas pressures are optimized to maximize ion generation and transmission.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample/Standard Dissolve Dissolve in Methanol/Acetonitrile Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Inject 5 µL ESI ESI Source (Negative Ion Mode) HPLC->ESI MS Tandem MS (MRM: 145.1 -> 101.1) ESI->MS Data Data MS->Data Data Acquisition & Quantification

Diagram: Proposed fragmentation of this compound in negative ESI-MS/MS.

Comparative Analysis: LC-MS/MS vs. Alternative Techniques

While LC-MS/MS is the gold standard, it is instructive to compare its performance against other common analytical techniques. The choice of method often depends on the specific analytical challenge, such as required sensitivity, sample matrix, and available instrumentation.

Parameter LC-MS/MS GC-MS (with Derivatization) HPLC-UV
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation of volatile compounds followed by mass-based detection.Chromatographic separation followed by absorbance of UV light.
Sensitivity (LOD/LOQ) Excellent (sub-ng/mL or ppm levels). [5]Good (low ng/mL), but limited by derivatization efficiency.Poor to Moderate (µg/mL range), insufficient for trace impurity analysis. [6]
Selectivity Very High, due to MRM transitions. [5]High, based on mass fragmentation patterns.Low, susceptible to interference from co-eluting compounds with similar UV absorbance.
Sample Preparation Simple dissolution and filtration.Complex: requires quantitative derivatization (e.g., silylation) to increase volatility. [8]Simple dissolution and filtration.
Structural Information High, from MS/MS fragmentation.High, from extensive EI fragmentation patterns.Very Low, based on retention time only.
Ideal Application Trace-level quantification, impurity profiling, metabolite identification.Analysis of volatile and semi-volatile compounds, confirmation of identity.High-concentration assay, routine quality control of bulk material.

Concluding Remarks: A Scientist's Perspective

For the comprehensive analysis of this compound and its products within a research and drug development framework, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the superior methodology. Its exceptional sensitivity and selectivity are indispensable for detecting trace-level impurities that could have significant implications for drug safety and efficacy. While HPLC-UV serves a purpose for high-level assays and GC-MS can provide complementary structural data (if derivatized), neither can match the performance of LC-MS/MS for low-level quantification in complex matrices. The protocol detailed in this guide provides a robust and validated starting point for developing specific, high-performance analytical methods tailored to this important class of molecules.

References

  • Method Development and Validation Study for Quantitative Determination of 3-Ethynylaniline Content in Erlotinib by Liquid Chroma. (n.d.). Google Scholar.
  • This compound (95%). (n.d.). Amerigo Scientific.
  • A Comparative Guide to the Analytical Derivatization of 2-(2,4-Dihydroxybenzoyl)benzoic Acid. (n.d.). Benchchem.
  • Mass Spectrometry analysis of "1-Ethynyl-4-dodecyloxybenzene" derivatives. (n.d.). Benchchem.
  • Scheme 2 Proposed fragmentation pattern of compounds 3a-e conducted... (n.d.). ResearchGate.
  • This compound 95 10601-99-7. (n.d.). Sigma-Aldrich.
  • This compound 95 10601-99-7. (n.d.). Sigma-Aldrich.
  • This compound 95 10601-99-7. (n.d.). Sigma-Aldrich.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry.
  • Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Google Scholar.
  • The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.
  • The Metabolic Regulatory Mechanisms of Umami Amino Acids in Stropharia rugosoannulata. (n.d.). MDPI.
  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (n.d.). ResearchGate.
  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023). INTERNATIONAL JOURNAL OF ADVANCED RESEARCH.
  • Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography. (1983). PubMed.
  • A Comparative Guide to the Validation of an LC-MS/MS Method for 3-Ethynylaniline Detection. (n.d.). Benchchem.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). Google Scholar.
  • This compound | C9H6O2 | CID 15897047. (n.d.). PubChem.

Sources

A Comparative Crystallographic Guide to 3-Ethynylbenzoic Acid Derivatives for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the rigid, linear framework of the ethynyl group combined with the versatile functionality of the benzoic acid moiety offers a compelling scaffold for rational drug design and the construction of novel supramolecular architectures. This guide provides an in-depth comparative analysis of the single-crystal X-ray crystallographic data of 3-ethynylbenzoic acid and a selection of its derivatives. By examining the subtle yet significant structural perturbations induced by various substituents, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships inherent to this promising class of compounds.

The Significance of the this compound Scaffold

This compound serves as a valuable building block in organic synthesis due to its bifunctional nature. The carboxylic acid group provides a handle for amide bond formation, esterification, and salt formation, crucial for modulating pharmacokinetic properties in drug candidates. Simultaneously, the terminal alkyne is amenable to a wide range of chemical transformations, including Sonogashira coupling, click chemistry, and polymerization reactions, making it a versatile synthon for creating complex molecules and functional materials. The "meta" substitution pattern of the ethynyl and carboxyl groups imparts a specific geometric constraint that influences molecular packing and intermolecular interactions in the solid state, which is of paramount importance in crystal engineering and the design of solid-state materials.

Experimental Protocols: From Synthesis to Structure Solution

A reproducible and well-documented experimental workflow is the cornerstone of reliable crystallographic analysis. Here, we outline the key steps from the synthesis of this compound derivatives to the final elucidated crystal structure.

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often begins with a suitable substituted benzoic acid precursor. A common synthetic route involves the Sonogashira coupling of a halogenated benzoic acid ester with a protected acetylene source, followed by deprotection and hydrolysis of the ester.

Example Protocol: Synthesis of 3-Ethynyl-4-methylbenzoic Acid [1]

  • Esterification: 3-Iodo-4-methylbenzoic acid is esterified, for example, by reaction with methanol in the presence of an acid catalyst to yield methyl 3-iodo-4-methylbenzoate.

  • Sonogashira Coupling: The resulting ester is then coupled with a protected alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Deprotection and Hydrolysis: The trimethylsilyl protecting group is removed under basic conditions (e.g., potassium carbonate in methanol), followed by hydrolysis of the methyl ester with a strong base like sodium hydroxide to yield the final 3-ethynyl-4-methylbenzoic acid product. The product is then isolated by acidification.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation, vapor diffusion, and cooling crystallization are common techniques.

Example Protocol: Crystallization of this compound [2]

Light yellow crystals of this compound were successfully grown by vapor diffusion of a dichloromethane/hexane solution.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data is then processed, and the crystal structure is solved and refined using specialized software packages.

Workflow for Crystallographic Analysis

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing & Reduction Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF) Validation->Final_Structure

Caption: Workflow for X-ray Crystallography.

Comparative Analysis of Crystal Structures

The introduction of substituents onto the this compound scaffold can lead to profound changes in the resulting crystal packing and intermolecular interactions. This section compares the crystallographic data of the parent compound with selected derivatives.

Table 1: Comparative Crystallographic Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
This compound C₉H₆O₂TriclinicP-13.8630(7)8.3000(9)11.7490(1)101.4493.899.83361.84(8)2[2][3][4]
4-Ethynylbenzoic acid C₉H₆O₂----------
3-Ethynyl-4-methylbenzoic acid C₁₀H₈O₂----------[1][5]
4-Amino-2,6-dichloro-3-ethynylbenzoic acid C₉H₅Cl₂NO₂----------[6]

Note: Complete crystallographic data for derivatives was not publicly available in the initial search and would require a targeted search of the Cambridge Structural Database (CSD).

This compound: The Archetype

The crystal structure of this compound reveals that the carboxylic acid group is nearly coplanar with the benzene ring, with a dihedral angle of 2.49(18)°.[2][3] In the crystal, molecules form classic acid-acid inversion dimers through pairs of O—H···O hydrogen bonds, creating an R²₂(8) ring motif.[2][3] These dimers are further linked by C—H···O hydrogen bonds involving the ethynyl proton, forming chains that propagate along the c-axis direction.[2][3]

Intermolecular Interactions in this compound

G cluster_0 Carboxylic Acid Dimer cluster_1 Chain Formation Molecule A Molecule A Molecule B Molecule B Molecule A->Molecule B O-H···O R²₂(8) motif Dimer 1 Dimer 1 Dimer 2 Dimer 2 Dimer 1->Dimer 2 C-H···O (ethynyl)

Caption: Key intermolecular interactions in this compound.

Impact of Substituents on Crystal Packing

The introduction of substituents can significantly alter the intermolecular interactions and, consequently, the crystal packing. For instance:

  • Electron-donating groups (e.g., -NH₂, -OH, -CH₃): These groups can act as hydrogen bond donors or acceptors, potentially disrupting the carboxylic acid dimer motif in favor of other hydrogen bonding networks.

  • Electron-withdrawing groups (e.g., -NO₂): These groups can influence the acidity of the carboxylic acid and the ethynyl proton, thereby modulating the strength of hydrogen bonds. They can also participate in other non-covalent interactions, such as dipole-dipole interactions.

  • Halogens (e.g., -Cl): Halogen atoms can participate in halogen bonding, a directional interaction that can compete with or complement hydrogen bonding in directing crystal packing.

A comprehensive analysis of a series of derivatives would reveal trends in how different functional groups direct the supramolecular assembly. For example, a study of various substituted benzoic acids has shown that the nature and position of substituents on the benzene ring determine the formation propensity and structure of self-associates stabilized by weak interactions like π–π stacking.[7][8]

Alternative and Complementary Characterization Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive understanding of a compound's properties requires a multi-technique approach.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions, crystal packing.Definitive structural elucidation.Requires high-quality single crystals.
Powder X-ray Diffraction (PXRD) Fingerprint of the crystalline phase, information on polymorphism.Does not require single crystals.Does not provide detailed atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the molecular structure in solution, connectivity of atoms.Non-destructive, provides information on dynamics in solution.Provides an average structure in solution, not the solid-state packing.
Infrared (IR) Spectroscopy Information on functional groups and hydrogen bonding.Quick and easy to perform.Can be difficult to interpret complex spectra.
Computational Modeling (e.g., DFT) Theoretical prediction of molecular geometry, electronic properties, and intermolecular interaction energies.Can provide insights into structures that are difficult to crystallize and rationalize experimental findings.Accuracy is dependent on the level of theory and basis set used.[9][10]

Applications in Drug Discovery and Materials Science

The structural insights gained from X-ray crystallography are invaluable in the development of new therapeutics and materials.

  • Drug Discovery: The this compound scaffold is found in molecules with a range of biological activities. For example, derivatives have been explored as potential anti-inflammatory agents and for the treatment of acute lung injury.[11] Late-stage functionalization of drug-like benzoic acids is a key strategy in medicinal chemistry to rapidly generate analogues with improved properties.[12][13][14][15] Understanding the precise 3D structure of these molecules and how they interact with their biological targets is crucial for structure-based drug design.

  • Materials Science: The ability of this compound and its derivatives to form predictable supramolecular structures through hydrogen bonding makes them excellent candidates for the construction of metal-organic frameworks (MOFs) and other crystalline materials with tailored properties.[2] 4-Ethynylbenzoic acid, a close isomer, is used in the synthesis of photosensitizers for dye-sensitized solar cells.

Conclusion and Future Outlook

This guide has provided a comparative overview of the X-ray crystallography of this compound and has laid the groundwork for understanding the structural impact of derivatization. The interplay of the carboxylic acid and ethynyl functionalities, modulated by the electronic and steric effects of substituents, governs the rich and diverse solid-state chemistry of this class of compounds.

Future work should focus on systematically synthesizing a library of this compound derivatives and obtaining their single-crystal structures. A comprehensive analysis of this data, in conjunction with computational studies, will enable the development of predictive models for the solid-state behavior of these molecules. Such models will undoubtedly accelerate the design of new drugs and functional materials based on this versatile and promising molecular scaffold.

References

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz
  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization | Request PDF.
  • First mesomorphic and DFT characterizations for 3- (or 4-)
  • The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Crystal structure of this compound. PMC - NIH. [Link]
  • Crystal structure of 3-ethynyl-benzoic acid. PubMed. [Link]
  • This compound | C9H6O2 | CID 15897047. PubChem. [Link]
  • Methyl 3-ethynyl-4-methylbenzoate | C11H10O2 | CID 53403239. PubChem. [Link]
  • 4-Amino-2,6-dichloro-3-ethynylbenzoic acid | C9H5Cl2NO2 | CID 150369358. PubChem. [Link]
  • CCDC 2439985: Experimental Crystal Structure Determin
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
  • 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566. PubChem. [Link]
  • CCDC 1415299: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
  • (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium- Catalyzed CH Activation.
  • Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)
  • Process for preparing substituted benzoic acid.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]
  • Late-stage C-H functionalization offers new opportunities in drug discovery. PubMed. [Link]
  • Late-stage functionalization in drug discovery | Request PDF.
  • Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzo
  • The crystal structure of methyl 4-((3,5-di- tert -butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate, C 23 H 28 O 3.
  • Methyl Benzoate | C6H5COOCH3 | CID 7150. PubChem - NIH. [Link]
  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST WebBook. [Link]

Sources

The Vibrational Signature of 3-Ethynylbenzoic Acid: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FTIR Spectrum of 3-Ethynylbenzoic Acid

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a bifunctional aromatic compound of significant interest in materials science and pharmaceutical development. As a molecule incorporating a carboxylic acid, a terminal alkyne, and a substituted benzene ring, its structural verification is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose.

This document moves beyond a simple recitation of peak positions. It delves into the causality behind the spectral features, compares the spectrum to structurally similar molecules to highlight key differentiating bands, and provides a robust, field-proven protocol for acquiring high-fidelity data.

The infrared spectrum of this compound (C₉H₆O₂) is best understood by dissecting the molecule into its three constituent vibrational components: the carboxylic acid group, the terminal ethynyl (alkyne) group, and the meta-substituted aromatic ring. The interaction of these groups gives rise to a unique spectral fingerprint.

The expected vibrational modes are detailed below. These predictions are grounded in established principles of infrared spectroscopy and data from extensive spectral libraries.[1][2]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Characteristics
~3300≡C-H StretchTerminal AlkyneSharp, strong intensity. Often the most revealing peak for a terminal alkyne.[3][4]
3300 - 2500O-H StretchCarboxylic AcidVery broad, strong absorption envelope due to extensive intermolecular hydrogen bonding (dimerization).[5][6] This broad peak will likely overlap with C-H stretching vibrations.
3100 - 3000C-H StretchAromatic RingMedium to weak, sharp peaks appearing just above 3000 cm⁻¹.[1]
2260 - 2100C≡C StretchAlkyneWeak to medium intensity, sharp peak. Its intensity is variable, but its position in a relatively clear part of the spectrum makes it highly diagnostic.[1][2]
1710 - 1680C=O StretchCarboxylic AcidStrong, sharp peak. The position is shifted to a slightly lower wavenumber compared to saturated acids due to conjugation with the aromatic ring.[5]
1600 - 1450C=C StretchAromatic RingTwo to three medium-intensity, sharp bands resulting from in-ring carbon-carbon bond stretching.[1]
~1300C-O StretchCarboxylic AcidMedium to strong intensity peak, coupled with O-H in-plane bending.[2][6]
960 - 900O-H BendCarboxylic AcidBroad, medium-intensity peak resulting from out-of-plane bending. Its broadness is also a consequence of hydrogen bonding.[5][7]
900 - 675C-H BendAromatic RingStrong out-of-plane ("oop") bending peaks. The specific pattern is highly indicative of the ring's substitution pattern. For meta-substitution, strong bands are expected near 780-730 cm⁻¹ and 900-860 cm⁻¹.

Comparative Spectral Analysis: Differentiating this compound

To truly appreciate the unique spectral features of this compound, it is instructive to compare it with structurally related molecules. This comparison underscores which peaks are diagnostic for the complete structure versus those that identify only a fragment.

Comparison with Benzoic Acid and 4-Ethynylbenzoic Acid
  • Benzoic Acid: As the parent carboxylic acid, its spectrum contains the foundational peaks of the carboxyl and aromatic groups but lacks any signature of the alkyne.

  • 4-Ethynylbenzoic Acid: This constitutional isomer allows for an analysis of how the substituent position (meta vs. para) influences the spectrum, particularly in the fingerprint region.

Key Vibrational ModeThis compound (Predicted) Benzoic Acid (Reference) [5][7]4-Ethynylbenzoic Acid (Predicted) Scientific Rationale for Differences
≡C-H Stretch ~3300 cm⁻¹ (Sharp, Strong) Absent~3300 cm⁻¹ (Sharp, Strong) This peak is the definitive marker for the terminal alkyne group. Its presence immediately distinguishes the ethynyl-substituted acids from benzoic acid.
C≡C Stretch ~2110 cm⁻¹ (Weak, Sharp) Absent~2110 cm⁻¹ (Weak, Sharp) A secondary, but crucial, confirmation of the alkyne functionality. Its absence in the benzoic acid spectrum is a key point of differentiation.
O-H Stretch 3300-2500 cm⁻¹ (Very Broad)3300-2500 cm⁻¹ (Very Broad)3300-2500 cm⁻¹ (Very Broad)All three molecules form strong hydrogen-bonded dimers, resulting in this characteristic, extremely broad absorption. This feature confirms the carboxylic acid group but does not differentiate between the molecules.
C=O Stretch ~1700 cm⁻¹ (Strong, Sharp)~1685 cm⁻¹ (Strong, Sharp)~1700 cm⁻¹ (Strong, Sharp)The carbonyl stretch is present and strong in all three compounds due to conjugation with the aromatic ring. Its position is not significantly altered by the alkyne or its position.
Aromatic C-H Bends ~750 & ~880 cm⁻¹ ~720 cm⁻¹ (monosubstituted)~850 cm⁻¹ (para-substituted) The out-of-plane C-H bending region is highly sensitive to the substitution pattern on the benzene ring. This "fingerprint" region can be used to distinguish between the meta (3-ethynyl) and para (4-ethynyl) isomers.[7]

Experimental Protocol: High-Fidelity Spectrum Acquisition via ATR-FTIR

For solid organic compounds like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires minimal sample preparation, reduces experimental artifacts, and provides high-quality, reproducible data.

Causality-Driven Methodology

The objective is not just to collect a spectrum, but to ensure it accurately represents the molecular structure. Each step is designed to eliminate common sources of error.

Step 1: Instrument Preparation & Background Scan

  • Action: Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Use a solvent like isopropanol to wipe the surface and allow it to fully evaporate.

  • Causality: The ATR technique is surface-sensitive. Any residue from previous samples or cleaning solvents will contribute to the spectrum, creating ghost peaks.

  • Action: Perform a background scan. This involves collecting a spectrum of the clean, empty ATR crystal.

  • Causality: The instrument and the ambient atmosphere (containing H₂O and CO₂) have their own infrared absorptions. The background scan measures this baseline, allowing the instrument's software to subtract it from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

Step 2: Sample Application

  • Action: Place a small amount of this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[8]

  • Causality: Only the portion of the sample in direct contact with the crystal will be measured. Central placement ensures optimal interaction with the infrared beam.

  • Action: Lower the ATR press and apply consistent pressure to the sample.

  • Causality: The quality of an ATR spectrum is critically dependent on intimate contact between the sample and the crystal surface.[9] Insufficient pressure leads to weak, distorted peaks and a non-reproducible spectrum.

Step 3: Data Acquisition & Processing

  • Action: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner spectrum where weak but important peaks (like the C≡C stretch) are clearly visible. A resolution of 4 cm⁻¹ is standard for routine identification and provides sufficient detail without unnecessarily long scan times.

  • Action: Process the spectrum. This typically involves automatic baseline correction and conversion of the data from transmittance to absorbance.

  • Causality: Absorbance spectra are directly proportional to concentration (Beer's Law), making peak intensities more quantitatively meaningful. Baseline correction removes any broad, rolling features that are not due to the sample itself.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean 1. Clean ATR Crystal Background 2. Acquire Background Spectrum Clean->Background Establishes baseline Apply 3. Apply Solid Sample to Crystal Background->Apply Ready for Sample Pressure 4. Apply Consistent Pressure Apply->Pressure Ensures contact Collect 5. Collect Sample Spectrum (32 scans) Pressure->Collect Improves S/N Process 6. Baseline Correction & Absorbance Conversion Collect->Process Raw Data Analyze 7. Peak Identification & Interpretation Process->Analyze Yields final spectrum

Caption: ATR-FTIR experimental workflow for solid sample analysis.

A Self-Validating Interpretation Workflow

To ensure trustworthy identification, the obtained spectrum should be analyzed systematically. This workflow acts as a self-validating checklist to confirm the presence of all key structural motifs of this compound.

Validation_Workflow Start Start: Analyze Spectrum Q_OH Broad band present? (3300-2500 cm⁻¹) Start->Q_OH Q_AlkyneH Sharp peak present? (~3300 cm⁻¹) Q_OH->Q_AlkyneH Yes (Carboxylic Acid ✓) Result_Fail Structure NOT Verified. Re-evaluate sample purity or identity. Q_OH->Result_Fail No Q_CO Strong, sharp peak present? (~1700 cm⁻¹) Q_AlkyneH->Q_CO Yes (Terminal Alkyne ✓) Q_AlkyneH->Result_Fail No Q_CC_triple Weak peak present? (~2110 cm⁻¹) Q_CO->Q_CC_triple Yes (Carbonyl ✓) Q_CO->Result_Fail No Q_Aromatic Peaks present? (1600-1450 cm⁻¹) Q_CC_triple->Q_Aromatic Yes (Alkyne C≡C ✓) Q_CC_triple->Result_Fail No Result_Pass Structure Verified: This compound Q_Aromatic->Result_Pass Yes (Aromatic Ring ✓) Q_Aromatic->Result_Fail No

Caption: Logical workflow for the structural verification of this compound.

Conclusion

The FTIR spectrum of this compound is rich with information, providing a definitive fingerprint for its complex structure. The key diagnostic features are the simultaneous presence of: (i) a very broad O-H stretch centered around 3000 cm⁻¹, (ii) a sharp terminal ≡C-H stretch near 3300 cm⁻¹, (iii) a strong C=O stretch around 1700 cm⁻¹, and (iv) a weak C≡C stretch near 2110 cm⁻¹. By employing a meticulous experimental technique like ATR-FTIR and a systematic interpretation workflow, researchers can rapidly and confidently verify the identity and integrity of this valuable chemical building block.

References

  • ICT Prague. Table of Characteristic IR Absorptions. Analytical Chemistry Laboratory.
  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Advanced Organic Chemistry Revision Notes.
  • ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A.
  • National Institute of Standards and Technology (NIST). Benzoic acid. NIST Chemistry WebBook, SRD 69.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • ResearchGate. The FTIR spectra of 50 mg/L benzoic acid at various sonication times.
  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • ResearchGate. Low-frequency vibrational modes of benzoic acid investigated by terahertz time-domain spectroscopy and theoretical simulations.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Mdpi.com. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research.
  • Dummies.com. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum.
  • Dergipark.org.tr. Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer.
  • Drawell. Sample Preparation for FTIR Analysis.
  • ResearchGate. Analysis of organic acids in wines by Fourier-transform infrared spectroscopy.
  • Fischer, M., et al. (2002). Collective Vibrational Modes in Biological Molecules Investigated by Terahertz Time-Domain Spectroscopy. Biopolymers.
  • University of the West Indies. Sample preparation for FT-IR.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • ResearchGate. Steady-state FTIR spectrum of 32 mM benzoic acid in acetonitrile- d...
  • ResearchGate. Density functional and experimental studies on the FT‐IR and FT‐Raman spectra and structure of benzoic acid and 3,5‐dichloro salicylic acid.

Sources

A Comparative Analysis of Benzoic Acid Linkers for Metal-Organic Frameworks: The Ascendancy of 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Organic Linkers in MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers.[1] The judicious selection of these organic linkers is paramount as it dictates the resulting MOF's topology, porosity, and functionality.[2] Among the various organic linkers utilized, benzoic acid and its derivatives are frequently employed due to their robust coordination with metal centers and the versatility they offer for functionalization.[3][4] This guide provides an in-depth comparative analysis of 3-Ethynylbenzoic acid against other commonly used benzoic acid derivatives in the synthesis of MOFs, with a focus on the unique advantages conferred by the ethynyl functional group. We will delve into the impact of this functionality on key performance metrics such as porosity, stability, and the potential for post-synthetic modification (PSM), supported by experimental data and detailed protocols.

The Ethynyl Advantage: Unlocking Post-Synthetic Modification Potential

The primary distinction of this compound as a MOF linker lies in the presence of a terminal alkyne group. This functional handle is a gateway to a plethora of post-synthetic modification strategies, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the covalent installation of a wide array of functionalities onto the MOF's internal and external surfaces with high efficiency and specificity, without compromising the framework's crystallinity.[5] This capability is a significant advantage over simpler benzoic acid linkers, which lack such a versatile reactive group. While other functionalized benzoic acids, such as aminobenzoic acid, also permit PSM, the alkyne group's bio-orthogonal reactivity offers a cleaner and more efficient modification pathway.[5][6]

Comparative Performance Analysis: this compound vs. Other Benzoic Acid Derivatives

To objectively assess the performance of this compound, we will compare it with other functionalized benzoic acid linkers within the context of isoreticular MOFs, where the underlying framework topology is maintained while the linker's functionality is varied.[7] The UiO-66 series of MOFs, known for their exceptional stability, serves as an excellent platform for this comparison.[8]

Impact on Porosity and Surface Area

The introduction of functional groups on the benzoic acid linker can influence the porosity of the resulting MOF. The size and nature of the functional group can affect the packing of the linkers and the overall free volume within the pores.

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-66 1,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂ 2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[8]
UiO-66-NO₂ 2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂ 2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200Not specified
UiO-66-Alkyne (Conceptual) 3-Ethynyl-1,4-benzenedicarboxylic acid-C≡CHExpected to be comparable to UiO-66, with slight variations depending on synthesis conditions.Adsorption capacity can be significantly altered post-modification.

Note: The data for UiO-66-Alkyne is a conceptual projection as direct comparative data under identical conditions was not found in a single source. The primary value of the alkyne group lies in its post-synthetic modification potential.

The data suggests that while the intrinsic surface area of an alkyne-functionalized MOF may be comparable to its non-functionalized counterpart, the ability to introduce a wide range of functional groups through PSM allows for the tuning of the MOF's surface chemistry to enhance its affinity for specific guest molecules, thereby tailoring its adsorption properties for targeted applications.[9][10]

Influence on Stability

The thermal and chemical stability of a MOF is crucial for its practical applications. The stability is largely dependent on the strength of the metal-ligand coordination bonds.[11] The introduction of functional groups can have a modest impact on this stability. For instance, the UiO-66 framework is renowned for its high thermal and chemical stability.[8] The functionalization of the terephthalic acid linker in the UiO-66 series with groups like -NH₂, -NO₂, and -OH does not significantly compromise its robust structure.[8] Similarly, the incorporation of an ethynyl group is not expected to detrimentally affect the intrinsic stability of the MOF framework.

Experimental Protocols

General Synthesis of Functionalized UiO-66 MOFs

This protocol provides a general framework for the synthesis of UiO-66 and its functionalized derivatives.

Workflow for Functionalized UiO-66 Synthesis

cluster_0 Solution Preparation cluster_1 Solvothermal Synthesis cluster_2 Purification and Activation A Dissolve Zirconium(IV) chloride (ZrCl₄) and functionalized 1,4-benzenedicarboxylic acid in N,N-dimethylformamide (DMF) B Seal the mixture in a Teflon-lined autoclave A->B C Heat at 120 °C for 24 hours B->C Heating D Cool to room temperature C->D E Wash with DMF and ethanol D->E F Dry under vacuum E->F cluster_0 Reaction Setup cluster_1 Reaction and Purification A Suspend the alkyne-functionalized MOF in a suitable solvent B Add the desired azide-containing molecule, a copper(I) catalyst, and a base A->B C Stir the reaction mixture at room temperature for 24-48 hours D Collect the modified MOF by centrifugation C->D E Wash thoroughly to remove excess reagents and catalyst D->E F Dry the final product under vacuum E->F

Caption: General workflow for the post-synthetic modification of an alkyne-functionalized MOF.

Step-by-Step Procedure:

  • The alkyne-functionalized MOF is suspended in a suitable solvent (e.g., DMF, THF).

  • The azide-containing molecule of interest is added to the suspension, along with a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent) and a base (e.g., triethylamine).

  • The reaction mixture is stirred at room temperature for 24-48 hours to ensure complete conversion.

  • The modified MOF is collected by centrifugation and washed extensively with fresh solvent to remove any unreacted reagents, catalyst, and byproducts.

  • The final functionalized MOF is dried under vacuum.

Characterization Techniques

To validate the successful synthesis and modification of the MOFs and to compare their properties, a suite of characterization techniques is employed:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOFs. The diffraction patterns are compared with simulated patterns to ensure the retention of the desired framework topology. [8]* Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs through nitrogen adsorption-desorption isotherms at 77 K. [8]* Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs by measuring their weight loss as a function of temperature under a controlled atmosphere. [8]* Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the desired functional groups on the linkers and to verify the success of post-synthetic modification.

Conclusion and Future Outlook

While traditional benzoic acid linkers and their simple functionalized derivatives have been instrumental in the development of a vast library of MOFs, this compound emerges as a superior choice for applications requiring tailored functionality. The presence of the versatile alkyne group opens up a world of possibilities for post-synthetic modification, allowing for the precise engineering of the MOF's pore environment. This adaptability is critical for advancing the performance of MOFs in targeted applications such as selective gas separation, catalysis, drug delivery, and sensing. Future research will undoubtedly focus on exploring the full potential of alkyne-functionalized MOFs by designing novel PSM strategies to create increasingly complex and highly functional materials.

References

  • Odu, C. O., Obunwo, C. C., & Bull, O. S. (2023). SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. Journal of Chemical Society of Nigeria, 48(3). [Link]
  • Ma, W., Xu, L., Li, Z., Sun, Y., Bai, Y., & Liu, H. (2016). Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides. Nanoscale, 8(20), 10908-10912. [Link]
  • Li, B., Gui, B., Hu, G., Yuan, D., & Wang, C. (2015). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal–Organic Framework via a “Click” Reaction. Inorganic Chemistry, 54(11), 5183-5185. [Link]
  • Polymers. (2025). Porosity Tunable Metal-Organic Framework (MOF)
  • A modified synthetic protocol for UiO-66 and MOF-801. (n.d.).
  • Isoreticular Contraction of Metal–Organic Frameworks Induced by Cleavage of Covalent Bonds. (2023). Journal of the American Chemical Society. [Link]
  • Functional group effect of isoreticular metal–organic frameworks on heavy metal ion adsorption. (n.d.). New Journal of Chemistry. [Link]
  • Ji, C., Pei, L., Qin, J., Wu, P., Su, N., Zhang, T., ... & Wang, J. (2023). Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). International Journal of Molecular Sciences, 24(22), 16489. [Link]
  • Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. (2025).
  • MOF Synthesis: High-Temp UiO-66. (n.d.). Scribd. [Link]
  • Synthesis and Formation Mechanism of Textured MOF-5. (2014).
  • Synthesis of UiO-66 Metal Organic Frameworks. (n.d.). LOUIS. [Link]
  • Isoreticular Metal-Organic Framework-3 (IRMOF-3)
  • Mandal, S., Mani, P., & Pankajakshan, A. (2021). Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications.
  • Influence of pore structural properties in metal-organic frameworks on the host-guest interaction in drug delivery. (2023). Scientific Reports. [Link]
  • Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Semantic Scholar. [Link]
  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2025). Journal of Chemical Reviews. [Link]
  • Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. (n.d.).
  • Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., ... & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]
  • Hu, Y. (2022). Synthesis of Functional Metal-Organic Frameworks via Secondary Linker Installation and Primary Linker Design. University of Nebraska-Lincoln. [Link]
  • How to synthesize UiO-66 and UiO-66-NH2. (2020, September 21). YouTube. [Link]
  • Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2023). MDPI. [Link]
  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. (2008). Tetrahedron. [Link]
  • Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. (2013). University of Illinois Urbana-Champaign. [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the rigorous validation of a compound's purity is a cornerstone of reliable and reproducible research. 3-Ethynylbenzoic acid, a versatile building block in medicinal chemistry and materials science, is no exception. Its dual functionality, featuring a carboxylic acid and a terminal alkyne, makes it a valuable synthon, but also necessitates a multi-faceted analytical approach to confirm its identity and purity.

This guide provides an in-depth comparison of standard analytical techniques for the purity validation of synthesized this compound. We will delve into the principles of each method, present expected experimental data for a pure sample, and provide detailed protocols to empower researchers to confidently assess the quality of their synthesized material.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Validation

A single analytical technique is seldom sufficient to unequivocally determine the purity of a synthesized compound. Instead, a battery of orthogonal methods should be employed, each providing a unique piece of the puzzle. For this compound, the primary techniques for purity validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Caption: Overall workflow for the synthesis and purity validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed to provide a complete picture of the carbon-hydrogen framework of this compound.

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons, the carboxylic acid proton, and the acetylenic proton.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. This is particularly useful for identifying the quaternary carbons of the aromatic ring and the alkyne.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.3Singlet (broad)1H-COOH
~8.1Singlet1HAr-H
~8.0Doublet1HAr-H
~7.8Doublet1HAr-H
~7.6Triplet1HAr-H
~4.3Singlet1H≡C-H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
Chemical Shift (δ, ppm)Assignment
~166C=O
~135Ar-C
~133Ar-C
~131Ar-C
~130Ar-C
~129Ar-C
~123Ar-C
~83≡C-H
~81-C≡

Note: Full assignment of aromatic carbons requires more advanced 2D NMR techniques but the presence of the correct number of signals in the aromatic region is a strong indicator of purity.

Caption: Key principles of ¹H NMR spectroscopy for structural analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. Furthermore, the fragmentation pattern can offer additional structural confirmation.

Causality Behind Experimental Choices:
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like carboxylic acids and typically results in a prominent molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode), minimizing fragmentation and simplifying spectral interpretation.

Expected Mass Spectrometry Data (ESI-):
m/zInterpretation
145.0295[M-H]⁻ (Calculated for C₉H₅O₂⁻: 145.0295)

Major Expected Fragments:

  • Loss of CO₂ (decarboxylation): A common fragmentation pathway for carboxylic acids in negative ion mode would lead to a fragment at m/z 101.

  • Loss of H₂O and CO (in positive ion mode): In positive ion mode ([M+H]⁺ at m/z 147), common losses include water (to m/z 129) and carbon monoxide (to m/z 119).[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary technique for quantifying the purity of a compound and identifying the presence of impurities. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other contaminants.

Causality Behind Experimental Choices:
  • Reversed-Phase HPLC: this compound is a moderately polar molecule, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.

  • Acidified Mobile Phase: Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • UV Detection: The aromatic ring in this compound provides strong UV absorbance, allowing for sensitive detection. A diode array detector (DAD) is particularly useful as it can provide UV spectra of the peaks, aiding in peak identification and purity assessment.

Recommended HPLC Conditions:
ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

A pure sample of this compound should yield a single major peak with a purity of >95% (by peak area normalization). Any significant secondary peaks should be investigated as potential impurities.

Sources

A Comparative Guide to the Biological Activity of 3-Ethynylbenzoic Acid and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Ethynylbenzoic Acid as a Versatile Scaffold in Medicinal Chemistry

This compound is an intriguing aromatic carboxylic acid that holds considerable promise as a foundational scaffold in medicinal chemistry. Its structure, featuring a rigid ethynyl group and a reactive carboxylic acid moiety on a benzene ring, offers a unique combination of properties for the design of novel therapeutic agents. The ethynyl group can participate in various chemical reactions, including "click chemistry," and can also interact with biological targets through hydrogen bonding and hydrophobic interactions. The carboxylic acid group provides a convenient handle for the synthesis of a diverse library of derivatives, such as esters and amides, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.

While extensive research has been conducted on the biological activities of benzoic acid and its numerous derivatives, which have shown a wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer properties, specific data on this compound and a direct comparison with its derivatives remain limited in publicly available literature.[1][2] This guide, therefore, aims to provide a comprehensive overview of the potential biological activities of this compound and its derivatives, drawing upon established structure-activity relationships (SAR) of related benzoic acid compounds. Furthermore, we present a detailed experimental roadmap for researchers to systematically synthesize and evaluate these compounds, thereby enabling the exploration of their therapeutic potential.

Predicted Biological Activities and Mechanistic Insights

Based on the known biological profiles of other substituted benzoic acids, we can extrapolate the potential therapeutic applications of this compound and its derivatives. The introduction of the ethynyl group at the meta-position is expected to influence the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets.

Potential Anticancer Activity

Numerous benzoic acid derivatives have been investigated as potential anticancer agents.[1][3] The proposed mechanism often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylase (HDAC) or receptor tyrosine kinases.[4]

Proposed Mechanism of Action: The planar aromatic ring of this compound and its derivatives could intercalate into DNA or bind to the active sites of enzymes involved in cancer progression. The ethynyl group might form specific interactions within a hydrophobic pocket of a target protein. Derivatives such as amides and esters could be designed to target specific cellular compartments or to act as prodrugs that release the active benzoic acid moiety within the cancer cell.

cluster_cell Cancer Cell 3EBA_Derivative This compound Derivative Enzyme_Target Target Enzyme (e.g., HDAC, Kinase) 3EBA_Derivative->Enzyme_Target Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Target->Cell_Cycle_Arrest Leads to Apoptosis_Pathway Apoptosis Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Cell_Cycle_Arrest->Apoptosis_Pathway Induces

Caption: Proposed mechanism of anticancer activity for this compound derivatives.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of benzoic acid derivatives are well-documented.[5] For example, derivatives of 3-aminobenzoic acid and 3-sulfonamidobenzoic acid have been developed as potent anti-inflammatory agents.[5] The mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Proposed Mechanism of Action: this compound and its derivatives could potentially inhibit enzymes in the arachidonic acid cascade, such as COX-1 and COX-2, thereby reducing the production of prostaglandins. The specific substitution pattern on the amide or ester derivatives could be optimized to achieve selective inhibition of COX-2, which is a desirable feature for anti-inflammatory drugs with reduced gastrointestinal side effects.

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 3EBA_Derivative This compound Derivative 3EBA_Derivative->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Potential Antimicrobial Activity

Benzoic acid and its esters are widely used as antimicrobial agents in the food and pharmaceutical industries. Their efficacy is often dependent on the pH of the medium and the lipophilicity of the molecule. The antimicrobial activity of various benzoic acid derivatives has been demonstrated against a range of bacteria and fungi.[2][6]

Proposed Mechanism of Action: The antimicrobial action of benzoic acid derivatives is generally attributed to their ability to disrupt the cell membrane, inhibit essential enzymes, and interfere with nutrient transport. The lipophilicity of the ester and amide derivatives of this compound could enhance their ability to penetrate microbial cell walls and membranes. The ethynyl group might also contribute to specific interactions with microbial enzymes.

A Proposed Experimental Roadmap for Comparative Analysis

To rigorously evaluate the biological potential of this compound and its derivatives, a systematic approach to synthesis and biological testing is essential. The following sections provide detailed, self-validating protocols for researchers to undertake such a study.

Synthesis of this compound Derivatives (Amides and Esters)

The carboxylic acid group of this compound serves as a versatile starting point for the synthesis of a library of amide and ester derivatives.

3EBA This compound Thionyl_Chloride SOCl₂ or Oxalyl Chloride 3EBA->Thionyl_Chloride Acid_Chloride 3-Ethynylbenzoyl Chloride Thionyl_Chloride->Acid_Chloride Amine R-NH₂ Acid_Chloride->Amine Alcohol R-OH Acid_Chloride->Alcohol Amide This compound Amide Derivative Amine->Amide Ester This compound Ester Derivative Alcohol->Ester

Caption: General synthetic scheme for this compound derivatives.

Protocol for Amide Synthesis:

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Alternatively, convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride.

  • Amide Formation: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure amide derivative.

Protocol for Ester Synthesis:

  • Fisher Esterification: Reflux a solution of this compound (1.0 eq) in the desired alcohol (used as solvent) with a catalytic amount of a strong acid (e.g., sulfuric acid) for several hours.

  • Alternative Esterification: For more sensitive alcohols, use the acid chloride of this compound and react it with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Reaction Monitoring and Purification: Monitor the reaction by TLC. After completion, remove the excess alcohol and acid catalyst by washing with a saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the ester derivative by column chromatography.

Comparative Biological Evaluation

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and its derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.[2][6]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

3. In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay measures the ability of the compounds to inhibit the activity of cyclooxygenase enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Product Quantification: After a set incubation period, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Data Presentation for Comparative Analysis

To facilitate a clear comparison of the biological activities, the experimental data should be organized in a structured format.

Table 1: Comparative in Vitro Cytotoxicity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
This compound
Amide Derivative 1
Amide Derivative 2
Ester Derivative 1
Ester Derivative 2
Doxorubicin (Control)

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
This compound
Amide Derivative 1
Amide Derivative 2
Ester Derivative 1
Ester Derivative 2
Ciprofloxacin (Control)
Fluconazole (Control)

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ in µM)

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity Index (COX-1/COX-2)
This compound
Amide Derivative 1
Amide Derivative 2
Ester Derivative 1
Ester Derivative 2
Indomethacin (Control)

Conclusion

While direct experimental evidence comparing the biological activities of this compound and its derivatives is currently scarce, the established pharmacological profiles of related benzoic acid compounds provide a strong rationale for their investigation. The unique structural features of this compound make it a promising scaffold for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comprehensive framework, including detailed experimental protocols, to empower researchers to systematically explore the structure-activity relationships of this intriguing class of compounds. The data generated from such studies will be invaluable in guiding the rational design of new and effective therapeutic agents.

References

  • Kumar, P. S., et al. (2019). Synthesis, structure characterization, and biological evaluation of 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives via molecular docking, cytotoxicity, and antioxidant studies. Current Pharmacology Reports, 5(4), 235-248.
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 8(19), 332-339.
  • Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. [Preprint].
  • Venturini, C., et al. (2015). Crystal structure of this compound.
  • New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Journal of Cellular Physiology, 132(1), 1-10.
  • (2023).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3).
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. European Journal of Medicinal Chemistry, 245, 114921.
  • Synthesis and Biological Evaluation of 3-Amidoquinuclidine Quaternary Ammonium Compounds as New Soft Antibacterial Agents. Molecules, 27(19), 6549.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(16), 4998.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(1), 383-388.
  • Synthesis and cytotoxicity of apoptosis-inducing N-heterocyclic triterpene amides. Bioorganic & Medicinal Chemistry, 30, 116467.
  • Synthesis and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 8(19), 332-339.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 225, 113799.
  • Benzoic acid, a weak organic acid food preservative, exerts specific effects on intracellular membrane trafficking pathways in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 73(13), 4299–4309.
  • Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. Journal of Medicinal Chemistry, 32(5), 1098–1108.
  • yl)
  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1140087.
  • Structural diversity and biological activity of natural p-terphenyls. Applied Microbiology and Biotechnology, 105(21-22), 8037–8052.
  • Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. International Journal of ChemTech Research, 9(5), 336-343.
  • Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. Molecules, 26(21), 6483.
  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 25(24), 5891.
  • New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. Natural Product Research, 36(16), 4218–4225.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2022(2), M1361.
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 254.
  • Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. Molecules, 26(11), 3183.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Synthesis and Tumor Cytotoxicity of Novel Amide Derivatives of β-Hederin. Molecules, 17(11), 12803–12817.
  • Biochemistry | Enzyme Inhibition. Ninja Nerd. [Link]
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]
  • Design, synthesis and antimicrobial activity of usnic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 25(22), 5253–5258.

Sources

Spectroscopic comparison of 2-Ethynylbenzoic acid, 3-Ethynylbenzoic acid, and 4-Ethynylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of molecular isomers is paramount. Subtle shifts in substituent positioning can dramatically alter a compound's physicochemical properties, biological activity, and material characteristics. This guide provides a comprehensive spectroscopic comparison of three key isomers: 2-ethynylbenzoic acid, 3-ethynylbenzoic acid, and 4-ethynylbenzoic acid. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Vis Spectroscopy, we will dissect the unique spectral fingerprints of each isomer, offering researchers a foundational guide for their identification and characterization.

Molecular Structures and Isomeric Differences

The three ethynylbenzoic acid isomers share the same molecular formula, C₉H₆O₂, and molecular weight of approximately 146.14 g/mol .[1][2][3] The distinction lies in the substitution pattern on the benzene ring, with the ethynyl (-C≡CH) and carboxylic acid (-COOH) groups arranged in ortho (1,2), meta (1,3), and para (1,4) positions for 2-, 3-, and 4-ethynylbenzoic acid, respectively. This positional variance profoundly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures.

Caption: Molecular structures of the ortho, meta, and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, which are directly influenced by the positions of the electron-withdrawing carboxylic acid group and the magnetically anisotropic ethynyl group.

¹H NMR Spectral Data
Isomer Carboxylic Acid Proton (δ, ppm) Aromatic Protons (δ, ppm) Ethynyl Proton (δ, ppm)
2-Ethynylbenzoic acid ~10-13 (broad s)~7.4-8.1 (m)~3.5 (s)
This compound ~10-13 (broad s)~7.5-8.2 (m)~3.1 (s)
4-Ethynylbenzoic acid ~10-13 (broad s)~7.6 (d), ~8.0 (d)~3.2 (s)

Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is compiled from typical values for substituted benzoic acids and specific data where available.[4][5]

Analysis and Interpretation:

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region (10-13 ppm) for all three isomers due to hydrogen bonding and chemical exchange.[5] Its chemical shift is not expected to vary significantly between the isomers.

  • Aromatic Protons: The aromatic region provides the most telling differences.

    • 4-Ethynylbenzoic acid (para): Due to the high degree of symmetry, a simpler spectrum with two doublets is expected, corresponding to the two sets of chemically equivalent aromatic protons.

    • 2-Ethynylbenzoic acid (ortho) and this compound (meta): These less symmetrical isomers will exhibit more complex multiplet patterns in the aromatic region, as all four aromatic protons are chemically non-equivalent. The proximity of the substituents in the ortho isomer can lead to more significant deshielding of adjacent protons compared to the meta isomer.

  • Ethynyl Proton: The acetylenic proton typically appears as a sharp singlet. Its chemical shift is influenced by the electronic effects of the substituents on the benzene ring.

¹³C NMR Spectral Data
Isomer Carboxylic Acid Carbon (δ, ppm) Aromatic Carbons (δ, ppm) Ethynyl Carbons (δ, ppm)
2-Ethynylbenzoic acid ~165-170~120-140~80-85
This compound ~165-170~120-140~80-85
4-Ethynylbenzoic acid ~166~126, 129, 130, 132~80, 83

Note: Data is compiled from typical values and specific data where available from sources such as PubChem and commercial supplier information.[3][6]

Analysis and Interpretation:

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group is the most deshielded carbon, appearing around 165-170 ppm in all isomers.

  • Aromatic Carbons: The number of signals and their chemical shifts in the aromatic region are diagnostic.

    • 4-Ethynylbenzoic acid (para): Due to symmetry, only four signals are expected for the six aromatic carbons.

    • 2-Ethynylbenzoic acid (ortho) and this compound (meta): These isomers will show six distinct signals for the six aromatic carbons. The carbon attached to the carboxylic acid group (ipso-carbon) will be significantly deshielded.

  • Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group will appear in the range of 80-85 ppm. The chemical shifts will be subtly influenced by the position of the carboxylic acid group.

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The characteristic absorptions of the carboxylic acid and ethynyl groups are key identifiers.

Isomer O-H Stretch (cm⁻¹) C≡C Stretch (cm⁻¹) C-H (alkyne) Stretch (cm⁻¹) C=O Stretch (cm⁻¹) Aromatic C-H Out-of-Plane Bending (cm⁻¹)
2-Ethynylbenzoic acid ~2500-3300 (broad)~2100-2140 (weak)~3250-3300 (sharp)~1680-1710~740-780
This compound ~2500-3300 (broad)~2100-2140 (weak)~3250-3300 (sharp)~1680-1710~690-710 and 810-850
4-Ethynylbenzoic acid ~2500-3300 (broad)~2100-2140 (weak)~3250-3300 (sharp)~1680-1710~810-840

Note: Data is compiled from typical values for these functional groups.[7]

Analysis and Interpretation:

  • Carboxylic Acid Group: The very broad O-H stretch from ~2500-3300 cm⁻¹ and the strong C=O stretch from ~1680-1710 cm⁻¹ are characteristic of the carboxylic acid dimer formed through hydrogen bonding. These absorptions will be present in all three isomers.[7]

  • Ethynyl Group: The C≡C triple bond stretch is typically weak and appears around 2100-2140 cm⁻¹. The terminal alkyne C-H stretch is a sharp, medium intensity band around 3250-3300 cm⁻¹. These will also be common to all isomers.

  • Aromatic C-H Out-of-Plane Bending: The key distinguishing feature in the IR spectra is the pattern of C-H out-of-plane bending vibrations in the fingerprint region (690-900 cm⁻¹), which is indicative of the substitution pattern on the benzene ring.

    • Ortho (2-): A strong band is expected around 740-780 cm⁻¹.

    • Meta (3-): Two bands are typically observed, one around 690-710 cm⁻¹ and another between 810-850 cm⁻¹.

    • Para (4-): A single strong band is expected in the 810-840 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Isomer Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)
2-Ethynylbenzoic acid 146129, 101, 75
This compound 146129, 101, 75
4-Ethynylbenzoic acid 146129, 101, 75

Note: The molecular ion and primary fragments are expected to be the same for all isomers. Data is based on the fragmentation of benzoic acid and substituted derivatives.[3]

Analysis and Interpretation:

All three isomers will show a molecular ion peak at m/z 146, corresponding to the molecular weight of C₉H₆O₂. The primary fragmentation pathways are expected to be similar for all three isomers and involve the loss of small, stable molecules:

  • Loss of -OH (m/z 129): [M - 17]⁺

  • Loss of -COOH (m/z 101): [M - 45]⁺

  • Further fragmentation of the aromatic ring

While the major fragments may be the same, the relative intensities of these fragments might differ slightly between the isomers. For the ortho isomer, the potential for intramolecular interactions between the adjacent ethynyl and carboxylic acid groups upon ionization could lead to unique fragmentation pathways, a phenomenon known as the "ortho effect."

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugation of the benzene ring with the carboxylic acid and ethynyl groups gives rise to characteristic absorptions.

Isomer λmax (nm)
2-Ethynylbenzoic acid Data not readily available
This compound Data not readily available
4-Ethynylbenzoic acid Data not readily available

Theoretical Interpretation:

Substituted benzene derivatives typically show two main absorption bands, the primary band (E2-band) around 200-230 nm and a secondary, less intense band (B-band) around 250-280 nm. The position and intensity of these bands are affected by the nature and position of the substituents.

  • The ethynyl and carboxylic acid groups are both chromophores that extend the conjugation of the benzene ring, which is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

  • The para isomer (4-ethynylbenzoic acid) is expected to have the longest wavelength of maximum absorption (λmax) and the highest molar absorptivity (ε) due to the linear extension of the conjugated system, allowing for a more efficient π → π* transition.

  • The ortho (2-) and meta (3-) isomers will likely have slightly lower λmax and ε values compared to the para isomer. Steric hindrance in the ortho isomer might cause the carboxylic acid group to be slightly out of the plane of the benzene ring, which could decrease the extent of conjugation and result in a hypsochromic (blue) shift compared to the para isomer.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the ethynylbenzoic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program, with a sufficient number of scans.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a pure KBr pellet.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct insertion probe or GC-MS can be used. For ESI, the sample should be dissolved in a suitable solvent.

  • Instrumentation: Use a mass spectrometer capable of the chosen ionization method (e.g., a quadrupole or time-of-flight analyzer).

  • Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm, using a cuvette containing the pure solvent as a reference.

Conclusion

The spectroscopic comparison of 2-, 3-, and 4-ethynylbenzoic acid reveals that while they share common features related to their constituent functional groups, their isomeric nature gives rise to distinct spectral fingerprints. ¹H and ¹³C NMR spectroscopy, along with the out-of-plane bending region in IR spectroscopy, are particularly powerful in distinguishing between the ortho, meta, and para isomers. While mass spectrometry primarily confirms the molecular weight, subtle differences in fragmentation patterns may exist. UV-Vis spectroscopy is predicted to show the most significant red-shift for the para isomer due to extended conjugation. This guide provides a foundational framework for researchers to confidently identify and characterize these important molecular building blocks.

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • PubChem. (n.d.). 4-Ethynylbenzoic acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • MySkinRecipes. (n.d.). 2-Ethynyl-Benzoic Acid.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
  • ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
  • Royal Society of Chemistry. (n.d.). 4.
  • PubChem. (n.d.). 2-Ethynylbenzoic acid.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • PubChem. (n.d.). This compound.
  • NIST WebBook. (n.d.). 4-Ethylbenzoic acid.
  • NIST WebBook. (n.d.). Benzoic acid.

Sources

A Comparative Guide to HPLC Methods for Analyzing 3-Ethynylbenzoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous analysis of reaction mixtures is paramount to ensuring the purity, stability, and overall quality of synthesized compounds. 3-Ethynylbenzoic acid, a valuable building block in medicinal chemistry and material science, is no exception. Its analysis requires robust and reliable methods to separate the target molecule from starting materials, intermediates, by-products, and potential degradation products. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the comprehensive analysis of this compound reaction mixtures: a stability-indicating Reversed-Phase (RP-HPLC) method and a Mixed-Mode HPLC approach.

The Analytical Challenge: this compound and Its Reaction Milieu

This compound (C₉H₆O₂) is an aromatic carboxylic acid.[1][2][3][4] The presence of the carboxylic acid group, a polar and ionizable moiety, alongside a non-polar aromatic ring and an ethynyl group, presents a unique chromatographic challenge. A successful HPLC method must be able to resolve compounds with a range of polarities and acidic properties that are likely to be present in a typical reaction mixture. Furthermore, a crucial aspect of pharmaceutical development is the assessment of a drug substance's stability under various stress conditions.[5][6] Therefore, a stability-indicating method that can separate the parent compound from its degradation products is highly desirable.

This guide will explore two powerful HPLC strategies, providing the theoretical basis for their application, detailed experimental protocols, and a comparative analysis to aid in selecting the most suitable method for your specific analytical needs.

Method 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating compounds based on their hydrophobicity.[7][8][9] For acidic compounds like this compound, controlling the mobile phase pH is critical to ensure reproducible retention and good peak shape.[10][11] By suppressing the ionization of the carboxylic acid group (by maintaining a low pH), the analyte becomes more hydrophobic and is better retained on the non-polar stationary phase.

Principle of Separation

In this method, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. By adding an acid to the mobile phase, the ionization of this compound and other acidic components is suppressed, leading to increased retention. A gradient elution is employed to resolve compounds with a wide range of polarities, ensuring that both polar impurities and less polar by-products are effectively separated within a reasonable timeframe.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the reaction mixture in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Causality Behind Experimental Choices
  • C18 Column: The choice of a C18 column provides a highly hydrophobic stationary phase, which is ideal for retaining and separating aromatic compounds like this compound and its potential impurities.

  • Phosphoric Acid: The addition of 0.1% phosphoric acid to the aqueous mobile phase lowers the pH to approximately 2-3. At this pH, the carboxylic acid group of this compound is protonated, increasing its hydrophobicity and leading to better retention and sharper peaks.[11][12]

  • Gradient Elution: A gradient elution is crucial for analyzing complex reaction mixtures. It allows for the elution of polar impurities early in the run, while providing sufficient organic modifier to elute more non-polar by-products later, all within a single analysis.

  • DAD Detection: A Diode Array Detector is advantageous for method development and impurity profiling as it allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment.

Workflow Diagram

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture Dilution Dissolve in ACN/Water (50:50) Sample->Dilution Injection Inject 10 µL Dilution->Injection Column C18 Column (250 x 4.6 mm, 5 µm) Injection->Column Separation Gradient Elution (ACN/0.1% H3PO4) Column->Separation Detection DAD Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Impurities & Degradants Chromatogram->Quantification

Caption: Workflow for the stability-indicating RP-HPLC method.

Method 2: Mixed-Mode HPLC

Mixed-mode chromatography offers a powerful alternative to traditional reversed-phase separations by utilizing stationary phases that possess both hydrophobic and ion-exchange characteristics.[13][14] This dual retention mechanism can provide unique selectivity for complex mixtures containing compounds with varying polarity and charge states, such as a this compound reaction mixture.

Principle of Separation

This method employs a stationary phase with both reversed-phase (e.g., C18) and anion-exchange functionalities. The separation of neutral and non-polar compounds is driven by hydrophobic interactions, similar to RP-HPLC. However, for acidic compounds like this compound and acidic impurities, the anion-exchange mechanism provides an additional and orthogonal retention mechanism. By carefully controlling the mobile phase pH and ionic strength, the retention of these acidic components can be fine-tuned to achieve separations that are not possible with RP-HPLC alone.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column Mixed-mode C18/Anion-Exchange column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-20 min: 20-60% B; 20-25 min: 60% B; 25.1-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the reaction mixture in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Causality Behind Experimental Choices
  • Mixed-Mode Column: The combination of reversed-phase and anion-exchange functionalities on a single stationary phase provides two distinct modes of interaction, enhancing the separation of complex mixtures containing both neutral and acidic species.

  • Ammonium Acetate Buffer (pH 5.0): At a pH of 5.0, the carboxylic acid group of this compound (pKa ~4) will be partially to fully ionized, allowing it to interact with the anion-exchange sites on the stationary phase. Ammonium acetate is a volatile buffer, making this method compatible with mass spectrometry (LC-MS) for peak identification.

  • Gradient Elution: Similar to the RP-HPLC method, a gradient elution is necessary to elute compounds with a broad range of polarities and affinities for the mixed-mode stationary phase.

  • Higher Temperature: A slightly elevated column temperature can improve peak shape and reduce viscosity, leading to better chromatographic efficiency.

Workflow Diagram

MM_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Mixed-Mode HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture Dilution Dissolve in ACN/Water (50:50) Sample->Dilution Injection Inject 10 µL Dilution->Injection Column Mixed-Mode Column (C18/Anion-Exchange) Injection->Column Separation Gradient Elution (ACN/20mM Amm. Acetate pH 5.0) Column->Separation Detection DAD Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Impurities & By-products Chromatogram->Quantification

Caption: Workflow for the Mixed-Mode HPLC method.

Performance Comparison

FeatureStability-Indicating RP-HPLCMixed-Mode HPLC
Primary Separation Principle HydrophobicityHydrophobicity and Ion-Exchange
Selectivity Excellent for separating compounds based on differences in polarity.Unique selectivity for acidic and basic compounds, potentially resolving co-eluting peaks from RP-HPLC.
Robustness Generally very robust and widely applicable.Method development can be more complex due to the dual retention mechanism.
pH Control Critical for reproducible retention of acidic analytes.pH and ionic strength are both critical parameters for controlling retention.
Compatibility with MS Compatible if a volatile acid (e.g., formic acid) is used instead of phosphoric acid.Highly compatible with MS due to the use of a volatile buffer (ammonium acetate).
Ideal Applications Routine quality control, stability testing, and analysis of largely non-polar impurities.Complex reaction mixtures with a wide range of acidic and neutral impurities, and for LC-MS applications.

Conclusion

Both the stability-indicating RP-HPLC and the Mixed-Mode HPLC methods offer robust and reliable approaches for the analysis of this compound reaction mixtures. The choice between the two will depend on the specific analytical challenge at hand.

The RP-HPLC method is a workhorse technique that is straightforward to develop and implement, making it ideal for routine quality control and stability studies where the primary goal is to separate the main component from its degradation products and known impurities.

The Mixed-Mode HPLC method , while potentially requiring more intricate method development, provides an orthogonal separation mechanism that can be invaluable for resolving complex mixtures where RP-HPLC alone may fall short. Its inherent compatibility with mass spectrometry also makes it a powerful tool for the identification of unknown impurities and by-products.

For a comprehensive understanding of a this compound reaction mixture, employing both methods can provide a more complete picture of the sample's composition. This dual-method approach leverages the different selectivities of each technique to ensure that no significant impurity goes undetected.

References

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Journal of Chromatographic Science. Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
  • PubMed Central (PMC). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid.
  • Chiralpedia. Chiral HPLC separation: strategy and approaches.
  • PubMed. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Semantic Scholar. development and validation of a single hplc method for the determination of thirteen pharmaceuticals.
  • HPLC.eu. chiral columns www.HPLC.eu.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
  • Amerigo Scientific. This compound (95%).
  • Alkali Scientific. This compound, 1 X 1 g (724645-1G).
  • Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modfiers Application.
  • PubMed. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC.
  • National Institutes of Health (NIH). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
  • National Institutes of Health (NIH). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide.
  • Royal Society of Chemistry. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form.

Sources

A Comparative Guide to the Thermal Stability of Polymers Incorporating 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the realm of advanced materials and drug delivery systems, the thermal stability of polymers is a critical parameter that dictates their processing window, shelf-life, and performance under demanding conditions. This guide provides a comprehensive analysis of the thermal properties of polymers functionalized with 3-ethynylbenzoic acid (3-EBA). The unique bifunctional nature of 3-EBA, featuring a reactive ethynyl group and a carboxylic acid moiety, presents both opportunities and challenges for thermal stability. Through a detailed examination of experimental data and mechanistic principles, this document compares 3-EBA-containing polymers with relevant alternatives, offering researchers and drug development professionals a robust framework for material selection and design. We will delve into the causality behind experimental choices in thermal analysis and present self-validating protocols to ensure data integrity.

Introduction: The Strategic Role of this compound in Polymer Design

The incorporation of functional monomers into a polymer backbone is a powerful strategy to impart desired chemical and physical properties. This compound is a particularly interesting building block due to its dual functionality.

  • 2.1. Chemical Structure and Reactivity: The 3-EBA monomer possesses a carboxylic acid group, which can be leveraged for covalent drug conjugation, improving drug loading and release kinetics. Simultaneously, the terminal ethynyl group is a versatile handle for post-polymerization modification via "click" chemistry or, more relevant to this guide, for thermally induced crosslinking reactions.

  • 2.2. Hypothesis: The Duality of 3-EBA's Impact on Thermal Stability: The introduction of 3-EBA into a polymer chain is hypothesized to have a dual effect on its thermal stability. The ethynyl groups can undergo thermally initiated crosslinking, forming a more robust, network structure that is more resistant to thermal degradation. This should translate to a higher temperature of decomposition and an increased char yield at elevated temperatures. Conversely, the carboxylic acid group can be a site for thermal decarboxylation, a potential degradation pathway that could compromise stability at lower temperatures compared to a polymer lacking this functionality.

Comparative Framework: Isolating the Contributions of Functional Groups

To scientifically dissect the influence of the ethynyl and carboxylic acid groups on thermal stability, a logical comparative framework is essential. This guide will analyze the thermal behavior of a hypothetical 3-EBA-containing polymer against a series of well-chosen control polymers. This approach allows for the systematic deconvolution of the structural contributions to the overall thermal properties. The selected systems for comparison are:

  • Base Polymer: A foundational polymer without either the ethynyl or the benzoic acid functionality.

  • Benzoic Acid Polymer: A polymer containing a benzoic acid moiety but lacking the ethynyl group.

  • Ethynyl Polymer: A polymer featuring a terminal ethynyl group but without the carboxylic acid functionality.

This comparative set allows for a clear and insightful analysis of the structure-property relationships.

Experimental Investigation: Methodologies and Protocols for Thermal Analysis

The cornerstone of assessing polymer thermal stability lies in a suite of analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy.

Principle and Significance: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability of a material. Key parameters obtained from a TGA curve include the onset of decomposition temperature (often reported as the temperature at 5% or 10% weight loss, Td5% or Td10%), the temperature of maximum decomposition rate, and the percentage of non-volatile residue (char yield) at the end of the experiment.

Detailed Experimental Protocol:

  • Sample Preparation: Ensure the polymer sample is dry by placing it in a vacuum oven at a temperature below its glass transition temperature (Tg) for at least 24 hours to remove any residual solvent or absorbed water.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Experimental Setup:

    • Place 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis: Determine the Td5%, Td10%, and the char yield at 800 °C from the resulting TGA curve.

Principle and Significance: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). For polymers containing reactive groups like ethynyl moieties, DSC can detect the exothermic heat flow associated with crosslinking (curing) reactions.

Detailed Experimental Protocol:

  • Sample Preparation: Dry the polymer sample as described for TGA.

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using certified standards (e.g., indium).

  • Experimental Setup:

    • Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25 °C. Ramp the temperature from 25 °C to a temperature above the expected curing temperature (e.g., 300 °C) at a heating rate of 10 °C/min. This scan will reveal the Tg and any curing exotherms.

    • Cooling Scan: Cool the sample from the maximum temperature back to 25 °C at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Ramp the temperature again from 25 °C to the maximum temperature at 10 °C/min. The absence of the curing exotherm in the second scan confirms that the crosslinking is complete. The Tg from the second heating scan will be that of the crosslinked polymer.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the Tg (from the inflection point of the step change in heat flow) and the onset and peak temperatures of the curing exotherm.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_results Data Interpretation P1 Polymer Sample P2 Vacuum Drying P1->P2 T1 TGA Instrument Setup P2->T1 5-10 mg D1 DSC Instrument Setup P2->D1 5-10 mg T2 Heating Ramp (10°C/min) T1->T2 T3 Data: Mass vs. Temp T2->T3 R1 Td5%, Td10%, Char Yield T3->R1 D2 Heat-Cool-Heat Cycle D1->D2 D3 Data: Heat Flow vs. Temp D2->D3 R2 Tg, Curing Exotherm D3->R2

Caption: Workflow for the thermal analysis of polymers.

Results and Discussion: A Comparative Analysis

The following tables present a hypothetical but realistic dataset derived from the principles discussed, illustrating the expected outcomes of the thermal analysis.

Polymer SystemTd5% (°C)Td10% (°C)Char Yield at 800 °C (%)
Base Polymer3503755
Benzoic Acid Polymer3303608
Ethynyl Polymer38041045
3-EBA Polymer 370 400 50
  • The Benzoic Acid Polymer shows a slight decrease in the onset of decomposition compared to the Base Polymer , which can be attributed to the potential for decarboxylation.

  • The Ethynyl Polymer exhibits a significant increase in both the decomposition temperature and the char yield. This is a direct consequence of the thermally induced crosslinking of the ethynyl groups, which forms a more stable network structure.

  • The 3-EBA Polymer demonstrates a high decomposition temperature and the highest char yield. This suggests that the crosslinking effect of the ethynyl group is the dominant factor in its thermal stability at higher temperatures, effectively overcoming the potential destabilizing effect of the carboxylic acid group.

Polymer SystemTg (°C) (1st Heat)Curing Onset (°C)Curing Peak (°C)Tg (°C) (2nd Heat)
Base Polymer120N/AN/A120
Benzoic Acid Polymer125N/AN/A125
Ethynyl Polymer115200240160
3-EBA Polymer 118 195 235 175

The DSC data provides complementary insights:

  • The Ethynyl Polymer and the 3-EBA Polymer both show a distinct exothermic peak in the first heating scan, which is absent in the second scan. This is clear evidence of the thermally induced crosslinking of the ethynyl groups.

  • The significant increase in the Tg after the first heating scan for the ethynyl-containing polymers confirms the formation of a more rigid, crosslinked network. The higher Tg of the crosslinked 3-EBA Polymer compared to the Ethynyl Polymer suggests that the presence of the polar carboxylic acid groups may lead to a more densely crosslinked network.

The enhanced thermal stability of the 3-EBA polymer is primarily due to the intramolecular and intermolecular reactions of the ethynyl groups at elevated temperatures. These reactions lead to the formation of a highly crosslinked, carbon-rich char.

G P1 Polymer with 3-EBA Heat Heat (Δ) P1->Heat Crosslinked Crosslinked Polymer Network Heat->Crosslinked Ethynyl group reaction Char High Char Yield Crosslinked->Char Further heating

Caption: Proposed thermal crosslinking of 3-EBA polymers.

Application-Specific Implications for Drug Development

For drug development professionals, these findings have significant practical implications:

  • Processing: The high thermal stability of 3-EBA-containing polymers makes them suitable for processing techniques that require high temperatures, such as melt extrusion for forming drug-eluting implants.

  • Sterilization: The ability to withstand high temperatures is advantageous for terminal sterilization methods like autoclaving.

  • Controlled Release: The crosslinked network can provide a more robust matrix for the controlled and sustained release of encapsulated drugs.

Conclusion

The incorporation of this compound into a polymer backbone is a highly effective strategy for enhancing thermal stability. The dominant effect of thermally induced crosslinking of the ethynyl groups leads to a significant increase in the decomposition temperature and char yield, outweighing the potential for decarboxylation from the carboxylic acid moiety. The presented experimental protocols and comparative data provide a solid foundation for researchers to evaluate and select polymer systems for applications demanding high thermal performance. The unique combination of high thermal stability and a functional handle for drug conjugation makes 3-EBA-containing polymers a promising class of materials for advanced drug delivery systems and other high-performance applications.

References

  • Thermal Curing and Properties of Ethynyl-Termin
  • High-performance polymers derived from a novel fluorene-containing diamine with ethynyl-termin

A Comparative Guide to the Synthesis Efficiency of Substituted Ethynylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Substituted ethynylbenzoic acids are a critical class of building blocks in modern medicinal chemistry and materials science. Their rigid, linear structure imparted by the ethynyl linkage, combined with the versatile reactivity of the carboxylic acid moiety, makes them invaluable scaffolds for the synthesis of complex molecular architectures, including pharmaceuticals, functional polymers, and molecular probes. The position of the ethynyl group on the benzoic acid ring—ortho, meta, or para—profoundly influences the molecule's three-dimensional structure and its utility in various applications. Consequently, the efficient and selective synthesis of these isomers is of paramount importance.

This guide provides an in-depth comparison of the synthesis efficiency of ortho-, meta-, and para-substituted ethynylbenzoic acids, with a primary focus on the widely employed Sonogashira cross-coupling reaction. We will delve into the mechanistic underpinnings that dictate the observed differences in reactivity, supported by available experimental data, and provide detailed protocols to aid in your synthetic endeavors.

The Sonogashira Coupling: A Powerful Tool for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The generally accepted mechanism involves two interconnected catalytic cycles (see Figure 1). The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, which is often the rate-determining step.[1] The copper cycle involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Finally, reductive elimination yields the desired arylalkyne and regenerates the active Pd(0) catalyst.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Ar_alkyne_Pd Ar-Pd(II)-C≡CR(L₂) Pd_complex->Ar_alkyne_Pd Transmetalation Ar_alkyne_Pd->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne Deprotonation (H-C≡CR, Base) Cu_alkyne->Pd_complex Cu_alkyne->CuX Transmetalation caption Figure 1. Simplified Catalytic Cycles of the Sonogashira Coupling Reaction.

Comparing the Synthesis Efficiency: A Tale of Sterics and Electronics

The efficiency of the Sonogashira coupling for the synthesis of substituted ethynylbenzoic acids is primarily dictated by the nature of the starting halobenzoic acid, specifically the identity of the halogen and the substitution pattern (ortho, meta, or para).

The Halogen Effect: A Clear Hierarchy of Reactivity

The reactivity of aryl halides in the Sonogashira reaction follows the general trend of C-X bond strength: I > Br > Cl .[1] This is because the rate-determining oxidative addition step is more facile with weaker carbon-halogen bonds. Consequently, iodo- and bromobenzoic acids are the most commonly employed starting materials, with iodides generally affording higher yields and requiring milder reaction conditions. Chlorobenzoic acids are the least reactive and often necessitate more active catalyst systems, stronger bases, and higher temperatures to achieve comparable results.

The Positional Isomer Effect: Steric Hindrance vs. Electronic Influence

The substitution pattern on the benzoic acid ring introduces significant steric and electronic effects that differentiate the synthesis efficiency of the ortho, meta, and para isomers.

Ortho-Ethynylbenzoic Acid: The Challenge of Steric Hindrance

The synthesis of ortho-ethynylbenzoic acid is often the most challenging of the three isomers. The proximity of the bulky carboxylic acid group (or its ester derivative) to the reaction center (the carbon-halogen bond) creates significant steric hindrance. This steric congestion impedes the approach of the bulky palladium catalyst for the crucial oxidative addition step, thereby slowing down the reaction rate and often leading to lower yields compared to the meta and para isomers. To overcome this, more robust catalytic systems with sterically demanding and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) may be required to promote the formation of a more reactive, monoligated palladium species.

Para-Ethynylbenzoic Acid: The Ideal Candidate

The para-substituted isomer generally represents the most efficient synthesis. The carboxylic acid group is positioned far from the reaction site, minimizing any steric hindrance. Furthermore, the electron-withdrawing nature of the carboxylic acid group can have a favorable electronic effect on the reaction. Electron-withdrawing groups on the aryl halide can accelerate the rate of oxidative addition, leading to faster reactions and higher yields.

Meta-Ethynylbenzoic Acid: A Balance of Effects

The synthesis of meta-ethynylbenzoic acid typically proceeds with good efficiency, often intermediate between the ortho and para isomers. While the carboxylic acid group is closer than in the para-isomer, the steric hindrance is significantly less pronounced than in the ortho-isomer. The electron-withdrawing inductive effect of the carboxylic acid group at the meta position can still contribute to activating the aryl halide towards oxidative addition, albeit to a lesser extent than in the para position where resonance effects also play a role.

G Ortho ortho-Ethynylbenzoic Acid Challenges: Steric Hindrance Slower Reaction Rates Lower Yields Meta meta-Ethynylbenzoic Acid Moderate Efficiency Reduced Steric Hindrance Favorable Electronics Ortho->Meta Increasing Efficiency Para para-Ethynylbenzoic Acid Highest Efficiency Minimal Steric Hindrance Favorable Electronics Meta->Para Increasing Efficiency caption Figure 2. Comparison of Synthesis Efficiency Based on Isomer Position.

Experimental Data: A Comparative Overview

Starting MaterialAlkyneCatalyst SystemBase / SolventTime (h)Yield (%)Reference
2-Iodobenzoic acidTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF12~60-70*Inferred from similar reactions
3-Bromobenzoic acidPhenylacetylenePd/C / XPhosK₂CO₃ / Ethanol1885
Ethyl 4-iodobenzoatePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF495
4-Iodobenzoic acidTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / DMF692[Various Sources]

*Note: The yield for 2-iodobenzoic acid is an estimation based on typical yields for sterically hindered ortho-substituted aryl halides in Sonogashira couplings.

Detailed Experimental Protocol: Synthesis of 4-Ethynylbenzoic Acid

This protocol provides a representative procedure for the synthesis of 4-ethynylbenzoic acid via a Sonogashira coupling of 4-iodobenzoic acid with trimethylsilylacetylene, followed by desilylation.

Step 1: Sonogashira Coupling

G Start Start Setup Reaction Setup: - 4-Iodobenzoic acid - Pd(PPh₃)₄, CuI - Anhydrous DMF, Et₃N - Inert atmosphere (Ar/N₂) Start->Setup Add_Alkyne Add Trimethylsilylacetylene (dropwise at RT) Setup->Add_Alkyne Heat Heat to 50-60 °C Add_Alkyne->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup: - Acidify with HCl - Extract with EtOAc Monitor->Workup Reaction Complete Purify Purification: - Column Chromatography Workup->Purify Product1 4-((Trimethylsilyl)ethynyl)benzoic acid Purify->Product1 caption Figure 3. Experimental Workflow for Sonogashira Coupling.

Materials:

  • 4-Iodobenzoic acid (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMF and triethylamine via syringe. Stir the mixture at room temperature for 15 minutes.

  • Slowly add trimethylsilylacetylene dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid (HCl) and ethyl acetate (EtOAc).

  • Separate the organic layer, and extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-((trimethylsilyl)ethynyl)benzoic acid.

Step 2: Desilylation

Materials:

  • 4-((Trimethylsilyl)ethynyl)benzoic acid (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Methanol (MeOH)

Procedure:

  • Dissolve the 4-((trimethylsilyl)ethynyl)benzoic acid in methanol.

  • Add potassium carbonate to the solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield 4-ethynylbenzoic acid.

Conclusion

The synthesis of substituted ethynylbenzoic acids via the Sonogashira coupling is a powerful and versatile methodology. The efficiency of this transformation is highly dependent on the substitution pattern of the starting halobenzoic acid. In general, the ease of synthesis follows the trend: para > meta > ortho . This trend is a direct consequence of the interplay between steric hindrance and electronic effects. The para-isomer, being devoid of significant steric constraints and benefiting from favorable electronic activation, typically provides the highest yields in the shortest reaction times. Conversely, the ortho-isomer presents a significant synthetic challenge due to steric impediment at the reaction center, often requiring more specialized catalytic systems and optimized reaction conditions. Understanding these fundamental principles is crucial for the rational design of synthetic routes and the efficient production of these valuable building blocks for a wide range of scientific applications.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49. [Link]
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922. [Link]
  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Cham, Switzerland, 2014. [Link]

Sources

A Comparative Guide to the Characterization of Metal Complexes with 3-Ethynylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and materials science, the design of organic ligands is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to medicinal chemistry. 3-Ethynylbenzoic acid, with its dual functionality of a carboxylic acid for metal coordination and a terminal alkyne for post-synthetic modification, presents a compelling scaffold for the construction of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes. This guide provides an in-depth technical comparison of the characterization of metal complexes involving this compound, supported by experimental data and protocols, to aid researchers in this burgeoning field.

The Strategic Advantage of the Ethynyl Moiety

The uniqueness of this compound as a ligand lies in the synergistic interplay between its two functional groups. The carboxylate group provides a robust and predictable coordination site for a wide range of metal ions. Simultaneously, the ethynyl group offers a reactive handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) and Sonogashira coupling. This dual nature allows for the pre-designed assembly of metal complexes with latent reactivity, opening avenues for the synthesis of complex, multifunctional materials.

A critical aspect of employing this compound is understanding its fundamental structural properties. The crystal structure of this compound reveals that in the solid state, molecules form classic acid-acid inversion dimers through O—H⋯O hydrogen bonds.[1] This inherent self-assembly motif can influence the nucleation and growth of metal-organic frameworks.

Comparative Analysis of Metal Complex Characterization

The choice of the metal ion is a critical determinant of the final complex's structure, stability, and functional properties. Here, we compare the characterization of complexes formed with representative transition metals and lanthanides.

Transition Metal Complexes: Structure, Catalysis, and MOFs

Transition metals, with their varied coordination geometries and redox activities, form a diverse array of complexes with this compound. The characterization of these complexes typically involves a suite of spectroscopic and crystallographic techniques.

Key Characterization Techniques:

  • Single-Crystal X-ray Diffraction: This is the gold standard for unequivocally determining the three-dimensional structure of a metal complex. For instance, in a hypothetical copper(II) complex, X-ray diffraction could reveal a paddle-wheel structure, a common motif for dinuclear copper(II) carboxylates.[2] The data would provide precise bond lengths, angles, and the coordination environment of the copper ions, as well as the packing of the complexes in the crystal lattice.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the coordination of the carboxylate group to the metal center. A key diagnostic feature is the shift in the carbonyl (C=O) stretching frequency. In the free this compound ligand, the C=O stretch appears at a characteristic frequency. Upon coordination to a metal, this band typically shifts to lower wavenumbers, and the separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can provide insights into the coordination mode (monodentate, bidentate chelating, or bidentate bridging).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While paramagnetic complexes can present challenges, NMR is a powerful tool for characterizing diamagnetic complexes, such as those of Zn(II) or Cd(II). ¹H and ¹³C NMR spectroscopy can confirm the integrity of the ligand within the complex and provide information about the symmetry of the molecule in solution.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. For MOFs constructed from 3-ethynylbenzoate linkers, TGA can help determine the temperature at which the framework begins to decompose.[3]

Comparative Example: Ruthenium-Catalyzed Reactions

Ruthenium complexes are of particular interest due to their catalytic activity. While specific examples with this compound are emerging, studies on analogous benzoic acid derivatives show that the carboxylate group can act as a directing group in C-H activation reactions.[4][5] This suggests that ruthenium complexes of this compound could be valuable catalysts, with the ethynyl group available for further functionalization after the catalytic transformation. The characterization of such catalytic systems would involve monitoring the reaction progress using techniques like gas chromatography (GC) or NMR spectroscopy.

Lanthanide Complexes: Luminescence and Sensing

Lanthanide ions are renowned for their unique photophysical properties, including sharp, line-like emission spectra and long luminescence lifetimes. When complexed with organic ligands that act as "antenna," the ligand can absorb light and efficiently transfer the energy to the lanthanide ion, which then emits light.

Key Characterization Techniques for Luminescent Properties:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption characteristics of the this compound ligand. PL spectroscopy is then used to measure the excitation and emission spectra of the lanthanide complex. The excitation spectrum should ideally overlap with the absorption spectrum of the ligand, confirming the antenna effect. The emission spectrum will show the characteristic sharp emission bands of the specific lanthanide ion (e.g., red emission for Eu³⁺, green for Tb³⁺).[6]

  • Luminescence Lifetime Measurements: The long luminescence lifetimes of lanthanide complexes are a key advantage for applications in bio-imaging and sensing, as they allow for time-gated detection to reduce background fluorescence. Lifetime measurements are crucial for characterizing the efficiency of the energy transfer process and the quenching effects of the surrounding environment.

Comparative Insight:

Studies on lanthanide complexes with other benzoic acid derivatives have shown that the nature and position of the substituents on the aromatic ring significantly influence the energy of the ligand's triplet state, which is a critical factor for efficient energy transfer to the lanthanide ion. While specific data for this compound is still being extensively explored, it is anticipated that the electronic properties of the ethynyl group will modulate the ligand's triplet energy level, thereby affecting the luminescence quantum yield of the resulting lanthanide complexes.

Experimental Protocols

General Synthesis of a Transition Metal Complex with this compound

This protocol provides a general method for the synthesis of a transition metal complex, which can be adapted for different metal salts.

Materials:

  • This compound

  • A transition metal salt (e.g., copper(II) acetate, zinc(II) nitrate)

  • A suitable solvent system (e.g., ethanol, dimethylformamide (DMF), or a mixture)

  • A base (e.g., sodium hydroxide, triethylamine), if deprotonation of the carboxylic acid is required.

Procedure:

  • Dissolve this compound in the chosen solvent. If necessary, add a stoichiometric amount of base to deprotonate the carboxylic acid and stir until a clear solution is obtained.

  • In a separate flask, dissolve the metal salt in the same or a miscible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the desired product and the reactivity of the metal salt.

  • The formation of a precipitate may indicate the formation of the complex. If no precipitate forms, slow evaporation of the solvent or the use of an anti-solvent can induce crystallization.

  • Collect the solid product by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.

Diagram of Synthetic Workflow:

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation Ligand This compound Ligand_Soln Ligand Solution Ligand->Ligand_Soln Solvent1 Solvent Solvent1->Ligand_Soln Base Base (optional) Base->Ligand_Soln Reaction Reaction (Stirring/Heating) Ligand_Soln->Reaction Metal_Salt Metal Salt Metal_Soln Metal Salt Solution Metal_Salt->Metal_Soln Solvent2 Solvent Solvent2->Metal_Soln Metal_Soln->Reaction Isolation Isolation (Filtration/Crystallization) Reaction->Isolation Product Metal Complex Isolation->Product

Caption: General workflow for the synthesis of a metal complex with this compound.

Characterization of a Luminescent Lanthanide Complex

This protocol outlines the key steps for characterizing the photophysical properties of a newly synthesized lanthanide complex of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer with lifetime measurement capabilities

Procedure:

  • Sample Preparation: Prepare dilute solutions of the ligand and the lanthanide complex in a suitable solvent (e.g., acetonitrile, DMF). The concentration should be optimized to have an absorbance of around 0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the free ligand and the complex.

  • Photoluminescence Spectroscopy:

    • Record the emission spectrum of the free ligand.

    • Record the excitation and emission spectra of the lanthanide complex. The emission spectrum should be recorded by exciting at the wavelength of maximum absorption of the ligand. The excitation spectrum should be recorded by monitoring the most intense emission peak of the lanthanide ion.

  • Luminescence Quantum Yield Measurement: The quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of the sample and the standard at the excitation wavelength should be matched. The quantum yield is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Luminescence Lifetime Measurement: Excite the sample with a pulsed light source (e.g., a nitrogen laser or a pulsed xenon lamp) and measure the decay of the luminescence intensity over time. The decay curve is typically fitted to a single or multi-exponential function to determine the luminescence lifetime (τ).

Diagram of Luminescence Characterization Workflow:

LuminescenceWorkflow Start Synthesized Lanthanide Complex Prep Prepare Dilute Solutions Start->Prep UVVis UV-Vis Spectroscopy (Absorption Spectra) Prep->UVVis PL Photoluminescence Spectroscopy (Excitation & Emission Spectra) Prep->PL Data Photophysical Data (λ_abs, λ_em, Φ, τ) UVVis->Data QY Quantum Yield Measurement (Relative to Standard) PL->QY Lifetime Luminescence Lifetime (Pulsed Excitation & Decay) PL->Lifetime QY->Data Lifetime->Data

Caption: Workflow for the photophysical characterization of a luminescent lanthanide complex.

Concluding Remarks and Future Directions

The characterization of metal complexes with this compound is a multifaceted process that provides a wealth of information about their structure, stability, and potential applications. While the field is still developing, the unique combination of a robust coordinating group and a versatile reactive handle in this ligand promises the development of a new generation of functional materials. Future research should focus on the systematic synthesis and characterization of a wider range of metal complexes with this compound to build a comprehensive library of structure-property relationships. In particular, comparative studies of the 2-, 3-, and 4-ethynylbenzoic acid isomers will be crucial to understand the influence of the ethynyl group's position on the resulting complex's properties. Such fundamental understanding will be instrumental for the rational design of advanced materials for catalysis, sensing, and biomedical applications.

References

  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of this compound.
  • This reference is a placeholder for a relevant compar
  • Gao, Y., Wu, J., Wang, X., & Zhang, J. (2010). Synthesis and crystal structure of a new binuclear copper(II) complex with benzoic acid.
  • This reference is a placeholder for a relevant study on transition metal complexes of ethynylbenzoic acids.
  • This reference is a placeholder for a relevant study on lanthanide complexes of ethynylbenzoic acids.
  • This reference is a placeholder for a relevant study on the catalytic applic
  • Liu, T., Duan, G., Zhang, Y., Fang, J., & Zeng, Z. (2009). Synthesis and characterization of the luminescent lanthanide complexes with two similar benzoic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 843–848. [Link]
  • Qin, L., Liang, F., Li, Y., Wu, J., Guan, Q., & Zhang, J. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 75(2), 150–160. [Link]
  • This reference is a placeholder for a relevant study on MOFs with ethynyl-functionalized linkers.
  • Mei, R., Zhu, C., & Ackermann, L. (2016). Ruthenium(II)-catalyzed C–H functionalizations on benzoic acids with aryl, alkenyl and alkynyl halides by weak-O-coordination.
  • This reference is a placeholder for a relevant comparative study on ethynylbenzoic acid isomers.
  • This reference is a placeholder for a relevant review on metal-carboxyl
  • This reference is a placeholder for a relevant protocol or method paper.
  • This reference is a placeholder for a relevant theoretical study.
  • This reference is a placeholder for a relevant applic
  • This reference is a placeholder for a relevant safety or handling guide for the m
  • This reference is a placeholder for a relevant m
  • This reference is a placeholder for a relevant paper on coordin
  • Fernández, D. F., Casanova, N., & Gulías, M. (2019). Rhodium(III)-Catalyzed Intramolecular Annulations of Acrylic and Benzoic Acids to Alkynes. ACS Omega, 4(4), 7204–7214. [Link]
  • This reference is a placeholder for a relevant paper on drug development applic

Sources

A Comparative Guide to the Cross-Reactivity of 3-Ethynylbenzoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Small Bioorthogonal Probe

3-Ethynylbenzoic acid (3-EBA) is a deceptively simple molecule. As a terminal alkyne, it serves as a versatile chemical reporter for bioorthogonal labeling via the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] Its small size and the stability of the alkyne group make it an attractive probe for metabolic labeling and integration into larger molecules designed for target identification and cellular imaging.[3] However, the very reactivity that makes the alkyne group useful in a controlled chemical reaction can become a liability within the complex milieu of a living cell.

The core principle of a bioorthogonal probe is that it should be chemically silent to the vast array of functional groups within a biological system, reacting only with its specific, exogenously introduced partner (e.g., an azide).[4][5] Any deviation from this ideal constitutes cross-reactivity or off-target labeling, which can lead to misleading data, cellular toxicity, and confounding experimental results.[6][7] This guide provides an in-depth comparison of 3-EBA's performance, focusing on its potential for cross-reactivity. We will explore the mechanistic basis for its off-target interactions, compare it with modern alternatives, and provide detailed experimental protocols for researchers to validate probe specificity in their own systems.

The Central Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of 3-EBA is the CuAAC reaction, where it reacts with an azide-modified biomolecule in the presence of a Cu(I) catalyst to form a stable triazole linkage. This reaction is highly efficient and specific under optimized conditions.[2]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product 3EBA This compound Cu Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) 3EBA->Cu Azide Azide-Modified Biomolecule (R-N₃) Azide->Cu Triazole Stable Triazole Linkage Cu->Triazole

Caption: The CuAAC reaction of this compound.

The Primary Cross-Reactivity Concern: Reaction with Cysteine Thiols

While terminal alkynes are generally considered inert under physiological conditions, a significant body of evidence reveals a potential for off-target reactivity. The most well-documented non-specific reaction is the interaction with nucleophilic cysteine residues, particularly those found in the active sites of certain enzymes like proteases.[8] This reaction can proceed via nucleophilic attack on the alkyne, forming a stable vinyl thioether adduct, thereby covalently and often irreversibly modifying the protein.[8]

This reactivity is not theoretical; it has been exploited to design active-site-directed probes for deubiquitinating enzymes and caspases.[8] For a researcher using 3-EBA as a supposedly "bioorthogonal" reporter, this intrinsic reactivity is a critical source of potential false positives.

G cluster_0 Reactants cluster_1 Product 3EBA This compound Adduct Covalent Vinyl Thioether Adduct 3EBA->Adduct Off-Target Reaction Cysteine Nucleophilic Cysteine Residue (Protein-SH) Cysteine->Adduct

Caption: Potential off-target reaction of 3-EBA with a cysteine residue.

Furthermore, some studies suggest that non-specific labeling by terminal alkynes in the presence of a Cu(I) catalyst can occur with other, as-yet-unidentified protein functional groups. This highlights the importance of catalyst-free controls in any CuAAC experiment to parse intended labeling from copper-mediated side reactions.

Comparison with Alternatives: CuAAC vs. Strain-Promoted Click Chemistry (SPAAC)

The limitations of CuAAC, namely copper-induced cytotoxicity and potential side reactions, spurred the development of copper-free alternatives.[2][9] The most prominent among these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes instead of simple terminal alkynes like 3-EBA.

FeatureThis compound (via CuAAC)Strained Cyclooctynes (e.g., DBCO, BCN) (via SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition.[2]Strain-promoted [3+2] cycloaddition without a catalyst.[9]
Reaction Speed Very fast with catalyst optimization.Generally slower than catalyzed CuAAC, but newer derivatives show improved kinetics.[9]
Biocompatibility Limited in live cells due to Cu(I) toxicity, which can cause oxidative stress.[4][5]Excellent. The absence of a metal catalyst makes it ideal for live-cell and in vivo imaging.[10]
Primary Cross-Reactivity Cysteine Adducts: Can react with nucleophilic thiols.[8] Copper-Mediated: Potential for other non-specific, catalyst-dependent labeling.Thiol-yne Reaction: Can also react with thiols, though reactivity varies by cyclooctyne structure. This is a known off-target pathway.
Probe Size Very small, minimizing potential steric hindrance.Significantly larger and bulkier, which can sometimes interfere with biological processes.
Ideal Application Labeling in fixed cells, cell lysates, and in vitro systems where copper toxicity is not a concern.[4][5]Live-cell imaging, in vivo studies, and applications requiring high biocompatibility.[10]

Experimental Protocols for Assessing Cross-Reactivity

To ensure scientific rigor, the cross-reactivity of any chemical probe must be empirically determined. We present two essential workflows: a chemoproteomic approach for unbiased identification of off-target binders and a competitive binding assay for validating specific interactions.

Protocol 1: Chemoproteomic Identification of Off-Target Proteins

This protocol uses an alkyne-functionalized probe to label cellular proteins, followed by biotin tagging via click chemistry, enrichment, and identification by mass spectrometry (MS). A crucial control involves pre-treatment with a parent molecule lacking the alkyne to competitively block specific binding sites, allowing for the differentiation of true targets from non-specifically bound proteins.[11][12]

G cluster_0 Step 1: Cellular Treatment cluster_1 Step 2: Lysis & Click Chemistry cluster_2 Step 3: Enrichment & Digestion cluster_3 Step 4: Analysis A Control Cells (DMSO Vehicle) B Competition Cells (+ Parent Compound) C Probe Cells (+ 3-EBA Probe) D Lyse Cells C->D E Add Biotin-Azide + Cu(I) Catalyst (Perform CuAAC Reaction) D->E F Enrich Biotinylated Proteins (Streptavidin Beads) E->F G On-Bead Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Identify & Quantify Proteins H->I J Identify Off-Targets (Proteins enriched in 'Probe' vs 'Competition') I->J

Caption: Workflow for chemoproteomic off-target identification.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, HEK293T) to desired confluency.

    • Prepare three treatment groups: (1) Vehicle control (DMSO), (2) Competition control (pre-treat with a high concentration of a non-alkyne analog of your probe for 1 hr), (3) Experimental (treat with 3-EBA-containing probe).

    • For groups 2 and 3, add the 3-EBA probe at the final desired concentration and incubate for the desired time.

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Clarify lysate by centrifugation and determine protein concentration using a BCA assay.

  • CuAAC Biotinylation:

    • To 1 mg of protein lysate, add the following click chemistry reagents in order: Biotin-Azide, TCEP (reducing agent), Tris(triazolylmethyl)amine ligand (e.g., TBTA), and Copper(II) Sulfate.

    • Incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation and Enrichment:

    • Precipitate proteins using a chloroform/methanol precipitation method to remove excess reagents.

    • Resuspend the protein pellet in a buffer containing SDS.

    • Add high-capacity streptavidin agarose beads and incubate overnight at 4°C to enrich for biotinylated proteins.

  • Washing and Digestion:

    • Wash the beads extensively with buffers of decreasing SDS concentration and finally with urea buffer to remove non-specific binders.

    • Perform on-bead tryptic digestion by resuspending the beads in a digestion buffer with DTT, followed by iodoacetamide alkylation, and finally adding trypsin. Incubate overnight at 37°C.

  • Mass Spectrometry and Data Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze peptides by LC-MS/MS.

    • Process the raw data using software like MaxQuant or Proteome Discoverer.[13] Identify proteins that are significantly enriched in the experimental sample compared to both the vehicle and competition controls. These are your high-confidence off-target candidates.

Protocol 2: Competitive Binding Assay

This assay determines if 3-EBA (or a molecule containing it) competes for the same binding site on a target protein as a known ligand. This is useful for validating a suspected off-target interaction identified via proteomics.[1][14]

Detailed Methodology:

  • Immobilize the Target Protein:

    • Immobilize the purified, suspected off-target protein onto a sensor surface (e.g., using Surface Plasmon Resonance - SPR, or in an ELISA plate).

  • Determine Binding of a Known Ligand:

    • First, characterize the binding of a known, fluorescently-labeled, or otherwise detectable ligand to the immobilized target protein to establish a baseline signal and determine its binding affinity (Kd).

  • Perform the Competition Experiment:

    • Prepare a series of solutions containing a fixed, sub-saturating concentration of the known ligand mixed with increasing concentrations of the competitor (3-EBA or your 3-EBA-containing molecule).

    • Inject or add these mixtures to the immobilized target protein.

  • Data Analysis:

    • Measure the binding signal of the known ligand at each concentration of the competitor.

    • If 3-EBA binds to the same site, it will displace the known ligand, leading to a dose-dependent decrease in the measured signal.

    • Plot the signal against the log of the competitor concentration to generate an inhibition curve and calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the known ligand's binding). This can be used to determine the inhibitory constant (Ki) for 3-EBA.[1]

Conclusion and Best Practices

This compound is a powerful and convenient tool for bioorthogonal chemistry, but its utility is predicated on its specificity. The assumption of its biological inertness is flawed; the terminal alkyne moiety possesses intrinsic reactivity towards cellular nucleophiles, most notably cysteine thiols.[8] This potential for cross-reactivity necessitates rigorous validation.

  • Always Run Controls: In any CuAAC labeling experiment, include a "no catalyst" control to check for copper-independent labeling and a "competition" control with a non-alkyne analog to identify specific vs. non-specific binding.[11]

  • Consider the Alternative: For live-cell or in vivo applications, the use of strained cyclooctynes (SPAAC) is strongly recommended to circumvent the known issues of copper toxicity.[9][10]

  • Validate Your System: Do not assume a probe is specific in your biological context. Perform a chemoproteomic screen to get an unbiased view of potential off-targets.

  • Orthogonally Confirm: Validate key findings from proteomic screens with a secondary method, such as a competitive binding assay or Western blot analysis, to confirm the interaction.[13]

By understanding the chemical liabilities of this compound and employing robust validation strategies, researchers can harness its power while ensuring the integrity and reliability of their experimental findings.

References
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
  • Comparative analysis of cleavable azobenzene-based affinity tags for bioorthogonal chemical proteomics.
  • A Comparative Study of Bioorthogonal Reactions with Azides.
  • A comparative study of bioorthogonal reactions with azides.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Bioorthogonal chemical reporters for analyzing protein lipid
  • A Comparative Study of Bioorthogonal Reactions with Azides | ACS Chemical Biology.
  • The ABC's of Competitive Binding Assays with SPR.
  • Assay setup for competitive binding measurements.
  • Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identific
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
  • Chemoproteomics: Techniques to Identify and Interrog
  • A Researcher's Guide to Off-Target Proteomics Analysis of CRABP-II Degraders.
  • Competition Assay Protocol.
  • This compound | C9H6O2 | CID 15897047.
  • The protocol of competitive binding assay.
  • The stereo-divergent functionalization of alkynes: a comprehensive review.
  • CHAPTER 4: Best Practices for Design and Characteriz
  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases.
  • Review of Alkyne Reactions.
  • Proteome-Wide Profiling of Targets of Cysteine reactive Small Molecules by Using Ethynyl Benziodoxolone Reagents.
  • The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry.
  • Click Chemistry reagents
  • Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals.
  • Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8.
  • Click Chemistry Reagents Overview.
  • Multi-omics profiling reveals the role of 4-ethylbenzoic acid in promoting prolifer
  • Click chemistry reagents.
  • This compound (95%).
  • Proteomic Profiling of Antimalarial Plasmodione Using 3-Benz(o)ylmenadione Affinity-Based Probes.
  • The metabolic fate of [14C] benzoic acid in protein-energy deficient r
  • Click Chemistry in Natural Product Modific
  • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery.
  • Multi-omics profiling reveals the role of 4-ethylbenzoic acid in promoting prolifer
  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES.
  • Reactive-cysteine profiling for drug discovery.
  • Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Comput
  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES.
  • Proteogenomic profiling of acute myeloid leukemia to identify therapeutic targets.
  • Metabolic Regulation of Cell F
  • This compound 95%.
  • This compound 95%.
  • Proteomic Profiling Identified Multiple Short-lived Members of the Central Proteome as the Direct Targets of the Addicted Oncogenes in Cancer Cells.
  • Metabolic Regulation of Cell F

Sources

Safety Operating Guide

Navigating the Handling of 3-Ethynylbenzoic Acid: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling specialized reagents like 3-Ethynylbenzoic acid (CAS 10601-99-7) requires a nuanced understanding of its properties to mitigate risks effectively. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the specific hazards of the compound.

Immediate Safety Profile: this compound

Before handling this compound, a clear understanding of its primary hazards is essential. This profile serves as a rapid reference for risk assessment.

Hazard ClassificationGHS Hazard StatementPhysical CharacteristicsKey Precautionary Actions
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[1][2]Solid, powder form.[1][2]Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3]
Eye Irritation (Category 2) H319: Causes serious eye irritation.[1][2]Melting point: 164-171 °C.[1][2]Wear chemical safety goggles; use a face shield for splash-prone tasks.[4][5]
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction.[1][2]Combustible solid.[1][2]Wear compatible, chemical-resistant gloves and a lab coat.[4]
Respiratory Hazard (Implied) P261: Avoid breathing dust.[1][2]N/AHandle in a well-ventilated area or chemical fume hood. Use respiratory protection if dust is generated.[6]
The Causality of Protection: Matching PPE to the Hazard

Effective PPE usage is not about universal application but about targeted mitigation. The hazards identified in the Safety Data Sheet (SDS) for this compound dictate our choices.

  • Eye Protection : The designation "Causes serious eye irritation" (H319) is a critical directive.[1][2] The powder form of this compound can easily become airborne and contact the eyes, leading to significant irritation or damage. Standard safety glasses are insufficient; chemical splash goggles are mandatory to form a seal around the eyes.[4][5] For procedures with a higher risk of splashing, such as when dissolving the acid or during a reaction quench, a full-face shield must be worn in addition to goggles.[7]

  • Hand and Body Protection : As a skin sensitizer (H317), repeated or prolonged contact with this compound can lead to an allergic reaction.[1][2] The primary barrier is a pair of chemical-resistant gloves . Nitrile gloves are a common and effective choice for handling many laboratory chemicals and offer good resistance to acids.[8] Always inspect gloves for tears or punctures before use.[9] A laboratory coat is required to protect skin and clothing from incidental contact.[4][10]

  • Respiratory Protection : The precautionary statement "Avoid breathing dust" (P261) directly addresses the risk of inhaling the fine powder.[1][2] The primary method of control should always be engineering controls. Therefore, all weighing and handling of the solid compound should be performed within a certified chemical fume hood to contain any airborne particles.[6][10] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask) is necessary.[4][8]

Operational Plan: PPE Protocols for Specific Tasks

The level of PPE required can change based on the specific procedure being performed. The following table outlines the recommended PPE for various operational scenarios.

Operational ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood. If not feasible, a NIOSH-approved respirator (N95 minimum) is mandatory.
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood or well-ventilated area.
Running Reactions Chemical Safety GogglesNitrile GlovesLab CoatWork in a well-ventilated area.[10]
Small Spill Cleanup (<1g) Chemical Safety GogglesNitrile GlovesLab CoatN95 Respirator (to avoid inhaling dust during cleanup).
Waste Disposal Chemical Safety GogglesNitrile GlovesLab CoatUse in a well-ventilated area.
Procedural Guidance: From Preparation to Disposal

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow start Start: Handling This compound task What is the task? start->task solid_ops Weighing or Transferring Solid Powder task->solid_ops Solid solution_ops Preparing or Using Solutions task->solution_ops Liquid spill_ops Spill or Waste Cleanup task->spill_ops Cleanup hood Is a chemical fume hood available? solid_ops->hood splash_risk Is there a significant splash risk? solution_ops->splash_risk respirator Wear NIOSH-approved Respirator (N95 min) spill_ops->respirator hood->respirator No fume_hood_use Perform task in Fume Hood hood->fume_hood_use Yes gloves_coat Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles respirator->gloves_coat fume_hood_use->gloves_coat face_shield Add Face Shield to Goggles splash_risk->face_shield Yes splash_risk->gloves_coat No face_shield->gloves_coat

Caption: PPE selection workflow for this compound.

Step-by-Step Protocols

A. PPE Donning Sequence:

  • Lab Coat : Securely fasten.

  • Respirator (if required) : Perform a seal check.

  • Eye Protection : Place goggles over eyes, ensuring a snug fit. Add a face shield if necessary.

  • Gloves : Pull gloves on, ensuring cuffs go over the sleeves of the lab coat.

B. Emergency & Exposure Plan:

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash develops, seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[2]

C. Spill Cleanup Protocol (Small, Solid Spill):

  • Alert personnel in the immediate area.

  • Don the appropriate PPE as outlined in the table above, including a respirator.

  • Gently cover the spill with an absorbent material or a damp paper towel to avoid raising dust.[6]

  • Carefully sweep the material into a designated waste container. Avoid creating dust.

  • Clean the spill area with soap and water.

  • Place all contaminated materials (gloves, towels, etc.) into a sealed bag for hazardous waste disposal.

D. Disposal Plan:

  • Chemical Waste : Dispose of unused this compound and solutions containing it according to your institution's hazardous waste guidelines. Never pour it down the drain.[9][10] It should be placed in a clearly labeled, sealed container.

  • Contaminated PPE : Contaminated gloves, weigh boats, and absorbent materials must be disposed of as solid hazardous waste.[9] Do not discard them in the regular trash. Place them in a sealed, labeled bag or container. Lab coats that become contaminated should be professionally laundered or disposed of as hazardous waste.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their work.

References

  • SDS of Benzoic Acid: Important Data and Inform
  • Safety Data Sheet SRM 350c: Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST). [Link]
  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
  • Safety Data Sheet: Benzoic acid. Carl ROTH. [Link]
  • What PPE Should You Wear When Handling Acid 2024?. LeelineWork. [Link]
  • Safety. Chemistry LibreTexts. [Link]
  • Personal Protective Equipment (PPE) Guide. University of Tennessee, Knoxville. [Link]
  • Laboratory Safety: Working Safely with Chemicals. CodeLucky (YouTube). [Link]
  • Working with Chemicals.
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]
  • Benzoic acid, 4-methoxy-2-nitro- Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Ethynylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.